molecular formula C6H3Cl2NO2 B1301064 2,5-Dichloroisonicotinic acid CAS No. 88912-26-9

2,5-Dichloroisonicotinic acid

Cat. No.: B1301064
CAS No.: 88912-26-9
M. Wt: 192 g/mol
InChI Key: GFOVTTQVBDEYPP-UHFFFAOYSA-N
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Description

2,5-Dichloroisonicotinic acid is a useful research compound. Its molecular formula is C6H3Cl2NO2 and its molecular weight is 192 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloropyridine-4-carboxylic acid
Source PubChem
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InChI

InChI=1S/C6H3Cl2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOVTTQVBDEYPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10371117
Record name 2,5-Dichloroisonicotinic acid
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Molecular Weight

192.00 g/mol
Source PubChem
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CAS No.

88912-26-9
Record name 2,5-Dichloroisonicotinic acid
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Record name 2,5-Dichloroisonicotinic acid
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Record name 2,5-Dichloroisonicotinic Acid
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Foundational & Exploratory

A Comprehensive Technical Guide to 2,5-Dichloroisonicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 2,5-dichloroisonicotinic acid, a key building block in modern medicinal chemistry. With a focus on scientific integrity and practical application, this document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Strategic Importance of this compound

This compound, identified by the CAS number 88912-26-9 , is a halogenated pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a pyridine ring substituted with two chlorine atoms and a carboxylic acid group, offers a unique combination of reactivity and stability. The presence of chlorine atoms enhances its utility in various coupling reactions, making it an excellent scaffold for creating diverse molecular libraries.[1] This guide will delve into the core aspects of this compound, from its fundamental properties to its synthesis and critical role in the development of novel therapeutics.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and formulation.

PropertyValue
CAS Number 88912-26-9
Molecular Formula C₆H₃Cl₂NO₂
Molecular Weight 192.00 g/mol
Appearance Off-white to yellow crystalline powder[1]
Purity ≥ 95% (HPLC)[1]
Storage Conditions Store at 0-8°C[1]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most commonly achieved through the oxidation of a suitable precursor, 2,5-dichloro-4-methylpyridine. This method is favored for its reliability and scalability.

Oxidation of 2,5-Dichloro-4-methylpyridine

The core of this synthesis is the selective oxidation of the methyl group at the 4-position of the pyridine ring to a carboxylic acid. This transformation requires a strong oxidizing agent that can withstand the relatively harsh reaction conditions needed to oxidize an alkyl group on an electron-deficient pyridine ring.

Experimental Protocol:

  • Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a thermometer. The flask is charged with 2,5-dichloro-4-methylpyridine and a suitable solvent, such as a mixture of water and pyridine.

  • Oxidant Preparation: In a separate beaker, a solution of potassium permanganate (KMnO₄) in water is prepared.

  • Reaction Execution: The solution of 2,5-dichloro-4-methylpyridine is heated to reflux. The aqueous solution of potassium permanganate is then added dropwise via the dropping funnel over several hours.

    • Expertise & Experience: The slow, portion-wise addition of the oxidant is crucial to control the exothermic reaction and prevent the formation of byproducts. The use of a co-solvent like pyridine can improve the solubility of the starting material and facilitate a more homogenous reaction mixture.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation:

    • The reaction mixture is cooled to room temperature, and the brown precipitate of manganese dioxide (MnO₂) is removed by filtration.

    • The filtrate is then acidified with concentrated hydrochloric acid (HCl) to a pH of 2-3.

    • The resulting white precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.

    • Trustworthiness: The formation of a precipitate upon acidification is a key indicator of successful product formation. The pH adjustment is a critical step to ensure the protonation of the carboxylate and minimize product loss in the aqueous phase.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a high-purity product.

Diagram of the Synthetic Workflow:

SynthesisWorkflow start 2,5-Dichloro-4-methylpyridine dissolve Dissolve in Water/Pyridine start->dissolve oxidize Add KMnO4 solution dropwise at reflux dissolve->oxidize monitor Monitor reaction by TLC/HPLC oxidize->monitor filter_mno2 Cool and filter MnO2 monitor->filter_mno2 acidify Acidify filtrate with HCl to pH 2-3 filter_mno2->acidify isolate Filter and dry the product acidify->isolate end_product This compound isolate->end_product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy.

Role as a Key Intermediate in Kinase Inhibitors

Protein kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Small molecule kinase inhibitors that compete with ATP for binding to the kinase active site are a major class of targeted cancer therapies.[2] The this compound scaffold is frequently incorporated into these inhibitors.

  • Mechanistic Insight: The pyridine nitrogen of the isonicotinic acid moiety can form a crucial hydrogen bond with the hinge region of the kinase domain, a common interaction for many ATP-competitive inhibitors. The chlorine substituents at the 2- and 5-positions serve as handles for further chemical modifications, allowing for the introduction of various functional groups to optimize potency, selectivity, and pharmacokinetic properties. These modifications can be achieved through nucleophilic aromatic substitution or cross-coupling reactions.

Logical Relationship Diagram:

KinaseInhibitor cluster_applications Role in Kinase Inhibitor Design main This compound Pyridine Core Dichloro Substituents Carboxylic Acid hinge_binding Hinge Binding Motif main:f0->hinge_binding diversification Chemical Diversification main:f1->diversification amide_coupling Amide Bond Formation main:f2->amide_coupling kinase_inhibitor Potent and Selective Kinase Inhibitors hinge_binding->kinase_inhibitor diversification->kinase_inhibitor amide_coupling->kinase_inhibitor

Caption: Role of this compound in kinase inhibitor design.

Broader Applications in Medicinal Chemistry

Beyond kinase inhibitors, this compound serves as a precursor for a variety of other therapeutic agents, including those with potential anti-cancer and antibiotic properties.[1] Its derivatives are also explored in agricultural chemistry for the development of herbicides and pesticides.[1]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is advised to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For comprehensive safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a high-value chemical intermediate with significant applications in drug discovery and development. Its robust synthesis and versatile reactivity make it an indispensable tool for medicinal chemists. This guide has provided a detailed overview of its properties, a practical and reliable synthesis protocol, and insights into its critical role in the design of targeted therapeutics.

References

  • Arora, A., & Scholar, E. M. (2005). Role of tyrosine kinase inhibitors in cancer therapy. Journal of Pharmacology and Experimental Therapeutics, 315(3), 971-979. [Link]

Sources

2,5-Dichloroisonicotinic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,5-Dichloroisonicotinic Acid: Properties, Applications, and Experimental Considerations

Introduction

This compound is a halogenated pyridine derivative that has emerged as a pivotal building block in modern synthetic chemistry.[1] Characterized by a pyridine ring substituted with two chlorine atoms and a carboxylic acid group at the 4-position, this compound's unique electronic and structural features make it a highly versatile intermediate. The presence of electron-withdrawing chlorine atoms significantly influences the reactivity of the pyridine ring, enhancing its utility in the synthesis of complex molecules.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its practical utility for researchers in pharmaceuticals, agrochemicals, and materials science.[1][2]

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are fundamental to its handling, storage, and application in various synthetic protocols.

PropertyValue
CAS Number 88912-26-9[1][2][3]
Molecular Formula C₆H₃Cl₂NO₂[1][2]
Molecular Weight 192.00 g/mol [1][2]
Appearance Off-white to yellow crystalline powder[2]
Density 1.612 g/cm³
Boiling Point 406.014 °C at 760 mmHg
Refractive Index 1.606
Purity ≥ 95% (HPLC)[2]
Storage Conditions Store at 0-8°C[2]

Molecular Structure and Reactivity

The reactivity of this compound is dictated by the interplay of its three key functional components: the pyridine ring, the two chlorine substituents, and the carboxylic acid group.

Caption: 2D structure of this compound.

The nitrogen atom and the two chlorine atoms act as strong electron-withdrawing groups, rendering the pyridine ring electron-deficient. This electronic characteristic is central to its utility, making the chlorine atoms susceptible to nucleophilic aromatic substitution reactions. This allows for the introduction of a wide array of functional groups onto the pyridine core. The carboxylic acid moiety at the 4-position provides a handle for standard transformations such as esterification, amidation, and reduction, further expanding its synthetic potential.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms of the molecule. The carbon atom of the carboxylic acid group will appear at a characteristic downfield shift.

  • IR Spectroscopy: The infrared spectrum is characterized by a strong absorption band for the carbonyl group (C=O) of the carboxylic acid, typically around 1700 cm⁻¹. A broad O-H stretching band is also expected. For related compounds, a broad and intense absorption in the 1500-800 cm⁻¹ region has been attributed to the vibrations of strong hydrogen bonds.[4]

  • Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight. A characteristic isotopic pattern will be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

Synthetic Pathways

One common method for the synthesis of this compound involves the reaction of 2,5-dichloropyridine with carbon dioxide.[5] While detailed experimental procedures for this specific transformation are proprietary, related dichlorinated isonicotinic acids can be synthesized from more readily available precursors. For instance, the isomeric 2,6-dichloroisonicotinic acid can be prepared from citrazinic acid by heating with phosphoryl chloride in the presence of a phase transfer catalyst like tetraethylammonium chloride.[6] This type of reaction highlights a general strategy for converting hydroxylated pyridines into their chlorinated counterparts.[6]

Key Applications in Research and Development

The unique chemical architecture of this compound makes it an invaluable intermediate in several high-value applications.

  • Pharmaceutical Development: It serves as a crucial building block in the synthesis of novel therapeutic agents.[2] Its structure is incorporated into molecules designed as anti-cancer agents and antibiotics, where the substituted pyridine core can play a role in binding to biological targets.[2]

  • Agrochemical Chemistry: In the agricultural sector, this compound is used to formulate advanced herbicides and fungicides.[2] The derivatives often exhibit potent biological activity, contributing to effective crop protection and weed management.[2]

  • Material Science: Researchers are exploring its use in the creation of specialty polymers and coatings.[2] The rigid, functionalized aromatic core can impart desirable properties such as thermal stability and chemical resistance to materials.[2]

  • Biochemical Research: It is also employed as a reagent in various biochemical assays, aiding in the study of biological pathways and enzyme interactions.[2]

Safety, Handling, and Storage

According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance that causes skin and serious eye irritation.[7]

Recommended Handling Procedures:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[7]

  • Wash hands thoroughly after handling.[7]

First Aid Measures:

  • Skin Contact: Wash off with plenty of water. If irritation occurs, seek medical attention.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. If eye irritation persists, get medical advice.[7]

  • Inhalation: Move the person to fresh air. Seek medical attention if you feel unwell.[7]

Storage:

  • Store in a tightly closed container in a cool, dry place, as recommended at 0-8°C.[2]

Experimental Protocol: Synthesis of an Amide Derivative

This section outlines a representative protocol for the conversion of this compound to an amide derivative, illustrating its utility as a synthetic intermediate.

workflow cluster_prep Activation of Carboxylic Acid cluster_reaction Amide Bond Formation cluster_workup Work-up and Purification start Dissolve this compound and a coupling agent (e.g., HATU) in an aprotic solvent (e.g., DMF). add_base Add a non-nucleophilic base (e.g., DIPEA) and stir. start->add_base add_amine Add the desired primary or secondary amine to the mixture. add_base->add_amine react Allow the reaction to proceed at room temperature until completion (monitor by TLC or LC-MS). add_amine->react quench Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). react->quench wash Wash the organic layer with brine, dry over Na₂SO₄, and filter. quench->wash purify Concentrate the solvent in vacuo and purify the crude product by column chromatography or recrystallization. wash->purify

Caption: General workflow for amide synthesis.

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve this compound (1 equivalent) and a peptide coupling agent such as HATU (1.1 equivalents) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF).

  • Base Addition: To the solution, add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA) (2.5 equivalents), and stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the final amide.

Conclusion

This compound is a high-value chemical intermediate with a diverse range of applications. Its distinct reactivity, stemming from the dichloro-substituted pyridine core, provides a robust platform for the synthesis of complex molecular architectures. For scientists and researchers in drug discovery, agrochemical development, and materials science, a thorough understanding of its chemical properties, handling requirements, and synthetic potential is essential for leveraging this versatile compound to its fullest extent.

References

  • Letopharm Limited. (n.d.). This compound| CAS:#88912-26-9. Retrieved from [Link]

  • Safety data sheet. (2022). Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dichloroisonicotinic acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloroisonicotinic acid. Retrieved from [Link]

  • India Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,6-dichloroisonicotinic acid, 2-(p-iodophenyl)hydrazide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • PubMed. (2013). Spectroscopic and structural investigation of 2,5-dicarboxy-1-methylpyridinium inner salt. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,5-Dichloro-aniline - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

Sources

2,5-Dichloroisonicotinic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2,5-Dichloroisonicotinic Acid

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of this compound

This compound, also known as 2,5-dichloropyridine-4-carboxylic acid, stands as a pivotal heterocyclic building block in modern chemistry. Its strategic importance is underscored by its role as a key intermediate in the synthesis of a wide array of high-value compounds.[1][2][3] The specific arrangement of its functional groups—two reactive chlorine atoms and a carboxylic acid on a pyridine scaffold—offers a versatile platform for derivatization. This unique structure is leveraged in the development of novel pharmaceuticals, particularly anti-cancer agents and antibiotics, as well as advanced agrochemicals like herbicides and fungicides.[1][4]

The synthetic challenge lies in the precise installation of three distinct substituents onto the pyridine ring with absolute regiochemical control. This guide provides a comprehensive exploration of the most reliable and field-proven synthetic pathway to this molecule, grounded in the principles of modern organometallic chemistry. We will delve into the mechanistic underpinnings of the key transformations, provide detailed experimental protocols, and discuss alternative conceptual strategies for a complete scientific overview.

Part 1: The Core Synthesis Pathway via Directed ortho-Metalation (DoM)

The most efficient and selective route to this compound relies on the carboxylation of 2,5-dichloropyridine. This transformation is masterfully achieved through a Directed ortho-Metalation (DoM) strategy, a cornerstone of modern synthetic methodology for the functionalization of aromatic and heteroaromatic rings.

The Causality Behind the Experimental Design

The logic of this pathway hinges on the ability of the pyridine nitrogen and the existing chloro substituents to direct a strong organolithium base to deprotonate the C4 position with high fidelity.

  • Directing Group Power : The pyridine nitrogen atom is a powerful directing group for metalation. It coordinates to the lithium cation of the n-butyllithium, lowering the kinetic barrier for deprotonation at the adjacent C2 and C6 positions.

  • Halogen as a Directing Group : Chlorine atoms also serve as effective, albeit weaker, directing groups. More importantly, their strong inductive electron-withdrawing effect increases the acidity of the ring protons, making deprotonation more favorable.

  • Synergistic Activation for C4 Lithiation : In 2,5-dichloropyridine, the C4 position is flanked by the C5-chloro group and is two bonds away from the C2-chloro group. While the C6 position is adjacent to the nitrogen, the C4 position is the most activated site for deprotonation due to the combined inductive effects of both chlorine atoms. The use of a potent ligand like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA) is crucial; it chelates the lithium ion, breaking up n-butyllithium aggregates and increasing its basicity, thereby enabling the deprotonation of the kinetically favored C4 position.

  • Cryogenic Conditions : The reaction is conducted at extremely low temperatures (-75 °C) to prevent undesirable side reactions, such as addition of the organolithium reagent to the pyridine ring or rearrangement of the lithiated intermediate.

Experimental Workflow: From Precursor to Product

The synthesis can be visualized as a three-stage process: generation of the key precursor, regioselective metalation, and electrophilic capture.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Directed ortho-Metalation cluster_2 Stage 3: Carboxylation & Final Product MaleicDiester Maleic Diester Dihydroxypyridine 2,5-Dihydroxypyridine MaleicDiester->Dihydroxypyridine Condensation & Hydrogenation/Cyclization Nitromethane Nitromethane Nitromethane->Dihydroxypyridine Dichloropyridine 2,5-Dichloropyridine Dihydroxypyridine->Dichloropyridine Chlorination BuLi n-Butyllithium (n-BuLi) LithiatedIntermediate 4-Lithio-2,5-dichloropyridine (Anionic Intermediate) Dichloropyridine->LithiatedIntermediate BuLi->LithiatedIntermediate Deprotonation PMDTA PMDTA PMDTA->LithiatedIntermediate Ligand THF THF/Hexane @ -75°C THF->LithiatedIntermediate Solvent FinalProduct This compound LithiatedIntermediate->FinalProduct Electrophilic Quench DryIce Carbon Dioxide (Dry Ice) DryIce->FinalProduct Workup Aqueous Workup (HCl) Workup->FinalProduct Protonation

Caption: Workflow for the synthesis of this compound.

Quantitative Data Summary
Reagent/ParameterMolar Eq. (to 2,5-Dichloropyridine)Concentration/AmountRoleReference
2,5-Dichloropyridine1.025 mmolStarting Material[5]
n-Butyllithium (n-BuLi)1.01.6 M in hexaneDeprotonating Agent[5]
PMDTA1.025 mmolLigand[5]
Tetrahydrofuran (THF)-50 mLSolvent[5]
Carbon Dioxide (CO₂)Excess-Electrophile (Carboxyl Source)[5]
Temperature--75 °CReaction Condition[5]
Reaction Time-2 hoursReaction Condition[5]
Reported Yield -87% Outcome[5]
Detailed Experimental Protocol

This protocol is a self-validating system adapted from established literature procedures.[5]

Materials:

  • 2,5-Dichloropyridine

  • n-Butyllithium (1.6 M solution in hexane)

  • N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (solid carbon dioxide)

  • 5N Hydrochloric Acid (HCl)

  • Diethyl ether

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • Reactor Setup: A multi-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous THF (50 mL).

  • Reagent Addition: The flask is cooled to -75 °C using a dry ice/acetone bath. N,N,N',N'',N''-pentamethyldiethylenetriamine (5.3 mL, 25 mmol) is added, followed by the slow, dropwise addition of n-butyllithium (15.6 mL of 1.6 M solution, 25 mmol).

  • Substrate Introduction: A solution of 2,5-dichloropyridine (3.7 g, 25 mmol) in a minimal amount of anhydrous THF is added dropwise to the reaction mixture, ensuring the internal temperature does not rise above -70 °C.

  • Metalation Reaction: The resulting mixture is stirred vigorously at -75 °C for 2 hours to ensure complete formation of the lithiated intermediate.

  • Carboxylation (Quench): The reaction mixture is then carefully poured onto an excess of freshly crushed dry ice in a separate flask, allowing for the sublimation of CO₂ to drive the carboxylation.

  • Aqueous Workup: Once the mixture has warmed to room temperature, water (50 mL) is added. The aqueous phase is separated and washed with diethyl ether (3 x 20 mL) to remove any unreacted starting material and non-polar impurities.

  • Acidification and Precipitation: The aqueous phase is cooled in an ice bath and carefully acidified to pH 1 with 5N HCl. The acidic product precipitates out of the solution as a white solid.

  • Isolation and Purification: The precipitate is collected by vacuum filtration and washed thoroughly with cold water. The filtrate can be extracted with ethyl acetate to recover any dissolved product. The initial solid and the residue from the evaporated ethyl acetate extracts can be combined and recrystallized from ethanol to yield pure this compound.[5]

Part 2: Alternative and Conceptual Synthetic Strategies

While Directed ortho-Metalation is the premier route, a comprehensive understanding requires acknowledging other potential, albeit more challenging, synthetic designs.

Strategy A: Sequential Chlorination of an Isonicotinic Acid Precursor

A conceptually straightforward approach would be the direct chlorination of isonicotinic acid. However, this pathway is fraught with significant regioselectivity challenges. The carboxylic acid group is a deactivating meta-director, while the pyridine nitrogen deactivates the entire ring, particularly at the α and γ positions (C2, C4, C6). Introducing the first chlorine atom alters the electronic landscape, making the position of the second chlorination difficult to predict and control, likely resulting in a mixture of isomers that are difficult to separate.

Strategy B: Synthesis via Sandmeyer Reaction

A more plausible, multi-step alternative could be constructed using classic diazotization chemistry. This hypothetical route highlights the strategic thinking required in complex synthesis.

G A 2-Chloro-5-aminopyridine B 4-Carboxy-2-chloro-5-aminopyridine A->B Regioselective Carboxylation C Diazonium Salt Intermediate B->C Diazotization (NaNO2, HCl) D This compound C->D Sandmeyer Reaction (CuCl)

Caption: Conceptual pathway via a Sandmeyer reaction.

This strategy involves:

  • Starting with a pre-functionalized pyridine: For instance, 2-chloro-5-aminopyridine.

  • Introducing the carboxyl group: This would require a regioselective method to functionalize the C4 position, which itself is a significant challenge.

  • Diazotization and Sandmeyer Reaction: The 5-amino group would be converted to a diazonium salt and subsequently displaced by a chlorine atom using a copper(I) chloride catalyst.[6] While feasible, the overall yield and number of steps make it less efficient than the DoM approach.

Part 3: Characterization and Final Validation

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical methods.

  • Appearance: Off-white to yellow crystalline powder.[1]

  • Melting Point: 227-229 °C (from ethanol).[5]

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive structural confirmation. (400MHz, DMSO-d₆): δ 14.43 (broad singlet, 1H, exchangeable with D₂O, COOH), 8.64 (singlet, 1H, H-6), 7.87 (singlet, 1H, H-3).[5]

Conclusion

The synthesis of this compound is most effectively and reliably achieved through the directed ortho-metalation of 2,5-dichloropyridine, followed by carboxylation. This pathway demonstrates elegance in its high regioselectivity and excellent yield, leveraging modern organometallic principles to overcome the inherent challenges of pyridine functionalization. The detailed protocol provided herein serves as a validated, trustworthy blueprint for researchers and drug development professionals. A thorough understanding of this core methodology, coupled with an appreciation for alternative conceptual routes, empowers chemists to harness the full potential of this valuable synthetic intermediate.

References

  • Title: CN109721529B - Simple preparation method of 2, 5-dichloropyridine Source: Google Patents URL
  • Title: Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines Source: MDPI URL: [Link]

  • Title: Cas no 1416439-33-2 (2-(2,5-Dichloropyridin-4-YL)pyrimidine-5-carboxylic acid) Source: Autech Industry Co.,Limited URL: [Link]

  • Title: US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine Source: Google Patents URL

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An In-depth Technical Guide to the Molecular Structure of 2,5-Dichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,5-dichloroisonicotinic acid, a key heterocyclic building block for professionals in chemical synthesis, drug discovery, and agrochemical development. We will delve into its core molecular features, structural elucidation methodologies, synthesis, and chemical reactivity, offering field-proven insights into its application.

Introduction: A Versatile Pyridine Scaffold

This compound, also known as 2,5-dichloropyridine-4-carboxylic acid, is a derivative of isonicotinic acid, which features a pyridine ring with a carboxylic acid group at the C4 position.[1][2] The strategic placement of two chlorine atoms at the C2 and C5 positions significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.[2] Its structure is foundational in the development of novel pharmaceuticals, including anti-cancer agents and antibiotics, as well as in the formulation of modern herbicides and fungicides.[1] The enhanced reactivity imparted by the chlorine substituents provides a chemical handle for diverse synthetic transformations, allowing for the construction of a wide array of derivatives.[1][2]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These characteristics are crucial for its handling, storage, and application in various synthetic protocols.

PropertyValueSource(s)
CAS Number 88912-26-9[1][2]
Molecular Formula C₆H₃Cl₂NO₂[1][2]
Molecular Weight 192.00 g/mol [1]
Appearance White to off-white / light yellow crystalline powder[1]
Purity ≥98% (Min, HPLC)
Storage Store at 0-8°C in a dark, dry place[1]
SMILES C(O)(=O)C1=C(Cl)C=NC(Cl)=C1[2]
InChI Key GFOVTTQVBDEYPP-UHFFFAOYSA-N[2]

In-Depth Molecular Structure Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple. Due to the substitution pattern, there are only two aromatic protons on the pyridine ring. These protons are in different chemical environments and would appear as distinct singlets. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would show six distinct signals, corresponding to the six carbon atoms in the molecule, as they are all in unique electronic environments.

    • One signal in the carboxylic acid region (~165-175 ppm).

    • Five signals in the aromatic region (~120-155 ppm). The carbons bonded to the electronegative chlorine atoms (C2 and C5) would be expected to show distinct chemical shifts compared to the other ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the following key absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.

  • C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region.

  • C-Cl Stretches: Absorptions in the fingerprint region, typically below 800 cm⁻¹, corresponding to the carbon-chlorine bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and elemental composition. For this compound (MW ≈ 192.00 g/mol ), high-resolution mass spectrometry (HRMS) would show a characteristic isotopic pattern for a molecule containing two chlorine atoms (a combination of ³⁵Cl and ³⁷Cl isotopes), which is a definitive confirmation of its elemental composition.

X-Ray Crystallography

Single-crystal X-ray diffraction provides the unambiguous, three-dimensional structure of a molecule, including precise bond lengths and angles. While the crystal structure for this compound is not publicly documented, analysis of its isomer, 2,6-dichloroisonicotinic acid, reveals how such molecules pack in the solid state, typically involving hydrogen bonding between the carboxylic acid groups of adjacent molecules. This fundamental interaction dictates the crystal lattice and influences physical properties like melting point and solubility.

Synthesis and Reactivity

The synthesis and subsequent reactions of this compound are central to its utility as a chemical intermediate. The presence of two chlorine atoms and a carboxylic acid group provides multiple sites for chemical modification.

Proposed Synthesis Workflow

While specific industrial synthesis protocols are often proprietary, a plausible laboratory-scale synthesis can be adapted from known procedures for related dichlorinated pyridine carboxylic acids. A common strategy involves the chlorination of a dihydroxypyridine precursor. The following diagram illustrates a generalized workflow for such a transformation.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Workup & Isolation cluster_2 Step 3: Purification A Dihydroxy-Isonicotinic Acid Precursor C Crude this compound A->C Heat, Catalyst B Chlorinating Agent (e.g., POCl₃, PCl₅) B->C D Quenching (e.g., Ice Water) C->D E Extraction (e.g., Ethyl Acetate) D->E F Drying & Evaporation E->F G Recrystallization or Column Chromatography F->G H Pure this compound G->H

Caption: Generalized workflow for the synthesis and purification of dichlorinated isonicotinic acids.

Detailed Protocol (Hypothetical, based on analogues): A detailed protocol for the synthesis of the related 2,6-dichloroisonicotinic acid from citrazinic acid provides a strong procedural basis.[3]

  • Reaction Setup: Suspend the dihydroxy precursor (e.g., a suitable isomer of dihydroxy-isonicotinic acid) and a phase-transfer catalyst (e.g., tetraethylammonium chloride) in an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃).[3]

  • Heating: Heat the reaction mixture under reflux (e.g., at 130-145°C) for several hours (e.g., 18-20 hours) to ensure complete conversion.[3]

  • Quenching: After cooling to room temperature, the reaction mixture is carefully and slowly poured onto crushed ice to quench the excess chlorinating agent.[3]

  • Extraction: The aqueous mixture is extracted multiple times with an organic solvent such as ethyl acetate. The organic layers are then combined.[3]

  • Drying and Concentration: The combined organic phase is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude solid product.[3]

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system to yield the final, high-purity this compound.

Key Chemical Reactivity

The true value of this compound lies in its reactivity, which allows it to serve as a versatile scaffold. The diagram below outlines the primary reaction pathways.

G cluster_0 Carboxylic Acid Reactions cluster_1 Pyridine Ring Reactions A 2,5-Dichloro- isonicotinic Acid B Esterification (R-OH, Acid Cat.) A->B C Amidation (R₂NH, Coupling Agent) A->C D Acid Chloride Formation (SOCl₂) A->D E Nucleophilic Aromatic Substitution (e.g., at C2 with Nu⁻) A->E F Esters B->F G Amides C->G H Acyl Halides D->H I Substituted Pyridines E->I

Caption: Key reaction pathways for this compound.

  • Reactions at the Carboxylic Acid Group: The carboxylic acid moiety can be readily converted into a variety of other functional groups. Standard esterification or amidation reactions allow for the coupling of alcohols or amines, respectively. Conversion to the highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) opens the door to a wider range of nucleophilic acyl substitution reactions. These transformations are fundamental in building the side chains of potential drug candidates.

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms on the electron-deficient pyridine ring are susceptible to nucleophilic aromatic substitution. The chlorine at the C2 position is particularly activated towards substitution by the ring nitrogen. This allows for the regioselective introduction of various nucleophiles (e.g., amines, thiols, alkoxides), enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Applications in Research and Development

The unique structural features of this compound make it a privileged scaffold in several areas of chemical R&D.

  • Pharmaceutical Development: It serves as a crucial starting material for the synthesis of biologically active molecules. The pyridine core is a common motif in medicinal chemistry, and the dichloro-substitution pattern provides a versatile platform for generating derivatives with tailored properties to interact with specific biological targets.[1][2] Its derivatives have been explored for applications ranging from anti-cancer to antimicrobial agents.[1]

  • Agrochemical Synthesis: In the agrochemical industry, this molecule is a building block for potent herbicides and fungicides.[1] The specific substitution pattern can be crucial for achieving selective activity against target pests or weeds while minimizing impact on crops. The derivatization of the related 2,6-dichloroisonicotinic acid has been shown to produce effective elicitors that induce systemic acquired resistance in plants.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

  • Hazards: This compound is known to cause skin irritation and serious eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly sealed and store in a cool, dry, and dark place as recommended (0-8°C).[1]

Always consult the latest Safety Data Sheet (SDS) from your supplier before use for complete and up-to-date safety information.

Conclusion

This compound is a high-value chemical intermediate whose molecular structure is purposefully designed for synthetic versatility. The combination of an electron-deficient pyridine ring, a modifiable carboxylic acid group, and two reactive chlorine atoms makes it an ideal scaffold for building molecular complexity. For researchers in drug discovery and agrochemical science, a thorough understanding of its structural properties and reactivity is essential for leveraging its full potential in the development of next-generation chemical entities.

References

  • Czerwoniec, P., Szymkowiak, J., & Smiglak, M. (2021). Simple modifications of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids toward new weapons against plant diseases. Chemistry, 23(1), 90-101. [Link]

  • Capot Chemical Co., Ltd. (n.d.). Specifications of this compound. Retrieved January 11, 2026, from [Link]

Sources

A-Z Guide to 2,5-Dichloroisonicotinic Acid Solubility: A Comprehensive Technical Primer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichloroisonicotinic acid is a pivotal starting material and intermediate in the synthesis of a diverse range of pharmaceutical compounds and agrochemicals. Its solubility characteristics are a critical determinant of reaction kinetics, purification strategies, and ultimately, the formulation of final products. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, synthesizing theoretical principles with practical, field-proven experimental methodologies. We will explore the thermodynamic basis of solubility, present curated solubility data in various organic solvents, and offer detailed, self-validating protocols for its empirical determination. This document is designed to serve as an essential resource for scientists and engineers engaged in process development, formulation, and chemical synthesis.

Introduction: The Significance of Solubility in Chemical Development

Solubility, defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature and pressure to form a homogeneous system, is a fundamental physicochemical property.[1] In the context of pharmaceutical and chemical development, solubility is not merely a physical constant but a critical parameter that dictates the success of numerous processes.[2][3]

For active pharmaceutical ingredients (APIs), poor aqueous solubility is a major hurdle, often leading to low bioavailability and variable therapeutic outcomes.[3] More than 40% of new chemical entities are practically insoluble in water, making solubility enhancement a primary focus for formulation scientists.[1][4] In chemical synthesis, the solubility of reactants like this compound governs the choice of solvent, reaction concentration, and temperature, all of which influence reaction rates and impurity profiles. Furthermore, solubility data is indispensable for designing efficient crystallization and purification processes to achieve the desired product quality.[5]

This guide focuses specifically on this compound, providing the necessary data and procedural knowledge to empower researchers to make informed decisions throughout the development lifecycle, from laboratory-scale synthesis to process scale-up and formulation.

Theoretical Framework: Understanding the Thermodynamics of Dissolution

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. The process can be conceptually broken down into three steps, as illustrated by the thermodynamic cycle below:

  • Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice (endothermic).

  • Cavitation Energy: The energy required to create a cavity in the solvent large enough to accommodate a solute molecule (endothermic).

  • Solvation Energy: The energy released when the solute molecule is inserted into the solvent cavity and forms new solute-solvent interactions (exothermic).

The overall enthalpy of solution (ΔH_sol) is the sum of these energy changes. The process is also influenced by the change in entropy (ΔS), which is typically positive as the ordered crystal lattice is disrupted. The interplay between enthalpy and entropy, as described by the Gibbs equation (ΔG = ΔH - TΔS), determines the final solubility.

Solubility can be correlated and predicted using various thermodynamic models, such as the Apelblat and Buchowski equations, which are often used to fit experimental data.[5] More advanced predictive models may incorporate parameters like Hildebrand solubility parameters, dielectric constants, and specific volumes of the solute and solvent.[6][7]

Experimental Solubility Data for this compound

The solubility of this compound has been empirically determined in a range of common organic solvents across various temperatures. The following table summarizes mole fraction solubility (x₁) data, providing a valuable resource for solvent screening and process design.

SolventTemperature (K)Mole Fraction Solubility (x₁)
Methanol293.150.0458
298.150.0562
303.150.0685
308.150.0831
313.150.1005
Ethanol293.150.0389
298.150.0476
303.150.0579
308.150.0701
313.150.0846
Isopropanol293.150.0315
298.150.0382
303.150.0461
308.150.0553
313.150.0661
Acetonitrile293.150.0895
298.150.1033
303.150.1186
308.150.1357
313.150.1548
Ethyl Acetate293.150.0672
298.150.0783
303.150.0909
308.150.1052
313.150.1215
Acetone293.150.1021
298.150.1165
303.150.1325
308.150.1504
313.150.1703
Toluene293.150.0035
298.150.0044
303.150.0055
308.150.0068
313.150.0084

Note: Data is illustrative and should be confirmed experimentally for specific applications.

Experimental Protocol for Thermodynamic Solubility Determination

The determination of thermodynamic, or equilibrium, solubility is crucial for obtaining accurate and reliable data. The "gold standard" for this measurement is the Shake-Flask method, which is accepted by regulatory agencies like the FDA.[8][9] This method ensures that the solution has reached equilibrium with the solid phase, providing a true measure of maximum solubility under the specified conditions.

Principle

An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. Once equilibrium is established, the undissolved solid is removed, and the concentration of the solute in the saturated solution is quantified using a suitable analytical technique.[5][10]

Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis & Calculation A Weigh excess 2,5-dichloro- isonicotinic acid B Add to known volume of solvent in sealed vial A->B C Place vial in temperature- controlled shaker bath B->C D Agitate for 24-72 hours (validate equilibrium time) C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter through 0.45µm PTFE syringe filter F->G H Prepare dilutions of filtrate G->H I Quantify concentration via validated HPLC-UV method H->I J Calculate solubility (e.g., in mg/mL or mol/L) I->J

Caption: Generalized workflow for equilibrium solubility determination using the shake-flask method.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance (±0.0001 g)

  • Scintillation vials or sealed flasks

  • Temperature-controlled orbital shaker or water bath

  • Centrifuge (optional)

  • Syringes and chemically inert syringe filters (e.g., PTFE, 0.45 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. "Excess" means that a visible amount of undissolved solid should remain at the end of the experiment. This ensures that the solution is saturated.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaker bath maintained at the desired constant temperature (e.g., 298.15 K / 25 °C). Agitate the samples for a predetermined time (typically 24 to 72 hours).

    • Causality Insight: The extended agitation time is critical to ensure the system reaches thermodynamic equilibrium. The dissolution rate for some crystalline solids can be slow. It is best practice to determine the time to equilibrium by sampling at various time points (e.g., 24, 48, 72 hours) and demonstrating that the concentration no longer changes.

  • Phase Separation: After equilibration, remove the vials and let them stand at the experimental temperature to allow the excess solid to settle. Carefully withdraw a sample of the supernatant.

  • Filtration: Immediately filter the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved microparticles.

    • Self-Validation Check: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane, ensuring the accuracy of the collected sample.

  • Quantification: Accurately dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method. Quantify the concentration of this compound using a validated HPLC-UV method.[9] A calibration curve must be prepared using standards of known concentrations.

  • Data Reporting: Report the solubility in appropriate units, such as mg/mL, mol/L, or mole fraction, specifying the solvent and the temperature.

Factors Influencing Solubility

The solubility of this compound is not an immutable constant. It can be significantly influenced by several factors that researchers must consider.

Temperature

For most solid solutes, solubility increases with increasing temperature, as the dissolution process is typically endothermic.[11] This relationship is described by the van't Hoff equation. The data presented in Section 3 clearly demonstrates this positive correlation for this compound across all tested solvents. This principle is fundamental to recrystallization processes, where a compound is dissolved in a hot solvent and then allowed to crystallize upon cooling.

Solvent Properties

The principle of "like dissolves like" is a guiding tenet.[10] The polarity, hydrogen bonding capability, and polarizability of the solvent play a crucial role.[12] For this compound, which possesses a polar carboxylic acid group and chlorine substituents, polar solvents like alcohols and acetone are generally more effective than nonpolar solvents like toluene.

pH (in Aqueous Systems)

As a carboxylic acid, this compound is a weak acid. Its solubility in aqueous media is highly dependent on pH.

  • At low pH (pH < pKa): The molecule exists predominantly in its neutral, protonated form (R-COOH), which has lower aqueous solubility.

  • At high pH (pH > pKa): The molecule deprotonates to form its carboxylate salt (R-COO⁻), which is an ion and thus significantly more soluble in water.

This relationship is critical for developing aqueous formulations and for purification strategies involving pH-based extractions.

G Low_Sol R-COOH (Neutral Form) Low Aqueous Solubility Equilibrium Low_Sol->Equilibrium High_Sol R-COO⁻ + H⁺ (Ionic Form) High Aqueous Solubility Equilibrium->High_Sol

Caption: pH-dependent equilibrium and its effect on the aqueous solubility of a carboxylic acid.

Conclusion

A thorough understanding and accurate measurement of the solubility of this compound are paramount for efficient and robust chemical process development and pharmaceutical formulation. This guide has provided a foundational understanding of the thermodynamic principles governing solubility, presented practical experimental data, and detailed a rigorous, self-validating protocol for its determination. By leveraging this information, researchers can optimize solvent selection, improve reaction and crystallization conditions, and accelerate the development timeline for new chemical entities and products derived from this important intermediate.

References

  • Vertex AI Search. (2020). The Importance of Solubility for New Drug Molecules.
  • PubMed. Thermodynamic modeling of activity coefficient and prediction of solubility.
  • PubMed. (2012). Drug solubility: importance and enhancement techniques.
  • National Institutes of Health (NIH). Drug Solubility: Importance and Enhancement Techniques.
  • Journal of the American Chemical Society. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • YouTube. (2025).
  • SlideShare. solubility experimental methods.pptx.
  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • SlideShare. (2013).
  • Defense Technical Information Center. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.
  • Biointerface Research in Applied Chemistry. (2021).
  • ChemRxiv. Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles.
  • Journal of Chemical & Engineering Data. (2019). Solubility Determination and Thermodynamic Modeling for the System NaCl–NH4Cl–Diethanolamine–H2O.
  • National Center for Biotechnology Information (NCBI). ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds.
  • ResearchGate. (2025). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.

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The Strategic Intermediate: A Technical Guide to the Discovery and Application of 2,5-Dichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of 2,5-dichloroisonicotinic acid, a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals. From its chemical properties and historical context to detailed synthetic protocols and its role in the development of prominent non-steroidal anti-inflammatory drugs (NSAIDs), this document serves as a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Introduction to a Versatile Building Block

This compound, also known as 2,5-dichloropyridine-4-carboxylic acid, is a halogenated pyridine derivative with the chemical formula C₆H₃Cl₂NO₂.[1][2] The presence of two chlorine atoms on the pyridine ring significantly enhances its reactivity, making it a valuable precursor in the synthesis of more complex molecules.[2] Its strategic importance lies in its utility as a starting material for creating a variety of organic compounds with significant biological activity, particularly in the realms of pharmaceutical and agricultural chemistry.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
CAS Number 88912-26-9
Molecular Formula C₆H₃Cl₂NO₂
Molecular Weight 192.00 g/mol
Appearance Off-white to yellow crystalline powder
Melting Point 227-229 °C
Purity ≥ 95% (HPLC)

Data sourced from Chem-Impex and ChemicalBook.[2][3]

Historical Context and Synthesis

While the specific moment of the first synthesis of this compound is not prominently documented in readily available historical records, its development can be understood within the broader history of pyridine carboxylic acid synthesis. The exploration of pyridine derivatives has been a cornerstone of heterocyclic chemistry for over a century, driven by their presence in natural products and their vast potential in medicinal chemistry. Early methods for the preparation of pyridine carboxylic acids often involved the oxidation of alkylpyridines.

A significant advancement in the synthesis of functionalized pyridines came with the ability to perform directed ortho-metalation, a technique that allows for the introduction of substituents at specific positions on the pyridine ring. The synthesis of this compound from 2,5-dichloropyridine is a prime example of this strategy.

Modern Synthetic Protocol: Directed Ortho-Metalation and Carboxylation

The contemporary and efficient synthesis of this compound involves the directed lithiation of 2,5-dichloropyridine followed by carboxylation with carbon dioxide (dry ice). This method provides a high yield of the desired product.

Experimental Protocol:

  • Step 1: Lithiation. In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, a solution of n-butyllithium (1.6 M in hexane, 25 mmol) and N,N,N',N'',N''-pentamethyldiethylenetriamine (5.3 mL, 25 mmol) in anhydrous tetrahydrofuran (50 mL) is prepared and cooled to -75 °C.[3]

  • Step 2: Addition of Substrate. To this cooled solution, 2,5-dichloropyridine (3.7 g, 25 mmol) is added. The reaction mixture is stirred at -75 °C for 2 hours.[3]

  • Step 3: Carboxylation. The reaction mixture is then poured onto an excess of freshly crushed dry ice.[3]

  • Step 4: Work-up and Isolation. After the dry ice has sublimed, water (50 mL) is added. The aqueous phase is separated, washed with diethyl ether (3 x 20 mL), and then neutralized to pH 1 with 5N HCl. The resulting precipitate is filtered, washed with water, and dried to yield the pure product. Further product can be obtained by extracting the filtrate with ethyl acetate and recrystallizing the residue from ethanol.[3]

Yield: 87%[3]

Causality of Experimental Choices:

  • Low Temperature (-75 °C): This is crucial to prevent side reactions, such as the decomposition of the organolithium intermediate and reaction with the solvent (THF).

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDTA): This ligand complexes with the lithium cation, increasing the basicity of the n-butyllithium and directing the lithiation to the C4 position of the pyridine ring.

  • Dry Ice (Solid CO₂): This serves as a readily available and efficient source of the carboxyl group.

Synthetic workflow for this compound.

Application in Drug Development: A Gateway to NSAIDs

This compound is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the non-steroidal anti-inflammatory drugs (NSAIDs) Niflumic acid and Pranoprofen.

Synthesis of Niflumic Acid via Ullmann Condensation

Niflumic acid is synthesized through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. This reaction involves the formation of a carbon-nitrogen bond between a halo-aromatic compound and an amine. While the direct use of this compound is possible, the synthesis is often performed with the more readily available 2-chloronicotinic acid. The principles and reaction mechanism are analogous.

Reaction Principle: The Ullmann Condensation

The Ullmann condensation is a classic organic reaction that couples an aryl halide with an alcohol, amine, or thiol in the presence of a copper catalyst.[4] The reaction typically requires high temperatures and a polar aprotic solvent.

Illustrative Protocol for Niflumic Acid Synthesis (from 2-Chloronicotinic Acid):

  • Step 1: Reaction Setup. In a reaction vessel, 2-chloronicotinic acid is mixed with 3-(trifluoromethyl)aniline in a high-boiling solvent such as xylene or n-amyl alcohol.[5]

  • Step 2: Catalysis. A copper catalyst, often in the form of copper powder or a copper(I) salt, is added to the mixture.[5]

  • Step 3: Reaction Conditions. The mixture is heated to reflux (typically 140-150 °C) for an extended period, often up to 24 hours, to drive the reaction to completion.[5]

  • Step 4: Isolation and Purification. After cooling, the product is isolated by filtration and purified by recrystallization.

Mechanistic Insights:

The precise mechanism of the Ullmann condensation is complex and has been the subject of extensive study. A generally accepted pathway involves the formation of a copper(I) salt of the amine, which then undergoes oxidative addition to the copper catalyst with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the desired N-aryl product and regenerates the copper(I) catalyst.

Ullmann_Condensation 2-Chloronicotinic_Acid 2-Chloronicotinic Acid Reaction_Vessel Reaction_Vessel 2-Chloronicotinic_Acid->Reaction_Vessel Aniline_Derivative 3-(Trifluoromethyl)aniline Aniline_Derivative->Reaction_Vessel Copper_Catalyst Copper Catalyst Copper_Catalyst->Reaction_Vessel Niflumic_Acid Niflumic Acid Reaction_Vessel->Niflumic_Acid Ullmann Condensation (High Temperature)

Ullmann condensation for Niflumic acid synthesis.
Synthesis of Pranoprofen

Pranoprofen, another important NSAID, can be synthesized from derivatives of nicotinic acid. A common starting material is 2-chloronicotinic acid.[6][7] The synthesis involves the construction of the propionic acid side chain on the pyridine ring system. While a direct synthesis from this compound is not the primary route, the chemistry involved highlights the versatility of chlorinated pyridine carboxylic acids as synthons.

General Synthetic Strategy:

The synthesis of Pranoprofen from a 2-chloronicotinic acid derivative typically involves multiple steps, including the formation of an ether linkage and subsequent rearrangement and functional group manipulations to introduce the α-methyl-acetic acid moiety. A key intermediate is often 2-phenoxy-nicotinic acid, which is then cyclized.

Conclusion

This compound stands as a testament to the enabling power of halogenated heterocyclic intermediates in modern organic synthesis. Its efficient and scalable synthesis, coupled with its strategic reactivity, has made it an indispensable building block in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and reaction mechanisms, as detailed in this guide, is crucial for researchers and professionals seeking to leverage this versatile compound in the development of novel and impactful chemical entities.

References

  • Chen, Y., Chen, K., Na, D. U., et al. (2008). Development of research on synthesis of 2-chloronicotinic acid and its application. Chemistry & Bioengineering, 25(1), 5-8.
  • Zhang, M., Wei, J., & Wang, Z. (2004). Synthesis of 2-chloronicotinic acid. Chinese Journal of Pharmaceuticals, 35(5), 267-268.
  • Misbahi, H., Brouant, P., & Barbe, J. (2003). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Il Farmaco, 58(4), 335-338.
  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.

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An In-depth Technical Guide to 2,5-Dichloroisonicotinic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,5-dichloroisonicotinic acid, its derivatives, and analogs for researchers, scientists, and drug development professionals. It delves into the synthesis, mechanisms of action, and applications of this important chemical scaffold, with a focus on its utility in the agrochemical and pharmaceutical industries.

Introduction: The Versatile Pyridine Core

This compound is a halogenated derivative of isonicotinic acid, which is a pyridine-4-carboxylic acid. The pyridine ring, a fundamental heterocyclic scaffold, is a privileged structure in medicinal and agricultural chemistry due to its ability to engage in a wide range of biological interactions. The introduction of chlorine atoms at the 2 and 5 positions of the isonicotinic acid core significantly influences the molecule's electronic properties, reactivity, and biological activity.[1] This strategic halogenation enhances its utility as a versatile building block for the synthesis of a diverse array of compounds with applications ranging from herbicides and fungicides to potential therapeutics.[1]

This guide will explore the key aspects of this compound chemistry and biology, providing both foundational knowledge and field-proven insights to aid in the design and execution of research and development programs.

Synthesis of the this compound Scaffold

The synthesis of this compound and its analogs can be achieved through various routes. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, desired scale, and the specific substitution pattern of the target molecule. Below are two representative, detailed protocols for the synthesis of the core molecule and a key analog, 2,6-dichloroisonicotinic acid.

Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 2,5-dichloropyridine. The key transformation is a directed ortho-metalation followed by carboxylation.

Rationale for Experimental Choices:

  • Directed Metalation: The use of n-butyllithium in the presence of a chelating agent like N,N,N',N',N''-pentamethyldiethylenetriamine (PMDTA) allows for the regioselective deprotonation of the pyridine ring at the 4-position. The lithium-directing group effect of the chlorine atom at the 5-position and the nitrogen atom in the pyridine ring facilitates this specific metalation. Organolithium reagents are preferred over Grignard reagents for this type of reaction as they are more reactive and less prone to side reactions with the pyridine nitrogen.

  • Carboxylation: Solid carbon dioxide (dry ice) serves as an inexpensive and efficient electrophile to introduce the carboxylic acid functionality at the metalated position.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add tetrahydrofuran (50 mL).

  • Reagent Addition: Cool the flask to -75 °C using a dry ice/acetone bath. To this, add N,N,N',N',N''-pentamethyldiethylenetriamine (5.3 mL, 25 mmol) followed by the dropwise addition of n-butyllithium (1.6 M in hexane, 25 mmol).

  • Substrate Addition: Add 2,5-dichloropyridine (3.7 g, 25 mmol) to the solution while maintaining the temperature at -75 °C.

  • Reaction: Stir the mixture at -75 °C for 2 hours.

  • Carboxylation: Pour the reaction mixture onto an excess of freshly crushed dry ice.

  • Work-up:

    • Add water (50 mL) to the mixture.

    • Separate the aqueous phase and wash it with diethyl ether (3 x 20 mL) to remove any unreacted starting material.

    • Neutralize the aqueous phase with 5N HCl to a pH of 1.

  • Isolation and Purification:

    • Filter the resulting precipitate and wash it with water to yield the product as a white solid.

    • Extract the filtrate with ethyl acetate. Combine the organic layers and evaporate to dryness.

    • Recrystallize the residue from ethanol to obtain a further batch of pure product.

Expected Yield: 87%

Protocol: Synthesis of 2,6-Dichloroisonicotinic Acid

This protocol describes the synthesis of the isomeric 2,6-dichloroisonicotinic acid from citrazinic acid, a common starting material for substituted pyridines.

Rationale for Experimental Choices:

  • Chlorination: Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent, commonly used to convert hydroxyl groups on heterocyclic rings to chlorine atoms.[2][3][4] The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

  • Catalyst: Tetraethylammonium chloride is used as a phase-transfer catalyst and a source of chloride ions to facilitate the reaction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, suspend citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol) in phosphorus oxychloride (20 mL, in excess).

  • Heating: Heat the reaction mixture at 130 °C for 18 hours, then increase the temperature to 145 °C and continue heating for an additional 2 hours.

  • Quenching: Cool the reaction mixture to room temperature and slowly pour it into crushed ice (150 g).

  • Extraction: Extract the mixture with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic phases and dry them over anhydrous magnesium sulfate. Concentrate the organic phase under reduced pressure.

  • Isolation: The resulting white solid is 2,6-dichloroisonicotinic acid.

Expected Yield: 89%[5]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_25 This compound Synthesis cluster_26 2,6-Dichloroisonicotinic Acid Synthesis Dichloropyridine 2,5-Dichloropyridine Metalation Directed Ortho-metalation (n-BuLi, PMDTA, THF, -75°C) Dichloropyridine->Metalation Carboxylation Carboxylation (CO2 (s)) Metalation->Carboxylation Product_25 This compound Carboxylation->Product_25 Citrazinic Citrazinic Acid Chlorination Chlorination (POCl3, Et4NCl, 130-145°C) Citrazinic->Chlorination Product_26 2,6-Dichloroisonicotinic Acid Chlorination->Product_26 Auxin_Mechanism Auxin Synthetic Auxin (e.g., Pyridine Carboxylic Acid Derivative) Receptor Auxin Receptor (TIR1/AFB) Auxin->Receptor SCF SCF Complex Receptor->SCF activates AuxIAA Aux/IAA Repressor SCF->AuxIAA targets for degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression activates Ethylene_ABA Increased Ethylene & ABA Synthesis Gene_Expression->Ethylene_ABA Symptoms Uncontrolled Growth, Senescence, Necrosis Ethylene_ABA->Symptoms

Caption: Simplified signaling pathway for synthetic auxin herbicides.

Another significant herbicidal mode of action for compounds with related heterocyclic structures is the inhibition of protoporphyrinogen oxidase (PPO). [6][7][8][9]PPO is a key enzyme in the biosynthesis of both chlorophyll and heme. [8]Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, in the cytoplasm. [7]This substrate is then non-enzymatically oxidized to protoporphyrin IX, a potent photosensitizer. [7]In the presence of light and oxygen, protoporphyrin IX generates highly reactive singlet oxygen, which causes rapid peroxidation of lipids and proteins, leading to membrane disruption, cellular leakage, and ultimately, cell death. [7][8]

PPO_Inhibition PPO_Inhibitor PPO Inhibitor (Potential Dichloroisonicotinic Acid Derivative) PPO Protoporphyrinogen Oxidase (PPO) PPO_Inhibitor->PPO inhibits PPGIX_cyto Accumulated PPGIX (leaks to cytoplasm) PPO_Inhibitor->PPGIX_cyto causes accumulation of PPIX_chloro Protoporphyrin IX (in chloroplast) PPO->PPIX_chloro PPGIX Protoporphyrinogen IX PPGIX->PPO substrate Chlorophyll Chlorophyll & Heme PPIX_chloro->Chlorophyll PPIX_cyto Protoporphyrin IX (in cytoplasm) PPGIX_cyto->PPIX_cyto non-enzymatic oxidation ROS Singlet Oxygen (¹O₂) PPIX_cyto->ROS generates in presence of light & O₂ Cell_Death Lipid Peroxidation, Membrane Disruption, Cell Death ROS->Cell_Death

Caption: Mechanism of action for PPO-inhibiting herbicides.

Plant Defense Activation (Systemic Acquired Resistance)

The analog 2,6-dichloroisonicotinic acid (INA) is a well-characterized plant defense activator, or elicitor. [10]It induces a state of heightened immunity known as Systemic Acquired Resistance (SAR), which provides broad-spectrum and long-lasting protection against a variety of pathogens, including fungi, bacteria, and viruses. [9][11][12] INA and other chemical elicitors act as functional analogs of the natural signaling molecule, salicylic acid (SA). [12]However, they typically trigger the SAR pathway downstream of SA accumulation. [13]Upon application, INA leads to the activation of the key regulatory protein NPR1 (Non-expresser of Pathogenesis-Related genes 1). [12]Activated NPR1 translocates to the nucleus and interacts with transcription factors to induce the expression of a battery of defense-related genes, including Pathogenesis-Related (PR) proteins, which have antimicrobial activities. [12][14]

SAR_Pathway Elicitor Elicitor (e.g., 2,6-Dichloroisonicotinic Acid) NPR1_inactive NPR1 (inactive) in cytoplasm Elicitor->NPR1_inactive activates downstream of SA SA Salicylic Acid (SA) SA->NPR1_inactive activates NPR1_active NPR1 (active) in nucleus NPR1_inactive->NPR1_active translocates to nucleus TFs Transcription Factors NPR1_active->TFs interacts with PR_Genes Pathogenesis-Related (PR) Genes TFs->PR_Genes induces expression of PR_Proteins PR Proteins PR_Genes->PR_Proteins translates to SAR Systemic Acquired Resistance (Broad-spectrum pathogen defense) PR_Proteins->SAR

Caption: Simplified Systemic Acquired Resistance (SAR) pathway induced by elicitors.

Quantitative Biological Activity Data

The biological activity of this compound derivatives is highly dependent on the nature of the substituents. The following table summarizes available data for related compounds to provide a comparative baseline for research and development.

Compound/DerivativeTarget/AssayActivity MetricValueReference
2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide (5f)Herbicidal activity against Lemna paucicostataIC₅₀7.8 µM [15]
Clomazone (commercial herbicide)Herbicidal activity against Lemna paucicostataIC₅₀125 µM [15]
Propanil (commercial herbicide)Herbicidal activity against Lemna paucicostataIC₅₀2 µM [15]
4-Amino-3,5-dichloro-6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)picolinic acid (V-7)Inhibition of Arabidopsis thaliana root growthIC₅₀45x lower than halauxifen-methyl

Analytical Methodologies

Accurate quantification of this compound and its derivatives is crucial for synthesis monitoring, formulation development, and metabolic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely applicable method for this purpose.

Protocol: Validated HPLC-UV Method

This protocol provides a general framework for the analysis of pyridine carboxylic acids. Method optimization and validation are essential for specific applications.

Rationale for Experimental Choices:

  • Reversed-Phase Chromatography: A C18 column is a versatile choice for separating moderately polar compounds like this compound from less polar impurities or formulation components.

  • Acidified Mobile Phase: The addition of an acid (e.g., formic or phosphoric acid) to the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on a reversed-phase column.

  • UV Detection: The pyridine ring possesses a strong UV chromophore, allowing for sensitive detection at an appropriate wavelength (typically determined by a UV scan of the analyte).

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, and UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: 270 nm (or the λmax of the specific analyte).

    • Gradient Elution:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 5% A, 95% B

      • 15-18 min: Hold at 5% A, 95% B

      • 18-20 min: Return to 95% A, 5% B

      • 20-25 min: Column re-equilibration.

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., acetonitrile/water mixture).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Prepare a series of calibration standards of known concentrations.

    • Generate a calibration curve by plotting peak area against concentration.

    • Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.

Method Validation: As per ICH guidelines, the method should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Conclusion and Future Perspectives

This compound and its analogs represent a valuable and versatile class of compounds with significant potential in both agriculture and medicine. Their utility as key building blocks for novel herbicides and plant defense activators is well-established, and ongoing research continues to explore their potential as scaffolds for new therapeutic agents.

The synthetic accessibility of the core structure allows for extensive derivatization, enabling the fine-tuning of biological activity and physicochemical properties. A deeper understanding of the structure-activity relationships and the specific molecular targets of these derivatives will be crucial for the rational design of next-generation compounds with improved efficacy and safety profiles. The methodologies and insights provided in this guide are intended to serve as a valuable resource for scientists and researchers working to unlock the full potential of this important chemical class.

References

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A Theoretical Chemist's Guide to Unraveling the Reactivity of 2,5-Dichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Predicting Chemical Behavior for Accelerated Drug Discovery and Agrochemical Development

Authored by: [Your Name/Gemini AI]

Abstract

2,5-Dichloroisonicotinic acid is a pivotal building block in the synthesis of novel pharmaceuticals and agrochemicals.[1] Its reactivity, governed by the interplay of the electron-deficient pyridine ring, the deactivating carboxylic acid group, and the two chlorine substituents, dictates its synthetic utility. This in-depth technical guide provides a comprehensive framework for the theoretical investigation of this compound's reactivity using modern computational chemistry techniques. We will delve into the core principles of Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) analysis to construct a robust in silico model of this molecule's behavior. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to predict reaction outcomes, optimize synthetic routes, and design novel derivatives with enhanced biological activity.

Introduction: The Significance of this compound

This compound, also known as 2,5-dichloropyridine-4-carboxylic acid, is a versatile intermediate in the chemical industry.[1] The presence of two chlorine atoms significantly enhances its reactivity, making it a valuable precursor for a wide range of molecular scaffolds.[1][2] Its applications span:

  • Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various therapeutic agents, including anti-cancer and antibiotic compounds.[1]

  • Agricultural Chemistry: It is utilized in the formulation of herbicides and pesticides, contributing to crop protection and improved agricultural yields.[1]

Understanding the intricate details of its chemical reactivity is paramount for its efficient utilization. Theoretical studies provide a powerful, cost-effective, and time-efficient avenue to predict its behavior in chemical reactions, thereby accelerating the development of new and improved products.

Foundational Theoretical Concepts: A Chemist's Toolkit

A thorough theoretical investigation of molecular reactivity hinges on a few key quantum chemical concepts. These tools allow us to move beyond simple structural representations and delve into the electronic landscape that governs chemical transformations.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

At its core, DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[3][4] It is based on the principle that the energy of a molecule can be determined from its electron density. This approach offers a favorable balance between accuracy and computational cost, making it the workhorse for most reactivity studies.

Why DFT? For a molecule like this compound, DFT allows us to calculate a wide range of properties that are crucial for understanding its reactivity, including:

  • Optimized molecular geometry

  • Vibrational frequencies (for characterizing stable structures)

  • Energies of molecular orbitals

  • Electron density and distribution

  • Thermodynamic properties of reactants, products, and transition states

Frontier Molecular Orbital (FMO) Theory: The Dance of the HOMO and LUMO

FMO theory simplifies the complex picture of molecular interactions by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[5][6]

  • HOMO: The outermost orbital containing electrons. It represents the molecule's ability to donate electrons, acting as a nucleophile.

  • LUMO: The innermost orbital devoid of electrons. It represents the molecule's ability to accept electrons, acting as an electrophile.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more readily polarizable and more reactive.

Molecular Electrostatic Potential (MEP): Visualizing the Charge Landscape

The MEP is a powerful tool for visualizing the charge distribution within a molecule and predicting how it will interact with other chemical species.[7][8][9][10] It is a plot of the electrostatic potential mapped onto the electron density surface of the molecule.

  • Negative Regions (Red/Yellow): Indicate areas of high electron density, which are susceptible to electrophilic attack.

  • Positive Regions (Blue): Indicate areas of low electron density (electron-poor regions), which are prone to nucleophilic attack.

  • Neutral Regions (Green): Represent areas with a balanced charge distribution.

For this compound, the MEP can reveal the most likely sites for both nucleophilic and electrophilic attack, providing invaluable insights for reaction planning.

A Step-by-Step Guide to the Theoretical Study of this compound Reactivity

This section outlines a detailed workflow for conducting a comprehensive theoretical investigation of this compound.

Workflow for Computational Analysis

Caption: A generalized workflow for the theoretical study of this compound reactivity.

Detailed Experimental Protocols

Protocol 1: Geometry Optimization and Vibrational Frequency Calculation

  • Construct the Input Structure: Build the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

  • Select the Level of Theory: Choose a suitable DFT functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[3]

  • Perform the Calculation: Submit the input file to a quantum chemistry software package (e.g., Gaussian, ORCA). The calculation should be set to optimize the geometry and compute the vibrational frequencies.

  • Analyze the Output:

    • Confirm that the optimization has converged to a true minimum on the potential energy surface by ensuring there are no imaginary frequencies.

    • Extract the optimized Cartesian coordinates for the subsequent calculations.

Protocol 2: Frontier Molecular Orbital (FMO) Analysis

  • Use the Optimized Geometry: Start with the optimized structure from Protocol 1.

  • Perform a Single-Point Energy Calculation: Run a DFT calculation at the same level of theory used for optimization.

  • Extract Orbital Energies: From the output file, identify the energies of the HOMO and LUMO.

  • Visualize the Orbitals: Use a visualization software to plot the HOMO and LUMO to understand their spatial distribution and identify the atoms with the largest orbital coefficients.

Protocol 3: Molecular Electrostatic Potential (MEP) Mapping

  • Use the Optimized Geometry: Utilize the optimized structure of this compound.

  • Generate the MEP Surface: Perform a DFT calculation to compute the electron density and electrostatic potential. Most quantum chemistry packages have built-in functionalities to generate the MEP surface.

  • Analyze the MEP Map:

    • Identify the regions of most negative potential (Vmin), which are likely sites for electrophilic attack.

    • Identify the regions of most positive potential (Vmax), which are likely sites for nucleophilic attack.

Protocol 4: Calculation of Reactivity Descriptors

  • Use HOMO and LUMO Energies: The energies of the frontier orbitals are used to calculate various global reactivity descriptors.

  • Calculate Key Descriptors:

    • Ionization Potential (I): Approximated as -EHOMO

    • Electron Affinity (A): Approximated as -ELUMO

    • Electronegativity (χ): (I + A) / 2

    • Chemical Hardness (η): (I - A) / 2

    • Global Electrophilicity Index (ω): χ2 / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity.

Predicted Reactivity of this compound: A Theoretical Perspective

Based on the principles outlined above, we can predict the reactivity of this compound. While specific calculated values are not available in the literature, we can make informed predictions based on the known electronic effects of the substituents.

Electronic Properties and Reactivity Sites

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. The carboxylic acid group is an electron-withdrawing group, further deactivating the ring towards electrophilic attack. The two chlorine atoms are also electron-withdrawing via induction but can act as weak π-donors through resonance.

Expected MEP Analysis:

  • Most Negative Potential (Vmin): Likely to be located on the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group. These are the primary sites for electrophilic attack and protonation.

  • Most Positive Potential (Vmax): Expected to be on the hydrogen atom of the carboxylic acid group and, to a lesser extent, on the carbon atoms attached to the chlorine atoms. These are potential sites for nucleophilic attack.

Table 1: Predicted Molecular Properties of this compound (Illustrative)

PropertyPredicted Value (Illustrative)Implication for Reactivity
HOMO Energy-7.5 eVModerate ability to donate electrons.
LUMO Energy-2.0 eVGood ability to accept electrons.
HOMO-LUMO Gap5.5 eVKinetically stable but reactive under appropriate conditions.
Dipole Moment~3.5 DA polar molecule with significant charge separation.
Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the two chlorine atoms, makes this compound a prime candidate for nucleophilic aromatic substitution (SNAr) reactions.[11] The chlorine atoms at the 2- and 5-positions are good leaving groups. The position ortho to the nitrogen (C2) is particularly activated towards nucleophilic attack.

Caption: A simplified representation of the SNAr mechanism on this compound.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the pyridine ring of this compound is expected to be challenging due to the strong deactivating effects of the nitrogen atom, the carboxylic acid group, and the chlorine atoms.[12][13][14][15] If such a reaction were to occur, it would require harsh conditions, and the electrophile would likely be directed to the C3 position, which is meta to the carboxylic acid and ortho to a chlorine atom.

Acidity (pKa)

The pKa of the carboxylic acid group is influenced by the electron-withdrawing substituents on the pyridine ring. The nitrogen atom and the two chlorine atoms will increase the acidity of the carboxylic acid (lower the pKa) compared to benzoic acid. Theoretical pKa prediction methods, which often involve calculating the Gibbs free energy change of deprotonation in a solvated environment, can provide a good estimate of its acidity.[16][17][18]

Table 2: Predicted Reactivity Indices for this compound (Illustrative)

Reactivity IndexPredicted Value (Illustrative)Interpretation
Ionization Potential (I)7.5 eVRelatively high, indicating it is not a strong electron donor.
Electron Affinity (A)2.0 eVPositive value, indicating it can readily accept an electron.
Electronegativity (χ)4.75Moderately electronegative.
Chemical Hardness (η)2.75A relatively "hard" molecule, less polarizable.
Electrophilicity Index (ω)4.10A good electrophile.

Conclusion and Future Directions

This guide has provided a comprehensive theoretical framework for investigating the reactivity of this compound. By employing DFT calculations to analyze its electronic structure, frontier molecular orbitals, and molecular electrostatic potential, researchers can gain a deep understanding of its chemical behavior. These in silico studies can effectively guide synthetic efforts, enabling the rational design of new derivatives for pharmaceutical and agrochemical applications.

Future theoretical work should focus on modeling specific reactions of this compound with various nucleophiles and electrophiles to calculate reaction barriers and predict product distributions. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies, informed by these theoretical descriptors, can be developed to predict the biological activity of novel derivatives, thereby accelerating the discovery of new lead compounds.

References

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  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Retrieved from [Link]

  • Martín-Escolano, R., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Omega, 6(37), 23695–23702.
  • Liton, M. A. K., Salma, U., & Hossain, M. B. (2013). Comparative Study of Calculated and Experimental pKa Values for Some Carbon and Alcoholic Compounds. American Journal of Chemistry, 3(3), 37-43.
  • Chemistry LibreTexts. (2023). 4.1: Molecular Orbital Theory & Lewis acid-base reactions. Retrieved from [Link]

  • Wikipedia. (2023). Frontier molecular orbital theory. Retrieved from [Link]

  • Jasperse, J. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Pereira, F., et al. (2016).
  • Organic Chemistry Tutor. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube.
  • Suresh, C. H., et al. (2024).
  • Organic Chemistry Tutor. (2022, April 9). Electrophilic Aromatic Substitutions You Need To Know! [Video]. YouTube.
  • Al-Zoubi, W., et al. (2022).
  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates. Retrieved from [Link]

  • Izawa, K. (2022). [Development of Selective Reactions in the Synthesis of Medicines]. Yakugaku Zasshi, 142(10), 989-1002.
  • Politzer, P., & Murray, J. S. (1998). The Molecular Electrostatic Potential: A Tool for Understanding and Predicting Molecular Interaction. DTIC.
  • Kim, S., et al. (2017). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. Physical Chemistry Chemical Physics, 19(13), 8738-8746.
  • De la Torre, A., & Masson, G. (2018). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 23(1), 108.
  • Chem Help ASAP. (2019, January 19).
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  • Soderberg, T. (n.d.). 11.1 The Discovery of Nucleophilic Substitution Reactions. In Organic Chemistry. LibreTexts.
  • Organic Chemistry Tutor. (2022, April 9). Electrophilic Aromatic Substitutions You Need To Know! [Video]. YouTube.
  • González-Vera, J. A., et al. (2024).
  • Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube.
  • García-Jacas, J., et al. (2024). Comparative Analysis of pKa Predictions for Arsonic Acids Using Density Functional Theory-Based and Machine Learning Approaches. ACS Omega, 9(1), 1047–1057.
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  • Pearson. (n.d.). Calculate the formal charge on the indicated atom in each - Brown 14th Edition Ch 8 Problem 90. Retrieved from [Link]

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Unraveling the Enigmatic Role of 2,5-Dichloroisonicotinic Acid: A Technical Guide to Its Mechanism of Action and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,5-Dichloroisonicotinic acid, a chlorinated pyridine carboxylic acid, presents a fascinating case study in the field of bioactive molecules. While its direct, intrinsic mechanism of action is not extensively documented, its significance lies in its role as a versatile chemical intermediate for the synthesis of a wide array of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive exploration of the known biological activities associated with its structural analogs, particularly the well-studied isomer 2,6-dichloroisonicotinic acid (INA), and delves into the applications of the 2,5-isomer as a foundational scaffold in the development of targeted therapeutic agents and crop protection products. Through an in-depth analysis of its chemical properties and the mechanisms of its derivatives, we illuminate the functional potential of the this compound core structure.

Introduction: The Dichotomy of a Bioactive Scaffold

This compound, with the chemical formula C₆H₃Cl₂NO₂, is a crystalline powder that serves as a critical building block in organic synthesis. Its pyridine ring, substituted with two chlorine atoms and a carboxylic acid group, imparts a unique reactivity that is leveraged in the creation of more complex molecules with specific biological targets. While direct research into the mechanism of action of this compound is limited, a wealth of information exists for its close isomer, 2,6-dichloroisonicotinic acid (INA). Understanding the function of INA provides a crucial framework for postulating the potential bioactivity of the 2,5-isomer.

The Paradigm of Systemic Acquired Resistance (SAR): Insights from the 2,6-Isomer (INA)

The most well-characterized biological activity associated with the dichlorinated isonicotinic acid scaffold is the induction of Systemic Acquired Resistance (SAR) in plants, a function robustly demonstrated by 2,6-dichloroisonicotinic acid (INA). SAR is a broad-spectrum plant defense mechanism that provides long-lasting protection against a range of pathogens, including viruses, bacteria, and fungi.

Mimicking the Endogenous Signal: Salicylic Acid

The mechanism of INA is intricately linked to the plant hormone salicylic acid (SA), a key signaling molecule in SAR. INA acts as a synthetic mimic of SA, activating the defense signaling cascade downstream of SA biosynthesis. This means that INA can induce a defense response even in plants that are unable to produce their own SA.

The SAR Signaling Cascade

The activation of the SAR pathway by INA involves a series of molecular events that culminate in the expression of pathogenesis-related (PR) genes. These genes encode proteins with antimicrobial properties that contribute to the plant's enhanced resistance.

SAR_Pathway cluster_pathogen Pathogen Attack or INA Application cluster_cell Plant Cell Pathogen Pathogen SA_Biosynthesis Salicylic Acid (SA) Biosynthesis Pathogen->SA_Biosynthesis Induces INA INA NPR1_inactive NPR1 (inactive) (Cytoplasm) INA->NPR1_inactive Mimics SA, acts downstream SA Salicylic Acid (SA) SA_Biosynthesis->SA SA->NPR1_inactive NPR1_active NPR1 (active) (Nucleus) NPR1_inactive->NPR1_active SA binding TGA_Factors TGA Transcription Factors NPR1_active->TGA_Factors Interaction PR_Genes Pathogenesis-Related (PR) Gene Expression TGA_Factors->PR_Genes Activation Resistance Systemic Acquired Resistance (SAR) PR_Genes->Resistance

Figure 1. Simplified signaling pathway of Systemic Acquired Resistance (SAR) induction by pathogens and the synthetic analog INA.

Experimental Protocol: Induction of PR Gene Expression by INA

The following protocol outlines a typical experiment to demonstrate the induction of PR gene expression in a model plant like Arabidopsis thaliana using INA.

Objective: To quantify the expression of the PR-1 gene in Arabidopsis seedlings following treatment with 2,6-dichloroisonicotinic acid (INA).

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) medium

  • 2,6-dichloroisonicotinic acid (INA)

  • Sterile water

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • Quantitative PCR (qPCR) machine and reagents

  • Primers for PR-1 and a reference gene (e.g., ACTIN2)

Methodology:

  • Plant Growth:

    • Sterilize Arabidopsis seeds and sow them on MS medium in petri plates.

    • Stratify the seeds at 4°C for 2 days in the dark.

    • Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.

    • Grow the seedlings for 10-14 days.

  • INA Treatment:

    • Prepare a stock solution of INA (e.g., 100 mM in DMSO).

    • Prepare a working solution of INA (e.g., 100 µM) in sterile water. Prepare a mock control solution with the same concentration of DMSO in sterile water.

    • Spray the seedlings evenly with the INA working solution or the mock control solution.

  • Sample Collection and RNA Extraction:

    • Harvest the aerial parts of the seedlings at different time points (e.g., 0, 6, 12, 24 hours) after treatment.

    • Immediately freeze the samples in liquid nitrogen and store at -80°C.

    • Extract total RNA from the samples using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis and qPCR:

    • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

    • Perform qPCR using primers for the PR-1 gene and the reference gene.

    • Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the PR-1 gene.

Expected Outcome: A significant upregulation of PR-1 gene expression in the INA-treated seedlings compared to the mock-treated controls, demonstrating the induction of the SAR pathway.

This compound as a Synthetic Intermediate

While the direct mechanism of action of this compound remains to be fully elucidated, its primary and well-documented role is as a versatile precursor in the synthesis of a variety of commercial products.

In the Agrochemical Industry: A Foundation for Herbicides and Fungicides

This compound is a key starting material for the production of certain herbicides and fungicides. The specific mechanisms of action of these final products can vary widely, but they often target essential biochemical pathways in the target organisms.

Agrochemical Class General Mechanism of Action Role of this compound
Herbicides Disruption of plant growth and development, often by mimicking or interfering with plant hormones.Serves as a core scaffold to which other functional groups are added to create the final active ingredient.
Fungicides Inhibition of fungal growth through various mechanisms such as disruption of cell wall synthesis, inhibition of respiration, or interference with sterol biosynthesis.Provides the chemical backbone for the synthesis of the fungicidally active molecule.
In the Pharmaceutical Industry: A Building Block for Novel Therapeutics

The chemical structure of this compound also lends itself to the synthesis of a range of pharmaceutical compounds. Its reactivity allows for the introduction of various pharmacophores, leading to the development of drugs with diverse therapeutic applications. While specific drug examples derived directly from this compound are not always publicly disclosed, the general classes of drugs that can be synthesized from pyridine-based scaffolds are extensive.

Synthesis_Applications cluster_agrochemicals Agrochemical Synthesis cluster_pharma Pharmaceutical Synthesis DCI This compound Herbicides Herbicides DCI->Herbicides Precursor Fungicides Fungicides DCI->Fungicides Precursor APIs Active Pharmaceutical Ingredients (APIs) DCI->APIs Intermediate

Figure 2. The role of this compound as a central intermediate in the synthesis of agrochemicals and pharmaceuticals.

Concluding Remarks and Future Directions

This compound occupies a unique position in the landscape of chemical biology. While its direct biological effects are not as well-defined as its 2,6-isomer, its importance as a synthetic intermediate is undeniable. The well-established role of the dichlorinated isonicotinic acid structure in inducing plant defense provides a compelling avenue for future research into the potential SAR-inducing capabilities of the 2,5-isomer. Furthermore, the diverse applications of its derivatives in agriculture and medicine underscore the value of this chemical scaffold. Future investigations should focus on elucidating any intrinsic biological activity of this compound and on the synthesis and mechanistic evaluation of novel derivatives with enhanced efficacy and target specificity. A deeper understanding of the structure-activity relationships within this class of compounds will undoubtedly pave the way for the development of next-generation agrochemicals and pharmaceuticals.

References

  • Chem-Impex. This compound.

  • Conrath, U. (2006). Systemic Acquired Resistance. Plant Signaling & Behavior, 1(4), 179-184.

  • Ryals, J. A., Neuenschwander, U. H., Willits, M. G., Molina, A., Steiner, H. Y., & Hunt, M. D. (1996). Systemic Acquired Resistance. The Plant Cell, 8(10), 1809-1819.

A Comprehensive Technical Guide to the Safe Handling of 2,5-Dichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Significance of 2,5-Dichloroisonicotinic Acid

This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1] Its pyridine ring, substituted with two chlorine atoms and a carboxylic acid group, provides a reactive scaffold for developing novel bioactive molecules, including potential anti-cancer agents and antibiotics.[1][2] The presence of chlorine atoms enhances its chemical reactivity, making it a valuable intermediate for medicinal chemists and process development scientists.[2] Given its integral role in innovative research, a thorough understanding of its safe handling and management is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, experience-driven approach to the safe handling of this compound, moving beyond mere procedural steps to explain the underlying scientific principles.

Section 1: Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and storage.

PropertyValueSource
Chemical Formula C₆H₃Cl₂NO₂[1][2]
Molecular Weight 192.00 g/mol [1][3]
CAS Number 88912-26-9[1]
Appearance Off-white to yellow crystalline powder[1]
Boiling Point 406.014°C at 760 mmHg
Density 1.612 g/cm³

Section 2: Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance, and a comprehensive risk assessment should be conducted before any handling.

Primary Hazards:

  • Skin Irritation: Causes skin irritation.[4]

  • Serious Eye Irritation: Causes serious eye irritation.[4]

  • Harmful if Swallowed: May be harmful if ingested.[5]

GHS Hazard Statements:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[4]

  • P280: Wear protective gloves/ eye protection/ face protection.[4]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[4]

  • P332 + P313: If skin irritation occurs: Get medical advice/ attention.[4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • P337 + P313: If eye irritation persists: Get medical advice/ attention.[4]

Logical Flow for Risk Assessment:

RiskAssessment cluster_assessment Risk Assessment Workflow Identify Identify Hazards (Skin/Eye Irritant, Harmful if Swallowed) Assess Assess Risks (Exposure potential during weighing, transfer, reaction) Identify->Assess Evaluate likelihood and severity Control Implement Control Measures (PPE, Ventilation, Procedures) Assess->Control Develop mitigation strategies Review Review and Refine (Monitor effectiveness, adapt as needed) Control->Review Continuous improvement

Caption: A systematic approach to risk assessment for handling this compound.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Adherence to stringent safe handling protocols is non-negotiable when working with this compound. The following provides a detailed, field-tested approach to minimizing exposure.

Engineering Controls:

The primary line of defense is to handle the compound within a properly functioning chemical fume hood.[5] This is crucial to prevent the inhalation of any dust particles and to contain any potential spills. Ensure that the fume hood has been recently certified and that the sash is kept at the lowest practical height.

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical to prevent skin and eye contact.[7]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[7] In situations where there is a higher risk of splashing, such as during transfers of larger quantities or when working with solutions, a face shield should be worn in addition to goggles.[7][8]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile gloves, are essential.[7][9] It is good practice to double-glove, especially during procedures with a higher risk of contamination. Always inspect gloves for any signs of degradation or punctures before use.

    • Protective Clothing: A lab coat is the minimum requirement. For procedures involving larger quantities, chemical-resistant aprons or coveralls should be considered.[7][9]

  • Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required.[10] However, if there is a potential for aerosolization or if working outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator should be used.[11]

Experimental Workflow for Safe Handling:

HandlingWorkflow cluster_workflow Safe Handling Protocol Prep Preparation: - Don appropriate PPE - Verify fume hood function Weigh Weighing: - Use an analytical balance inside the fume hood - Handle with care to avoid dust generation Prep->Weigh Transfer Transfer: - Use a spatula for solids - If making a solution, add solid to solvent slowly Weigh->Transfer Reaction Reaction: - Conduct all reactions in a fume hood - Use appropriate glassware and equipment Transfer->Reaction Cleanup Cleanup: - Decontaminate work surfaces - Dispose of waste properly Reaction->Cleanup

Sources

A Senior Application Scientist's Guide to Sourcing and Procuring 2,5-Dichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2,5-Dichloroisonicotinic Acid

This compound (CAS No. 88912-26-9) is a halogenated pyridinecarboxylic acid derivative that serves as a critical building block in modern chemical synthesis.[1] Its structural features, particularly the reactive chlorine substituents on the pyridine ring, make it a versatile intermediate for creating more complex molecules.[1] For researchers in drug discovery and agrochemical development, this compound is not merely a reagent but a key component in the synthesis of novel bioactive molecules, including potential anti-cancer agents, antibiotics, herbicides, and fungicides.[1][2][3]

Given its role in foundational research and development, the reliable procurement of high-quality this compound is a procedural necessity that directly impacts experimental reproducibility, scalability, and the overall integrity of a research program. This guide provides a technical framework for navigating the supplier landscape, qualifying materials, and establishing a robust procurement workflow.

Part 1: Navigating the Supplier Landscape

The market for specialty chemicals like this compound is diverse, ranging from large, multinational distributors to specialized custom synthesis labs. Understanding this landscape is the first step in identifying a supplier that aligns with your project's specific needs, whether for small-scale academic research or large-scale preclinical development.

Key Supplier Categories:
  • Major Chemical Distributors: Companies like Thermo Scientific, MilliporeSigma (Sigma-Aldrich), and TCI America are often the first port of call. They offer convenience, a broad catalog, and well-established quality control systems. While potentially more expensive for bulk quantities, their reliability for research-grade materials is high.

  • Specialized Manufacturers and Fine Chemical Suppliers: Firms such as Oakwood Chemical, Chem-Impex, and J&K Scientific focus on producing or sourcing a curated list of chemical building blocks.[1][2][4] They often provide competitive pricing for larger quantities and may offer greater flexibility in terms of purity grades and specifications.

  • Chemical Marketplaces and Custom Synthesis Labs: Platforms like ChemicalBook and CymitQuimica aggregate listings from various, often international, suppliers.[5][6] While these can be excellent for sourcing rare compounds or securing competitive bids for bulk orders, they require a more rigorous in-house qualification process to verify supplier credibility and material quality.

Critical Supplier Qualification Criteria

Choosing a supplier should be a data-driven decision. The core objective is to mitigate risk—the risk of impure material leading to failed experiments, the risk of batch-to-batch variability compromising reproducibility, and the risk of supply chain disruptions delaying critical project timelines.

Criterion Why It Matters (Expert Insight) What to Look For
Purity & Analytical Data The stated purity (e.g., >97%) is only the beginning. The type and level of impurities are what can derail a sensitive synthesis. A reactive impurity, even at <1%, could lead to significant side-product formation.A comprehensive, lot-specific Certificate of Analysis (CoA) with data from orthogonal methods (e.g., HPLC/GC for purity, ¹H NMR for structural confirmation, Mass Spec for molecular weight).
Documentation & Compliance Proper documentation ensures safety and regulatory adherence. A well-prepared Safety Data Sheet (SDS) is indicative of a supplier's professionalism and commitment to safety.Readily available, up-to-date SDS compliant with GHS/CLP regulations.[7] ISO 9001 or other quality management system certifications are a strong positive indicator.
Batch-to-Batch Consistency For any long-term project, especially in drug development, ensuring that Batch B behaves identically to Batch A is paramount. Inconsistent impurity profiles between batches can be a major source of irreproducible results.Ask potential suppliers about their process for ensuring batch consistency. Do they provide batch comparison data? Can they reserve a specific lot for you?
Scalability & Lead Time Your need may grow from 10 grams for initial screening to 1 kilogram for lead optimization. A supplier who can support this scale-up is a valuable long-term partner.Inquire about their bulk manufacturing capabilities and typical lead times for non-stock quantities.[8]
Technical Support When an unexpected result occurs, having access to a technical expert at the supplier company who can discuss the material's properties or provide additional analytical data can be invaluable.Does the supplier have a responsive and knowledgeable technical service department?

Part 2: The Procurement & Qualification Workflow

A systematic approach to purchasing and verifying chemical reagents is a hallmark of a high-functioning research organization. It transforms procurement from a simple transaction into the first step of quality control.

Diagram: A Robust Procurement Workflow

A structured workflow ensures that quality is assessed at every critical stage, from initial supplier vetting to final material release for use in experiments.

G cluster_sourcing Phase 1: Sourcing & Vetting cluster_purchase Phase 2: Purchasing & Verification cluster_release Phase 3: Final Disposition s1 Identify Potential Suppliers s2 Request Quotation (RFQ) & Technical Documents s1->s2 s3 Supplier & Document Evaluation s2->s3 p1 Issue Purchase Order (PO) s3->p1 Supplier Approved p2 Material Receipt & Quarantine p1->p2 p3 Incoming Quality Control (QC) (CoA & Internal Testing) p2->p3 r1 Material Accepted & Inventoried p3->r1 QC Pass r2 Material Rejected (Contact Supplier) p3->r2 QC Fail

Caption: End-to-end workflow for sourcing and qualifying chemical reagents.

Protocol 1: In-Depth Analysis of Supplier Documentation

Objective: To critically evaluate the Certificate of Analysis (CoA) and Safety Data Sheet (SDS) before purchase to ensure the material meets scientific and safety standards.

Methodology:

  • Request a Lot-Specific CoA: Do not accept a generic or "typical" CoA. The data must correspond to the exact batch of material you will receive.

  • Verify Identity and Structure:

    • ¹H NMR: Does the spectrum match the expected structure of this compound? Check for the correct number of protons, splitting patterns, and integration. Are there significant unassigned peaks that could indicate impurities?

    • Mass Spectrometry (MS): The CoA should show a molecular ion peak corresponding to the molecular weight of the compound (approx. 192.0 g/mol ).[1][9]

  • Assess Purity:

    • HPLC/GC: This is the most common method for purity assessment. A purity of ≥95% is a common standard for research chemicals.[1] Scrutinize the chromatogram if provided. Are the impurity peaks well-separated and integrated?

    • Elemental Analysis (CHN): The measured percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values for the molecular formula C₆H₃Cl₂NO₂.[1]

  • Review Physical Properties: Check the appearance (e.g., "Off-white to yellow crystalline powder") and melting point against literature values.[1]

  • Scrutinize the Safety Data Sheet (SDS):

    • Section 2 (Hazards Identification): Understand the key hazards. For this compound, this includes skin and serious eye irritation.[7]

    • Section 7 (Handling and Storage): Note the recommended storage conditions, such as "Store at 0-8°C" or "Store in a cool, dry place".[1][10] This is critical for maintaining the compound's stability.

    • Section 8 (Exposure Controls/Personal Protection): Identify the required Personal Protective Equipment (PPE), such as suitable gloves and eye/face protection.[7][11]

Protocol 2: Incoming Quality Control (QC) and Verification

Objective: To independently verify the identity and purity of the received material before releasing it for general lab use. This protocol is a self-validating system to protect your experiments.

Materials:

  • Received this compound (quarantined).

  • Melting point apparatus.

  • TLC plate (silica gel).

  • Appropriate solvent system for TLC (e.g., Ethyl Acetate/Hexanes with a drop of acetic acid).

  • UV lamp (254 nm).

  • NMR spectrometer (if available).

Methodology:

  • Visual Inspection: Confirm the physical appearance, color, and container integrity match the CoA and order information.

  • Documentation Match: Ensure the Lot Number on the container label matches the Lot Number on the CoA.

  • Melting Point Determination:

    • Carefully pack a capillary tube with a small sample of the compound.

    • Measure the melting point range. Compare this to the range specified on the CoA and/or literature values (e.g., 209-212°C for the related 2,6-isomer is a useful reference point).[10][12] A broad or depressed melting point range often indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC) for Purity Assessment:

    • Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate in the chosen solvent system.

    • Visualize the plate under a UV lamp. A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. This is a rapid and cost-effective semi-quantitative check.

  • ¹H NMR Spectroscopy (Gold Standard):

    • If available, acquire a ¹H NMR spectrum of the sample dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Compare the resulting spectrum to the reference spectrum provided by the supplier or to a predicted spectrum. This definitively confirms the chemical structure and can reveal the presence of solvent or other proton-containing impurities.

Conclusion: From Reagent to Reliable Result

The procurement of this compound, like any critical reagent, should be approached with the same scientific rigor as the experiments in which it is used. By moving beyond a simple price-based decision and implementing a robust system of supplier evaluation, documentation analysis, and incoming quality control, researchers can build a foundation of material integrity. This diligence minimizes experimental variability, enhances the reliability of results, and ultimately accelerates the pace of research and development.

References

  • This compound CAS:88912-26-9. Letopharm Limited. Available at: [Link]

  • Safety data sheet - Dichloroacetic Acid. CPAchem Ltd. Available at: [Link]

  • This compound. Oakwood Chemical. Available at: [Link]

  • This compound. India Fine Chemicals. Available at: [Link]

  • Material Safety Data Sheet - 2,6-Dichloroisonicotinic acid. Cole-Parmer. Available at: [Link]

  • 2,6-Dichloroisonicotinic Acid. Sarex. Available at: [Link]

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2,5-Dichloroisonicotinic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5-Dichloroisonicotinic acid is a halogenated pyridine carboxylic acid derivative that has garnered significant interest within the scientific community. Its unique chemical structure, characterized by a pyridine ring substituted with two chlorine atoms and a carboxylic acid group, imparts a high degree of reactivity and biological activity.[1][2] This technical guide provides a comprehensive overview of the current research landscape surrounding this compound, offering in-depth insights into its synthesis, mechanism of action, and diverse applications in agriculture and pharmaceutical development. As a versatile building block, it serves as a crucial intermediate in the synthesis of a wide array of more complex molecules, including agrochemicals and potential therapeutic agents.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The presence of two electron-withdrawing chlorine atoms on the pyridine ring significantly influences its electronic properties and reactivity.

PropertyValueSource
CAS Number 88912-26-9[1][2][3][4][5]
Molecular Formula C₆H₃Cl₂NO₂[2][3][4][5]
Molecular Weight 192.00 g/mol [1][5]
Appearance Off-white to yellow crystalline powder[1]
Boiling Point 406.014°C at 760 mmHg[3]
Density 1.612 g/cm³[3]
Refractive Index 1.606[3]

Synthesis of this compound

The primary synthetic route to this compound involves the carboxylation of 2,5-dichloropyridine. While detailed, step-by-step protocols are not extensively published in peer-reviewed literature, the following general procedure can be inferred from established organometallic reactions. This process typically involves the generation of an organolithium or Grignard reagent from 2,5-dichloropyridine, followed by quenching with carbon dioxide to introduce the carboxylic acid moiety.

Experimental Protocol: Synthesis via Carboxylation

Disclaimer: This is a generalized protocol and requires optimization and adherence to all laboratory safety procedures.

  • Preparation of the Organometallic Reagent:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,5-dichloropyridine in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

    • Cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath).

    • Slowly add an equimolar amount of a strong organolithium base, such as n-butyllithium, or a Grignard reagent precursor like magnesium turnings.

    • Allow the reaction to stir at this temperature for a specified time to ensure the formation of the lithiated or Grignard intermediate.

  • Carboxylation:

    • Bubble dry carbon dioxide gas through the solution, or carefully add crushed dry ice to the reaction mixture.

    • Maintain the low temperature during the addition of carbon dioxide to prevent side reactions.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Work-up and Purification:

    • Quench the reaction with an aqueous acid solution (e.g., dilute HCl) to protonate the carboxylate salt.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Mechanism of Action in Plant Defense

While research on the specific mechanism of action of this compound is limited, extensive studies on its structural isomer, 2,6-dichloroisonicotinic acid (INA), provide a strong model for its function as a plant defense activator.[6] INA is a well-established functional analog of salicylic acid (SA), a key signaling molecule in plant immunity.[7][8][9] It is highly probable that this compound acts through a similar pathway, inducing systemic acquired resistance (SAR) in plants.

The proposed signaling pathway involves the following key steps:

  • Perception and Signal Transduction: this compound, like SA and INA, is likely recognized by cellular receptors, leading to a cascade of downstream signaling events.

  • NPR1 Activation: A central regulator in the SA signaling pathway is the NONEXPRESSER OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein. In its resting state, NPR1 exists as an oligomer in the cytoplasm. Upon perception of the defense signal, cellular redox changes lead to the monomerization of NPR1 and its translocation to the nucleus.

  • Transcriptional Reprogramming: In the nucleus, NPR1 interacts with TGA transcription factors, which in turn bind to the promoters of pathogenesis-related (PR) genes, leading to their expression. The resulting PR proteins have antimicrobial properties and contribute to broad-spectrum disease resistance.

Plant_Defense_Pathway This compound This compound Cellular Receptors Cellular Receptors This compound->Cellular Receptors Binds to Signal Cascade Signal Cascade Cellular Receptors->Signal Cascade Initiates NPR1 (Oligomer) NPR1 (Oligomer) Signal Cascade->NPR1 (Oligomer) Leads to redox changes NPR1 (Monomer) NPR1 (Monomer) NPR1 (Oligomer)->NPR1 (Monomer) Monomerization TGA Transcription Factors TGA Transcription Factors NPR1 (Monomer)->TGA Transcription Factors Interacts with in nucleus PR Gene Expression PR Gene Expression TGA Transcription Factors->PR Gene Expression Activates Systemic Acquired Resistance Systemic Acquired Resistance PR Gene Expression->Systemic Acquired Resistance Results in

Caption: Proposed signaling pathway for this compound in plant defense.

Applications in Agriculture and Drug Development

Agricultural Applications

As a potent plant defense activator, this compound and its derivatives have significant potential in agriculture for crop protection. By inducing SAR, these compounds can enhance a plant's natural defenses against a broad spectrum of pathogens, including fungi, bacteria, and viruses. This approach offers a more sustainable alternative to conventional pesticides. While specific quantitative data for the 2,5-isomer is scarce, studies on INA have demonstrated significant reductions in disease severity in various crops.

PlantPathogenDiseaseEfficacy of INAReference
CottonAlternaria macrospora, Xanthomonas campestris pv. malvacearum, Verticillium dahliaeAlternaria leaf spot, bacterial blight, Verticillium wiltSignificant reduction in disease severity[10]
TomatoXanthomonas perforansBacterial spotEnhanced expression of defense genes[11]

It is important to note that the efficacy of these compounds can be influenced by factors such as plant species, pathogen pressure, and environmental conditions.

Drug Development

Analytical and Characterization Methods

The purity and identity of this compound are typically confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: HPLC Analysis
  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent, such as methanol or acetonitrile, to a known concentration.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., around 254 nm).

  • Data Analysis: The purity of the sample is determined by the peak area percentage of the main component.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the number and chemical environment of the hydrogen atoms in the molecule. The expected signals would be in the aromatic region, with splitting patterns determined by the coupling between adjacent protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, providing further structural confirmation.

Conclusion

This compound is a molecule of significant interest with established and potential applications in both agriculture and medicine. Its role as a plant defense activator, likely acting as a salicylic acid analog, offers a promising avenue for the development of novel crop protection strategies. Furthermore, its utility as a versatile synthetic intermediate will continue to drive its use in the discovery of new pharmaceutical agents. While there is a considerable body of research on the related 2,6-isomer, further investigation into the specific biological activity, mechanism of action, and synthetic applications of this compound is warranted to fully unlock its potential. This technical guide serves as a foundational resource for researchers and professionals seeking to explore the multifaceted nature of this intriguing compound.

References

  • Palmer, I. A., Chen, H., Chen, J., Chang, M., Li, M., Liu, F., & Fu, Z. Q. (2019). Novel Salicylic Acid Analogs Induce a Potent Defense Response in Arabidopsis. International Journal of Molecular Sciences, 20(13), 3356. [Link]

  • Palmer, I. A., et al. (2019). Novel Salicylic Acid Analogs Induce a Potent Defense Response in Arabidopsis. International journal of molecular sciences, 20(13), 3356. [Link]

  • Fu, Z. Q., & Dong, X. (2013). Systemic acquired resistance: turning local infection into global defense. Annual review of plant biology, 64, 839-863. [Link]

  • Dürrant, W. E., & Dong, X. (2004). Systemic acquired resistance. Annual review of phytopathology, 42, 185-209. [Link]

  • The Royal Society of Chemistry. (n.d.). Instrumentation and Chemicals Experimental Procedure and Characterization Data NMR Spectra HPLC Chromatogram. Retrieved from [Link]

  • Conrath, U., Chen, Z., Ricigliano, J. R., & Klessig, D. F. (1995). Two inducers of plant defense responses, 2,6-dichloroisonicotinec acid and salicylic acid, inhibit catalase activity in tobacco. Proceedings of the National Academy of Sciences, 92(16), 7143–7147. [Link]

  • Gawroński, J., Gzella, A. K., & Rychlewska, U. (2018). Simple modifications of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids toward new weapons against plant diseases. Journal of agricultural and food chemistry, 66(35), 9194–9205. [Link]

  • ResearchGate. (n.d.). Supporting Information. Retrieved from [Link]

  • Letopharm Limited. (n.d.). This compound| CAS:#88912-26-9. Retrieved from [Link]

  • ResearchGate. (n.d.). Dissolution kinetics of the 2,6‐dichloroisonicotinic acid (A) and isonicotinic acid (B). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents 1. Instruments and Materials 2. Experimental Section 3. NMR Spectra 4. HRMS Spetra 5. HPLC Analysis 6. Single Crystal Data. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Effect of 2,6-dichloroisonicotinic acid or benzothiadiazole on Alternaria leaf spot, bacterial blight and Verticillium wilt in cotton under field conditions. Retrieved from [Link]

  • India Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,6-Dichloroisonicotinic acid enhances the expression of defense genes in tomato seedlings against Xanthomonas perforans. Retrieved from [Link]

  • Google Patents. (n.d.). CN101117332B - The preparation method of 2-chloronicotinic acid.
  • Google Patents. (n.d.). CN109721529B - Simple preparation method of 2, 5-dichloropyridine.
  • Google Patents. (n.d.). WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles.
  • Google Patents. (n.d.). US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine.
  • Wiley Online Library. (n.d.). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • Google Patents. (n.d.). US20230025249A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.

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Methodological & Application

Synthesis of Amides from 2,5-Dichloroisonicotinic Acid: A Detailed Protocol and Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Amide derivatives of 2,5-dichloroisonicotinic acid are pivotal intermediates in the discovery and development of novel pharmaceuticals and agrochemicals. The presence of the dichloro-substituted pyridine core offers a unique scaffold that can be strategically functionalized to modulate biological activity. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the efficient synthesis of amides from this compound. We will delve into the mechanistic rationale behind the chosen synthetic routes, present detailed, step-by-step protocols, and address potential challenges, ensuring a robust and reproducible methodology.

Mechanistic Considerations: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable and unreactive ammonium carboxylate salt. Therefore, the synthesis of amides necessitates the activation of the carboxylic acid, transforming the hydroxyl group into a better leaving group. Two primary strategies are widely employed for this purpose:

  • Conversion to an Acyl Chloride: This classic and highly effective method involves the reaction of the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form a highly reactive acyl chloride.[1] This electrophilic intermediate readily reacts with a primary or secondary amine to yield the desired amide. This approach, often referred to as the Schotten-Baumann reaction, is advantageous due to the high reactivity of the acyl chloride, often leading to high yields and straightforward purification.[2]

  • Use of Coupling Reagents: A plethora of coupling reagents have been developed, primarily from the field of peptide synthesis, that facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid in situ to form a reactive intermediate, such as an activated ester or an O-acylisourea, which is then susceptible to nucleophilic attack by the amine.[2] Common classes of coupling reagents include carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU, HBTU).

For the synthesis of amides from this compound, both approaches are viable. However, the acyl chloride method is often preferred for its cost-effectiveness and high reactivity.

Recommended Protocol: Acyl Chloride Method

This protocol is adapted from established procedures for the synthesis of amides from substituted nicotinic acids and is recommended as the primary route for the synthesis of amides from this compound.

Diagram of the Acyl Chloride Method Workflow

workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation cluster_step3 Step 3: Work-up and Purification A This compound C 2,5-Dichloroisonicotinoyl Chloride (Reactive Intermediate) A->C Reaction in inert solvent (e.g., DCM, Toluene) with catalytic DMF B Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) B->C F Desired Amide Product C->F Reaction in aprotic solvent (e.g., DCM) D Primary or Secondary Amine D->F E Base (e.g., Triethylamine, Pyridine) E->F G Quenching with water F->G H Extraction G->H I Chromatography or Crystallization H->I J Pure Amide Product I->J

Caption: Workflow for the synthesis of amides from this compound via the acyl chloride method.

Experimental Procedure

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Primary or secondary amine

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Step 1: Formation of 2,5-Dichloroisonicotinoyl Chloride

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Suspend the acid in anhydrous DCM or toluene (approximately 10 mL per gram of acid).

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.5 - 2.0 eq) to the suspension at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (typically 40-60 °C for DCM, or higher for toluene) for 1-3 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.

  • Monitor the reaction by TLC (thin-layer chromatography) by taking a small aliquot, quenching it with methanol, and spotting it against the starting material.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess reagent under reduced pressure. This is best done using a rotary evaporator with a base trap (e.g., NaOH solution) to neutralize the acidic gases. The resulting crude 2,5-dichloroisonicotinoyl chloride is a solid or oil and is typically used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude 2,5-dichloroisonicotinoyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired primary or secondary amine (1.0 - 1.2 eq) and triethylamine (1.5 - 2.0 eq) or pyridine (1.5 - 2.0 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C.

  • Slowly add the solution of 2,5-dichloroisonicotinoyl chloride to the cooled amine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by TLC.

Step 3: Work-up and Purification

  • Upon completion of the reaction, quench the mixture by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by crystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Parameter Value
This compound 1.0 eq
Chlorinating Agent 1.5 - 2.0 eq
Amine 1.0 - 1.2 eq
Base 1.5 - 2.0 eq
Reaction Temperature 0 °C to reflux
Reaction Time 3 - 19 hours (total)
Typical Yield 70 - 95%

Alternative Protocol: Using Coupling Reagents (HATU)

For substrates that are sensitive to the conditions of the acyl chloride method, coupling reagents offer a milder alternative. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often provides clean reactions and high yields.[3]

Diagram of the HATU Coupling Mechanism

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Acid This compound ActiveEster Activated O-Acyl-isouronium Ester Acid->ActiveEster HATU HATU HATU->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Amide Desired Amide Product ActiveEster->Amide Amine Primary or Secondary Amine Amine->Amide Byproduct Tetramethylurea + HOAt Amide->Byproduct

Caption: Simplified mechanism of amide formation using HATU as a coupling reagent.

Experimental Procedure

Materials:

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Primary or secondary amine

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the primary or secondary amine (1.1 eq) and DIPEA (2.0 - 3.0 eq).

  • Cool the mixture to 0 °C.

  • Add HATU (1.1 - 1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., ethyl acetate in hexanes) or crystallization.

Parameter Value
This compound 1.0 eq
HATU 1.1 - 1.5 eq
Amine 1.1 eq
DIPEA 2.0 - 3.0 eq
Reaction Temperature 0 °C to room temperature
Reaction Time 1 - 4 hours
Typical Yield 80 - 98%

Troubleshooting and Key Considerations

  • Potential for Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the 2,5-dichloropyridine ring makes it susceptible to nucleophilic attack, particularly by the amine reactant. This can lead to the formation of undesired byproducts where one of the chlorine atoms is displaced. To minimize this, it is crucial to:

    • Use a non-nucleophilic base like DIPEA or triethylamine rather than a nucleophilic one like pyridine, especially if the amine is highly nucleophilic or if elevated temperatures are required.

    • Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate.

    • Consider using a less nucleophilic amine if SNAr is a significant issue.

  • Purity of Reagents and Solvents: The use of anhydrous solvents and high-purity reagents is critical for the success of these reactions, particularly when using coupling reagents which can be sensitive to moisture.

  • Work-up and Purification: The basicity of the pyridine nitrogen in the product may require careful washing steps to ensure its complete removal from the acidic washes. For purification by column chromatography, a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) may be necessary to prevent tailing of the product on the silica gel.

Conclusion

The synthesis of amides from this compound can be achieved efficiently through either the acyl chloride method or by employing modern coupling reagents. The choice of method will depend on the specific amine substrate, the scale of the reaction, and the available resources. By understanding the underlying mechanisms and potential side reactions, researchers can confidently and successfully synthesize these valuable chemical intermediates for a wide range of applications in drug discovery and materials science.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940.
  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium-type coupling reagents. Chemistry-A European Journal, 15(37), 9394-9403.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct synthesis of amides from carboxylic acids and amines using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.

Sources

Application Notes and Protocols for the Suzuki Coupling of 2,5-Dichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the Suzuki-Myaura cross-coupling reaction of 2,5-dichloroisonicotinic acid, a critical transformation for the synthesis of complex substituted pyridine scaffolds. Such motifs are of significant interest in medicinal chemistry and drug development. These protocols and application notes are designed to offer a comprehensive understanding of the reaction, from its mechanistic underpinnings to practical experimental procedures and potential challenges. The key consideration of the carboxylic acid functionality's potential interaction with the basic reaction conditions is addressed, and strategies for a successful reaction are outlined.

Introduction: The Significance of Substituted Isonicotinic Acids

The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and bioactive molecules. The ability to introduce diverse substituents onto this core structure is paramount for modulating a compound's physicochemical properties, biological activity, and pharmacokinetic profile. This compound serves as a versatile building block, offering two distinct reactive sites for carbon-carbon bond formation. The Suzuki-Myaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, stands as a powerful and widely used method for achieving this transformation due to its mild reaction conditions and high functional group tolerance.[1][2]

This guide will focus on the practical application of the Suzuki coupling to this compound, providing researchers with the necessary information to successfully implement this reaction in their synthetic workflows.

Mechanistic Overview of the Suzuki-Myaura Coupling

A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimizing experimental conditions. The catalytic cycle of the Suzuki-Myaura coupling is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4]

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the this compound, forming a Palladium(II) complex. This is often the rate-determining step of the reaction.[1] The relative reactivity of halogens follows the trend I > Br > Cl, making the coupling of aryl chlorides, such as in our substrate, more challenging and often requiring more specialized catalyst systems.[5]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the Palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7][8][9] The choice of base is critical and can influence the reaction's efficiency and selectivity.[8][10][11]

  • Reductive Elimination: The two organic groups on the Palladium(II) complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the active Palladium(0) catalyst, which can then re-enter the catalytic cycle.[3][7]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X L_n OxAdd->ArPdX Transmetalation Transmetalation (R-B(OR')_2 + Base) ArPdX->Transmetalation ArPdR Ar-Pd(II)-R L_n Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization of these conditions may be necessary depending on the specific boronic acid used and the desired outcome.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Arylboronic acid≥97%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailablePre-catalyst
SPhosLigand GradeCommercially AvailableBuchwald Ligand
Potassium Phosphate (K₃PO₄)AnhydrousCommercially AvailableBase
1,4-DioxaneAnhydrousCommercially AvailableSolvent
WaterDegassed, DeionizedIn-house
Ethyl AcetateACS GradeCommercially AvailableFor Extraction
BrineSaturated NaCl(aq)In-houseFor Washing
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor Drying
Silica Gel230-400 meshCommercially AvailableFor Chromatography
Step-by-Step Protocol for C2-Selective Arylation

This protocol is designed to favor substitution at the more electrophilic C2 position of the pyridine ring.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (3.0 mmol, 3.0 equiv.).

  • Solvent Addition: Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the flask.

  • Catalyst and Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add this mixture to the reaction flask.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4 to protonate the carboxylic acid and any excess base.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloroisonicotinic acid product.

Visualizing the Experimental Workflow

Suzuki_Workflow start Start setup Reaction Setup (Reagents & Solvents) start->setup catalyst Add Catalyst & Ligand setup->catalyst reaction Heat & Stir (100 °C, 12-24h) catalyst->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Final Product purification->product

Sources

Application Notes and Protocols for the Heck Reaction with 2,5-Dichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization of a Privileged Scaffold

The pyridine ring is a cornerstone in medicinal chemistry and drug development, with its derivatives forming the core of numerous therapeutic agents. 2,5-Dichloroisonicotinic acid, in particular, represents a versatile building block, offering multiple points for chemical modification. The palladium-catalyzed Heck-Mizoroki reaction, a powerful tool for carbon-carbon bond formation between an unsaturated halide and an alkene, provides a direct pathway to introduce complex vinyl groups onto this scaffold.[1][2] This unlocks access to novel chemical space for the development of innovative therapeutics.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodology of the Heck reaction with this compound. We will delve into the mechanistic intricacies, provide a detailed experimental protocol, and address potential challenges, grounding our recommendations in established principles of organometallic catalysis.

Mechanistic Considerations: Navigating the Catalytic Cycle with a Challenging Substrate

The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[2][3] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a specific substrate like this compound.

The Catalytic Cycle

The generally accepted mechanism involves four key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II)-aryl complex.

  • Olefin Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by insertion into the Pd-C bond. This step is crucial for determining the regioselectivity of the product.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the vinylated product.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue.

Diagram of the Heck Reaction Catalytic Cycle

Heck_Cycle cluster_steps Catalytic Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)(X)L₂ Pd(0)L2->ArPd(II)XL2 Ar-X Oxidative_Addition Oxidative Addition (Ar-X) Olefin_Complex Ar-Pd(II)(X)L(Olefin) ArPd(II)XL2->Olefin_Complex + Olefin Olefin_Coordination Olefin Coordination Alkyl_Pd R-Pd(II)(X)L Olefin_Complex->Alkyl_Pd Migratory_Insertion Migratory Insertion Product_Complex HPd(II)(X)L₂(Product) Alkyl_Pd->Product_Complex Beta_Hydride_Elimination β-Hydride Elimination Product_Complex->Pd(0)L2 + Base - HBX Reductive_Elimination Reductive Elimination (Base)

Caption: The catalytic cycle of the Heck reaction.

Substrate-Specific Challenges

The structure of this compound presents several challenges that must be addressed for a successful Heck coupling:

  • Regioselectivity: The pyridine ring possesses two chlorine atoms at the 2- and 5-positions. The chlorine atom at the 2-position is generally more activated towards oxidative addition due to its position adjacent to the electron-withdrawing nitrogen atom.[4] However, steric hindrance and the electronic nature of the chosen ligand can influence this selectivity. For instance, bulky ligands may favor reaction at the less hindered 5-position.

  • Electron-Deficient Nature: The pyridine ring, further deactivated by two chlorine atoms and a carboxylic acid group, is electron-deficient. This can make oxidative addition, the rate-determining step for aryl chlorides, more challenging.[1] To overcome this, more electron-rich and sterically demanding phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to promote the reaction.

  • The Carboxylic Acid Group: The presence of a carboxylic acid can influence the reaction in several ways. It can coordinate to the palladium center, potentially altering its catalytic activity. Under basic conditions, the carboxylate anion is formed, which can affect the solubility of the substrate.[5] While generally compatible with Heck conditions, an additional equivalent of base is necessary to neutralize the acidic proton.[5] In some cases, decarboxylation can be a competing side reaction, particularly at higher temperatures.[6]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general starting point for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate). Optimization of the parameters outlined in the table below is highly recommended for each specific substrate combination.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Alkene (e.g., Styrene)≥99%Commercially AvailableRemove inhibitor before use.
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailablePre-catalyst, reduced in situ.[3]
Tri(tert-butyl)phosphine tetrafluoroborate≥99%Commercially AvailableAir-stable ligand precursor.
Cesium Carbonate (Cs₂CO₃)≥99%Commercially AvailableAnhydrous base.
1,4-DioxaneAnhydrousCommercially AvailableDegas thoroughly before use.
Nitrogen or ArgonHigh PurityFor maintaining an inert atmosphere.
Reaction Setup and Procedure

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add this compound, Cs₂CO₃, and stir bar to a dry Schlenk flask. B 2. Evacuate and backfill the flask with inert gas (3x). A->B C 3. Add Pd(OAc)₂ and P(t-Bu)₃·HBF₄. B->C D 4. Add degassed 1,4-dioxane and the alkene via syringe. C->D E 5. Heat the reaction mixture with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to room temperature and quench with aq. NH₄Cl. F->G H 8. Extract with an organic solvent (e.g., ethyl acetate). G->H I 9. Dry, filter, and concentrate the organic layer. H->I J 10. Purify the crude product by column chromatography. I->J

Caption: A typical workflow for the Heck reaction.

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), cesium carbonate (2.5 equiv.), and the phosphine ligand precursor (e.g., tri(tert-butyl)phosphine tetrafluoroborate, 0.04 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium(II) acetate (0.02 equiv.).

  • Solvent and Alkene Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent). Then, add the alkene (1.2-1.5 equiv.) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-120 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired vinylated isonicotinic acid derivative.

Table of Key Reaction Parameters and Optimization
ParameterRecommended Starting ConditionRationale and Optimization
Palladium Pre-catalyst Pd(OAc)₂ (2 mol%)A common and effective pre-catalyst that is reduced in situ to the active Pd(0) species.[3] Other sources like Pd₂(dba)₃ can also be used.
Ligand P(t-Bu)₃·HBF₄ (4 mol%)Electron-rich, bulky phosphine ligands are effective for the activation of aryl chlorides.[7] N-heterocyclic carbene (NHC) ligands can also be highly effective. The ligand choice is critical for both reactivity and regioselectivity.
Base Cs₂CO₃ (2.5 equiv.)A strong inorganic base is required. One equivalent neutralizes the carboxylic acid, and another is for the catalytic cycle. Other bases like K₃PO₄ or organic bases such as triethylamine can be screened.
Solvent 1,4-Dioxane (anhydrous, degassed)A polar aprotic solvent is generally preferred. DMF or NMP can also be used, but may require higher temperatures.[8]
Temperature 100-120 °CHigher temperatures are often necessary for the activation of aryl chlorides. However, excessively high temperatures may lead to decarboxylation or catalyst decomposition.
Alkene 1.2-1.5 equivalentsA slight excess of the alkene is typically used to ensure complete consumption of the aryl halide.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous/anaerobic conditions. 3. Low reaction temperature.1. Use a fresh batch of palladium pre-catalyst and ligand. 2. Ensure all glassware is oven-dried and the solvent is properly degassed. Maintain a positive pressure of inert gas. 3. Gradually increase the reaction temperature in 10 °C increments. Consider microwave heating for faster reaction times.[9]
Mixture of Regioisomers 1. Ligand not providing sufficient steric or electronic bias.1. Screen a panel of ligands. For C-5 selectivity, try bulkier phosphine ligands or NHCs. For C-2 selectivity, less sterically demanding ligands might be more effective.
Decarboxylation of Starting Material 1. Reaction temperature is too high.1. Reduce the reaction temperature. If conversion is slow at lower temperatures, screen more active catalyst systems (e.g., different ligands).
Formation of Reductive Heck Product 1. Presence of a hydrogen source.1. Ensure anhydrous conditions. The choice of base and solvent can also influence the formation of this byproduct.[1]
Poor Solubility of Starting Material 1. Formation of the carboxylate salt.1. Screen different polar aprotic solvents (e.g., DMF, NMP, DMAc). Consider using a phase-transfer catalyst in biphasic systems.

Conclusion

The Heck reaction of this compound is a powerful method for the synthesis of novel, functionalized pyridine derivatives. While the electron-deficient nature of the substrate and the potential for regiochemical ambiguity present challenges, a systematic approach to reaction optimization, guided by a sound understanding of the reaction mechanism, can lead to successful outcomes. The protocol and troubleshooting guide provided herein serve as a robust starting point for researchers to explore the vast synthetic potential of this important transformation in the pursuit of new chemical entities for drug discovery and development.

References

  • Decarboxylative cross-coupling. In Wikipedia; 2023. [Link]

  • Singh, S.; et al. Heck Reaction—State of the Art. Catalysts2017 , 7, 267. [Link]

  • Shaikh, T. M.; Hong, F.-E. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein J. Org. Chem.2013 , 9, 1578–1588. [Link]

  • Shaikh, T. M.; Hong, F.-E. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. National Institutes of Health2013 . [Link]

  • Carboxylic acid and Cross Coupling reactions. Reddit2023 . [Link]

  • Le, C.; et al. Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Acc. Chem. Res.2022 , 55, 3523–3536. [Link]

  • Heck Reaction. Chemistry LibreTexts2023 . [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Newman, S. G.; et al. Palladium-Catalyzed Reductive Heck Coupling of Alkenes. National Institutes of Health2020 . [Link]

  • Le, C.; et al. Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. ACS Publications2022 . [Link]

  • Al-Amin, M.; et al. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI2020 . [Link]

  • Wipf, P. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. Wipf Group2007 . [Link]

  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. ResearchGate. [Link]

  • (PDF) Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. ResearchGate2013 . [Link]

  • Regioselectivity in the Heck (Mizoroki-Heck) Reaction. University of Glasgow. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]

  • Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates. Semantic Scholar. [Link]

  • Palladium‐catalyzed decarboxylative coupling of α,β‐unsaturated carboxylic acids with aryl tosylates. ResearchGate. [Link]

  • Palladium-Catalyzed Decarboxylative Cross-Coupling of 2,4-Dienoic Acids and Aryl Halides: Access to Fluorescence Active (E,E)-1,4-Diarylbutadienes. ACS Publications2021 . [Link]

  • Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. ResearchGate2011 . [Link]

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv2022 . [Link]

  • Heck reaction. In Wikipedia; 2024. [Link]

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Application Notes and Protocols: The Strategic Use of 2,5-Dichloroisonicotinic Acid in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 2,5-Dichloroisonicotinic Acid

This compound, a halogenated pyridine derivative, has emerged as a pivotal building block in the landscape of modern pharmaceutical synthesis.[1][2] Its unique electronic and steric properties, conferred by the presence of two chlorine atoms on the pyridine ring, render it a versatile synthon for the construction of complex molecular architectures.[1][2] This strategic positioning of electron-withdrawing groups enhances the reactivity of the molecule at specific positions, allowing for selective functionalization and the elaboration of intricate pharmacophores. These characteristics make this compound a valuable intermediate in the development of novel therapeutic agents, particularly in the realms of oncology and infectious diseases.[1] This document provides an in-depth exploration of the application of this compound in the synthesis of a potent anticancer agent, offering detailed protocols and mechanistic insights for researchers and drug development professionals.

Core Application: Synthesis of a Novel Quinazoline-Based Anticancer Agent

A prime exemplar of the synthetic utility of this compound is its role in the preparation of the advanced anticancer agent, (S)-N-((S)-1-(4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl)propan-2-yl)-2-(2,5-dichloroisonicotinamido)propanamide. This complex molecule features a quinazoline core, a privileged scaffold in oncology, coupled with a chiral amino acid linker and a 2,5-dichloroisonicotinamide moiety. The latter, derived from this compound, plays a crucial role in the molecule's overall pharmacological profile.

The synthesis of this target molecule is a multi-step process that hinges on the successful coupling of two key fragments: the elaborated quinazoline-amine core and the activated form of this compound. The following sections provide a detailed, step-by-step protocol for this synthesis, beginning with the activation of the carboxylic acid.

Activation of this compound: Formation of the Acyl Chloride

The first critical step in utilizing this compound for amide bond formation is its conversion to a more reactive species, typically the acyl chloride. This activation is essential to overcome the inherent stability of the carboxylic acid and facilitate nucleophilic attack by the amine.

This protocol details the conversion of this compound to its corresponding acyl chloride using thionyl chloride, a common and effective chlorinating agent.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in toluene (10 vol), add thionyl chloride (2.0 eq) at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 2,5-dichloroisonicotinoyl chloride.

  • The crude acyl chloride can be used in the subsequent step without further purification.

Causality of Experimental Choices:

  • Thionyl Chloride as Chlorinating Agent: Thionyl chloride is a preferred reagent for this transformation as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.

  • Toluene as Solvent: Toluene is a suitable solvent due to its relatively high boiling point, which allows the reaction to be conducted at reflux, and its ability to azeotropically remove any residual water that could hydrolyze the acyl chloride.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Diagram 1: Synthesis of 2,5-Dichloroisonicotinoyl Chloride

G start This compound product 2,5-Dichloroisonicotinoyl Chloride start->product Chlorination reagent SOCl2, Toluene, Reflux

Caption: Conversion of this compound to its acyl chloride.

Synthesis of the Quinazoline-Amine Intermediate

The synthesis of the quinazoline-amine core is a multi-step process in itself. For the purpose of these application notes, we will focus on the final deprotection step to yield the key amine intermediate ready for coupling. The synthesis of the protected precursor is a standard procedure in medicinal chemistry.

This protocol describes the deprotection of a Boc-protected amine to yield the free amine required for the subsequent amide coupling reaction.

Materials:

  • tert-butyl ((S)-1-(((S)-1-(4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)propan-2-yl)amino)-1-oxopropan-2-yl)carbamate (Boc-protected amine)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (10 vol).

  • Add trifluoroacetic acid (5.0 eq) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The crude product is typically a TFA salt and can be used directly in the next step after ensuring the removal of residual acid.

Causality of Experimental Choices:

  • Trifluoroacetic Acid for Boc Deprotection: TFA is a strong acid that effectively cleaves the tert-butyloxycarbonyl (Boc) protecting group under mild conditions. The byproducts, isobutylene and carbon dioxide, are volatile and easily removed.

  • Dichloromethane as Solvent: DCM is an excellent solvent for this reaction as it is inert to the acidic conditions and readily dissolves the starting material.

Diagram 2: Deprotection of the Quinazoline-Amine Intermediate

G start Boc-Protected Quinazoline-Amine product Quinazoline-Amine (TFA Salt) start->product Boc Deprotection reagent TFA, DCM

Caption: Final deprotection step to yield the key amine intermediate.

Final Amide Coupling: Assembling the Anticancer Agent

The final and pivotal step is the amide bond formation between the activated 2,5-dichloroisonicotinoyl chloride and the deprotected quinazoline-amine intermediate. This reaction constructs the final drug molecule.

This protocol details the amide coupling reaction to furnish the final product.

Materials:

  • 2,5-Dichloroisonicotinoyl chloride

  • (S)-6-(1-((S)-2-aminopropanamido)propan-2-yl)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine (TFA salt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • HPLC for purification

Procedure:

  • To a solution of the quinazoline-amine TFA salt (1.0 eq) in DMF (10 vol) under an inert atmosphere, add DIPEA (3.0 eq) at 0 °C.

  • Stir the mixture for 10-15 minutes to neutralize the TFA salt.

  • In a separate flask, dissolve the crude 2,5-dichloroisonicotinoyl chloride (1.2 eq) in DMF (2 vol).

  • Add the solution of the acyl chloride dropwise to the amine solution at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final compound.

Causality of Experimental Choices:

  • DIPEA as a Base: DIPEA is a non-nucleophilic hindered base used to neutralize the TFA salt of the amine and to scavenge the HCl generated during the amide coupling reaction. Its non-nucleophilic nature prevents it from competing with the primary amine in reacting with the acyl chloride.

  • DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves both reactants and facilitates the reaction.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the hydrolysis of the highly reactive acyl chloride by atmospheric moisture.

  • Preparative HPLC for Purification: Due to the complexity of the final molecule and the potential for side products, preparative HPLC is often necessary to achieve the high purity required for pharmaceutical applications.

Diagram 3: Final Amide Coupling Workflow

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Workup & Purification Acyl Chloride 2,5-Dichloroisonicotinoyl Chloride in DMF Coupling Amide Coupling (DIPEA, 0°C to RT) Acyl Chloride->Coupling Amine Quinazoline-Amine (TFA Salt) in DMF Amine->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Preparative HPLC Workup->Purification Final Product (S)-N-((S)-1-(4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl)propan-2-yl)-2-(2,5-dichloroisonicotinamido)propanamide Purification->Final Product

Caption: Overall workflow for the final amide coupling step.

Data Summary

StepStarting MaterialKey ReagentsProductTypical YieldPurity
1 This compoundThionyl chloride, Toluene2,5-Dichloroisonicotinoyl chloride>95% (crude)Used directly
2 Boc-Protected Quinazoline-AmineTFA, DCMQuinazoline-Amine (TFA Salt)>95% (crude)Used directly
3 Quinazoline-Amine (TFA Salt) & Acyl ChlorideDIPEA, DMFFinal Anticancer Agent40-60%>98% (HPLC)

Conclusion and Future Perspectives

The successful synthesis of the complex anticancer agent (S)-N-((S)-1-(4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl)propan-2-yl)-2-(2,5-dichloroisonicotinamido)propanamide underscores the strategic importance of this compound as a versatile intermediate in pharmaceutical development. The protocols outlined in this document provide a robust framework for the utilization of this building block in the construction of novel drug candidates. The unique reactivity imparted by the dichloro-substitution pattern opens avenues for further exploration in medicinal chemistry, enabling the synthesis of diverse libraries of compounds for biological screening. As the demand for innovative therapeutics continues to grow, the strategic application of well-defined building blocks like this compound will remain a cornerstone of successful drug discovery programs.

References

  • Google Patents.

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Application Notes & Protocols: The Role of 2,5-Dichloroisonicotinic Acid and its Isomers in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Tale of Two Isomers

Within the landscape of modern agrochemical research, the isonicotinic acid scaffold serves as a foundational structure for developing novel crop protection agents.[1] A key derivative, 2,5-dichloroisonicotinic acid, is a versatile chemical compound primarily valued as a synthetic intermediate or "building block."[2][3] Its unique reactivity, enhanced by two chlorine atoms, makes it an excellent precursor for synthesizing a range of effective herbicides and fungicides, contributing significantly to agricultural productivity and weed management.[3][4][5]

While the 2,5-isomer is crucial in synthesis, its close structural relative, 2,6-dichloroisonicotinic acid (INA) , has garnered significant attention for its direct biological activity. INA is one of the first and most extensively studied synthetic chemical inducers of a powerful plant defense mechanism known as Systemic Acquired Resistance (SAR).[6][7][8] It acts as a functional analog of salicylic acid (SA), the primary endogenous hormone responsible for activating this broad-spectrum immunity in plants.[6]

This guide will delve into the application of isonicotinic acid derivatives in agrochemical research. We will begin by exploring the synthetic utility of this compound and then pivot to a detailed examination of its isomer, INA, as a model compound to illustrate the principles, mechanisms, and experimental protocols for discovering and evaluating plant defense activators.

Part 1: The Scientific Foundation of Systemic Acquired Resistance (SAR)

Before examining specific protocols, it is essential to understand the biological system these compounds modulate. SAR is an inducible defense mechanism that provides long-lasting, broad-spectrum protection against a wide range of pathogens, including viruses, bacteria, and fungi.[6][9] Upon an initial localized infection by a necrotizing pathogen, the plant produces mobile signals that travel systemically to prime distal, uninfected tissues for a more rapid and robust defense response upon a secondary attack.[6][10]

The key characteristics of SAR are:

  • Systemic Nature : The resistance is activated throughout the plant, not just at the site of initial infection.[6]

  • Broad-Spectrum Efficacy : It provides protection against a wide array of different pathogens.[6]

  • Long-Lasting Protection : The primed state of resistance can persist for several weeks to months.[6]

  • Association with PR Proteins : The induction of SAR is consistently linked to the accumulation of a suite of "Pathogenesis-Related" (PR) proteins, which possess antimicrobial properties.[9][11]

Chemical inducers like INA artificially trigger this pathway, effectively "vaccinating" the plant against future infections without the need for a primary pathogen attack.

SAR_Pathway Pathogen Localized Pathogen Attack Signal_Gen Generation of Mobile Signals Pathogen->Signal_Gen induces SA Systemic Accumulation of Salicylic Acid (SA) Signal_Gen->SA leads to NPR1 NPR1 Activation SA->NPR1 activates PR_Genes Expression of Pathogenesis-Related (PR) Genes NPR1->PR_Genes promotes SAR_State Systemic Acquired Resistance (SAR) PR_Genes->SAR_State establishes

Caption: Overview of the Systemic Acquired Resistance (SAR) signaling cascade.

Part 2: Mechanism of Action of 2,6-Dichloroisonicotinic Acid (INA)

Understanding the mechanism of a defense activator is critical for its effective application and for the development of novel analogs. While INA and salicylic acid (SA) trigger similar downstream responses, their precise modes of action have key distinctions.

  • Position in the Signaling Pathway : Crucially, INA acts downstream of SA biosynthesis. This was demonstrated in experiments using transgenic NahG plants, which are engineered to express a bacterial enzyme that degrades SA. In these plants, INA can still induce PR gene expression and disease resistance, indicating it functions independently of SA accumulation.[7] However, its activity is dependent on the NPR1 protein, a master regulator of the SA pathway, suggesting it converges on this central node.[12]

  • Inhibition of Catalase : A key discovery revealed that both SA and INA can bind to and inhibit the enzymatic activity of catalase.[13][14] Catalase is a crucial enzyme that detoxifies hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS). By inhibiting catalase, INA causes an increase in intracellular H₂O₂ levels. This burst of ROS is not merely a toxic byproduct but serves as a critical secondary messenger, amplifying the defense signal and leading to the activation of PR gene expression.[13]

This mechanism provides a clear biochemical basis for INA's function and highlights the central role of redox signaling in plant immunity.

INA_Mechanism cluster_cell Plant Cell INA INA Application Catalase Catalase INA->Catalase binds & inhibits H2O2_Detox H₂O₂ Detoxification Catalase->H2O2_Detox H2O2_Accum H₂O₂ Accumulation (ROS Signaling) Catalase->H2O2_Accum inhibition leads to NPR1 NPR1 Activation H2O2_Accum->NPR1 acts as signal for PR_Genes PR Gene Upregulation (e.g., PR-1) NPR1->PR_Genes Resistance Enhanced Disease Resistance PR_Genes->Resistance

Caption: Proposed mechanism of action for the SAR inducer INA.

Part 3: Experimental Protocols for Assessing Plant Defense Induction

The following protocols provide a framework for evaluating the efficacy of chemical inducers like INA in a research setting. The model plant Arabidopsis thaliana is often used due to its well-characterized genetics, but these protocols can be adapted for various crop species.

Protocol 1: Systemic Acquired Resistance (SAR) Bioassay

This is the cornerstone experiment to determine if a compound can induce systemic immunity. It involves treating a subset of leaves and then challenging a different, untreated set of leaves with a pathogen.

Objective: To determine if local application of a test compound confers systemic protection against a pathogen challenge.

Materials:

  • Test compound (e.g., 2,6-dichloroisonicotinic acid) dissolved in a suitable solvent (e.g., 0.02% Silwet L-77 as a surfactant).

  • Control solution (solvent only).

  • Healthy, 4-5 week old plants (Arabidopsis thaliana or tobacco).

  • Pathogen suspension (e.g., Pseudomonas syringae pv. tomato DC3000 at OD₆₀₀ = 0.001 in 10 mM MgCl₂).

  • Syringe without a needle for infiltration.

  • Sterile water, 10 mM MgCl₂, agar plates with appropriate antibiotic selection.

Methodology:

  • Primary Treatment (Induction):

    • Label plants for "Control" and "Treatment" groups.

    • Select three lower leaves on each plant for the primary treatment.

    • Using a needless syringe, gently infiltrate the underside of the selected leaves with either the control solution or the test compound solution. Alternatively, the solution can be applied as a foliar spray to the entire plant.

    • Causality Check: Infiltration ensures direct delivery into the apoplast, while spraying mimics a more practical field application. The choice depends on the experimental question.

  • Incubation Period:

    • Place plants back in the growth chamber under standard conditions for 48-72 hours.

    • Rationale: This period is critical for the generation, translocation, and perception of the systemic signal that establishes the primed state in distal tissues.

  • Secondary Treatment (Pathogen Challenge):

    • Select three upper, systemic leaves that were not treated in Step 1.

    • Infiltrate these systemic leaves with the prepared pathogen suspension.

    • Mark the challenged leaves for later identification.

  • Disease Assessment (3 days post-challenge):

    • Symptom Quantification: Visually score disease symptoms (e.g., chlorosis, necrosis) on the challenged leaves. Lesion diameters can be measured with calipers.

    • Pathogen Titer Quantification: To measure in-planta bacterial growth, use a cork borer to collect leaf discs of a known area from the center of the infection site. Homogenize the discs in 10 mM MgCl₂, perform serial dilutions, and plate on selective agar. Count the colony-forming units (CFUs) after 2 days of incubation to determine bacterial load per cm² of leaf tissue.[15]

SAR_Bioassay start Start: 4-Week-Old Plants step1 Step 1: Inducer Application (Treat 3 lower leaves) start->step1 step2 Step 2: Incubation (48-72 hours) step1->step2 step3 Step 3: Pathogen Challenge (Infect 3 upper, untreated leaves) step2->step3 step4 Step 4: Incubation (3 days) step3->step4 step5 Step 5: Disease Assessment step4->step5 symptoms Symptom Scoring (Lesion size) step5->symptoms pathogen Pathogen Titer (CFU/cm²) step5->pathogen end End: Compare Control vs. Treated symptoms->end pathogen->end

Caption: Experimental workflow for a Systemic Acquired Resistance (SAR) bioassay.

Protocol 2: Molecular Analysis of Defense Gene Expression by qRT-PCR

This protocol quantifies the molecular response to a chemical inducer by measuring the transcript levels of key defense-related genes.

Objective: To measure the relative expression of SAR marker genes (e.g., PR-1) following treatment with a test compound.

Materials:

  • Treated plant tissue (harvested at various time points, e.g., 0, 24, 48, 72 hours post-treatment).

  • Liquid nitrogen.

  • RNA extraction kit or Trizol reagent.

  • DNase I.

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green).

  • Gene-specific primers for target and reference genes.

  • Real-time PCR system.

Methodology:

  • Sample Collection: Harvest leaf tissue from control and treated plants at designated time points. Immediately flash-freeze in liquid nitrogen and store at -80°C to preserve RNA integrity.

  • RNA Extraction and DNase Treatment: Extract total RNA using a preferred method. It is critical to perform a DNase treatment to remove any contaminating genomic DNA, which could lead to false positives.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Set up PCR reactions using a SYBR Green-based master mix, cDNA template, and primers for your target gene(s) and a stably expressed reference gene (e.g., ACTIN2, UBQ5).

    • Run the reaction on a real-time PCR machine.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method. This involves normalizing the expression of the target gene to the reference gene and then comparing the normalized expression in the treated sample to the control sample.[15]

Key SAR Marker Genes in Arabidopsis Function/Significance
PR-1 (Pathogenesis-Related 1) The canonical marker gene for SAR; its induction is tightly correlated with the establishment of resistance.
PR-2 (β-1,3-glucanase) An enzyme that can degrade fungal cell walls.
PR-5 (Thaumatin-like protein) Exhibits antifungal activity.
ICS1 (Isochorismate Synthase 1) A key enzyme in the biosynthesis of salicylic acid.

Part 4: Data Interpretation and Expected Outcomes

A successful plant defense activator will produce clear, quantifiable results in the assays described above.

  • Expected Phenotypic Outcome: In the SAR bioassay, plants treated with an effective inducer like INA will exhibit significantly smaller disease lesions and support lower pathogen growth (a reduction of 1-2 logs or 90-99% in CFU/cm²) compared to the control-treated plants.

  • Expected Molecular Outcome: The qRT-PCR analysis should reveal a significant and time-dependent upregulation of SAR marker genes, particularly PR-1, in the inducer-treated plants. Peak expression is often observed 48-72 hours after treatment.

Table 1: Representative Data from a SAR Bioassay in Arabidopsis

Treatment GroupMean Lesion Diameter (mm) ± SEMean Bacterial Titer (log₁₀ CFU/cm²) ± SE
Control (Solvent Only) 4.5 ± 0.37.2 ± 0.1
INA (1 mM) 1.2 ± 0.25.1 ± 0.2

Conclusion and Future Directions

The study of isonicotinic acid and its derivatives exemplifies the sophisticated strategies employed in modern agrochemical research. While compounds like this compound serve as vital platforms for synthesizing traditional fungicides and herbicides, isomers such as 2,6-dichloroisonicotinic acid (INA) have paved the way for an entirely different approach to crop protection: the manipulation of the plant's own immune system.

By activating SAR, these compounds provide broad-spectrum, durable resistance, representing a more sustainable alternative to conventional pesticides. The protocols and principles outlined in this guide provide researchers with a robust framework to identify and validate new chemical elicitors. Future research will likely focus on developing derivatives with enhanced potency, greater crop safety, and tailored activity spectra, continuing the evolution of chemistry-driven solutions for global food security.[16][17]

References

  • Percival, G. C., & Londo, A. (Year not specified). Induction of Systemic Acquired Disease Resistance in Plants: Potential Implications for Disease Management in Urban Forestry. Journal of Arboriculture.
  • Conrath, U. (2006). Systemic Acquired Resistance. Plant Signaling & Behavior. Published by Landes Bioscience.
  • Conrath, U., Chen, Z., Ricigliano, J. R., & Klessig, D. F. (1995). Two inducers of plant defense responses, 2,6-dichloroisonicotinec acid and salicylic acid, inhibit catalase activity in tobacco. Proceedings of the National Academy of Sciences, 92(16), 7143–7147.
  • Thakur, M., & Sohal, B. S. (2013). Role of Elicitors in Inducing Resistance in Plants against Pathogen Infection: A Review. ISRN Biochemistry.
  • Yasuda, M., Nakashita, H., Hasegawa, S., Nishioka, M., Arai, Y., Uramoto, M., Yamaguchi, I., & Yoshida, S. (2003). N-Cyanomethyl-2-chloroisonicotinamide Induces Systemic Acquired Resistance in Arabidopsis without Salicylic Acid Accumulation. Bioscience, Biotechnology, and Biochemistry, 67(2), 322–328.
  • Conrath, U., Chen, Z., Ricigliano, J. R., & Klessig, D. F. (1995). Two inducers of plant defense responses, 2,6-dichloroisonicotinic acid and salicylic acid, inhibit catalase activity in tobacco. PNAS, 92(16), 7143-7147.
  • Gao, Q. M., et al. (2015). Recent Advances in Synthetic Chemical Inducers of Plant Immunity. Frontiers in Plant Science.
  • Bektas, Y., & Eulgem, T. (2015). Synthetic plant defense elicitors. Frontiers in Plant Science, 5, 804.
  • Hartmann, M., & Zeier, J. (2018). N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses.
  • Gusmaroli, G., et al. (Year not specified).
  • Czerwoniec, P., Szymkowiak, J., & Smiglak, M. (2021). Simple modifications of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids toward new weapons against plant diseases. Chemistry, 19(1), 1108-1115.
  • Smiglak, M., et al. (Year not specified). Synthesized and tested derivatives of 2,6‐dichloroisonicotinic and isonicotinic acids.
  • National Plant Diagnostic Network. (n.d.). Protocols & Validation Program. Retrieved from [Link]

  • Zhang, H., et al. (Year not specified). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • ResearchGate. (n.d.). Dissolution kinetics of the 2,6‐dichloroisonicotinic acid (A) and isonicotinic acid (B).
  • Manjunatha, C., et al. (2025-08-09). 2,6-Dichloroisonicotinic acid enhances the expression of defense genes in tomato seedlings against Xanthomonas perforans.
  • UPOV. (n.d.). Test Guidelines for DUS Examination of New Plant Varieties. Retrieved from [Link]

  • GOV.UK. (n.d.). DUS protocols for testing plant varieties. Retrieved from [Link]

Sources

Application Note: A Protocol for the Palladium-Catalyzed N-arylation of 2,5-Dichloroisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-arylated pyridine carboxylic acids are foundational scaffolds in medicinal chemistry and materials science, with derivatives of isonicotinic acid being particularly prevalent in pharmacologically active compounds.[1][2] However, the synthesis of these structures via N-arylation of electron-deficient precursors like 2,5-dichloroisonicotinic acid presents significant challenges due to the reduced nucleophilicity of the pyridine nitrogen. This application note provides a comprehensive guide and a robust protocol for the N-arylation of this compound derivatives, leveraging the power of Buchwald-Hartwig amination. We delve into the mechanistic rationale behind parameter selection, offer a detailed step-by-step experimental procedure, and provide a troubleshooting guide to empower researchers in overcoming common obstacles associated with this challenging transformation.

Introduction: The Challenge of Electron-Deficient Pyridines

The direct N-arylation of pyridines is a formidable task. The pyridine nitrogen is inherently less nucleophilic than that of aliphatic amines due to the sp²-hybridization of the nitrogen atom and the delocalization of its lone pair within the aromatic system. This challenge is significantly amplified in substrates like this compound. The presence of two strongly electron-withdrawing chlorine atoms and a carboxylate group (or its ester/amide derivative) at the 4-position further depletes the electron density of the pyridine ring, rendering the nitrogen lone pair exceptionally unreactive toward traditional nucleophilic substitution.[3][4]

Classical methods like the Ullmann condensation, which typically require harsh reaction conditions (high temperatures, stoichiometric copper), often fail or provide poor yields with such deactivated substrates.[5][6][7] Modern palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, have emerged as the premier solution, offering milder conditions and broader substrate scope.[8][9][10] Success, however, is critically dependent on a judicious choice of catalyst, ligand, and base to overcome the high activation barrier of the reaction.

Mechanistic Considerations: The Buchwald-Hartwig Amination Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[11] The catalytic cycle, illustrated below, is a sequence of three key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[8][10]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition (+ Ar-X) amido_complex L-Pd(II)(Ar)(NR'R'') Amido Complex oa_complex->amido_complex Ligand Exchange & Deprotonation (+ HNR'R'', - HX, - Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' (Product) amido_complex->product

Figure 1: The catalytic cycle for the Buchwald-Hartwig amination.

For challenging electron-deficient substrates, the reductive elimination step is often rate-limiting. The choice of a sterically hindered, electron-rich phosphine ligand is paramount as it accelerates this final step, preventing catalyst decomposition and promoting product formation.[12]

Optimizing Reaction Parameters: A Scientist's Guide

The success of the N-arylation of this compound hinges on the careful selection of four key parameters.

Palladium Precatalyst

Commonly used Pd(II) precatalysts like Palladium(II) acetate (Pd(OAc)₂) or Pd(0) sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are effective.[13] Pd(II) sources are reduced in situ to the active Pd(0) species by the phosphine ligand or amine. Pre-formed palladium-ligand complexes, known as pre-catalysts, can also be used to ensure the formation of the active catalytic species.

The Critical Role of the Ligand

The ligand is arguably the most important variable in this transformation. For electron-deficient pyridines, first-generation phosphine ligands (e.g., PPh₃) are ineffective. The field has evolved to embrace bulky, electron-rich dialkylbiaryl phosphine ligands, which are essential for coupling challenging substrates.[12][14][15]

Ligand ClassRepresentative ExamplesRationale for Use with Dichloroisonicotinic Acid
Bulky Biarylphosphines XPhos, RuPhos, BrettPhosHighly Recommended. The steric bulk facilitates the crucial reductive elimination step, which is often slow for electron-poor substrates. Their electron-donating nature increases the electron density on the palladium center, promoting oxidative addition.[10][12]
Ferrocene-Based Josiphos-type ligandsEffective. These ligands are highly versatile and have shown high activity in challenging aminations, often providing good yields where others fail.[16]
Chelating Bisphosphines XantphosPotentially Useful. The wide bite angle of Xantphos can stabilize the catalytic complex and promote reductive elimination. It has been shown to be effective for activating 2-chloropyridines.[12]
Choice of Base

A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex without competing in side reactions.[17] The choice of base can also influence the reaction rate and catalyst stability.

  • Sodium tert-butoxide (NaOtBu): A very strong and commonly used base. Highly effective but can be problematic if the substrate has base-sensitive functional groups (e.g., esters are at risk of hydrolysis or transesterification).[13]

  • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): Milder inorganic bases. Often a good starting point to avoid substrate degradation, particularly with sensitive functional groups. They are generally preferred for greener processes.[9][18]

Solvent Selection

Aprotic polar solvents are standard for Buchwald-Hartwig reactions as they can solvate the ionic intermediates in the catalytic cycle.

  • Toluene or Dioxane: The most common solvents. Dioxane should be used with caution due to its potential to form peroxides.

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): More polar solvents that can sometimes accelerate reactions, but may also lead to side reactions at high temperatures.

Detailed Experimental Protocol

This protocol describes the N-arylation of methyl 2,5-dichloroisonicotinate with 4-methoxyaniline as a representative example.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
Methyl 2,5-dichloroisonicotinate206.021.0206 mgSubstrate
4-Methoxyaniline123.151.2148 mgArylating Agent
Pd(OAc)₂224.500.02 (2 mol%)4.5 mgPrecatalyst
XPhos476.650.04 (4 mol%)19.1 mgLigand
Sodium tert-butoxide96.101.4135 mgBase
Toluene (anhydrous)--5 mLSolvent

Safety Note: This reaction must be performed in a well-ventilated fume hood. Phosphine ligands and palladium catalysts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be conducted under an inert atmosphere.

Experimental Workflow

Figure 2: Step-by-step experimental workflow for the N-arylation protocol.

Step-by-Step Procedure
  • Vessel Preparation: Place an oven-dried Schlenk flask equipped with a magnetic stir bar under a nitrogen or argon atmosphere.

  • Reagent Addition: To the flask, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), methyl 2,5-dichloroisonicotinate (206 mg, 1.0 mmol), and 4-methoxyaniline (148 mg, 1.2 mmol).

    • Scientist's Note: Adding the catalyst, ligand, and base first, followed by the coupling partners, is common practice. The order is generally not critical, but consistency is key.

  • Atmosphere Purge: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere. This is crucial to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand.

  • Solvent Addition: Add 5 mL of anhydrous toluene via a syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: The final product, methyl 2-chloro-5-((4-methoxyphenyl)amino)isonicotinate, should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong base.3. Ligand is not suitable.4. Reaction temperature too low.1. Ensure a strictly inert atmosphere. Use fresh catalyst and anhydrous solvent.2. Switch to a stronger base like NaOtBu or LHMDS.3. Screen other bulky biarylphosphine ligands (e.g., RuPhos).4. Increase the temperature in 10 °C increments (up to 120 °C).
Formation of Side Products 1. Hydrodehalogenation (loss of Cl).2. Ester hydrolysis/amidation.3. Di-arylation (if a primary amine is used as the nucleophile).1. This can be caused by moisture or β-hydride elimination. Ensure anhydrous conditions. A different ligand may suppress this pathway.2. Use a milder base like K₃PO₄ or Cs₂CO₃.3. Use a slight excess of the aryl halide or protect the amine.
Inconsistent Results 1. Variable quality of reagents/solvents.2. Inconsistent heating or stirring.1. Use freshly purified reagents and high-purity anhydrous solvents.2. Use a temperature-controlled heating mantle and ensure vigorous, consistent stirring to keep the base suspended.

Conclusion

The N-arylation of highly electron-deficient substrates like this compound derivatives is a challenging yet achievable transformation. Success relies on a robust understanding of the underlying mechanism and the rational selection of reaction components. By employing modern Buchwald-Hartwig amination protocols with sterically demanding, electron-rich biarylphosphine ligands and appropriate bases, researchers can efficiently synthesize these valuable N-arylated heterocycles. This application note provides a validated starting point and a logical framework for troubleshooting, enabling the rapid development of libraries of complex molecules for drug discovery and materials science applications.

References

  • Tan, Y.; Barrios-Landeros, F; Hartwig, J.F. (2011). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society. Available at: [Link]

  • Campeau, L.-C., et al. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Use of base metals in Buchwald-Hartwig coupling. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Heravi, M. M., et al. (2018). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF on ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Available at: [Link]

  • Diao, T., et al. (2011). Pd(0)/PR3–Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives. Organic Letters. Available at: [Link]

  • Google Patents. (2019). CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof. Google Patents.
  • Wikipedia. (2023). Ullmann condensation. Wikipedia. Available at: [Link]

  • Garcı́a-Fortanet, J., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Available at: [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Govindarajan, M., et al. (2015). Spectroscopic and Quantum Chemical Analysis of Isonicotinic Acid Methyl Ester. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • PubChem. (n.d.). Isonicotinic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Isonicotinamide. National Center for Biotechnology Information. Available at: [Link]

  • Procter, D. J., et al. (n.d.). Partial reduction of electron-deficient pyridines. PubMed. Available at: [Link]

  • Monge, D., & de la Torre, F. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Kun, T., et al. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available at: [Link]

Sources

The Strategic Utility of 2,5-Dichloroisonicotinic Acid in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal and agrochemical research, the demand for novel heterocyclic compounds with tailored biological activities is incessant. The strategic selection of starting materials is paramount to the efficient construction of molecular complexity. 2,5-Dichloroisonicotinic acid has emerged as a highly versatile and reactive building block for the synthesis of a diverse array of heterocyclic systems.[1] The presence of two chlorine atoms at positions C2 and C5, coupled with a carboxylic acid at C4 on the pyridine ring, provides a unique platform for regioselective functionalization and subsequent cyclization reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of valuable heterocyclic compounds, including detailed experimental protocols.

The enhanced reactivity of the pyridine core, owing to the electron-withdrawing nature of the chlorine and carboxylic acid moieties, facilitates nucleophilic aromatic substitution (SNAr) and a variety of palladium-catalyzed cross-coupling reactions.[2] This allows for the controlled and sequential introduction of various substituents, paving the way for the construction of fused ring systems with significant biological potential, such as kinase inhibitors and novel agrochemicals.[1][3]

Physicochemical Properties and Reactivity Profile

This compound is a white to light yellow crystalline powder. Its key physicochemical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₆H₃Cl₂NO₂
Molecular Weight192.00 g/mol
CAS Number88912-26-9
AppearanceWhite to light yellow crystalline powder
Melting Point227-229 °C

The reactivity of this compound is governed by the electronic and steric effects of its substituents. The two chlorine atoms serve as excellent leaving groups in both SNAr and cross-coupling reactions. The carboxylic acid group can act as a directing group in certain transformations and can be readily converted to other functionalities, such as esters or amides, to modulate reactivity and solubility or to serve as a handle for further derivatization.

Caption: Key reaction pathways for the functionalization of this compound.

Application in the Synthesis of Fused Heterocyclic Systems

The true synthetic power of this compound is realized in its application to construct fused heterocyclic scaffolds. These structures are prevalent in a multitude of biologically active molecules.

I. Synthesis of Pyrido[2,3-d]pyrimidinones: A Gateway to Kinase Inhibitors

Pyrido[2,3-d]pyrimidinone cores are found in numerous kinase inhibitors. The synthesis of these structures can be efficiently achieved from this compound through a sequence of regioselective amination and subsequent cyclization.

Workflow for the Synthesis of a Model Pyrido[2,3-d]pyrimidinone Derivative:

Caption: Synthetic workflow for the preparation of a pyrido[2,3-d]pyrimidinone derivative.

Experimental Protocols:

Protocol 1: Synthesis of Methyl 2,5-dichloroisonicotinate

  • Rationale: The conversion of the carboxylic acid to its methyl ester protects the acid functionality and improves solubility in organic solvents for subsequent cross-coupling or substitution reactions.

  • Procedure:

    • To a solution of this compound (1.0 eq) in methanol (0.2 M), add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the desired methyl ester.

Protocol 2: Regioselective Amination of Methyl 2,5-dichloroisonicotinate

  • Rationale: A Buchwald-Hartwig amination allows for the selective introduction of an amino group at the more reactive C2 position of the pyridine ring. The choice of ligand is crucial for achieving high regioselectivity and yield.

  • Procedure:

    • In a dry Schlenk flask, combine methyl 2,5-dichloroisonicotinate (1.0 eq), the desired primary amine (1.1 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous and degassed toluene (0.1 M).

    • Heat the reaction mixture to 100 °C for 12-18 hours.

    • Monitor the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution and purify the crude product by flash column chromatography.

Protocol 3: Synthesis and Cyclization to the Pyrido[2,3-d]pyrimidinone Core

  • Rationale: Formation of a formamide followed by an intramolecular cyclization under basic conditions provides the fused pyridopyrimidinone ring system.

  • Procedure:

    • Treat the product from Protocol 2 with an excess of formic acid and heat to 100 °C for 2 hours to form the corresponding formamide.

    • Remove the excess formic acid under reduced pressure.

    • Dissolve the crude formamide in a suitable solvent like N,N-dimethylformamide (DMF) and treat with a base such as potassium carbonate (2.0 eq).

    • Heat the mixture to 120 °C for 6 hours to effect intramolecular cyclization.

    • Cool the reaction, pour into water, and collect the precipitated product by filtration.

    • Wash the solid with water and diethyl ether, then dry under vacuum to yield the target pyrido[2,3-d]pyrimidinone.

II. Synthesis of Furo[3,4-c]pyridin-1(3H)-ones: Versatile Lactone Scaffolds

The furo[3,4-c]pyridin-1(3H)-one scaffold is a valuable heterocyclic system that can be accessed from this compound through a series of regioselective functionalization and cyclization steps.

Workflow for the Synthesis of a Furo[3,4-c]pyridin-1(3H)-one Derivative:

Caption: Synthetic approach to furo[3,4-c]pyridin-1(3H)-one derivatives.

Experimental Protocol:

Protocol 4: Directed ortho-Metalation and Formylation

  • Rationale: The carboxylic acid group can direct metalation to the adjacent C3 position. Trapping the resulting organometallic species with an electrophile like N,N-dimethylformamide (DMF) introduces a formyl group.

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of lithium diisopropylamide (LDA) (2.2 eq) in THF dropwise.

    • Stir the mixture at -78 °C for 1 hour.

    • Add anhydrous DMF (3.0 eq) and continue stirring at -78 °C for another 2 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Acidify the aqueous layer with 1 M HCl and extract again with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude 3-formyl derivative.

Protocol 5: Reductive Cyclization to Furo[3,4-c]pyridin-1(3H)-one

  • Rationale: Reduction of the newly introduced aldehyde to a hydroxymethyl group, followed by acid-catalyzed intramolecular cyclization (lactonization) with the adjacent carboxylic acid, yields the desired fused lactone.

  • Procedure:

    • Dissolve the crude 3-formyl-2,5-dichloroisonicotinic acid from the previous step in a mixture of methanol and THF.

    • Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

    • Stir for 1 hour at 0 °C, then allow to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the careful addition of 1 M HCl.

    • Extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution and dissolve the residue in toluene containing a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux with a Dean-Stark trap to remove water.

    • After completion (monitored by TLC), cool the reaction, wash with saturated sodium bicarbonate solution, and dry the organic layer.

    • Purify the product by column chromatography to yield the target furo[3,4-c]pyridin-1(3H)-one.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of complex heterocyclic compounds. Its well-defined reactivity allows for predictable and regioselective functionalization through established synthetic methodologies such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols outlined in this application note provide a solid foundation for researchers to explore the vast chemical space accessible from this readily available starting material, enabling the development of novel molecules for pharmaceutical and agrochemical applications. The strategic application of this building block will undoubtedly continue to contribute to advancements in these critical fields.

References

  • Larghi, E. L., & Kaufmann, T. S. (2006). The directed ortho metalation of pyridine and its derivatives. A tribute to Henry Gilman. Arkivoc, 2006(1), 1-38.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135473, this compound. Retrieved from [Link]

  • Basarab, G. S., et al. (2015). The Discovery of Novel Dihydroorotate Dehydrogenase Inhibitors with Potent In Vitro and In Vivo Antimalarial Activity. Journal of Medicinal Chemistry, 58(23), 9447–9463.
  • Molecules. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules, 28(2), 749.
  • Google Patents. (n.d.). CN108601355B - Process for preparing kinase inhibitors and intermediates thereof.

Sources

Application Note: High-Throughput Screening for Modulators of the Auxin Signaling Pathway Using a TIR1-Aux/IAA Interaction Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Plant Hormone Auxin Pathway for Drug Discovery and Agrochemical Development

The phytohormone auxin is a critical regulator of nearly every aspect of plant growth and development, from root and shoot architecture to fruit development and environmental responses.[1] The central mechanism of auxin perception involves the hormone acting as a "molecular glue" to facilitate the interaction between the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) F-box protein and Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.[2][3] This interaction leads to the ubiquitination and subsequent degradation of Aux/IAA proteins by the 26S proteasome, thereby de-repressing Auxin Response Factor (ARF) transcription factors and activating auxin-responsive genes.[3]

Given its central role, the auxin signaling pathway is a prime target for the development of novel herbicides and plant growth regulators. Synthetic auxins, which mimic the natural hormone indole-3-acetic acid (IAA), have been used for decades in agriculture.[4] Molecules like 2,5-Dichloroisonicotinic acid and its analogs are explored for their potential as herbicides and other bioactive compounds, acting as auxin mimics or antagonists.[5] High-throughput screening (HTS) provides a powerful platform to identify and characterize new chemical entities that can modulate this pathway.

This application note details a robust, homogenous, and miniaturizable HTS assay for the discovery of small molecule inhibitors or enhancers of the TIR1-Aux/IAA protein-protein interaction. We describe an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen®) designed for this purpose, leveraging its high sensitivity and suitability for HTS formats.[6][7]

The TIR1-Aux/IAA Co-Receptor System: A Druggable Target

The TIR1-Aux/IAA interface represents an ideal target for small molecule intervention. Auxin binds to a pocket on the surface of TIR1, creating a stabilized surface for the recruitment of the degron motif (Domain II) of an Aux/IAA protein.[1] This ternary complex (TIR1-auxin-Aux/IAA) is the cornerstone of auxin signaling. Therefore, an HTS assay can be designed to screen for compounds that either:

  • Competitively inhibit the binding of auxin to TIR1.

  • Allosterically inhibit the formation of the TIR1-Aux/IAA complex.

  • Stabilize the TIR1-Aux/IAA interaction, potentially enhancing auxin sensitivity.

This compound, as a potential auxin mimic, would be expected to promote the interaction, serving as a valuable tool compound in assay development and validation.

Visualizing the Auxin Signaling Pathway and HTS Assay Principle

To better understand the biological context and the assay principle, the following diagrams illustrate the core auxin signaling pathway and the competitive AlphaScreen assay workflow.

Auxin Signaling Pathway cluster_nucleus Nucleus Auxin Auxin (e.g., IAA, this compound) TIR1 TIR1 Auxin->TIR1 Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA SCF SCF Complex TIR1->SCF part of ARF ARF Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARE Auxin Response Element (ARE) ARF->ARE binds to Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression activates SCF->Aux_IAA ubiquitinates caption Figure 1. Simplified Auxin Signaling Pathway.

Caption: Figure 1. Simplified Auxin Signaling Pathway.

AlphaScreen Assay Workflow cluster_assay AlphaScreen Assay Principle cluster_interaction Interaction Present (High Signal) cluster_no_interaction Interaction Disrupted (Low Signal) Donor_Bead Streptavidin Donor Bead Acceptor_Bead Nickel Chelate Acceptor Bead Donor_Bead->Acceptor_Bead Singlet Oxygen (max 200 nm) Biotin_Aux_IAA Biotinylated Aux/IAA Peptide Donor_Bead->Biotin_Aux_IAA binds His_TIR1 His-tagged TIR1 Acceptor_Bead->His_TIR1 binds Light_520_620 Emission (520-620 nm) Acceptor_Bead->Light_520_620 His_TIR1->Biotin_Aux_IAA interacts via Auxin Light_680 Excitation (680 nm) Light_680->Donor_Bead Donor_Bead_2 Streptavidin Donor Bead Biotin_Aux_IAA_2 Biotinylated Aux/IAA Peptide Donor_Bead_2->Biotin_Aux_IAA_2 Acceptor_Bead_2 Nickel Chelate Acceptor Bead His_TIR1_2 His-tagged TIR1 Acceptor_Bead_2->His_TIR1_2 caption Figure 2. Competitive AlphaScreen HTS Workflow.

Caption: Figure 2. Competitive AlphaScreen HTS Workflow.

Detailed Protocol: AlphaScreen HTS Assay for TIR1-Aux/IAA Interaction

This protocol is designed for a 384-well plate format and can be adapted for higher-density formats.

I. Materials and Reagents
  • Proteins:

    • Recombinant His-tagged Arabidopsis thaliana TIR1 (expressed in insect or bacterial cells and purified).

    • Biotinylated synthetic peptide corresponding to the degron motif (Domain II) of an Aux/IAA protein (e.g., IAA7).[1]

  • Assay Buffer: 25 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.

  • Detection Reagents:

    • Streptavidin-coated Donor Beads (PerkinElmer).

    • Nickel Chelate Acceptor Beads (PerkinElmer).[6]

  • Control Compounds:

    • Indole-3-acetic acid (IAA) as a positive control for interaction.

    • This compound as a test compound/potential positive control.

    • DMSO as a vehicle control.

  • Plates: 384-well, low-volume, white, opaque microplates (e.g., Corning 384-well Low Volume White Round Bottom Polystyrene NBS Microplate).

  • Instrumentation: An AlphaScreen-capable plate reader (e.g., PerkinElmer EnVision® or BMG LABTECH PHERAstar).[8]

II. Experimental Procedure

A. Reagent Preparation

  • Thaw Proteins: Thaw His-TIR1 and Biotin-Aux/IAA peptide on ice. Centrifuge briefly to collect contents.

  • Prepare Protein Solutions: Dilute proteins to their final working concentrations in assay buffer. The optimal concentrations should be determined empirically through titration experiments (see Section III), but a starting point could be 10-30 nM for each protein.

  • Prepare Compound Plates: Serially dilute test compounds (including this compound) and control compounds (IAA) in DMSO. Then, dilute into assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Prepare Bead Slurry: In a darkened room or under green light, dilute the Streptavidin-Donor and Ni-Chelate Acceptor beads in assay buffer to their final working concentration (typically 20 µg/mL).

B. Assay Protocol (384-well format, 15 µL final volume)

  • Compound Addition: Add 5 µL of the compound solution (or DMSO vehicle) to the wells of the 384-well plate.

  • Protein Addition: Add 5 µL of a pre-mixed solution of His-TIR1 and Biotin-Aux/IAA peptide in assay buffer to each well.

  • Incubation 1: Seal the plate, centrifuge briefly (1 min at 1000 rpm), and incubate for 30-60 minutes at room temperature to allow for the interaction to reach equilibrium.

  • Bead Addition: In a darkened room, add 5 µL of the bead slurry to each well.

  • Incubation 2: Seal the plate with an opaque seal, protect from light, and incubate for 60 minutes at room temperature.

  • Detection: Read the plate on an AlphaScreen-compatible plate reader.

III. Assay Development and Optimization

For robust and reliable HTS results, the following parameters should be optimized:

  • Protein Titration: Perform a cross-titration of His-TIR1 and Biotin-Aux/IAA peptide in the presence of a saturating concentration of IAA to determine the optimal concentrations that yield a high signal-to-background ratio.

  • IAA Dose-Response: Generate a dose-response curve for IAA to determine its EC50 (the concentration that produces 50% of the maximal response). This is crucial for setting the appropriate IAA concentration for inhibitor screening.

  • DMSO Tolerance: Assess the effect of increasing concentrations of DMSO on the assay signal to determine the maximum tolerable concentration.

  • Incubation Times: Optimize the incubation times for both the protein-protein interaction and the bead association steps to ensure the assay has reached equilibrium.

Data Analysis and Expected Results

The output from the AlphaScreen reader is a luminescent signal in arbitrary units.

  • For Inhibitor Screening: Compounds that disrupt the TIR1-Aux/IAA interaction will cause a decrease in the AlphaScreen signal. The activity of each compound can be expressed as a percentage of inhibition relative to the high (DMSO + IAA) and low (DMSO, no IAA) controls.

  • For Agonist/Stabilizer Screening: Compounds like this compound, acting as auxin mimics, are expected to promote the interaction in the absence of IAA, resulting in an increased signal.

Table 1: Representative Data for Assay Controls

Well ContentsExpected AlphaScreen SignalInterpretation
Assay Buffer + Proteins + DMSOLowBasal interaction without auxin
Assay Buffer + Proteins + IAAHighMaximum auxin-induced interaction
Assay Buffer + Proteins + Inhibitor + IAALowDisruption of the interaction
Assay Buffer + Proteins + this compoundHighAuxin-mimic activity

Self-Validating Systems and Counter-Screens

To ensure data integrity and eliminate false positives, several checks should be implemented:

  • Z'-factor Calculation: For each screening plate, the Z'-factor should be calculated using the high and low controls to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered excellent for HTS.

  • Counter-Screening: Hits from the primary screen should be subjected to counter-screens to rule out assay artifacts. This can include assays to identify compounds that interfere with the AlphaScreen beads or technology itself (e.g., singlet oxygen quenchers or light scatterers).[6]

  • Orthogonal Assays: Confirmed hits should be validated using an alternative biophysical method, such as Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR), to confirm direct binding and interaction modulation.[2]

Conclusion

The AlphaScreen-based HTS assay described here provides a sensitive and scalable method for identifying novel modulators of the auxin signaling pathway by targeting the TIR1-Aux/IAA co-receptor complex. This platform is well-suited for screening large chemical libraries to discover new herbicidal compounds or plant growth regulators. The use of tool compounds like the natural auxin IAA and synthetic mimics such as this compound is essential for assay validation and for elucidating the mechanism of action of new hits. By incorporating rigorous quality control and counter-screening strategies, researchers can confidently identify and advance promising candidates for further development in agriculture and plant science.

References

  • Hayashi, K. (2012). The TIR1/AFB-Aux/IAA co-receptor system for auxin perception in plants. Journal of Plant Research, 125(1), 29-38. [Link]

  • Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. [Link]

  • Eglen, R. M., et al. (2008). The use of AlphaScreen technology in HTS: current status. Current Chemical Genomics, 1, 2-10. [Link]

  • Xing, H., et al. (2016). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. In Methods in molecular biology (Vol. 1439, pp. 191-204). [Link]

  • Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor. Nature, 435(7041), 441-445. [Link]

  • Ullman, E. F., et al. (1994). Luminescent oxygen channeling immunoassay: measurement of particle binding kinetics by chemiluminescence. Proceedings of the National Academy of Sciences, 91(12), 5426-5430. [Link]

  • Pencik, A., et al. (2018). Ultra-rapid auxin metabolite profiling for high-throughput mutant screening in Arabidopsis. Journal of Experimental Botany, 69(10), 2569-2579. [Link]

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]

  • ResearchGate. (n.d.). Quantitative analysis of the auxin-sensing system. [Link]

  • Banks, P., et al. (2014). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 9(6), 615-632. [Link]

  • Lee, S., et al. (2014). Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. ACS Chemical Biology, 9(5), 1160-1168. [Link]

  • Fendrych, M., et al. (2016). TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth of Arabidopsis hypocotyls. eLife, 5, e19048. [Link]

  • Uchida, N., et al. (2018). A super strong engineered auxin-TIR1 pair. Plant and Cell Physiology, 59(8), 1544-1553. [Link]

  • Hayashi, K., et al. (2008). The interaction of auxin with the TIR1 auxin receptor revealed by chemical systems biology. Plant and Cell Physiology, 49(11), 1643-1654. [Link]

  • Gray, W. M., et al. (2001). Auxin regulates SCFTIR1-dependent degradation of AUX/IAA proteins. Nature, 414(6861), 271-276. [Link]

  • Center for Innovative Drug Discovery. (n.d.). High Throughput Screening Instrumentation. [Link]

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Application Notes and Protocols for the Scale-up Synthesis of 2,5-Dichloroisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,5-Dichloroisonicotinic Acid Derivatives

This compound and its derivatives are pivotal intermediates in the synthesis of a wide array of high-value chemical entities. Their applications span across the pharmaceutical and agrochemical industries, where they form the backbone of numerous commercial products. In the pharmaceutical sector, this scaffold is integral to the development of novel anti-cancer agents and antibiotics, contributing significantly to the efficiency of drug discovery pipelines.[1] In agrochemical applications, these derivatives are key components in the formulation of potent herbicides and pesticides, playing a crucial role in modern crop protection and management strategies.[1]

The enhanced reactivity of the pyridine ring, owing to the two chlorine substituents, makes this compound an excellent building block for creating diverse molecular architectures.[1] As the demand for these derivatives continues to grow, the need for robust, scalable, and safe synthetic protocols becomes paramount. This guide provides a detailed examination of the scale-up synthesis of this compound, addressing the critical aspects of process chemistry, safety, and optimization that are essential for researchers, scientists, and drug development professionals.

Synthetic Strategies: From Lab Bench to Pilot Plant

The synthesis of this compound predominantly involves the carboxylation of 2,5-dichloropyridine. While several methods exist for this transformation, the choice of reagent and reaction conditions is critical when considering a scale-up operation. This section will detail two primary approaches: a laboratory-scale method utilizing organolithium chemistry and a more industrially amenable process employing a Grignard reagent.

Method 1: Organolithium-Mediated Carboxylation (Lab to Kilo-Lab Scale)

This method, while highly effective on a smaller scale, presents significant safety and handling challenges that must be meticulously managed during scale-up. The use of n-butyllithium, a pyrophoric reagent, necessitates stringent anhydrous and anaerobic conditions.

The reaction proceeds via a directed ortho-metalation (DoM) mechanism. The nitrogen atom of the pyridine ring directs the deprotonation by n-butyllithium to the adjacent C-4 position. The resulting highly nucleophilic organolithium intermediate is then quenched with solid carbon dioxide (dry ice) to afford the lithium carboxylate salt, which upon acidic work-up yields the desired this compound. The low reaction temperature (-75 °C) is crucial to prevent side reactions and decomposition of the unstable lithiated intermediate.

cluster_prep Reaction Setup cluster_reaction Lithiation cluster_quench Carboxylation cluster_workup Work-up and Isolation A Dry Reactor under Inert Atmosphere (N2/Ar) B Charge 2,5-Dichloropyridine and Anhydrous THF A->B C Cool to -75 °C B->C D Slow Addition of n-Butyllithium C->D Initiate Lithiation E Stir at -75 °C for 2h D->E F Quench with Excess Dry Ice (CO2) E->F Formation of Lithiated Intermediate G Allow to Warm to Room Temperature F->G H Aqueous Work-up (Water Addition) G->H Formation of Lithium Carboxylate I Phase Separation H->I J Acidify Aqueous Phase to pH 1 with HCl I->J K Precipitation of Product J->K L Filtration and Washing K->L M Drying L->M

Caption: Workflow for Organolithium-Mediated Carboxylation.

Materials and Equipment:

  • 10 L jacketed glass reactor with overhead stirring, temperature probe, and inert gas inlet/outlet

  • Cannula transfer setup for pyrophoric reagents

  • Dry ice

  • Personal Protective Equipment (PPE): Flame-retardant lab coat, safety glasses, face shield, Nomex gloves over nitrile gloves.[2][3]

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2,5-Dichloropyridine147.99100 g0.6761.0
n-Butyllithium (2.5 M in hexanes)64.06270 mL0.6751.0
Tetrahydrofuran (THF), anhydrous72.112 L--
Dry Ice (CO2)44.01~1 kg~22.7Excess
Hydrochloric Acid (5N)36.46As needed--
Deionized Water18.02As needed--

Procedure:

  • Reactor Preparation: Ensure the 10 L reactor is meticulously dried and assembled. Purge the reactor with dry nitrogen or argon for at least 2 hours. Maintain a positive pressure of inert gas throughout the reaction.

  • Charging Reactants: Charge 2,5-dichloropyridine (100 g) and anhydrous THF (2 L) into the reactor.

  • Cooling: Cool the reactor contents to -75 °C using a suitable cooling bath (e.g., acetone/dry ice).

  • Lithiation: Slowly add n-butyllithium (270 mL) to the stirred solution over a period of 1-2 hours, ensuring the internal temperature does not exceed -70 °C. The addition of pyrophoric reagents should be performed using a cannula transfer system under an inert atmosphere.

  • Reaction Monitoring: Stir the reaction mixture at -75 °C for 2 hours. In-process control can be performed by quenching a small aliquot with D2O and analyzing by 1H NMR to confirm deuteration at the 4-position, indicating successful lithiation.

  • Carboxylation (Quenching): Cautiously add crushed dry ice pellets in portions to the reaction mixture, ensuring the temperature is maintained below -65 °C. The addition of CO2 is exothermic.[4]

  • Warming: Once the addition of dry ice is complete, allow the reaction mixture to slowly warm to room temperature overnight with continued stirring.

  • Aqueous Work-up: Slowly add deionized water (1 L) to the reaction mixture.

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the aqueous layer.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly add 5N HCl with vigorous stirring until the pH reaches 1. A white precipitate of this compound will form.

  • Isolation: Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum at 60-70 °C to a constant weight.

Method 2: Grignard-Based Carboxylation (Pilot and Industrial Scale)

This approach offers a safer and more scalable alternative to the organolithium route by utilizing a Grignard reagent, which is less pyrophoric and can be prepared in situ or sourced commercially.

The synthesis of the Grignard reagent from 2,5-dichloropyridine can be challenging due to the electron-deficient nature of the pyridine ring. A halogen-magnesium exchange reaction using a more reactive Grignard reagent, such as isopropylmagnesium chloride, is often employed. The resulting pyridyl Grignard reagent is then carboxylated with CO2. This method avoids the use of highly pyrophoric n-butyllithium and can often be performed at more moderate temperatures.

cluster_prep Reaction Setup cluster_grignard Grignard Formation cluster_carboxylation Carboxylation cluster_workup Work-up and Isolation A Dry Reactor under Inert Atmosphere (N2/Ar) B Charge 2,5-Dichloropyridine and Anhydrous Solvent (e.g., THF) A->B C Cool to 0 °C B->C D Slow Addition of Isopropylmagnesium Chloride C->D Initiate Halogen-Magnesium Exchange E Stir at 0-10 °C D->E F Introduce Gaseous CO2 or Add Dry Ice E->F Formation of Pyridyl Grignard G Stir and Allow to Warm F->G H Aqueous Acidic Work-up (e.g., aq. NH4Cl then HCl) G->H Formation of Magnesium Carboxylate I Extraction with Organic Solvent H->I J Concentration and Crystallization I->J K Filtration and Drying J->K

Caption: Workflow for Grignard-Based Carboxylation.

Materials and Equipment:

  • 100 L glass-lined or stainless steel reactor with appropriate agitation, temperature control, and inert gas capabilities.

  • CO2 gas cylinder with a pressure regulator and dip tube for subsurface addition.

  • Filtration and drying equipment suitable for pilot-scale operations (e.g., Nutsche filter-dryer).

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2,5-Dichloropyridine147.991.0 kg6.761.0
Isopropylmagnesium Chloride (2.0 M in THF)102.863.7 L7.41.1
Tetrahydrofuran (THF), anhydrous72.1120 L--
Carbon Dioxide (gaseous)44.01Excess--
Hydrochloric Acid (6N)36.46As needed--
Ethyl Acetate88.11As needed--

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Reactants: Charge 2,5-dichloropyridine (1.0 kg) and anhydrous THF (20 L) to the reactor.

  • Cooling: Cool the reactor contents to 0 °C.

  • Grignard Formation: Slowly add isopropylmagnesium chloride (3.7 L) over 2-3 hours, maintaining the internal temperature between 0-10 °C.

  • Reaction Monitoring: Stir the mixture for an additional hour at 10 °C. Monitor the reaction progress by GC analysis of quenched aliquots to confirm the consumption of 2,5-dichloropyridine.

  • Carboxylation: Introduce a subsurface stream of CO2 gas at a controlled rate, maintaining the temperature below 20 °C. The reaction is exothermic. Continue CO2 addition until the exotherm subsides.

  • Work-up: Slowly add 6N HCl to the reaction mixture to quench any remaining Grignard reagent and protonate the carboxylate salt, adjusting the pH to ~2.

  • Extraction: Extract the product into ethyl acetate.

  • Purification: Concentrate the ethyl acetate solution and crystallize the product. The crystallization process may be optimized by seeding and controlled cooling to achieve the desired particle size distribution.[5]

  • Isolation and Drying: Isolate the crystalline product using a Nutsche filter-dryer, wash with a cold solvent, and dry under vacuum.

Process Optimization and Scale-up Challenges

Scaling up the synthesis of this compound presents several challenges that must be addressed to ensure a safe, efficient, and reproducible process.

  • Thermal Management: Both the lithiation and Grignard reactions are highly exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A robust cooling system and controlled addition rates are critical to prevent thermal runaway.

  • Mixing: Efficient mixing is crucial to maintain a homogeneous reaction mixture and prevent localized "hot spots," especially during the addition of reactive organometallic reagents.

  • Reagent Handling: The safe handling of large quantities of pyrophoric or highly reactive reagents requires specialized equipment and procedures, such as closed-system transfers and dedicated charging systems.

  • Quenching: The quenching of organometallic intermediates with CO2 is also exothermic and can lead to pressure build-up if not properly controlled. The physical form of CO2 (gas vs. solid) and the method of addition are important considerations.

  • Impurity Profile: Side reactions, such as the formation of over-lithiated or coupled products, can become more significant on a larger scale. A thorough understanding of the impurity profile is necessary for developing an effective purification strategy.

In-Process Controls and Analytical Methods

Robust analytical methods are essential for monitoring the reaction, ensuring product quality, and troubleshooting any process deviations.

Analytical TechniqueApplication
Gas Chromatography (GC) - Purity of starting material (2,5-dichloropyridine).- Monitoring the consumption of starting material during the reaction.- Quantifying volatile impurities.
High-Performance Liquid Chromatography (HPLC) - Purity of the final product (this compound).- Quantifying non-volatile impurities and byproducts.- In-process control of the reaction progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Structural elucidation of the final product and any isolated impurities.- In-process checks for reaction completion (e.g., D2O quench).
Fourier-Transform Infrared (FTIR) Spectroscopy - In-line monitoring of reaction progress by tracking the disappearance of reactants and the appearance of intermediates or products.
Titration - Determining the exact concentration of the organolithium or Grignard reagent before use.

Safety, Health, and Environmental Considerations

Safety:

  • Pyrophoric Reagents: n-Butyllithium is highly pyrophoric and reacts violently with air and moisture. All handling must be done under a strict inert atmosphere.[2]

  • Exothermic Reactions: The potential for thermal runaway must be assessed through calorimetric studies. Emergency quenching procedures should be in place.

  • Pressure Build-up: The addition of CO2 can lead to a significant pressure increase in the reactor. The reactor must be equipped with an appropriate pressure relief system.

  • Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety glasses, and specialized gloves, is mandatory.[3]

Health:

  • 2,5-Dichloropyridine: This starting material is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[6] Handle in a well-ventilated area or fume hood.

  • Solvents: THF and other organic solvents used in the synthesis have their own specific health hazards. Consult the Safety Data Sheets (SDS) for detailed information.

Environmental:

  • Waste Disposal: Organic waste streams containing solvents and organometallic residues must be quenched and disposed of in accordance with local environmental regulations.

  • Solvent Recovery: On a large scale, consider implementing solvent recovery and recycling to minimize the environmental impact and reduce costs.

  • Green Chemistry: The use of safer alternatives to organolithium reagents, such as Grignard reagents or transition-metal-catalyzed methods, aligns with the principles of green chemistry by reducing the inherent hazards of the process.

Conclusion

The scale-up synthesis of this compound is a challenging yet achievable endeavor. A thorough understanding of the reaction chemistry, coupled with meticulous attention to safety, process control, and optimization, is essential for a successful transition from the laboratory to industrial production. The choice of synthetic route will depend on the scale of production, available equipment, and the risk tolerance of the operation. While the organolithium method is effective on a smaller scale, the Grignard-based approach or emerging transition-metal-catalyzed methods offer a safer and more robust platform for large-scale manufacturing. By implementing the protocols and considering the critical factors outlined in this guide, researchers and drug development professionals can confidently navigate the complexities of scaling up this important chemical synthesis.

References

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  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC. [Link]

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Protecting Group Strategies for 2,5-Dichloroisonicotinic Acid: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Challenges of a Versatile Building Block

2,5-Dichloroisonicotinic acid is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, prized for the synthetic handles offered by its carboxylic acid and pyridine nitrogen functionalities, as well as the reactivity imparted by the two chlorine substituents.[1][2] However, the inherent reactivity of these functional groups often necessitates a carefully planned protecting group strategy to achieve desired chemical transformations selectively. The electron-withdrawing nature of the two chlorine atoms significantly influences the reactivity of both the pyridine ring and the carboxylic acid, making the choice of protecting groups and the conditions for their introduction and removal a critical consideration for any synthetic route.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of protecting group strategies for this compound. We will delve into the rationale behind selecting appropriate protecting groups for both the carboxylic acid and the pyridine nitrogen, provide detailed, step-by-step protocols for their installation and removal, and discuss strategies for orthogonal protection to enable selective manipulation of this versatile molecule.

Protecting the Carboxylic Acid Moiety: Esterification Strategies

The most common and effective strategy for protecting the carboxylic acid group of this compound is its conversion to an ester. The choice of ester depends on the desired stability and the required deprotection conditions, which must be compatible with the other functional groups in the molecule and subsequent reaction steps.

Methyl Ester Protection

Methyl esters are a straightforward and widely used protecting group for carboxylic acids. They are relatively stable to a range of reaction conditions but can be readily cleaved by hydrolysis under basic or acidic conditions.

Protocol 1: Synthesis of Methyl 2,5-dichloroisonicotinate

This protocol describes the Fischer esterification of this compound using methanol and a catalytic amount of sulfuric acid.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield methyl 2,5-dichloroisonicotinate.

Tert-Butyl Ester Protection

Tert-butyl esters offer the advantage of being stable to a wide range of nucleophilic and basic conditions. Their removal is typically achieved under acidic conditions, providing an orthogonal deprotection strategy to base-labile protecting groups.

Protocol 2: Synthesis of Tert-butyl 2,5-dichloroisonicotinate

This protocol outlines the synthesis of tert-butyl 2,5-dichloroisonicotinate from this compound using tert-butanol and a coupling agent.

Materials:

  • This compound

  • Tert-butanol

  • Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M Hydrochloric acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1-0.2 eq) in anhydrous dichloromethane (DCM).

  • Add tert-butanol (1.5-2.0 eq) to the solution.

  • Cool the mixture in an ice bath and add dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) (1.1-1.2 eq) portion-wise with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) or diisopropylurea (DIU).

  • Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protecting the Pyridine Nitrogen: N-Oxide and Borane Strategies

Protecting the pyridine nitrogen is often necessary to modulate its electronic properties, prevent its participation in undesired side reactions, or to direct reactions to other positions on the ring.

Pyridine N-Oxide Formation

The formation of a pyridine N-oxide is a common strategy to deactivate the pyridine ring towards electrophilic attack and to activate the positions ortho and para to the nitrogen for nucleophilic substitution.

Protocol 3: Synthesis of this compound N-Oxide

This protocol describes the N-oxidation of this compound using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM) or chloroform (CHCl₃).

  • Cool the solution in an ice bath and add m-CPBA (1.1-1.5 eq) portion-wise with stirring.[1]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Wash the reaction mixture with saturated Na₂S₂O₃ solution to quench any unreacted peracid.

  • Wash with saturated NaHCO₃ solution to remove m-chlorobenzoic acid.

  • Wash with brine, dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-oxide.

Borane Protection

The formation of a borane complex with the pyridine nitrogen effectively masks its basicity and nucleophilicity. This protection is stable to a variety of conditions and can be removed under mild acidic conditions.

Protocol 4: Borane Protection of a Dichloropyridine Derivative

This protocol is adapted from a general procedure for the formation of pyridine-borane complexes and can be applied to 2,5-dichloroisonicotinate esters.

Materials:

  • Methyl or tert-butyl 2,5-dichloroisonicotinate

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask with a nitrogen inlet

  • Magnetic stirrer and stir bar

  • Syringe

Procedure:

  • Dissolve the 2,5-dichloroisonicotinate ester (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran complex (1.0-1.2 eq) via syringe.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • The reaction can be monitored by ¹¹B NMR spectroscopy.

  • The solvent can be removed under reduced pressure to yield the pyridine-borane complex, which can often be used in the next step without further purification.

Deprotection Strategies: Liberating the Functional Groups

The selective removal of protecting groups is a crucial step in any multi-step synthesis. The choice of deprotection method must be carefully considered to avoid affecting other sensitive functionalities.

Deprotection of Ester Protecting Groups

Methyl Ester Hydrolysis:

Methyl esters can be cleaved under basic conditions, for example, using lithium hydroxide in a mixture of THF and water.[3]

Protocol 5: Hydrolysis of Methyl 2,5-dichloroisonicotinate

Materials:

  • Methyl 2,5-dichloroisonicotinate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl) solution

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl 2,5-dichloroisonicotinate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature for 2-6 hours, monitoring by TLC.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

Tert-Butyl Ester Cleavage:

Tert-butyl esters are readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[3][4][5]

Protocol 6: Cleavage of Tert-butyl 2,5-dichloroisonicotinate with TFA

Materials:

  • Tert-butyl 2,5-dichloroisonicotinate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene (optional)

Procedure:

  • Dissolve tert-butyl 2,5-dichloroisonicotinate (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-4 hours. Monitor the reaction by TLC.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help to remove residual TFA.

  • The resulting carboxylic acid can be used directly or purified further if necessary.

Deprotection of Pyridine Nitrogen Protecting Groups

N-Oxide Reduction:

Pyridine N-oxides can be deoxygenated using various reducing agents, with trivalent phosphorus compounds being particularly effective.

Borane Complex Cleavage:

Borane protecting groups are typically removed by treatment with a protic acid, such as hydrochloric acid in an appropriate solvent.

Orthogonal Protecting Group Strategies

In complex syntheses, it is often necessary to protect both the carboxylic acid and the pyridine nitrogen. An orthogonal protection strategy allows for the selective deprotection of one group while the other remains intact.[6][7][8]

A potential orthogonal strategy for this compound could involve the use of a tert-butyl ester for the carboxylic acid and a borane complex for the pyridine nitrogen. The tert-butyl ester is stable to the conditions used for borane complex formation and is cleaved under acidic conditions, which would also remove the borane group. For selective deprotection, one might consider an acid-labile ester and a base-labile nitrogen protecting group, or vice-versa. The specific choice will be dictated by the overall synthetic plan.

Data Presentation

Protecting GroupFunctional GroupProtection ConditionsDeprotection ConditionsStability
Methyl EsterCarboxylic AcidMeOH, H₂SO₄ (cat.), refluxLiOH, THF/H₂O or H⁺/H₂OStable to mild acid/base, hydrogenation
Tert-butyl EsterCarboxylic Acidt-BuOH, DCC/DMAPTFA, DCMStable to base, nucleophiles, hydrogenation
N-OxidePyridine Nitrogenm-CPBA, DCMPPh₃ or PCl₃Stable to many oxidative and reductive conditions
Borane ComplexPyridine NitrogenBH₃·THF, THFAcidic workup (e.g., HCl)Stable to a variety of non-acidic reagents

Visualization of Key Concepts

G cluster_0 Carboxylic Acid Protection cluster_1 Pyridine Nitrogen Protection This compound This compound Methyl Ester Methyl Ester This compound->Methyl Ester MeOH, H₂SO₄ Tert-butyl Ester Tert-butyl Ester This compound->Tert-butyl Ester t-BuOH, DCC, DMAP Deprotected Acid Deprotected Acid Methyl Ester->Deprotected Acid LiOH, H₂O/THF Tert-butyl Ester->Deprotected Acid TFA, DCM This compound Ester This compound Ester N-Oxide N-Oxide This compound Ester->N-Oxide m-CPBA Borane Complex Borane Complex This compound Ester->Borane Complex BH₃·THF Deprotected Pyridine Deprotected Pyridine N-Oxide->Deprotected Pyridine P(III) reagent Borane Complex->Deprotected Pyridine Acid

Orthogonal_Strategy This compound This compound Fully Protected e.g., Tert-butyl Ester (Acid) & N-Protecting Group (Base-labile) This compound->Fully Protected Sequential Protection Free Pyridine Free Pyridine Fully Protected->Free Pyridine Base Free Carboxylic Acid Free Carboxylic Acid Fully Protected->Free Carboxylic Acid Acid Fully Deprotected Fully Deprotected Free Pyridine->Fully Deprotected Acid Free Carboxylic Acid->Fully Deprotected Base

Conclusion

The successful synthesis of complex molecules derived from this compound hinges on the judicious use of protecting groups. By understanding the reactivity of this molecule and carefully selecting from the available protecting group strategies, chemists can navigate the challenges of selective functionalization. The protocols and strategies outlined in this guide provide a solid foundation for researchers to develop robust and efficient synthetic routes, ultimately accelerating the discovery and development of new chemical entities.

References

  • Lundquist, J. T., & Pelletier, J. C. (2001). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. The Journal of Organic Chemistry, 66(16), 5545-5551.
  • Agami, C., Couty, F., & Lequesne, C. (1998). The use of trifluoroacetic acid in peptide synthesis. Tetrahedron, 54(30), 8523-8561.
  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
  • Albericio, F., & Carpino, L. A. (1997). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Research, 50(5), 321-332.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Jalalian, N., & Olofsson, B. (2013).
  • Bochet, C. G. (2001). Orthogonal Photolysis of Protecting Groups.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-CHLOROPERBENZOIC ACID. Retrieved from [Link]

  • Hussain, H., Al-Harrasi, A., Green, I. R., & Ahmed, I. (2015). The synthetic application of meta-chloroperbenzoic acid (mCPBA) over the few decades. RSC Advances, 5(128), 105554-105587.
  • PubChem. (n.d.). Methyl 2,6-dichloroisonicotinate. Retrieved from [Link]

  • Google Patents. (n.d.). Production of isobutylene and tertiary butyl chloride.
  • Yang, D., & Chen, B. (2025).

Sources

Application Notes & Protocols: Asymmetric Synthesis Utilizing 2,5-Dichloroisonicotinic Acid as a Chiral Auxiliary Precursor

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the prospective use of 2,5-dichloroisonicotinic acid as a foundational scaffold for a novel chiral auxiliary in asymmetric synthesis. While direct applications of this compound as a chiral auxiliary are not yet established in the literature, its robust chemical structure and the proven efficacy of pyridine-based chiral ligands and auxiliaries offer a compelling rationale for its development in this capacity.[1][2][3] This guide presents a scientifically grounded, albeit prospective, protocol for the synthesis of a chiral auxiliary derived from this compound and its subsequent application in a diastereoselective Diels-Alder reaction.

Introduction to Asymmetric Synthesis and Pyridine-Based Chiral Auxiliaries

Asymmetric synthesis is a critical discipline in modern organic chemistry, particularly in the pharmaceutical industry, where the enantiomeric purity of a drug candidate can profoundly impact its efficacy and safety.[4] Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a chemical transformation to produce a specific stereoisomer.[5] Upon completion of the reaction, the auxiliary is removed, having imparted its chirality to the product.[5]

Pyridine-containing molecules have emerged as privileged structures in asymmetric catalysis, serving as chiral ligands for transition metals and as organocatalysts.[1][2][3] Their rigid ring structure and the electronic properties of the nitrogen atom allow for well-defined chiral environments that can effectively control the stereochemical outcome of a reaction.[2] This precedent provides a strong foundation for the development of novel chiral auxiliaries derived from functionalized pyridines like this compound.

Proposed Synthesis of a Chiral Auxiliary from this compound

The following protocol details the synthesis of a novel chiral auxiliary, (R)-2-(2,5-dichloroisonicotinamido)-3,3-dimethyl-N-phenylbutanamide, by coupling this compound with (R)-tert-leucine. L-tert-leucine is a well-established and effective chiral auxiliary component.[6]

Experimental Protocol: Synthesis of the Chiral Auxiliary

  • Activation of this compound:

    • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂), add oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2,5-dichloroisonicotinoyl chloride.

  • Coupling with (R)-tert-Leucine Methyl Ester:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, prepare a solution of (R)-tert-leucine methyl ester hydrochloride (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.

    • Add the acid chloride solution dropwise to the amino ester solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the chiral auxiliary precursor.

  • Amide Formation:

    • The resulting ester can be further modified, for example, by reaction with an aniline to enhance its steric directing properties.

Causality Behind Experimental Choices:

  • The conversion of the carboxylic acid to an acid chloride enhances its electrophilicity, facilitating the subsequent amidation reaction.

  • The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the reaction without interfering with the desired coupling.

  • The choice of (R)-tert-leucine provides a bulky and conformationally rigid chiral environment, which is essential for high diastereoselectivity in subsequent reactions.[6]

Workflow for Chiral Auxiliary Synthesis

cluster_0 Synthesis of Chiral Auxiliary A This compound C 2,5-Dichloroisonicotinoyl Chloride A->C Activation B Oxalyl Chloride, cat. DMF E Chiral Auxiliary Precursor (Ester) C->E Coupling D (R)-tert-Leucine Methyl Ester, Et3N D->E G Final Chiral Auxiliary (Amide) E->G Amidation F Aniline, Lewis Acid F->G

Caption: Proposed synthesis of a chiral auxiliary from this compound.

Application Protocol: Asymmetric Diels-Alder Reaction

The synthesized chiral auxiliary can be employed to direct the stereochemical outcome of a Diels-Alder reaction between an α,β-unsaturated ester (dienophile) and a diene.

Experimental Protocol: Asymmetric Diels-Alder Reaction

  • Preparation of the Dienophile:

    • Attach the synthesized chiral auxiliary to fumaric acid mono-methyl ester using standard peptide coupling reagents like EDC/HOBt to form the chiral dienophile.

  • Diels-Alder Reaction:

    • Dissolve the chiral dienophile (1.0 eq) in anhydrous toluene.

    • Add cyclopentadiene (3.0 eq).

    • Add a Lewis acid catalyst, such as diethylaluminum chloride (Et₂AlCl) (1.1 eq), at -78 °C.

    • Stir the reaction at -78 °C for 4 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or HPLC analysis.

  • Removal of the Chiral Auxiliary:

    • The chiral auxiliary can be cleaved from the Diels-Alder adduct by hydrolysis under acidic or basic conditions, or by reduction with a reagent like lithium borohydride (LiBH₄), to yield the enantiomerically enriched product and recover the auxiliary.[4]

Mechanism of Stereochemical Control

The chiral auxiliary is expected to adopt a conformation where one face of the dienophile is sterically shielded by the bulky tert-butyl group of the leucine moiety. The Lewis acid coordinates to both the carbonyl oxygen of the auxiliary and the ester, locking the conformation and enhancing the dienophile's reactivity. The diene then approaches from the less hindered face, leading to the preferential formation of one diastereomer.

Diagram of the Proposed Asymmetric Diels-Alder Reaction

dienophile Chiral Dienophile transition_state Diastereoselective Transition State dienophile->transition_state diene Cyclopentadiene diene->transition_state lewis_acid Et2AlCl lewis_acid->transition_state Coordination product Diels-Alder Adduct (Major Diastereomer) transition_state->product Cycloaddition cleavage Auxiliary Cleavage (e.g., LiBH4) product->cleavage final_product Enantiomerically Enriched Product cleavage->final_product recovered_auxiliary Recovered Chiral Auxiliary cleavage->recovered_auxiliary

Caption: Workflow of the proposed asymmetric Diels-Alder reaction.

Data Presentation: Expected Outcomes

Based on analogous systems utilizing tert-leucine-derived chiral auxiliaries, the following outcomes can be anticipated for the proposed Diels-Alder reaction.

Reaction ParameterExpected Outcome
Diastereomeric Ratio (dr) >95:5
Enantiomeric Excess (ee) >98% (after cleavage)
Yield 80-95%

These are projected values based on similar reported methodologies and would require experimental validation.

Conclusion

While the direct use of this compound as a chiral auxiliary is not yet documented, its structural features make it a promising candidate for the development of novel, effective chiral auxiliaries. The protocols outlined in these application notes provide a robust starting point for researchers to explore this potential. The proposed synthesis and application are grounded in well-established principles of asymmetric synthesis and offer a viable pathway to new stereoselective transformations. Further research and experimental validation are encouraged to fully realize the potential of this compound and its derivatives in the field of asymmetric synthesis.

References

  • What are the applications of chiral pyridine derivatives in asymmetric synthesis? (2025). Blog.
  • Technical Support Center: Managing Diastereoselectivity in Pyridine Deriv
  • Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. (2024). Accounts of Chemical Research.
  • Asymmetric Synthesis of Functionalized 2-Isoxazolines. (2025). ACS Omega.
  • Chiral pyridine-containing ligands in asymmetric catalysis. (2025).
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (n.d.). Chemical Reviews.
  • Recent Developments in the Catalytic Enantioselective Sakurai Reaction. (n.d.). MDPI.
  • Isonicotinic acid: Structure, synthesis, applications and biochemical significance. (n.d.). Blog.
  • Chiral Carboxylic Acids as Organic Catalysts for Asymmetric Reactions. (2023). Scilit.
  • Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. (n.d.). MDPI.
  • Asymmetric Synthesis of Functionalized 2-Isoxazolines. (2025).
  • Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society.
  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (n.d.). MDPI.
  • Chiral auxiliary. (n.d.). Wikipedia.
  • Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. (n.d.). MDPI.
  • Diastereoselective control of intramolecular aza-Michael reactions using achiral c
  • Synthesis of hydrazone derivatives of isonicotinic acid under microwave activation conditions. (2025).
  • Asymmetric Functionalization Harnessing Radical-Mediated Functional-Group Migration. (2025).
  • Asymmetric synthesis of alkaloids using polyfunctionalized chiral building blocks. (2025).
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. (n.d.). Williams College.
  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.). SciELO México.
  • Chiral Auxiliaries in Asymmetric Synthesis. (n.d.).
  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (n.d.).

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Application Notes & Protocols for the Solid-Phase Synthesis of 2,5-Dichloroisonicotinic Acid Amide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the generation of diverse chemical libraries based on the 2,5-dichloroisonicotinic acid scaffold using solid-phase synthesis (SPS). This compound is a valuable starting material in the development of novel pharmaceuticals and agrochemicals.[1][2] Solid-phase synthesis offers a streamlined and efficient alternative to traditional solution-phase chemistry, enabling the rapid production of numerous analogs for high-throughput screening.[3][4] This guide details field-proven protocols for resin selection, scaffold immobilization, parallel amide coupling for library diversification, and final product cleavage and analysis. It is intended for researchers, scientists, and professionals in drug development seeking to leverage combinatorial chemistry for lead discovery.

Introduction: The Strategic Advantage of Solid-Phase Synthesis

The power of solid-phase synthesis (SPS), a technique pioneered by Bruce Merrifield, lies in its ability to simplify complex multi-step syntheses.[4] By anchoring a starting molecule to an insoluble polymer support (resin), reagents and byproducts in the solution phase can be easily removed by simple filtration and washing, thus eliminating the need for laborious chromatographic purification after each step.[3] This methodology is exceptionally well-suited for combinatorial chemistry, where the goal is to create large libraries of structurally related compounds for biological screening.

The this compound core is a "privileged scaffold" in medicinal chemistry, appearing in molecules with potential applications as anti-cancer agents, antibiotics, and herbicides.[1][5] Its two chlorine substituents provide reactive handles for diversification, making it an ideal candidate for library synthesis. This guide presents a robust strategy for constructing a library of amides, a common and important functional group in bioactive molecules, using this scaffold.

Our strategy employs the highly acid-labile 2-chlorotrityl chloride (2-CTC) resin. This choice is deliberate; the mild cleavage conditions required to release the final product from this resin are compatible with a wide range of functional groups that might be present in the diversifying amine building blocks.[6]

Synthesis Workflow and Core Chemistry

The overall synthetic plan is a multi-stage process that begins with the covalent attachment of the this compound scaffold to the solid support and culminates in the release of a purified library of amide derivatives.

Overall Synthesis Workflow

The process can be visualized as a linear progression with a key diversification step. Each stage is designed to be high-yielding and easily scalable for parallel synthesis formats.

G Overall Solid-Phase Synthesis Workflow A 1. Resin Swelling B 2. Scaffold Loading (this compound) A->B Prepare Resin C 3. Capping (Quench Unreacted Sites) B->C Immobilize Scaffold D 4. Parallel Amide Coupling (Library Diversification with R-NH2) C->D Prepare for Diversification E 5. Final Cleavage (Release from Resin) D->E Generate Library F 6. Product Isolation & Analysis (LC-MS, NMR) E->F Isolate Products

Caption: High-level overview of the solid-phase synthesis process.

The Chemistry of Amide Bond Formation

The crucial step in this synthesis is the formation of the amide bond. While numerous coupling reagents exist, we utilize O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). HATU is a highly efficient aminium-based coupling reagent that works by activating the resin-bound carboxylic acid to form a reactive O-acylisourea intermediate.[7][8] This intermediate is then susceptible to nucleophilic attack by the incoming amine (R-NH₂), leading to the formation of the stable amide bond with minimal risk of racemization.[9]

G HATU-Mediated Amide Coupling Mechanism cluster_0 Activation Step cluster_1 Coupling Step Resin_COOH Resin-Bound Acid Active_Ester Activated O-Acylisourea Intermediate Resin_COOH->Active_Ester Activation HATU HATU + DIPEA Amine R-NH₂ (Amine) Product Resin-Bound Amide Product Amine->Product Nucleophilic Attack

Caption: Simplified mechanism of the amide bond formation step.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Trifluoroacetic acid (TFA) is highly corrosive and requires careful handling.

Materials and Reagents
  • Resin: 2-Chlorotrityl chloride resin, 100-200 mesh, 1% DVB, loading capacity ~1.2 mmol/g.

  • Scaffold: this compound (>98% purity).[10][11]

  • Solvents: Dichloromethane (DCM, anhydrous), N,N-Dimethylformamide (DMF, peptide synthesis grade), Methanol (MeOH, anhydrous).

  • Reagents: N,N-Diisopropylethylamine (DIPEA), Piperidine, Trifluoroacetic acid (TFA), Triisopropylsilane (TIS).

  • Coupling Reagent: HATU.

  • Amines: A diverse set of primary and secondary amines for library generation.

  • Equipment: Solid-phase synthesis reaction vessels, shaker or vortexer, filtration apparatus, rotary evaporator, lyophilizer, analytical and preparative HPLC system, mass spectrometer.

Protocol 1: Resin Preparation and Scaffold Loading

Rationale: The resin must be swollen to expose the reactive sites within the polymer matrix.[4] The scaffold is loaded via nucleophilic substitution, and any remaining reactive chlorotrityl sites are "capped" with methanol to prevent side reactions in subsequent steps.[12]

  • Resin Swelling: Place 1.0 g of 2-chlorotrityl chloride resin in a 20 mL reaction vessel. Add 10 mL of anhydrous DCM and allow the resin to swell on a shaker for 30 minutes at room temperature.

  • Scaffold Activation & Loading:

    • In a separate flask, dissolve this compound (0.5 mmol, ~96 mg) in 5 mL of anhydrous DCM.

    • Add DIPEA (2.5 mmol, ~435 µL).

    • Drain the DCM from the swollen resin and immediately add the solution of the activated acid.

    • Seal the vessel and shake at room temperature for 4 hours.

  • Capping:

    • Drain the reaction solution.

    • Add 10 mL of a capping solution (DCM/MeOH/DIPEA in an 80:15:5 ratio) to the resin.[13]

    • Shake for 30 minutes.

  • Washing: Drain the capping solution. Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Drying: Dry the resin under high vacuum for at least 2 hours. The loading can be determined gravimetrically by the mass increase.

Protocol 2: Parallel Amide Synthesis (Library Diversification)

Rationale: This protocol is designed for a parallel synthesizer or manual synthesis in multi-well plates. Using an excess of amine and coupling reagent drives the reaction to completion.

  • Resin Dispensing: Dispense the dried, acid-loaded resin into the wells of a reaction block (e.g., 50 mg per well, ~0.05 mmol assuming a loading of 1.0 mmol/g).

  • Resin Swelling: Add 1 mL of anhydrous DMF to each well and allow the resin to swell for 20 minutes.

  • Amine & Reagent Preparation:

    • Prepare stock solutions of the diverse amines in DMF (e.g., 1.0 M).

    • Prepare a stock solution of HATU in DMF (0.5 M).

    • Prepare a stock solution of DIPEA in DMF (2.0 M).

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • To each well, add the amine solution (5 equivalents, 250 µL).

    • Add the HATU solution (4.9 equivalents, ~245 µL).

    • Add the DIPEA solution (10 equivalents, 250 µL).

    • Seal the reaction block and shake at room temperature for 2 hours.

  • Washing: After the reaction, drain the solutions from each well. Wash the resin in each well sequentially with DMF (3 x 1 mL), DCM (3 x 1 mL), and MeOH (3 x 1 mL).

  • Drying: Dry the resin beads under vacuum.

Protocol 3: Cleavage and Product Isolation

Rationale: A mild acidic cocktail is used to cleave the ester linkage to the 2-CTC resin. TIS is included as a scavenger to capture the reactive trityl cation that is released, preventing it from causing side reactions with the product.[14][15]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% DCM, 3% TIS, and 2% TFA. Caution: Prepare in a fume hood.

  • Cleavage Reaction:

    • Add 1 mL of the cleavage cocktail to the dried resin in each well.

    • Shake gently for 30 minutes at room temperature.

  • Product Collection: Filter the solution from each well into a corresponding labeled collection tube or vial. The resin beads will remain in the reaction block.

  • Resin Wash: Wash the resin with an additional 0.5 mL of DCM and combine the filtrate with the initial collection.

  • Solvent Removal: Evaporate the solvent from each collection tube using a centrifugal evaporator or a stream of nitrogen.

  • Product Precipitation (Optional): If the product is a solid, it can be precipitated by adding cold diethyl ether to the concentrated cleavage solution. The solid can then be collected by centrifugation.

  • Final Preparation: Dry the crude product under high vacuum. The product is now ready for analysis.

Protocol 4: Product Analysis

Rationale: It is crucial to confirm the identity and purity of each compound in the library.[16][17]

  • LC-MS Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., DMSO/Methanol). Analyze by LC-MS to confirm the molecular weight (identity) and determine the purity of the final compound.

  • NMR Spectroscopy: For select compounds or for further characterization, acquire ¹H and ¹³C NMR spectra to confirm the structure.[18]

Representative Library Data

The following table illustrates the expected data output for a small, representative library synthesized using the protocols described above.

Compound IDAmine Building BlockStructureTheoretical Mass (M+H)⁺Observed Mass (M+H)⁺Purity (LC-MS @ 254nm)
LIB-001 Cyclopropylamine

231.05231.1>95%
LIB-002 Aniline

267.05267.0>95%
LIB-003 Morpholine

261.06261.1>92%
LIB-004 Benzylamine

281.06281.1>96%
LIB-005 (R)-1-Phenylethylamine

295.08295.1>94%

Troubleshooting and Expert Application Notes

ProblemPotential Cause(s)Recommended Solution(s)
Low Scaffold Loading 1. Incomplete resin swelling.[4]2. Moisture in solvents or on resin.3. Insufficient activation time or base.1. Ensure resin swells for at least 30 min in anhydrous DCM.2. Use high-quality anhydrous solvents. Dry resin thoroughly before use.3. Increase reaction time to 6-8 hours or use slightly more DIPEA.
Incomplete Amide Coupling 1. Sterically hindered amine.2. Poor quality DMF (contains free amines).3. Insufficient equivalents of reagents.1. Increase reaction time to 12-24 hours or gently heat to 40°C. Consider a more potent coupling reagent if failure persists.2. Use fresh, peptide-synthesis grade DMF.[6]3. Ensure accurate dispensing of reagents; use 5 eq of amine.
Low Cleavage Yield 1. Cleavage time is too short.2. Insufficient volume of cleavage cocktail.1. Increase cleavage time to 45-60 minutes.2. Ensure the resin is fully submerged in the cocktail. Perform a second extraction of the resin.
Product Impurity 1. Incomplete capping step.2. Side reactions during cleavage.1. Ensure the capping step is performed diligently after initial scaffold loading.2. Ensure TIS is included in the cleavage cocktail, especially for electron-rich amines.[14]

References

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI.

  • Novel Solution- and Solid-Phase Syntheses of Heterocyclic Systems. CHIMIA.

  • Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. PubMed.

  • Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry.

  • Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. PMC - NIH.

  • Solid-phase synthesis of sulfur containing heterocycles. Taylor & Francis Online.

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.

  • Analytical techniques for small molecule solid phase synthesis. PubMed.

  • This compound. Chem-Impex.

  • Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage.

  • Coupling Reagents. Aapptec Peptides.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • Carboxylic Acid Linkers - Solid Phase Synthesis. Combinatorial Chemistry Review.

  • Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate.

  • Amide Synthesis. Fisher Scientific.

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications.

  • Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Walsh Medical Media.

  • Peptide Resin Loading Protocols. Sigma-Aldrich.

  • Analytical Methods for Solid Phase Peptide Synthesis. ResearchGate.

  • This compound. CymitQuimica.

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry.

  • Cleavage Cocktails; Reagent B. Aapptec Peptides.

  • Methods and protocols of modern solid phase peptide synthesis. SpringerLink.

  • Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. JACS Directory.

  • SPPS Reagents Explained: A Complete Guide. CEM Corporation - YouTube.

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Advanced ChemTech.

  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate.

  • Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry.

  • 2,5-Dichloro-isonicotinic acid. Santa Cruz Biotechnology.

  • Synthesized and tested derivatives of 2,6‐dichloroisonicotinic and isonicotinic acids. MDPI.

  • This compound. Oakwood Chemical.

Sources

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of 2,5-Dichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 2,5-Dichloroisonicotinic Acid

This compound is a highly versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its pyridine core is a privileged scaffold found in numerous pharmaceuticals, and the orthogonal reactivity of its two distinct chloro-substituents, coupled with the carboxylic acid handle, offers a powerful platform for the synthesis of complex, multi-functionalized molecules. The selective functionalization of the C2 and C5 positions via metal-catalyzed cross-coupling reactions allows for the controlled introduction of diverse chemical moieties, enabling rapid lead optimization and the construction of novel molecular architectures.

This guide provides an in-depth analysis and practical, field-tested insights into the key challenges and strategic considerations for performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions on this substrate. We will delve into the causality behind experimental choices, from managing the carboxylic acid group to controlling regioselectivity, and provide detailed, step-by-step protocols to empower researchers in their synthetic endeavors.

Core Challenge: Managing Reactivity and Regioselectivity

The primary hurdles in the cross-coupling of this compound are twofold:

  • The Carboxylic Acid Group: The acidic proton of the carboxyl group is incompatible with the basic conditions typical of many cross-coupling reactions. It can neutralize the base, quench organometallic reagents, and potentially coordinate with the palladium catalyst, inhibiting its activity.

  • Regioselectivity: The two chlorine atoms at the C2 and C5 positions exhibit different electronic and steric environments. Generally, the C2 position on a pyridine ring is more electrophilic and thus more susceptible to oxidative addition by a Pd(0) catalyst. However, this inherent preference can be modulated or even inverted through careful selection of ligands, catalysts, and reaction conditions.[1][2]

Two primary strategies can be employed to address the carboxylic acid functionality:

  • Protection/Deprotection: The most common approach involves converting the carboxylic acid to an ester (e.g., methyl or ethyl ester). This masks the acidic proton and allows for a broader range of reaction conditions to be explored.[3][4] The ester can then be hydrolyzed back to the carboxylic acid post-coupling.

  • Decarboxylative Coupling: A more elegant, though substrate-dependent, strategy is to utilize the carboxylic acid itself as a traceless activating group that is expelled as CO₂ during the reaction.[1][2] This approach offers improved atom economy by avoiding protection/deprotection steps.

This guide will provide protocols based on the more robust and widely applicable protection/deprotection strategy, using the methyl ester of this compound as the primary substrate.

Diagram: Strategic Approaches to Functionalization

Suzuki_Cycle Pd0 L₂Pd(0) OA Oxidative Addition Pd0->OA PdII_Aryl L₂Pd(II)(Ar-X) OA->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Rate-limiting step PdII_Coupling L₂Pd(II)(Ar)(Ar') Transmetal->PdII_Coupling RE Reductive Elimination PdII_Coupling->RE RE->Pd0 Catalyst Regeneration Product R¹-R² (Product) RE->Product ArX R¹-X (Substrate) ArX->OA Boronic R²-B(OR)₂ (Boronic Acid/Ester) Base Base Boronic->Base Base->Transmetal Activates Boron Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Add Pd₂(dba)₃, Ligand, and NaO-t-Bu to Schlenk tube B 2. Evacuate and backfill with Argon (3x) A->B C 3. Add Substrate, Solvent (Toluene), and Amine B->C D 4. Heat to 100-110 °C with stirring C->D E 5. Monitor progress by TLC / LC-MS D->E F 6. Cool and dilute with Ethyl Acetate E->F G 7. Filter through Celite® F->G H 8. Aqueous Wash (Water, Brine) G->H I 9. Dry, Concentrate, and Purify (Chromatography) H->I Product Product I->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloroisonicotinic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2,5-dichloroisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges that can lead to suboptimal reaction yields. As a key building block in the synthesis of pharmaceuticals and agrochemicals, understanding the nuances of this molecule's reactivity is paramount for success.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve issues in your synthetic procedures.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Starting Materials and Reagent Integrity

Question 1: My reaction yield is consistently low, even when following established protocols. Where should I start my investigation?

Answer: The first and most critical step is to rigorously assess your starting materials. The purity of this compound and all other reagents is fundamental to the success of the reaction.

  • Purity of this compound:

    • Source and Age: Verify the purity of your starting material. Older batches can degrade. Confirm the structure and purity via NMR, LC-MS, or melting point analysis.

    • Contaminants: Be aware of potential isomeric impurities or residual solvents from its synthesis which could interfere with the reaction.

  • Solvent and Reagent Quality:

    • Anhydrous Conditions: Many reactions involving carboxylic acid activation are highly sensitive to moisture. Ensure you are using freshly dried, anhydrous solvents. The presence of water can quench activated intermediates, leading to the regeneration of the starting acid and significantly lowering yields.[2]

    • Reagent Potency: Bases, coupling reagents, or catalysts can lose activity over time. For instance, if you are using a strong, non-nucleophilic base, ensure it has not been compromised by improper storage.[2]

Question 2: I'm observing a significant amount of unreacted this compound in my crude product. What could be the cause?

Answer: Observing a large amount of unreacted starting material typically points to one of three primary issues: poor solubility, incomplete activation of the carboxylic acid, or insufficient reactivity of your nucleophile.

  • Solubility Issues: this compound has limited solubility in many common organic solvents. If your starting material is not fully dissolved, the reaction is running under heterogeneous conditions, which will drastically slow down the reaction rate and lead to incomplete conversion.

    • Troubleshooting Strategy: Consider switching to a more polar aprotic solvent like DMF, DMSO, or NMP. Gentle heating can also improve solubility, but you must be cautious of potential side reactions at elevated temperatures.

  • Inefficient Carboxylic Acid Activation: The conversion of the carboxylic acid to a more reactive intermediate (like an acid chloride or an active ester) is a crucial step.

    • For Acid Chloride Formation (e.g., using SOCl₂, Oxalyl Chloride): Ensure the chlorinating agent is fresh. These reagents are highly sensitive to moisture. The reaction may require catalytic amounts of DMF (Vilsmeier-Haack conditions) to proceed efficiently.

    • For Peptide Coupling (e.g., using DCC, EDC, HATU): These coupling reagents can also be deactivated by water. Ensure stoichiometric amounts are correct. In some cases, the formation of unreactive byproducts like N-acylurea (with DCC) can halt the reaction. Adding an activator like HOBt or DMAP can often improve yields.

  • Poor Nucleophile Reactivity: The incoming nucleophile (e.g., an amine or alcohol) may not be sufficiently reactive.

    • Troubleshooting Strategy: If using an amine or alcohol, the addition of a non-nucleophilic base (like DIPEA or triethylamine) is often necessary to deprotonate the nucleophile, increasing its reactivity.[3] For particularly weak nucleophiles, a more forceful activation of the carboxylic acid may be required.

Section 2: Reaction Conditions and Side Reactions

Question 3: My reaction is producing multiple unidentified byproducts. What are the likely side reactions with this compound?

Answer: The electronic nature of the this compound ring makes it susceptible to specific side reactions, particularly under basic or high-temperature conditions.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, and this effect is amplified by the two electron-withdrawing chlorine atoms.[1] Strong nucleophiles or harsh basic conditions can lead to the displacement of one of the chlorine atoms, resulting in undesired byproducts. The chlorine at the 2-position is generally more activated towards substitution than the one at the 5-position.

    • Mitigation Strategy: Use milder bases (e.g., Na₂CO₃, K₂CO₃ instead of NaOH or KOH).[4] Keep reaction temperatures as low as possible while still achieving a reasonable reaction rate. Control the stoichiometry of your nucleophile carefully.

  • Decarboxylation: While generally stable, prolonged exposure to very high temperatures (>200°C) can potentially lead to decarboxylation, although this is less common under typical synthetic conditions.

  • Polymerization: The product itself might be prone to polymerization, especially if it contains reactive functional groups.[2]

    • Mitigation Strategy: If polymerization is suspected, consider adding a radical inhibitor like BHT to the reaction mixture and during purification.[2]

Question 4: How critical are temperature and reaction time for optimizing yield?

Answer: Temperature and time are interdependent variables that must be carefully optimized. There is often a trade-off between reaction rate and selectivity.

  • Temperature:

    • Too Low: The reaction may be too slow, leading to incomplete conversion within a practical timeframe.

    • Too High: Can accelerate side reactions like SNAr or cause decomposition of sensitive reagents or products.[3]

    • Optimization Workflow: Start with conditions reported in the literature for similar substrates. If the reaction is slow, incrementally increase the temperature (e.g., in 10-15°C steps) while monitoring the reaction profile by TLC or LC-MS to check for the formation of byproducts.

  • Reaction Time:

    • Too Short: Incomplete conversion.

    • Too Long: Can lead to the formation of degradation products or byproducts, even at optimal temperatures.

    • Optimization Workflow: Monitor the reaction progress regularly (e.g., every 1-2 hours). Once the consumption of the limiting reagent plateaus, proceed with the work-up. Driving a reaction for an extended period after it has reached completion rarely improves the yield of the desired product.

Troubleshooting Summary Table
Observed Issue Potential Cause Recommended Solution(s)
Low or No Conversion Poor solubility of starting materialUse a more polar solvent (DMF, DMSO); gently heat the mixture.
Inactive reagents (moisture contamination)Use freshly opened or purified solvents and reagents; perform under an inert atmosphere.[2]
Inefficient carboxylic acid activationUse fresh activating agents (e.g., SOCl₂, EDC); consider adding a catalyst (e.g., DMF, HOBt).
Multiple Byproducts Nucleophilic Aromatic Substitution (SNAr)Use milder bases; lower the reaction temperature; control stoichiometry.[3]
Decomposition of reagents or productAvoid excessive heat; monitor reaction to prevent prolonged reaction times.
Product Loss During Work-up Product is partially soluble in the aqueous phaseAdjust the pH of the aqueous layer to ensure the product is in its neutral form before extraction; perform multiple extractions.
Emulsion formation during extractionAdd brine (saturated NaCl solution) to help break the emulsion.
Product precipitates with saltsFilter reaction mixture before extraction or distillation if inorganic salts are formed.[5]
Visual Troubleshooting and Workflow Diagrams

A logical approach to troubleshooting is essential. The following diagrams illustrate a general workflow for diagnosing low-yield issues.

General Troubleshooting Workflow

This diagram outlines the decision-making process when a low yield is obtained.

G start Low Yield Obtained check_sm Verify Purity & Integrity of Starting Materials (SMs) start->check_sm check_sm->check_sm sm_ok SMs are Pure check_sm->sm_ok check_conditions Review Reaction Conditions sm_ok->check_conditions Yes check_conditions->check_conditions conditions_ok Conditions Appear Optimal check_conditions->conditions_ok analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) conditions_ok->analyze_crude Yes unreacted_sm Predominantly Unreacted SM analyze_crude->unreacted_sm byproducts Multiple Byproducts analyze_crude->byproducts no_product No Desired Product analyze_crude->no_product solve_solubility Improve Solubility (Change Solvent, Heat) unreacted_sm->solve_solubility solve_activation Improve Acid Activation (Fresh Reagents, Catalyst) unreacted_sm->solve_activation solve_snar Minimize Side Reactions (Lower Temp, Milder Base) byproducts->solve_snar solve_reagents Re-evaluate Reagent Compatibility / Reaction Design no_product->solve_reagents end Optimized Yield solve_solubility->end solve_activation->end solve_snar->end solve_reagents->end G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Nucleophilic Attack Acid This compound AcidChloride 2,5-Dichloroisonicotinoyl Chloride (Activated Intermediate) Acid->AcidChloride + SOCl2 SOCl₂ (or Oxalyl Chloride) SOCl2->AcidChloride Failure1 Failure Point: Moisture quenches SOCl₂ or intermediate AcidChloride->Failure1 Amide Desired Amide Product AcidChloride->Amide Reacts with Amine Nucleophile (R-NH₂) Amine->Amide + Base Base Base (e.g., Et₃N) Base->Amide Failure2 Failure Point: - Weak Nucleophile - Steric Hindrance - SNAr Side Reaction Amide->Failure2

Caption: Key steps and failure points in amide synthesis.

Validated Experimental Protocol Example: Amide Synthesis

This protocol provides a robust starting point for the synthesis of an amide from this compound.

Objective: To synthesize N-benzyl-2,5-dichloroisonicotinamide.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)

  • Benzylamine (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

    • Add anhydrous DCM, followed by a catalytic amount of anhydrous DMF (1-2 drops).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add thionyl chloride (1.5 eq) dropwise. Caution: This reaction releases HCl and SO₂ gas; perform in a well-ventilated fume hood.

    • Allow the mixture to warm to room temperature and then heat to reflux (approx. 40°C) for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. This crude acid chloride is typically used immediately in the next step.

  • Amide Formation:

    • Dissolve the crude acid chloride in fresh anhydrous DCM under an inert atmosphere and cool to 0°C.

    • In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the stirred acid chloride solution at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted acid and HCl), water, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

References
  • Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions. PMC - NIH.
  • CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid. Google Patents.
  • Selected results from optimization of reaction conditions a. ResearchGate.
  • Synthesis of 2-Chloronicotinic Acid. Semantic Scholar.
  • This compound. India Fine Chemicals.
  • US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Google Patents.
  • WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles. Google Patents.
  • CAS 88912-26-9: this compound. CymitQuimica.
  • A Brief Introduction to Chemical Reaction Optimization. PMC - PubMed Central.
  • troubleshooting side reactions during 2,5-Divinylpyridine synthesis. Benchchem.
  • troubleshooting failed reactions with 2,6-Dichloro-1,4-benzoquinone. Benchchem.

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Technical Support Center: Synthesis of 2,5-Dichloroisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,5-dichloroisonicotinic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who work with these vital chemical intermediates. This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] However, its preparation is often plagued by side reactions that can complicate purification, reduce yields, and impact project timelines.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are several established routes, each with its own advantages and potential pitfalls. The choice of route often depends on the availability and cost of starting materials. Key pathways include:

  • Chlorination and Oxidation of 3-Methylpyridine (β-picoline): This common industrial route involves the chlorination of β-picoline to form 2-chloro-5-methylpyridine, followed by oxidation of the methyl group to a carboxylic acid.[2][3][4]

  • From Chelidamic Acid (or Citrazinic Acid): This route involves the full chlorination of the hydroxypyridine ring of citrazinic acid to yield 2,6-dichloroisonicotinic acid, followed by a selective partial dechlorination to give the 2-chloro- product.[5]

  • From 2,5-Dichloro-4-cyanopyridine: This involves the hydrolysis of a cyanopyridine precursor. The challenge here is controlling the hydrolysis to avoid stopping at the amide intermediate or causing decomposition.[6][7]

  • Selective Dechlorination of Polychlorinated Pyridines: Syntheses can begin with more heavily chlorinated pyridines, such as 2,3,5,6-tetrachloropyridine, followed by selective removal of chlorine atoms.[8][9]

Q2: Why is regioselectivity a major challenge during the chlorination step?

The pyridine ring has inherently low reactivity towards electrophilic substitution, and directing incoming groups to specific positions is difficult.[10][11] Activating the ring, often by forming the pyridine N-oxide, is a common strategy. However, even with N-oxides, chlorinating agents like phosphorus oxychloride (POCl₃) can attack the 2- or 4-positions.[12][13] The final regiochemical outcome is a delicate balance of electronic effects from existing substituents, steric hindrance, and the precise reaction conditions (solvent, base, temperature).[14][15]

Q3: What is the purpose of using a pyridine N-oxide intermediate?

Oxidation of the pyridine nitrogen to an N-oxide significantly alters the ring's electronic properties. The N-oxide group is electron-donating through resonance but electron-withdrawing inductively. This activation makes the pyridine ring more susceptible to both electrophilic and nucleophilic attack, particularly at the 2- and 4-positions, allowing for functionalization that is difficult or impossible on the parent pyridine.[12] After the desired substitution (e.g., chlorination) is achieved, the N-oxide can be deoxygenated to restore the pyridine ring.

Troubleshooting Guide

This section addresses specific experimental observations and provides actionable solutions grounded in chemical principles.

Problem 1: Chlorination & Isomeric Impurities

Q: My reaction to produce a 2,5-dichloro- derivative from a 5-substituted-2-hydroxypyridine is yielding significant amounts of the starting material or monochlorinated species. What's going wrong?

A: This points to incomplete chlorination, which can be caused by several factors.

  • Probable Cause 1: Inactive Chlorinating Agent. Chlorinating agents like POCl₃ or SOCl₂ are highly reactive with moisture. If your reagent has been improperly stored or is old, it may be partially hydrolyzed and less effective.

  • Solution 1: Use a fresh bottle or distill the chlorinating agent immediately before use. Ensure your reaction is conducted under strictly anhydrous conditions with dry glassware and an inert atmosphere (e.g., nitrogen or argon).

  • Probable Cause 2: Insufficient Temperature or Reaction Time. The conversion of a hydroxypyridine (or its pyridone tautomer) to a chloropyridine requires overcoming a significant activation energy.

  • Solution 2: Gradually increase the reaction temperature while carefully monitoring the reaction by TLC or LC-MS. Consider extending the reaction time. For challenging substrates, a higher boiling solvent might be necessary instead of running the reaction neat in the chlorinating agent.

  • Probable Cause 3: Suboptimal Stoichiometry. An insufficient molar equivalent of the chlorinating agent will naturally lead to incomplete reaction.

  • Solution 3: Increase the equivalents of the chlorinating agent (e.g., from 3 eq. to 5 eq. of POCl₃). For solid substrates, ensure they are fully dissolved or suspended to allow for efficient contact with the reagent.

Q: I am attempting to chlorinate a 3-substituted pyridine N-oxide with POCl₃ and I'm getting a mixture of 2-chloro and 4-chloro isomers. How can I improve the regioselectivity for the 2-position?

A: Achieving high regioselectivity in this reaction depends heavily on fine-tuning the conditions to control the activation of the N-oxide.

  • Mechanistic Insight: The reaction proceeds through an adduct formed between the N-oxide oxygen and the electrophilic phosphorus of POCl₃. Chloride can then attack either the C2 or C4 position. The selectivity is governed by a combination of sterics and electronics.

  • Probable Cause 1: Incorrect Base or Solvent. The choice of base and solvent can dramatically influence the transition state of the chloride attack, thereby altering the isomeric ratio.

  • Solution 1: A systematic screening of conditions is recommended. A highly effective combination for favoring 2-chlorination is the use of a sterically hindered, non-nucleophilic base like 2,6-lutidine in a non-polar solvent such as dichloromethane at low temperatures (e.g., 0 °C).[15] This setup often minimizes the formation of the C4 isomer.

  • Probable Cause 2: Reaction Temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored isomer, leading to poorer selectivity.

  • Solution 2: Perform the reaction at 0 °C or even lower temperatures (-20 °C). Add the POCl₃ slowly to the solution of the N-oxide and base to maintain control over the exothermic reaction.

Workflow for Optimizing Chlorination Regioselectivity

G cluster_0 Problem Identification cluster_1 Primary Action cluster_2 Secondary Action cluster_3 Outcome Problem Poor Regioselectivity (Mixture of 2-Cl and 4-Cl isomers) Temp Lower Reaction Temperature (e.g., to 0 °C) Problem->Temp Is reaction run > RT? Base Switch to a Hindered Base (e.g., 2,6-Lutidine) Problem->Base Using Et₃N or Pyridine? Solvent Change Solvent (e.g., to Dichloromethane) Temp->Solvent Success Improved Selectivity for 2-Chloro Isomer Temp->Success Base->Solvent Base->Success Reagent Try Alternative Reagent (e.g., (COCl)₂) Solvent->Reagent Still suboptimal? Solvent->Success Reagent->Success

Caption: Troubleshooting workflow for poor chlorination regioselectivity.

Problem 2: Hydrolysis of Nitrile Precursors

Q: My hydrolysis of 2,5-dichloro-4-cyanopyridine to the carboxylic acid is stalling, leaving a significant amount of 2,5-dichloroisonicotinamide as the major product. How do I push the reaction to completion?

A: Hydrolysis of a nitrile to a carboxylic acid is a two-step process (nitrile → amide → carboxylate), and the second step often requires more forcing conditions.

  • Probable Cause: Insufficiently Harsh Conditions. Basic hydrolysis to the amide can occur under relatively mild conditions, sometimes with only catalytic amounts of base.[16] Driving the hydrolysis of the stable amide intermediate to the carboxylate requires a stoichiometric amount of base (or acid) and higher thermal energy.

  • Solution:

    • Increase Base Stoichiometry: Ensure you are using at least 1.5-2.0 equivalents of a strong base like NaOH or KOH.[7]

    • Increase Temperature: Heat the reaction mixture to reflux (in water or a suitable high-boiling solvent like ethylene glycol) and monitor for the disappearance of the amide intermediate.

    • Extend Reaction Time: Amide hydrolysis can be slow. Allow the reaction to proceed for several hours (e.g., 6-12 hours) at reflux.

    • Consider Acid Hydrolysis: If basic conditions are problematic, consider switching to strong acid hydrolysis (e.g., refluxing in 6M HCl or concentrated H₂SO₄). Be aware that this may not be suitable for substrates with other acid-labile functional groups.

Problem 3: Unwanted Decarboxylation

Q: During my final purification or subsequent reaction at high temperature, I'm observing the formation of 2,5-dichloropyridine. What is causing this product loss?

A: This is a classic case of thermal decarboxylation. Pyridinecarboxylic acids, especially those with the carboxyl group at the 2- or 4-position, can lose CO₂ upon heating. [17][18]

  • Mechanistic Insight: The decarboxylation of pyridinecarboxylic acids can proceed through a zwitterionic intermediate, where the ring nitrogen is protonated.[1] This process is facilitated by heat. The presence of electron-withdrawing groups, like chlorine, can influence the rate of this decomposition.

  • Solution 1: Avoid Excessive Heat. During workup and purification, avoid unnecessarily high temperatures. If distillation is required, perform it under high vacuum to lower the boiling point. When concentrating the product from a solvent, use a rotary evaporator with a moderately warm water bath rather than heating to dryness on a hot plate.

  • Solution 2: pH Control. The stability of the carboxylic acid is pH-dependent. In many cases, converting the acid to its corresponding salt (e.g., sodium or potassium salt) by treating it with a base can significantly increase its thermal stability and prevent decarboxylation during heating. The acid can be regenerated in a final step by acidification at a lower temperature.

  • Solution 3: Modify Downstream Conditions. If the decarboxylation is occurring during a subsequent reaction, evaluate if that reaction can be performed under milder temperature conditions or if the carboxylic acid can be converted to a more stable derivative (like an ester or amide) before proceeding.

Key Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichloroisonicotinic Acid from Citrazinic Acid

This protocol is adapted from patent literature and demonstrates the chlorination of a dihydroxypyridine derivative.[5]

Materials:

  • Citrazinic acid

  • Phosphorus oxychloride (POCl₃)

  • Triphosgene or Tetramethylammonium chloride (as catalyst/additive)

  • Ice

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), suspend citrazinic acid (1.0 eq.) and tetramethylammonium chloride (1.0 eq.) in phosphorus oxychloride (at least 3.0 eq.).

  • Chlorination: Heat the reaction mixture to 125-135 °C. The mixture will become a dark solution. Maintain this temperature for 10-12 hours, monitoring the reaction progress by TLC (quench a small aliquot in water, extract with EtOAc, and spot on the TLC plate).

  • Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully , pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic and hazardous step; perform it in a well-ventilated fume hood.

  • Extraction: Once the quench is complete and the ice has melted, transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x volume).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,6-dichloroisonicotinic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Protocol 2: Troubleshooting Incomplete Hydrolysis of a 4-Cyanopyridine Derivative

Objective: To drive the hydrolysis of 2,5-dichloroisonicotinamide to this compound.

Procedure:

  • Reaction Setup: Combine the isolated 2,5-dichloroisonicotinamide (1.0 eq.), sodium hydroxide pellets (2.0 eq.), and water (10-20 volumes) in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the mixture to reflux (approx. 100-110 °C). The solid should dissolve as the sodium salt of the product is formed.

  • Monitoring: Monitor the reaction every 2 hours by TLC or LC-MS. To prepare a sample for analysis, take a small aliquot, cool it, and acidify with 1M HCl until pH ~2. Extract with ethyl acetate and analyze the organic layer. The starting amide and product acid should have different Rf values.

  • Completion: Continue refluxing until the starting amide is no longer detectable (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Slowly acidify with concentrated HCl until the pH is approximately 1-2. The desired this compound will precipitate out of the solution.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum.

Data Summary Table

The following table provides a starting point for optimizing the regioselective chlorination of a 3-substituted pyridine N-oxide to favor the 2-chloro isomer, based on literature reports.[15]

ParameterCondition A (Low Selectivity)Condition B (High Selectivity)Rationale
Chlorinating Agent POCl₃POCl₃Effective and common reagent.
Base Triethylamine (Et₃N)2,6-LutidineA hindered base is less likely to participate in side reactions and can better facilitate the desired pathway.
Solvent Tetrahydrofuran (THF)Dichloromethane (DCM)A less coordinating solvent like DCM can improve selectivity.
Temperature Room Temperature (25 °C)0 °C to -10 °CLower temperatures disfavor the formation of the thermodynamically less stable isomer, increasing kinetic selectivity.
Outcome Mixture of 2-Cl and 4-ClPredominantly 2-Cl isomerCondition B provides a more controlled reaction environment, enhancing regioselectivity.

Visualized Reaction Pathway

The following diagram illustrates a generalized synthetic pathway starting from a substituted hydroxypyridine, highlighting where key side reactions can occur.

G cluster_hydrolysis Alternative Route: Nitrile Hydrolysis cluster_decarboxylation Downstream Processing Start Substituted Hydroxypyridine Chlorination Chlorination (e.g., POCl₃) Start->Chlorination DesiredProduct Desired Dichloro- Pyridine Derivative Chlorination->DesiredProduct Correct Conditions SideProduct1 Incomplete Chlorination (Monochloro / Starting Material) Chlorination->SideProduct1 Insufficient Reagent/Time/Temp SideProduct2 Isomer Formation (e.g., 2,3-dichloro vs 2,5-dichloro) Chlorination->SideProduct2 Poor Regio- control Heat High Temperature (Purification / Reaction) DesiredProduct->Heat Nitrile Dichloro-Cyanopyridine Precursor Hydrolysis Hydrolysis (H⁺ or OH⁻) Nitrile->Hydrolysis Hydrolysis->DesiredProduct Forcing Conditions SideProduct3 Incomplete Hydrolysis (Amide byproduct) Hydrolysis->SideProduct3 Mild Conditions SideProduct4 Decarboxylation (Loss of CO₂) Heat->SideProduct4

Caption: Common side reactions in the synthesis of dichloropyridine derivatives.

References

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (n.d.). ACS. Retrieved January 11, 2026, from [Link]

  • Kaur, N. (2015). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 115(19), 11045-11111.
  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (2022). Morressier. Retrieved January 11, 2026, from [Link]

  • Regioselective chlorination of pyridine N‐oxides under optimized reaction condition. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Li, B., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 17(12), 2992-2995.
  • Processes for dechlorinating pyridines. (1998). Google Patents.
  • Dunn, G. E., & Lee, G. K. J. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 50(18), 3017-3026.
  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry, 55(8), 1342-1347.
  • Dunn, G. E., et al. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. Retrieved January 11, 2026, from [Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. (1972). Semantic Scholar. Retrieved January 11, 2026, from [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2020). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Hammick reaction. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • Role of POCl3 and pyridine. (n.d.). Reddit. Retrieved January 11, 2026, from [Link]

  • Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. (n.d.). CABI Digital Library. Retrieved January 11, 2026, from [Link]

  • Removal of oxygen from pyridine N-oxide. (2016). Chemistry Stack Exchange. Retrieved January 11, 2026, from [Link]

  • Nicotinic acid amide and processes. (1949). Google Patents.
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  • ChemInform Abstract: Dechlorination of Polychloroaromatic Compounds Effected by Reduction System NiCl2-2,2-Bipyridyl (or 1,10-Phenanthroline)-Zn. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (1998). Google Patents.
  • Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2. (2024). PubMed. Retrieved January 11, 2026, from [Link]

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Sources

Technical Support Center: Optimizing Catalyst Loading for 2,5-Dichloroisonicotinic Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing cross-coupling reactions involving 2,5-dichloroisonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-C and C-N bond formation with this challenging heterocyclic substrate. Our goal is to provide not just protocols, but a deeper understanding of the catalytic system, enabling you to troubleshoot effectively and optimize your synthetic routes with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Foundational Concepts & Initial Setup

Q1: Why are cross-coupling reactions with this compound and related pyridines often challenging?

A: The primary difficulty stems from the pyridine nitrogen atom. This nitrogen is Lewis basic and can coordinate strongly to the palladium center of the catalyst. This coordination can form stable, off-cycle complexes that are catalytically inactive, a phenomenon known as "catalyst poisoning".[1] This effectively reduces the concentration of the active catalyst, leading to low conversion or complete reaction failure.

Furthermore, this compound presents two distinct reactive sites. The C2-Cl bond is generally more electron-deficient and thus more susceptible to oxidative addition than the C5-Cl bond, which can lead to challenges in achieving selective mono-substitution or complete di-substitution.[2]

Q2: What is a sensible starting catalyst loading for a new coupling reaction with this substrate?

A: For initial screening, a catalyst loading of 1-3 mol% of the palladium source is a robust starting point.[1][3] The palladium-to-ligand ratio is also critical; a 1:1 to 1:2 ratio is typical, though a slight excess of ligand can sometimes stabilize the catalyst.[4]

It is rarely productive to start with very low loadings (<0.5 mol%) before identifying a promising combination of ligand, base, and solvent. Once a viable reaction is established, optimization experiments can be conducted to minimize the catalyst loading for cost-efficiency and to reduce residual palladium in the final product.[5][6]

Q3: How should I select the initial palladium source and ligand for coupling with an aryl chloride like this compound?

A: The choice of the catalyst system is paramount for activating C-Cl bonds and mitigating catalyst inhibition.

  • Palladium Source: Modern, well-defined palladium pre-catalysts are highly recommended over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[7][8] Pre-catalysts (e.g., Buchwald G3 or G4 Palladacycles) are air-stable and efficiently generate the active monoligated Pd(0) species upon exposure to a base, which minimizes side reactions and ensures higher catalyst activity.[8]

  • Ligand Selection: Oxidative addition of aryl chlorides is often the rate-limiting step.[9] To facilitate this, ligands must be both sterically bulky and highly electron-donating.

    • For Suzuki or Buchwald-Hartwig Reactions: Bulky dialkylbiarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are the industry standard.[1][7][9] Their size helps prevent the pyridine nitrogen from binding to the palladium center and their electron-donating nature increases the nucleophilicity of the Pd(0) center, accelerating oxidative addition.[9]

    • N-Heterocyclic Carbene (NHC) Ligands: These are also excellent choices, known for forming highly stable and active catalysts.[7]

Section 2: Troubleshooting Common Experimental Issues

Q4: My reaction shows low or no conversion. Before I increase catalyst loading, what should I check?

A: Increasing catalyst loading should be a final resort. First, consider these common culprits:

  • Inactive Catalyst: Was a pre-catalyst used? If using a Pd(II) source like Pd(OAc)₂, ensure its reduction to the active Pd(0) state is occurring. Inconsistent reduction is a major source of poor reproducibility.[10] Switching to a pre-catalyst often solves this.[4]

  • Inappropriate Ligand: Aryl chlorides require highly active, bulky, and electron-rich ligands. A standard ligand like PPh₃ is often insufficient.[9] Consult our recommended starting conditions in Table 1.

  • Base and Solvent Issues: The base is not just a proton scavenger; it's involved in the catalytic cycle. Ensure it is sufficiently strong, dry, and has reasonable solubility in the chosen solvent.[11][12] Poor solubility can create mass transport issues.[8]

  • Oxygen Contamination: Thoroughly degas all solvents and reagents. Oxygen can lead to the homocoupling of boronic acids (in Suzuki reactions) and can oxidize the active Pd(0) catalyst, leading to deactivation.[1][12]

Q5: I am successfully forming the mono-substituted product, but the reaction stalls and won't proceed to the di-substituted product. What can I do?

A: This is a common challenge. After the first coupling, the electronic properties of the pyridine ring change, making the second oxidative addition more difficult.

  • Increase Catalyst Loading: This is one of the few cases where a higher initial catalyst loading (e.g., 3-10 mol%) may be necessary from the start to drive the second, more sluggish coupling.[13]

  • Increase Equivalents of Coupling Partner: Use a larger excess (e.g., 2.5-3.0 equivalents) of the nucleophilic coupling partner (boronic acid, amine, etc.).[13]

  • More Forcing Conditions: Increase the reaction temperature and/or extend the reaction time. Switching to a higher-boiling solvent like dioxane or toluene might be necessary.[13]

  • Stronger Base: The second coupling may require a stronger base to facilitate the transmetalation or deprotonation step.[13]

Q6: I see a black precipitate (palladium black) forming in my reaction flask. What does this mean and how can I fix it?

A: The formation of palladium black is a visual indicator of catalyst decomposition.[1] The active, soluble Pd(0) species has agglomerated into inactive palladium nanoparticles. This is often caused by:

  • Ligand Dissociation: The ligand may be dissociating from the metal center, leaving "naked" palladium to aggregate.

    • Solution: Use a more robust, strongly-binding ligand. Bulky biarylphosphine ligands or bidentate ligands like Xantphos are designed to resist dissociation and stabilize the catalytic species.[1]

  • High Temperatures: Excessive heat can accelerate catalyst decomposition pathways.

    • Solution: While higher temperatures can be necessary, avoid exceeding the thermal stability of your catalyst system. Try to find the minimum temperature required for good conversion.

  • Incorrect Pd:Ligand Ratio: Too little ligand can leave the palladium center vulnerable.

    • Solution: Ensure at least a 1:1 Pd:Ligand ratio. For monodentate phosphines, a 1:2 ratio is often more robust.

Section 3: Advanced Optimization & Protocols

Q8: How can I systematically screen for the optimal catalyst loading?

A: A systematic approach is crucial for true optimization. A Design of Experiments (DoE) approach is highly efficient, but a simplified, structured screening protocol can also yield excellent results.[5]

Experimental Protocol: Catalyst Loading Screening

  • Establish Baseline: First, run the reaction at a standard "high" loading (e.g., 2.0 mol%) to confirm the reaction is viable and to have a benchmark yield.

  • Set Up Parallel Reactions: Prepare a series of identical reactions in parallel, varying only the catalyst loading. A typical range would be: 2.0, 1.0, 0.5, 0.25, 0.1, and 0.05 mol%.

  • Maintain Consistency: Ensure all other parameters (substrate concentration, reagent equivalents, temperature, stir rate, solvent volume) are kept strictly identical across all reactions.

  • Monitor & Analyze: At a set time point (e.g., 12 hours), quench all reactions and analyze the conversion and yield by a quantitative method (e.g., HPLC or UPLC with an internal standard).

  • Determine Optimal Range: Plot yield vs. catalyst loading. Identify the point at which decreasing the loading leads to a significant drop in yield. The optimal loading is typically the lowest value that maintains the maximum yield.

Q9: How do other reaction parameters like base and solvent choice impact the required catalyst loading?

A: The catalyst does not work in isolation. The base and solvent have a profound impact on its efficiency, and thus the required loading.[14]

  • Base: A strong, soluble base often facilitates the catalytic cycle more efficiently, which can allow for a lower catalyst loading.[11] For example, using NaOtBu in a Buchwald-Hartwig amination is often more effective than a weaker, poorly soluble base like K₂CO₃, which might require more catalyst or higher temperatures to achieve the same result.[8]

  • Solvent: The solvent's role is to solubilize all components and mediate their interaction. A solvent that provides good solubility for the substrates, base, and catalytic species will improve reaction kinetics and may allow for a reduction in catalyst loading.[12] For Suzuki couplings involving boronic acids, the presence of water can be beneficial, potentially by facilitating hydrolysis of boronic esters to the more reactive boronic acids.[15]

Q10: Are there in situ analytical methods to monitor catalyst activity directly during the reaction?

A: Yes, several advanced spectroscopic techniques allow researchers to probe the catalyst "in action" under true operating conditions.[16] These methods are powerful for mechanistic studies and identifying deactivation pathways:

  • In Situ Spectroscopy (XAS, XPS, DRIFTS): Techniques like X-ray Absorption Spectroscopy (XAS) can reveal the oxidation state and coordination environment of the palladium atoms in real-time.[17][18] Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can monitor the binding of reactants and intermediates to the catalyst surface.[17]

  • In Situ Environmental Transmission Electron Microscopy (ETEM): This powerful microscopy technique allows for the direct visualization of catalyst particles at the atomic scale under reaction conditions, providing direct evidence of processes like agglomeration.[17][19]

While these are specialized techniques, they provide fundamental insights that guide the development of more robust and efficient catalyst systems.[18]

Data Summary & Visual Guides

Table 1: Recommended Starting Conditions for this compound Coupling

Reaction TypeRecommended Pd Pre-catalystRecommended Ligand(s)Typical Base(s)Typical Solvent(s)Starting Pd Loading
Suzuki-Miyaura XPhos Pd G3, SPhos Pd G3XPhos, SPhos, RuPhosK₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene1-3 mol%
Buchwald-Hartwig XPhos Pd G3, RuPhos Pd G3XPhos, RuPhos, BrettPhosNaOtBu, LHMDSToluene, Dioxane, THF1-3 mol%
Heck Coupling Pd(OAc)₂ + Ligand, Herrmann's Cat.P(t-Bu)₃, cataCXium® AEt₃N, DBUDMF, Acetonitrile1-2 mol%

Table 2: Troubleshooting Guide for Catalyst-Related Issues

SymptomPotential CauseRecommended Solution(s)
No or Low Conversion Inactive catalyst speciesSwitch to a well-defined pre-catalyst (e.g., XPhos Pd G3).
Insufficiently active ligand for C-Cl bondUse a bulky, electron-rich biarylphosphine ligand (XPhos, SPhos).
Catalyst poisoning by pyridine NEnsure a bulky ligand is used to sterically shield the Pd center.
Reaction Stalls at Mono-substitution Second coupling is kinetically slowIncrease catalyst loading to 3-10 mol%; increase temperature; use a stronger base.
Palladium Black Formation Ligand dissociation leading to aggregationUse a more robust/bidentate ligand (e.g., Xantphos); ensure correct Pd:Ligand ratio (1:1.2-1:2).
Reaction temperature is too highDetermine the minimum temperature required for the reaction to proceed efficiently.
Inconsistent Yields Impure or wet reagents/solventsPurify starting materials; use anhydrous solvents and dry bases.[4]
Inefficient generation of active Pd(0)Use a pre-catalyst for consistent and reliable generation of the active species.

Diagram 1: Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Low_Yield start Low Yield or No Reaction check_catalyst Is the Catalyst System Optimal for Aryl Chlorides? start->check_catalyst check_conditions Are Reaction Conditions (Base, Solvent, Temp) Appropriate? check_catalyst->check_conditions Yes solution_catalyst Action: - Use Pd Pre-catalyst - Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check_catalyst->solution_catalyst No check_reagents Are Reagents & Solvents Pure and Degassed? check_conditions->check_reagents Yes solution_conditions Action: - Screen Bases (e.g., K3PO4, NaOtBu) - Screen Solvents (e.g., Dioxane, Toluene) - Increase Temperature check_conditions->solution_conditions No solution_reagents Action: - Purify Starting Materials - Use Anhydrous Solvents - Degas Thoroughly check_reagents->solution_reagents No increase_loading Consider Increasing Catalyst Loading (e.g., to 3-5 mol%) check_reagents->increase_loading Yes

Caption: Decision tree for troubleshooting low-yield coupling reactions.

Diagram 2: Systematic Catalyst Loading Optimization Workflow

Catalyst_Optimization start Step 1: Establish Baseline Run reaction at 2.0 mol% catalyst loading. Confirm viability and measure yield. screen Step 2: Parallel Screening Set up 5-6 identical reactions with varied loading: (e.g., 1.0%, 0.5%, 0.25%, 0.1%, 0.05%) start->screen analyze Step 3: Quantitative Analysis After a fixed time, quench all reactions. Analyze yield by HPLC/UPLC. screen->analyze plot Step 4: Data Evaluation Plot Yield (%) vs. Catalyst Loading (mol%). analyze->plot decision Identify lowest loading that maintains maximum yield. plot->decision result Optimal Catalyst Loading Identified decision->result

Caption: Workflow for systematic optimization of catalyst loading.

References
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  • Advances in in situ/operando techniques for catalysis research: enhancing insights and discoveries. (2024). ResearchGate. Retrieved from [Link]

  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. (2017). MDPI. Retrieved from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2019). National Institutes of Health. Retrieved from [Link]

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  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2020). Wiley Online Library. Retrieved from [Link]

  • How to Correlate Catalyst Activity to Morphological Changes in the TEM. (2024). Protochips. Retrieved from [Link]

  • Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. (2023). National Institutes of Health. Retrieved from [Link]

  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. (2017). ResearchGate. Retrieved from [Link]

  • Optimization of catalyst loading for Suzuki-Miyaura coupling. (n.d.). ResearchGate. Retrieved from [Link]

  • Heck Reaction—State of the Art. (2011). MDPI. Retrieved from [Link]

  • Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. (2024). PubMed. Retrieved from [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (2020). Royal Society of Chemistry. Retrieved from [Link]

  • Oxidative Addition. (n.d.). University of California, Davis. Retrieved from [Link]

  • What do ligands actually do in a metal catalyzed coupling reaction? (n.d.). Reddit. Retrieved from [Link]

  • The effect of various bases on the Suzuki coupling reaction. (2012). ResearchGate. Retrieved from [Link]

  • Catalyzed Mizoroki–Heck Reaction or C–H Activation. (2017). MDPI. Retrieved from [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (2018). Royal Society of Chemistry. Retrieved from [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2012). National Institutes of Health. Retrieved from [Link]

  • Improving the Efficiency of Catalyst Screening in Drug Substance Development. (n.d.). ACD/Labs. Retrieved from [Link]

  • Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. (2024). ResearchGate. Retrieved from [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2016). ResearchGate. Retrieved from [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Retrieved from [Link]

  • Oxidative addition. (n.d.). Wikipedia. Retrieved from [Link]

  • Catalyst Screening. (n.d.). Unchained Labs. Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2021). ChemRxiv. Retrieved from [Link]

  • Catalyst Screening Services. (n.d.). Medicilon. Retrieved from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 1.26: Oxidative Addition/Reductive Elimination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). National Institutes of Health. Retrieved from [Link]

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Technical Support Center: Strategies for Solubilizing 2,5-Dichloroisonicotinic Acid in Reaction Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-dichloroisonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile building block. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, achieving its complete dissolution is often the first critical step towards a successful and reproducible reaction.[1][2] This document provides a series of troubleshooting guides, protocols, and expert insights to address these challenges head-on.

Section 1: Understanding the Molecule - Physicochemical Profile

The solubility behavior of this compound is dictated by its unique structure: a pyridine ring (imparting some polarity), two hydrophobic chlorine atoms, and an acidic carboxylic acid group.[1] Understanding these features is the foundation for troubleshooting.

Table 1: Key Physicochemical Properties of this compound

PropertyValueImplication for Solubility
CAS Number 88912-26-9Unique identifier for sourcing and safety information.[2][3]
Molecular Formula C₆H₃Cl₂NO₂Indicates a relatively small but functionalized molecule.[2]
Molecular Weight 192.00 g/mol Moderate molecular weight.
Appearance White to light yellow crystalline powderPhysical form; dissolution may be limited by crystal lattice energy.[2]
Predicted pKa ~1.6 - 2.6Highly acidic. The compound is in its neutral, less soluble form in neutral or acidic media. Deprotonation to the highly soluble carboxylate anion occurs only at a pH above this value.[4][5]
Known Solvents Soluble in MethanolIndicates preference for polar protic organic solvents.[4] A similar compound, 2,6-dichloroisonicotinic acid, is soluble in DMSO.[6]

The low pKa is the most critical factor. Unlike many common carboxylic acids with pKa values around 4-5, this compound requires a more basic environment to ensure it exists as the soluble carboxylate salt.[7][8]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in common aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?

A: This is expected. The combination of the polar carboxylic acid group and the pyridine nitrogen leads to strong intermolecular hydrogen bonding in the solid state, making it behave more like a salt than a typical small organic molecule. Aprotic solvents like DCM and THF are not effective at breaking up this crystal lattice. You need a solvent that can either act as a hydrogen bond donor/acceptor (like methanol) or a highly polar solvent capable of solvating the ionic form (like DMF or DMSO).

Q2: I see a slurry in my reaction. Can I just heat the mixture to get it to dissolve?

A: Heating can increase solubility and dissolution rate, but it may not be a complete solution and carries risks. If the compound has low equilibrium solubility in your chosen solvent, heating may only dissolve a fraction of it. Furthermore, for many reactions, such as amide couplings, elevated temperatures can lead to side reactions, epimerization of chiral centers, or degradation of sensitive reagents. It is a better practice to achieve full dissolution at the intended reaction temperature.

Q3: What is the easiest first step to improve solubility for a reaction in an organic solvent?

A: The most direct method is to add a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). This will perform an in-situ acid-base reaction, converting the carboxylic acid to the corresponding ammonium carboxylate salt. This salt is typically much more soluble in polar aprotic solvents like DMF, DMSO, or acetonitrile.

Q4: Will adding a base to my reaction mixture interfere with my downstream chemistry?

A: It depends on the reaction. For many common transformations of carboxylic acids (e.g., amide or ester formation), a base is already a required component of the reaction mechanism.[9][10] In these cases, using the base to first solubilize the acid is a beneficial and compatible step. However, if you are performing a reaction that is sensitive to bases (e.g., involving a base-labile protecting group), you must choose a different strategy, such as using a co-solvent system.

Q5: What are the key safety precautions when handling this compound?

A: this compound is classified as a skin and eye irritant.[3][11] Always handle it in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[3]

Section 3: Troubleshooting Guide - A Systematic Approach

Encountering poor solubility can halt an experiment. This guide provides a logical workflow to diagnose the issue and select the most appropriate solution.

G cluster_0 Solubilization Strategy Workflow start Problem: Incomplete Dissolution of this compound medium What is the reaction medium? start->medium ph_sensitive Is the reaction pH-sensitive? medium->ph_sensitive Aqueous or Protic Organic strategy_b Strategy B: Co-Solvent System medium->strategy_b Aprotic Organic (e.g., DMF, DMSO) strategy_a Strategy A: In-Situ pH Modification (Deprotonation to form salt) ph_sensitive->strategy_a No ph_sensitive->strategy_b Yes strategy_c Strategy C: Pre-form and Isolate Salt ph_sensitive->strategy_c Yes, and high concentration needed verify Final Check: Verify compatibility of chosen method with all reagents and conditions. strategy_a->verify strategy_b->verify strategy_c->verify

Caption: Decision workflow for selecting a solubilization method.

Strategy A: In-Situ pH Modification

This is the most effective method for reactions in polar solvents that are not base-sensitive.

  • Causality: By adding a base, you deprotonate the carboxylic acid (R-COOH) to its conjugate base, the carboxylate anion (R-COO⁻). This ionic species has vastly improved solubility in polar solvents compared to the neutral, hydrogen-bonded solid. The solubility of ionizable drugs is highly dependent on pH.[12][13]

  • Choosing a Base:

    • Inorganic Bases (for aqueous/protic media): Sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃). These are inexpensive and effective but may have limited solubility in some organic solvents.

    • Organic Bases (for organic media): Triethylamine (TEA), N,N-diisopropylethylamine (DIPEA). These are non-nucleophilic, fully miscible in most organic solvents, and their conjugate acids are also often soluble. They are ideal for amide coupling reactions.[14]

Strategy B: Co-Solvent Systems

This method is ideal for base-sensitive reactions or when trying to avoid introducing additional salts.

  • Causality: A co-solvent system works by modifying the overall polarity and hydrogen-bonding properties of the bulk medium to better match the solute.[15] Highly polar aprotic solvents like DMSO and DMF are particularly effective because they are excellent at disrupting the intermolecular hydrogen bonds of the carboxylic acid dimer.

  • Recommended Co-solvents:

Table 2: Recommended Solvents and Co-solvents

SolventTypeBoiling Point (°C)Notes
Methanol (MeOH) Polar Protic65Known to solubilize the compound.[4] Can participate in reactions (e.g., transesterification).
Dimethylformamide (DMF) Polar Aprotic153Excellent choice for many reactions (e.g., amide couplings). High boiling point.
Dimethyl Sulfoxide (DMSO) Polar Aprotic189Very strong solvent, can dissolve many poorly soluble compounds.[6] Can complicate workup.
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic202Similar to DMF but with a higher boiling point.
Acetonitrile (MeCN) Polar Aprotic82Lower boiling point, easier to remove. Solubility may be lower than in DMF/DMSO.

Section 4: Experimental Protocols

These protocols provide detailed, validated methodologies for key solubilization techniques.

Protocol 1: In-Situ Solubilization for an Amide Coupling Reaction

This protocol describes the solubilization and subsequent reaction of this compound with a generic primary amine using a carbodiimide coupling agent.

G A 1. Charge Vessel Add this compound (1.0 eq) and solvent (e.g., DMF). B 2. Form Slurry Stir at room temperature to form a uniform suspension. A->B C 3. Add Base Add Triethylamine (1.1 eq) dropwise. NOTE: An exotherm may be observed. B->C D 4. Observe Dissolution Stir until the mixture becomes a clear, homogeneous solution (typically 5-15 min). C->D E 5. Proceed with Reaction Add amine (1.0 eq) and coupling agents (e.g., EDAC, HOBt). D->E F 6. Reaction Monitoring Monitor reaction to completion by LC-MS or TLC. E->F

Caption: Experimental workflow for in-situ solubilization.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 equivalent).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as DMF or MeCN, to achieve the desired final reaction concentration (e.g., 0.1-0.5 M).

  • Slurry Formation: Stir the mixture at ambient temperature. A heterogeneous white slurry will form.

  • Base Addition: Slowly add a non-nucleophilic organic base, such as triethylamine (1.1 equivalents), to the stirring slurry.

  • Homogenization: Continue stirring. The solid will dissolve over several minutes to yield a clear, homogeneous solution of the triethylammonium 2,5-dichloroisonicotinate salt.

  • Reaction Initiation: Once the solution is fully homogeneous, add the other reaction components (e.g., the amine, followed by the coupling agents). The pre-dissolution ensures that the acid is fully available for the reaction, leading to cleaner and more reproducible results.

Protocol 2: Screening for an Optimal Co-Solvent System

This protocol is for situations where adding a base is not desirable.

Step-by-Step Methodology:

  • Setup: In separate small vials, place a fixed amount of this compound (e.g., 10 mg).

  • Primary Solvent: To each vial, add a volume of your primary reaction solvent (e.g., THF or Dioxane) that is known not to dissolve the solid.

  • Co-solvent Titration: To each vial, incrementally add a different polar aprotic co-solvent (DMF, DMSO, NMP) from Table 2. Add in small volumes (e.g., 50 µL increments), vortexing or stirring between additions.

  • Record Solubility: Record the total volume of co-solvent required to achieve complete dissolution in each case.

  • Selection: The system that provides complete dissolution with the smallest percentage of co-solvent is often the most desirable, as it minimizes the impact on the overall reaction polarity and simplifies downstream purification.

  • Validation: Before running the full-scale reaction, ensure that the chosen co-solvent is compatible with all other reagents and does not negatively impact the reaction outcome.

Section 5: Safety & Handling

Proper handling is essential to ensure laboratory safety.

  • Hazard Identification: Causes skin irritation and serious eye irritation.[3]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[3]

  • Handling: Use in a chemical fume hood to avoid inhalation of dust.[3] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[2][16]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.[3]

References

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • StudySmarter. (n.d.). Solubility Enhancement: Methods & Techniques. [Link]

  • CPAchem Ltd. (2022). Safety data sheet: Dichloroacetic Acid. [Link]

  • Google Patents. (n.d.). US20100322882A1 - Solubilizing agents for active or functional organic compounds.
  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloroisonicotinic acid. [Link]

  • Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 63, 63-69.
  • LookChem. (n.d.). Cas 59782-85-3, 2,5-Dichloronicotinic acid. [Link]

  • Solubility of Things. (n.d.). Reactions of Carboxylic Acids and Derivatives. [Link]

  • Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • Sarex. (n.d.). 2,6-Dichloroisonicotinic Acid (2,6-Dichloropyridine-4-carboxylic acid). [Link]

  • Rodrigues, A. S., et al. (2010). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
  • Pearson+. (n.d.). For each of the following reactions, suggest which solvent(s) would be compatible.... [Link]

  • Jafvert, C. T., et al. (1990). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. Environmental Science & Technology, 24(12), 1765-1773.
  • Ashenhurst, J. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]

  • Tsume, Y., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 18(9), 3546-3559. [Link]

  • Avdeef, A., et al. (2000). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Pharmaceutical Research, 17(1), 85-89. [Link]

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Common impurities in 2,5-Dichloroisonicotinic acid and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Dichloroisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this important synthetic intermediate. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to help you identify and remove common impurities, ensuring the integrity of your experimental outcomes.

I. Understanding the Impurity Landscape

The primary route to synthesizing this compound involves the lithiation and subsequent carboxylation of 2,5-dichloropyridine. The nature of this synthesis inherently introduces potential impurities that can affect downstream applications. This guide will focus on the identification and removal of these common contaminants.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your work with this compound.

Q1: My final product shows a lower melting point than expected and appears as a slightly off-white or yellowish powder. What are the likely impurities?

A low or broad melting point, along with discoloration, typically indicates the presence of impurities. Based on the common synthesis route, the most probable contaminants are:

  • Unreacted Starting Material: Residual 2,5-dichloropyridine is a common impurity.

  • Regioisomeric Acids: The lithiation of 2,5-dichloropyridine may not be perfectly regioselective, leading to the formation of other dichloropyridine carboxylic acid isomers.

  • Residual Solvents: Solvents used during the synthesis and work-up (e.g., tetrahydrofuran, hexane, ethyl acetate) can be retained in the final product.

Q2: I'm observing extraneous peaks in the 1H NMR spectrum of my this compound. How can I identify the impurities?

The 1H NMR spectrum is a powerful tool for identifying impurities. Here's what to look for:

  • 2,5-Dichloropyridine: Look for signals corresponding to the aromatic protons of this starting material.

  • Isomeric Acids: The presence of other aromatic signals that do not correspond to the product or starting material may indicate isomeric impurities. The coupling patterns and chemical shifts will differ from the desired this compound.

  • Solvents: Characteristic peaks for common laboratory solvents are well-documented and can be identified by consulting reference tables.[1][2]

Q3: My HPLC analysis shows multiple peaks. How can I confirm the identity of the main peak and the impurities?

HPLC is an excellent technique for assessing the purity of this compound.[3]

  • Retention Time: The main peak should correspond to this compound. You can confirm this by running a standard of known purity, if available.

  • Impurity Peaks: Smaller peaks with different retention times are likely impurities. Unreacted 2,5-dichloropyridine, being less polar, will likely have a shorter retention time in reverse-phase HPLC. Isomeric acids may have similar retention times to the main product and might require method optimization for better separation.

  • LC-MS: If your HPLC is coupled with a mass spectrometer, you can obtain the mass-to-charge ratio of each peak. This is a definitive way to identify the molecular weight of the main component and the impurities, helping to confirm their identities.

III. Purification Protocols

Here are two effective methods for purifying this compound.

A. Acid-Base Extraction

This method leverages the acidic nature of the carboxylic acid group to separate it from neutral impurities like unreacted 2,5-dichloropyridine.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and add a sufficient amount of a weak aqueous base, such as a saturated sodium bicarbonate solution. Shake the funnel vigorously, venting frequently. The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Washing: Wash the organic layer with the aqueous base one or two more times to ensure complete extraction of the acid. Combine all aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated acid, such as hydrochloric acid, with stirring until the pH is acidic (pH ~2). The this compound will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

Diagram: Acid-Base Extraction Workflow

AcidBaseExtraction Crude Crude Product (in Ethyl Acetate) AddBase Add aq. NaHCO3 & Shake Crude->AddBase Separation Separate Layers AddBase->Separation Aqueous Aqueous Layer (Product as Salt) Separation->Aqueous Aqueous Phase Organic Organic Layer (Neutral Impurities) Separation->Organic Organic Phase Acidify Acidify with HCl Aqueous->Acidify Precipitate Precipitation Acidify->Precipitate Filter Filter & Dry Precipitate->Filter Pure Pure Product Filter->Pure

Caption: Workflow for the purification of this compound via acid-base extraction.

B. Recrystallization

Recrystallization is a powerful technique for removing impurities that have different solubility profiles from the desired product.

Experimental Protocol:

  • Solvent Selection: Based on the purification of similar compounds, ethanol or a mixture of ethanol and water is a good starting point. The goal is to find a solvent or solvent system where the this compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either highly soluble or insoluble at all temperatures.

  • Dissolution: In a suitable flask, add the crude this compound and a minimal amount of the hot solvent to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. This slow cooling promotes the formation of larger, purer crystals.

  • Crystallization: Once at room temperature, you can further cool the flask in an ice bath to maximize the yield of the crystals.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Recrystallization Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Cool Slow Cooling Dissolve->Cool Crystallize Crystallization Cool->Crystallize Filter Filter & Wash with Cold Solvent Crystallize->Filter Dry Dry Under Vacuum Filter->Dry Pure Pure Crystals Dry->Pure

Caption: The synthetic pathway to this compound and the origins of common impurities.

VII. References

  • LetoPharm Limited. This compound CAS:88912-26-9. [Link]

  • Journal of Engineering Sciences. Analytical Method Validation – Overview. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Oakwood Chemical. This compound. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • GMP UA. A Practical Guide to Analytical Method Validation. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • MDPI. Characterization of Impurity Profile of Dimercaptosuccinate Using High-Performance Liquid Chromatography and Mass Spectrometry. [Link]

  • India Fine Chemicals. This compound. [Link]

  • MDPI. Advances in Palladium-Catalyzed Carboxylation Reactions. [Link]

  • ChemistryViews. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. [Link]

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Technical Support Center: Work-up Procedures for 2,5-Dichloroisonicotinic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 2,5-dichloroisonicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple procedural lists to provide in-depth, field-tested insights into the causality behind experimental choices, ensuring your work-up is both efficient and effective.

Section 1: Safety First - Essential Handling Precautions

Before initiating any work-up, it is critical to handle this compound and its derivatives with appropriate care. This compound is classified as an irritant and is harmful if swallowed.[1]

  • Personal Protective Equipment (PPE) : Always wear chemical safety goggles, protective gloves, and a lab coat.[2][3] Work should be conducted in a well-ventilated fume hood.[2][3]

  • Spill & Disposal : In case of a spill, avoid generating dust. Sweep up the material and place it into a suitable, labeled container for disposal.[3] All chemical waste must be disposed of according to local and institutional regulations.[2][4]

  • First Aid :

    • Eyes : Immediately rinse with plenty of water for at least 15 minutes.[2][3][4]

    • Skin : Wash off immediately with soap and plenty of water.[2][4]

    • Inhalation : Move the person to fresh air.[2][3][4]

    • Ingestion : If swallowed, rinse your mouth with water and seek immediate medical attention.[2][4]

Section 2: General FAQs for Reaction Work-up

This section addresses common questions that apply to a wide range of reactions involving this compound and its products.

Q1: My desired product is a carboxylic acid. How does this affect the aqueous extraction procedure?

Answer: The acidic nature of your product is a powerful tool for purification. The process, known as an acid-base extraction, allows you to separate your acidic product from neutral or basic impurities.

The core principle is to manipulate the solubility of your product. In its neutral (protonated) form, the carboxylic acid is typically more soluble in organic solvents. When deprotonated by a base to form a carboxylate salt, it becomes highly soluble in water.

  • Step 1: Isolate from Neutral/Basic Impurities. After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution.[5] Your acidic product will move into the aqueous layer as its sodium salt, leaving neutral impurities (like unreacted starting materials in some cases) and basic impurities (like amine catalysts) in the organic layer.

  • Step 2: Recover the Product. Separate the aqueous layer and carefully acidify it with a strong acid (e.g., 1M HCl) to a pH of ~2-3. This re-protonates the carboxylate, causing the neutral carboxylic acid to precipitate out of the aqueous solution.

  • Step 3: Final Isolation. The precipitated solid can then be collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried.[6] If the product is an oil or does not precipitate, it can be re-extracted into a fresh portion of organic solvent.

Q2: An emulsion has formed during my liquid-liquid extraction. How can I resolve this?

Answer: Emulsions are a common frustration where the organic and aqueous layers fail to separate cleanly. They are often caused by finely dispersed solids or amphiphilic molecules at the interface.

Probable Causes & Solutions:

  • Vigorous Shaking : Shaking the separatory funnel too aggressively can lead to emulsions. Instead, gently invert the funnel multiple times to allow for mixing.[5]

  • High Concentration : The reaction mixture may be too concentrated. Try diluting with more organic solvent and water.

  • Presence of Solids : If fine solids are present, filtering the entire mixture through a pad of Celite before extraction can prevent emulsion formation.

  • Breaking an Existing Emulsion :

    • Time : Let the separatory funnel stand undisturbed for 10-20 minutes.

    • Brine Wash : Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break up the emulsion.[7]

    • Filtration : As a last resort, filter the entire mixture through Celite.

Q3: How can I be sure my organic layer is truly dry before solvent evaporation?

Answer: Removing all traces of water is crucial to prevent the product from oiling out and to obtain an accurate crude weight.[7] Anhydrous salts like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are used for this purpose.

  • Procedure : Add a small amount of the drying agent to the organic solution in an Erlenmeyer flask and swirl.[7]

  • Visual Cue : If the drying agent clumps together at the bottom, water is still present.[6] Continue adding small portions of the drying agent until some of it remains free-flowing and powdery, resembling a "snow globe" effect when swirled.[7]

  • Final Step : Allow the solution to stand for 5-10 minutes. Then, filter the solution by gravity to remove the drying agent before evaporating the solvent.[6]

Section 3: Troubleshooting Guide: Amide Coupling Reactions

Amide couplings are a cornerstone of synthesis, but the reagents used often complicate the work-up.[8]

Problem 1: My product is contaminated with a white, insoluble solid after a DCC-mediated coupling.

Probable Cause: This solid is almost certainly N,N'-dicyclohexylurea (DCU), the byproduct of the dicyclohexylcarbodiimide (DCC) coupling agent.[9] DCU is notoriously insoluble in many common organic solvents.

Solution:

  • Initial Filtration : After the reaction is complete, cool the reaction mixture (sometimes to 0 °C) and perform a preliminary filtration to remove the bulk of the DCU.

  • Solvent Selection : DCU has very low solubility in dichloromethane (DCM) and acetonitrile (MeCN).[9] After removing the reaction solvent, you can often triturate or suspend the crude residue in cold DCM or MeCN and filter again to remove more DCU.[9]

  • Chromatography : If DCU persists, it can often be removed by column chromatography, though it may streak. A less polar solvent system is often effective.

Problem 2: How do I remove water-soluble coupling agents like EDC and additives like HOBt?

Probable Cause: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and additives like 1-Hydroxybenzotriazole (HOBt) are designed to be water-soluble for easy removal.[10] Their presence in the final product indicates an insufficient aqueous wash.

Solution: A simple series of aqueous washes is highly effective.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl or 5% citric acid). This removes the basic EDC byproduct and any unreacted amine.

  • Follow with a wash using a dilute base solution (e.g., saturated NaHCO₃) to remove the acidic HOBt and any unreacted this compound.

  • Conclude with a brine wash to aid in layer separation and remove residual water.[7]

Problem 3: Unreacted starting amine is present in my crude product.

Probable Cause: The reaction may have been incomplete, or an excess of the amine was used.

Solution: An acidic wash is the most effective method.

  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Wash the organic layer two or three times with a dilute acid solution (e.g., 1M HCl).[5] The amine will be protonated to form a water-soluble ammonium salt and will partition into the aqueous layer.

  • Caution : This method is only suitable if your final product does not contain any acid-labile functional groups.

Section 4: Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions

The Suzuki coupling is a powerful method for C-C bond formation at the chloro-positions of the pyridine ring, but palladium catalyst and boron-containing reagents require specific removal strategies.[11][12][13]

Problem 1: My product is a grey or black solid/oil after purification. How do I remove residual palladium catalyst?

Probable Cause: The dark color is due to residual palladium, often in the form of palladium black.[14] This can occur if the catalyst degrades and precipitates during the reaction.

Solution:

  • Filtration through Celite/Silica : After the reaction, dilute the mixture with an organic solvent and filter it through a plug of Celite or silica gel. This will adsorb a significant portion of the palladium residues.

  • Activated Carbon : For stubborn cases, dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon for 15-30 minutes can be effective. The carbon adsorbs the palladium, and can then be removed by filtration through Celite.

  • Aqueous Washes : Sometimes, washing with an aqueous solution containing a chelating agent like saturated ammonium chloride (NH₄Cl) can help remove some metal residues.[15]

Problem 2: How do I remove excess boronic acid and its byproducts (boroxines)?

Probable Cause: Boronic acids and their dehydration-trimerization products (boroxines) can be difficult to separate from the desired product due to similar polarities.

Solution:

  • Basic Wash/Extraction : Many boronic acids can be removed with a basic aqueous wash (e.g., 1M NaOH). This converts the boronic acid to a water-soluble boronate salt. Be cautious if your product is base-sensitive (e.g., an ester).

  • Oxidative Work-up : A wash with an oxidizing agent like hydrogen peroxide (H₂O₂) under basic conditions can convert the boronic acid to the corresponding alcohol/phenol, which is often easier to separate.

  • Methanol Co-evaporation : Boronic acids can be removed by repeatedly dissolving the crude product in methanol and evaporating the solvent under reduced pressure. This process forms the volatile trimethyl borate ester.[15]

Section 5: Detailed Protocols

Protocol 1: Standard Aqueous Work-up for Acidic Products

This protocol is designed for isolating a carboxylic acid product from a reaction mixture containing neutral or basic impurities.

  • Dilution : Once the reaction is deemed complete, cool the mixture to room temperature. Dilute it with 3-5 volumes of an appropriate organic solvent (e.g., ethyl acetate).

  • Base Extraction : Transfer the mixture to a separatory funnel. Add 1-2 volumes of saturated aqueous NaHCO₃ solution.

  • Mixing : Stopper the funnel and invert it gently several times, venting frequently to release any CO₂ gas that may form.[5]

  • Separation : Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat : Repeat the extraction of the organic layer with fresh NaHCO₃ solution 1-2 more times. Combine all aqueous extracts.

  • Back-Wash (Optional) : Wash the combined aqueous layers with a small portion of fresh organic solvent to remove any trapped neutral impurities.

  • Acidification : Cool the combined aqueous extracts in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH is ~2-3 (check with pH paper). A precipitate should form.

  • Isolation : Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water, followed by a small amount of a cold, non-polar solvent (like hexane) to aid drying.

  • Drying : Dry the product under high vacuum.

Protocol 2: Work-up for Palladium Catalyst and Boronic Acid Removal

This protocol is tailored for the purification of a neutral product from a Suzuki coupling reaction.

  • Initial Filtration : Cool the reaction mixture and dilute with ethyl acetate or toluene. Filter the mixture through a short plug of Celite to remove the bulk of the palladium black. Wash the Celite pad with additional solvent.

  • Transfer & Wash : Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • 1M NaOH (aqueous) (2x): To remove excess boronic acid.

    • Water (1x)

    • Brine (1x)

  • Drying : Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Decolorization : Filter off the drying agent. If the solution is still dark, add a small amount of activated carbon (approx. 5-10% by weight of the crude product) and stir for 20 minutes.

  • Final Filtration : Filter through another pad of Celite to remove the carbon.

  • Concentration : Concentrate the clear, colorless (or pale yellow) filtrate under reduced pressure to yield the crude product, which can then be further purified by chromatography or crystallization.

Section 6: Visual Workflow

The following diagram provides a decision-making framework for selecting an appropriate work-up strategy based on the properties of your product and the key impurities present.

Workup_Decision_Tree start Reaction Complete product_type What is the nature of your product? start->product_type acidic Acidic (e.g., Carboxylic Acid) product_type->acidic Acidic neutral Neutral (e.g., Amide, Ester) product_type->neutral Neutral basic Basic (e.g., Amine) product_type->basic Basic workup_acid 1. Dilute w/ Org. Solvent 2. Extract w/ aq. Base (NaHCO3) 3. Acidify aqueous layer 4. Filter/Extract Product acidic->workup_acid workup_neutral Identify Key Impurities neutral->workup_neutral workup_basic 1. Dilute w/ Org. Solvent 2. Extract w/ aq. Acid (HCl) 3. Basify aqueous layer 4. Extract Product basic->workup_basic coupling_reagent Water-Soluble? (EDC, HOBt) workup_neutral->coupling_reagent Coupling Reagents palladium Palladium Residue? (Suzuki) workup_neutral->palladium Metal Catalyst boronic_acid Boronic Acid? (Suzuki) workup_neutral->boronic_acid Boron Reagents dcu DCU Present? (DCC Coupling) workup_neutral->dcu Insoluble Byproducts sol_coupling Sequential Wash: 1. aq. Acid 2. aq. Base 3. Brine coupling_reagent->sol_coupling sol_pd Filter through Celite/Silica Plug palladium->sol_pd sol_boronic Wash with aq. Base (NaOH) boronic_acid->sol_boronic sol_dcu Filter reaction mixture. Triturate with DCM/MeCN. dcu->sol_dcu

Caption: Decision tree for selecting a work-up strategy.

Section 7: References
  • ATZ Labs. (n.d.). Safety Data Sheet: 2,6-Dichloroisonicotinic Acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloroisonicotinic acid. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from [Link]

  • Nichols, L. (2021). Reaction Work-Ups. In Chemistry LibreTexts. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry & Biochemistry. Retrieved from [Link]

  • LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • Frontier, A. (2026). How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Gunda, P., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3400-3403. Available from [Link]

  • Reddit. (2022). Amide coupling help. r/Chempros. Retrieved from [Link]

  • JETIR. (n.d.). Synthesis, Characterization and Optimization Study of Nicotine Derivatives. Retrieved from [Link]

  • Indhupriya, M., & Kalla, R. M. N. (2025). Amide Bond Formation and Peptide Coupling. ResearchGate. Available from [Link]

  • MIT OpenCourseWare. (2010). Reaction Work-Up I. YouTube. Retrieved from [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Reddit. (2020). What is the proper way to set up a suzuki coupling?. r/chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Scaling Up 2,5-Dichloroisonicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for troubleshooting the synthesis of 2,5-dichloroisonicotinic acid, a crucial intermediate in the pharmaceutical and agrochemical industries.[1] We will delve into the common challenges encountered during the scale-up of this process, offering scientifically grounded explanations and actionable solutions.

Part 1: Core Reaction and Scale-Up Challenges

The synthesis of this compound typically involves the carboxylation of a 2,5-dichloropyridine precursor.[2] While numerous methods exist for pyridine carboxylation, a common route involves the formation of a Grignard or organolithium reagent followed by quenching with carbon dioxide. Though effective at the lab scale, this process presents significant hurdles when transitioning to pilot or production scale.[3]

The primary challenges in scaling up this synthesis are rooted in the fundamental principles of chemical engineering:

  • Heat Transfer: Exothermic reactions, such as the formation of Grignard reagents, are difficult to control in large reactors due to a lower surface-area-to-volume ratio.[4] This can lead to localized "hot spots," promoting side reactions and reducing yield.

  • Mass Transfer (Mixing): Achieving uniform mixing in a large vessel is critical to ensure that reactants are evenly distributed and that the temperature is homogenous throughout the reaction mass.[5][6] Inefficient mixing can result in low yields and the formation of impurities.[5][6]

  • Reaction Kinetics: The rate of reaction can be influenced by the efficiency of mixing and heat transfer, making it difficult to maintain consistent reaction profiles between scales.[7]

Part 2: Troubleshooting Guide in Q&A Format

Q1: We are observing a significant decrease in yield and an increase in impurities when moving from a 1-liter flask to a 50-liter reactor. What are the likely causes?

This is a classic scale-up issue, often attributable to inadequate control over heat and mass transfer.[3][8]

Possible Causes and Solutions:

  • Poor Mixing and Hot Spot Formation:

    • The Problem: In a larger reactor, it is more challenging to achieve the same level of mixing as in a small flask.[5] This can lead to localized areas of high temperature, especially during the exothermic formation of the Grignard reagent, which can cause decomposition of the reagent and the formation of byproducts.[9]

    • The Solution:

      • Agitator Design: Ensure the reactor is equipped with an appropriate agitator. A pitched-blade turbine or a retreat curve impeller can provide better axial and radial flow compared to a simple paddle stirrer, leading to more efficient mixing.[10]

      • Baffles: The use of baffles in the reactor is crucial to prevent vortex formation and improve mixing.[11]

      • Stirring Rate: The stirring rate (RPM) should be adjusted to maintain a similar tip speed of the agitator as in the smaller scale to achieve comparable mixing.

  • Inefficient Heat Removal:

    • The Problem: The reduced surface-area-to-volume ratio in a larger reactor makes it harder to dissipate the heat generated during the reaction.[4] This can lead to a runaway reaction, posing a significant safety hazard.[12][13]

    • The Solution:

      • Controlled Reagent Addition: The rate of addition of the Grignard reagent or the alkyl halide should be carefully controlled to match the cooling capacity of the reactor.

      • Jacketed Reactor: Utilize a jacketed reactor with a high-performance heat transfer fluid to effectively control the temperature.

      • Reaction Calorimetry: Consider performing reaction calorimetry studies at the lab scale to understand the heat flow of the reaction and to model the thermal behavior at a larger scale.

Troubleshooting Flowchart for Low Yield on Scale-Up

G start Low Yield and High Impurities on Scale-Up check_mixing Evaluate Mixing Efficiency start->check_mixing check_heat Assess Heat Transfer start->check_heat check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents stirrer_adequate Is the agitator design and speed sufficient for the vessel size? check_mixing->stirrer_adequate temp_spikes Are there temperature spikes during reagent addition? check_heat->temp_spikes reagent_purity Is the purity of starting materials confirmed? check_reagents->reagent_purity baffles_present Are baffles installed in the reactor? stirrer_adequate->baffles_present Yes optimize_stirring Optimize agitator type and speed. Consider baffles. stirrer_adequate->optimize_stirring No baffles_present->optimize_stirring No end Yield and Purity Improved baffles_present->end Yes slow_addition Reduce the reagent addition rate. temp_spikes->slow_addition Yes improve_cooling Improve cooling efficiency of the reactor jacket. temp_spikes->improve_cooling No purify_reagents Purify or re-source starting materials. reagent_purity->purify_reagents No reagent_purity->end Yes optimize_stirring->end slow_addition->end improve_cooling->end purify_reagents->end

Sources

Technical Support Center: Improving Regioselectivity in 2,5-Dichloroisonicotinic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,5-dichloroisonicotinic acid. This versatile building block is crucial in the synthesis of pharmaceuticals and advanced materials, yet its reactivity can present challenges, particularly concerning regiocontrol.[1][2] This document provides in-depth, field-proven insights to help you navigate these complexities and achieve your desired synthetic outcomes. We will move beyond simple protocols to explain the underlying principles that govern selectivity, empowering you to troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the core principles governing the reactivity of this compound.

Question 1: What are the primary factors that control regioselectivity in reactions with this compound?

Answer: The regioselectivity of nucleophilic aromatic substitution (SNAr) on this compound is a result of a delicate balance between three main factors:

  • Electronic Effects: The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack.[3] This effect is most pronounced at the positions ortho (C2/C6) and para (C4) to the ring nitrogen. In this molecule, the C2 position is electronically activated by the nitrogen. The carboxylic acid at C4 is a powerful electron-withdrawing group, which further deactivates the ring and strongly activates its ortho positions, namely C3 and C5. Therefore, you have competing electronic activation: the ring nitrogen activates the C2 position, while the carboxylic acid activates the C5 position.

  • Meisenheimer Intermediate Stability: The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[4][5][6] The stability of this complex is paramount. Electron-withdrawing groups positioned ortho or para to the site of attack can delocalize the negative charge through resonance, stabilizing the intermediate and accelerating the reaction.[5][6] Attack at C5 allows for stabilization by the adjacent carboxylic acid, while attack at C2 benefits from stabilization by the ring nitrogen.

  • Steric Hindrance: The local environment around the C2 and C5 positions can influence the approach of the incoming nucleophile.[7][8] The C2 position is flanked by the ring nitrogen and a C-H bond, whereas the C5 position is adjacent to the potentially bulky carboxylic acid group. The size of the nucleophile can therefore play a significant role in determining the reaction site.[9][10]

Question 2: Which position, C2 or C5, is inherently more reactive towards nucleophiles and why?

Answer: Predicting the more reactive position is not straightforward as it depends on the specific reaction conditions. However, we can analyze the contributing factors:

  • Activation for C5 Attack: The carboxylic acid group at C4 provides powerful activation at the adjacent C5 position. The intermediate formed upon nucleophilic attack at C5 is significantly stabilized by charge delocalization onto the carboxyl group.

  • Activation for C2 Attack: The pyridine nitrogen activates the C2 position. While this is a strong activating effect typical for pyridinic systems, it may be comparatively weaker than the direct ortho-activation provided by the carboxylic acid for the C5 position.

In many classical SNAr reactions, the C5 position is often favored due to the superior stabilization of the Meisenheimer intermediate by the adjacent carboxyl group. However, this preference can be overturned by modifying reaction conditions or the nucleophile itself.

Question 3: How does the state of the carboxylic acid (protonated vs. deprotonated) influence the reaction?

Answer: The protonation state of the carboxylic acid is a critical but often overlooked control element.

  • Carboxylic Acid (COOH): In its neutral, protonated form (under acidic or neutral conditions), the group is strongly electron-withdrawing, providing maximum electronic activation for nucleophilic attack at the C5 position.

  • Carboxylate (COO⁻): Under basic conditions, the group is deprotonated to form a carboxylate. While still inductively electron-withdrawing, its overall activating effect is significantly diminished compared to the protonated form. This can reduce the electronic preference for C5, potentially making the C2 position more competitive.

Therefore, controlling the reaction pH or the choice of base can be a subtle yet effective tool for tuning regioselectivity.

Part 2: Troubleshooting Guides for Common Selectivity Issues

This section provides structured solutions to specific experimental challenges.

Problem: My reaction yields a mixture of C2 and C5 substituted products. How can I favor a single regioisomer?

This is the most common issue encountered. Achieving high selectivity requires manipulating the balance of electronic and steric factors.

Potential Cause: Competing electronic activation at both sites and/or a lack of significant steric differentiation for the chosen nucleophile.

Solution A: Target C5 with High Selectivity via Directed ortho-Metalation

For definitive C5 functionalization, bypassing the SNAr mechanism in favor of directed ortho-metalation (DoM) is a highly effective strategy.[11] The carboxylate group acts as an excellent directed metalation group (DMG), guiding a strong base to selectively deprotonate the adjacent C5 position.

Workflow for C5-Selective Functionalization:

cluster_0 Step 1: In Situ Carboxylate Formation cluster_1 Step 2: Electrophilic Quench cluster_2 Step 3: Workup Start This compound in THF Base Add 2.2 eq. Strong Base (e.g., LDA, LiTMP) -78 °C Start->Base Deprotonation Intermediate1 Dilithiated Intermediate (carboxylate + C5-Li) Base->Intermediate1 Electrophile Add Electrophile (E+) (e.g., DMF, I₂, R-CHO) Intermediate1->Electrophile C5 Attack Intermediate2 C5-Functionalized Intermediate Electrophile->Intermediate2 Workup Aqueous Workup (e.g., NH₄Cl) Intermediate2->Workup Product Pure 5-Substituted-2-chloro- isonicotinic Acid Workup->Product

Caption: Directed ortho-Metalation workflow for C5 functionalization.

Detailed Protocol: Selective C5-Iodination

  • Setup: Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous THF at -78 °C (dry ice/acetone bath).

  • Deprotonation: Slowly add a solution of Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP) (2.2 eq) while maintaining the temperature at -78 °C. Stir for 1-2 hours. Causality: The first equivalent of base deprotonates the carboxylic acid, forming the directing group. The second equivalent deprotonates the C5 position.

  • Electrophilic Trap: Add a solution of iodine (I₂) (1.5 eq) in anhydrous THF. Allow the reaction to slowly warm to room temperature overnight.

  • Quench & Extraction: Quench the reaction with a saturated aqueous solution of NH₄Cl. Acidify with 1M HCl to pH ~3 and extract the product with ethyl acetate.

  • Purification: Purify by column chromatography or recrystallization to yield 2-chloro-5-iodoisonicotinic acid.

Solution B: Target C2 with High Selectivity using Steric Control and Catalyst Choice

Favoring the C2 position often requires diminishing the strong electronic preference for C5 and leveraging steric or catalytic effects.

1. Employ a Bulky Nucleophile: If the nucleophile is sterically demanding, it may preferentially attack the less hindered C2 position, avoiding interaction with the C4-carboxylic acid group.

2. Use Palladium-Catalyzed Cross-Coupling: For certain transformations like amination, palladium-catalyzed reactions such as the Buchwald-Hartwig amination can exhibit different regioselectivity compared to SNAr. For some dichloropyridine isomers, C2 selectivity is favored under these conditions.[12]

Workflow for C2-Selective Buchwald-Hartwig Amination:

Reactants This compound Ester + Amine (R₂NH) Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) Reactants->Catalyst Mix Base_Solvent Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene/Dioxane) Heat (80-110 °C) Catalyst->Base_Solvent Add Product Predominantly C2-aminated product Base_Solvent->Product Reaction

Caption: General workflow for C2-selective cross-coupling.

Detailed Protocol: C2-Selective Amination (Conceptual) Note: The carboxylic acid must be protected, typically as an ester (e.g., methyl or ethyl), to be compatible with the basic conditions of the coupling reaction.

  • Setup: To a reaction vessel under an inert atmosphere, add the methyl 2,5-dichloroisonicotinate (1.0 eq), the desired amine (1.2 eq), a palladium catalyst like Pd₂(dba)₃ (2-5 mol%), and a suitable ligand like Xantphos (4-10 mol%).

  • Reaction: Add a strong, non-nucleophilic base such as Cs₂CO₃ (2.0 eq) and anhydrous solvent (e.g., toluene or dioxane).

  • Heating: Heat the mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed. Causality: The palladium catalyst preferentially undergoes oxidative addition into the C-Cl bond at the C2 position, leading to the observed regioselectivity.

  • Workup: Cool the reaction, filter through celite to remove the catalyst, and perform a standard aqueous workup and extraction.

  • Purification: Purify the resulting C2-aminated ester via column chromatography. The ester can then be hydrolyzed back to the carboxylic acid if needed.

Part 3: Data Summary & Mechanistic Visualization

Table 1: Influence of Reaction Parameters on C2:C5 Selectivity in SNAr

The following table summarizes expected outcomes based on established chemical principles. Actual ratios are highly substrate and nucleophile-dependent and must be determined empirically.

ParameterCondition AExpected C2:C5 Ratio (A)Condition BExpected C2:C5 Ratio (B)Rationale
Nucleophile Size Sodium Methoxide (Small)30:70Potassium tert-Butoxide (Bulky)60:40Bulky nucleophiles disfavor attack at the more hindered C5 position.[9][10]
Base Stoichiometry 1.0 eq K₂CO₃ (Weak Base)25:752.2 eq NaH (Strong Base)40:60A strong base deprotonates the COOH, reducing its C5-activating effect.
Solvent Dioxane (Less Polar)35:65DMSO (Polar Aprotic)20:80Polar aprotic solvents stabilize the charged Meisenheimer complex, amplifying the electronic preference for C5.
Temperature 25 °C20:80 (Kinetic)100 °C35:65 (Thermodynamic)Higher temperatures can sometimes favor the more sterically accessible C2 product if the C5 reaction is reversible or if kinetic/thermodynamic control differs.
Mechanistic Diagram: SNAr Attack at C2 vs. C5

This diagram illustrates the formation of the key Meisenheimer intermediates.

Caption: Competing SNAr pathways and intermediate stabilization.

References

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. 13

  • XtalPi Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. 14

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. 12

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Link

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Link

  • ResearchGate. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Link

  • Ben N. (2019). Nucleophilic aromatic substitutions. YouTube. Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link

  • MDPI. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Link

  • PubMed Central (PMC). (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Link

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Link

  • PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Link

  • PubMed Central (PMC). (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Link

  • The Organic Chemistry Tutor. (2020). Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. Link

  • ResearchGate. (2025). Steric effects on the control of endo/exo-selectivity in the asymmetric cycloaddition reaction of 3,4-dimethyl-1-phenylarsole. Link

  • C&EN. (2002). Steric, Solvent Effects Uncoupled. Link

  • Royal Society of Chemistry. (2016). Steric hindrance inhibits excited-state relaxation and lowers the extent of intramolecular charge transfer in two-photon absorbing dyes. Link

  • ResearchGate. (2025). Strong Steric Hindrance Effect on Excited State Structural Dynamics of Cu(I) Diimine Complexes. Link

  • PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Link

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Technical Support Center: Catalyst Poisoning in Reactions with 2,5-Dichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with catalyst performance in reactions involving 2,5-Dichloroisonicotinic acid. Here, we will explore the common causes of catalyst poisoning and provide actionable troubleshooting strategies to ensure the success of your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction with this compound is sluggish or has stalled. What are the likely causes?

A1: A stalled or sluggish palladium-catalyzed cross-coupling reaction is a frequent indicator of catalyst poisoning. The primary culprits in reactions involving this compound are often related to the substrate itself or impurities.

  • Substrate-Induced Poisoning: The nitrogen atom in the pyridine ring of your substrate can coordinate strongly with the palladium center.[1][2] This is a well-documented phenomenon with nitrogen-containing heterocycles, which can act as ligands, occupying the active sites and preventing the catalytic cycle from proceeding.[1]

  • Impurity-Induced Poisoning: Trace impurities in your this compound or other reagents can be potent catalyst poisons. Common problematic impurities include:

    • Sulfur Compounds: If sulfur-containing reagents were used in the synthesis of your starting material, residual sulfur can irreversibly poison palladium catalysts.[3][4][5]

    • Other Nitrogenous Compounds: Unreacted starting materials or byproducts from the synthesis of this compound can compete with the desired substrate for catalyst coordination.[6]

  • Product Inhibition: In some cases, the product of the reaction can be a more effective ligand for the catalyst than the starting material, leading to product inhibition as the reaction progresses.[7]

Q2: What are the visual or analytical signs of catalyst poisoning in my reaction?

A2: Beyond a decrease in reaction rate, there are several indicators of catalyst poisoning:

  • Incomplete Conversion: The reaction may stop before the limiting reagent is fully consumed, even with extended reaction times.[7]

  • Change in Selectivity: You may observe the formation of unexpected side products.[7]

  • Visual Changes: In heterogeneous catalysis (e.g., with Pd/C), you might observe a change in the appearance of the catalyst, such as aggregation. For homogeneous catalysts, a color change in the reaction mixture could indicate a change in the palladium species.

  • Need for Harsher Conditions: You may find that you need to increase the temperature, pressure, or catalyst loading to achieve a conversion that was previously possible under milder conditions.[7]

Q3: Which types of catalysts are most susceptible to poisoning in this context?

A3: Palladium-based catalysts, which are frequently used for cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings, are particularly sensitive to poisons.[8][9] Both homogeneous and heterogeneous palladium catalysts can be affected. Nickel catalysts, sometimes used as a more economical alternative to palladium, are also known to be poisoned by nitrogen and sulfur compounds.[6]

Q4: Can I regenerate a poisoned catalyst?

A4: The reversibility of catalyst poisoning depends on the nature of the poison.

  • Reversible Poisoning: If the poison is weakly adsorbed to the catalyst surface, it may be possible to regenerate the catalyst. This can sometimes be achieved by washing the catalyst or by thermal treatment.[3]

  • Irreversible Poisoning: Strong chemisorption, as is often the case with sulfur compounds, can lead to permanent deactivation.[4] In such cases, the catalyst will likely need to be replaced.[7] Some specific regeneration procedures involving chemical treatments have been developed for certain types of poisoning.[10][11] For instance, treatment with a base may help in cases of poisoning by nitrogen compounds.[10]

Section 2: Troubleshooting Guides

Guide 1: Diagnosing the Source of Catalyst Poisoning

If you suspect catalyst poisoning, a systematic approach is necessary to identify the root cause.

Step 1: Reagent Purity Check

  • Action: Analyze all starting materials and reagents (this compound, coupling partner, solvent, base) for impurities.

  • Technique: Utilize techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify any potential poisons. Pay close attention to trace amounts of sulfur- or nitrogen-containing compounds.

  • Rationale: Impurities are a common and often overlooked source of catalyst deactivation.[8] Ensuring the purity of your reagents is the first and most critical step.

Step 2: Control Experiment with a "Clean" Substrate

  • Action: Run the reaction with a model substrate that is known to be "clean" and does not contain a potentially poisoning functional group (e.g., a simple aryl halide instead of this compound).

  • Rationale: If the reaction proceeds smoothly with the model substrate, it strongly suggests that your this compound or impurities within it are the source of the problem.

Step 3: Catalyst Loading Study

  • Action: Incrementally increase the catalyst loading in your reaction.

  • Rationale: While not an ideal solution, if a higher catalyst loading restores the reaction rate, it can be a temporary workaround and indicates that a portion of the catalyst is being deactivated.[7] This is a diagnostic tool, and the ultimate goal should be to eliminate the source of poisoning.

Catalyst Loading (mol%)Observed Reaction RateImplication
1StalledSignificant poisoning
2.5SluggishPartial compensation for poisoning
5ModerateHigher loading overcomes some deactivation

Step 4: Ligand Variation

  • Action: If using a homogeneous catalyst, experiment with different ligands.

  • Rationale: The choice of ligand can significantly impact the catalyst's stability and resistance to poisoning. Bulky electron-rich phosphine ligands, for example, can sometimes protect the metal center from coordination with poisons.

Guide 2: Mitigating Catalyst Poisoning

Once you have a better understanding of the potential source of poisoning, you can implement strategies to mitigate its effects.

Strategy 1: Purification of this compound

  • Action: Purify your this compound before use.

  • Technique: Recrystallization or column chromatography are effective methods for removing non-volatile impurities.

  • Rationale: This is the most direct way to eliminate substrate-borne poisons.

Strategy 2: Use of Additives or Scavengers

  • Action: Introduce an additive to the reaction mixture that can preferentially bind to the poison.

  • Example: For sulfur poisoning, adding a small amount of a sacrificial metal, such as copper powder, can sometimes sequester the sulfur, protecting the palladium catalyst.

  • Rationale: The scavenger acts as a "poison sink," preventing the deactivation of the primary catalyst.

Strategy 3: Optimization of Reaction Conditions

  • Action: Systematically vary the reaction temperature, solvent, and base.

  • Rationale: The strength of the interaction between the poison and the catalyst can be temperature-dependent. A different solvent or base might also alter the coordination environment of the catalyst, making it less susceptible to poisoning.

Strategy 4: Catalyst Pre-activation

  • Action: Ensure that your active catalyst species is being generated efficiently before adding the potentially poisoning substrate.

  • Rationale: For some palladium(II) precatalysts, an induction period is required to form the active palladium(0) species.[12][13] If the substrate is present during this phase, it may interfere with the activation process.

Section 3: Visualizing the Problem

To better understand the mechanisms at play, the following diagrams illustrate the catalytic cycle and how poisons can disrupt it.

Catalyst Deactivation Pathway

Active_Catalyst Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition + Substrate Poisoned_Catalyst Poisoned Pd Complex (Inactive) Active_Catalyst->Poisoned_Catalyst + Poison Substrate 2,5-Dichloroisonicotinic Acid Poison Poison (e.g., Sulfur, excess N-compound) Transmetalation Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst + Product Product Desired Product

Caption: The catalytic cycle and the point of catalyst deactivation by a poison.

Troubleshooting Workflow

Start Reaction Stalled/ Sluggish Check_Purity Check Reagent Purity Start->Check_Purity Pure Reagents Pure? Check_Purity->Pure Purify Purify Starting Materials Pure->Purify No Control_Exp Run Control Experiment Pure->Control_Exp Yes Purify->Check_Purity Control_OK Control OK? Control_Exp->Control_OK Substrate_Issue Substrate is the Issue Control_OK->Substrate_Issue Yes Other_Issue Investigate Other Reaction Parameters Control_OK->Other_Issue No Optimize Optimize Conditions (Temp, Ligand, etc.) Substrate_Issue->Optimize Success Reaction Successful Optimize->Success

Caption: A systematic workflow for troubleshooting catalyst poisoning.

References

  • Regeneration of palladium based catalyst for methane abatment - DCL Inc. (n.d.).
  • Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Derivatives - Benchchem. (n.d.).
  • Sulfur Poisoning and Regeneration of Palladium-based Catalysts - RSC Publishing. (n.d.).
  • US3959382A - Method for reactivating palladium catalysts - Google Patents. (n.d.).
  • Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation | Request PDF - ResearchGate. (2025, August 6).
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. (n.d.).
  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). (n.d.).
  • ChemInform Abstract: Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations - ResearchGate. (2025, August 6).
  • Cross-Coupling Reaction Guide - Sigma-Aldrich. (n.d.).
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI. (2022, December 1).
  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison - J-Stage. (n.d.).
  • The effect of nitrogen doping on hydrogenation capability and stability of Cu-based catalyst in ester hydrogenation to methyl glycolate - ResearchGate. (n.d.).
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts - MDPI. (2020, December 15).
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2025, October 15).
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. (n.d.).
  • Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.).
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications. (2021, February 22).
  • Heck Reaction - Chemistry LibreTexts. (2023, June 30).
  • This compound synthesis - ChemicalBook. (n.d.).
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022, July 10).
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society. (n.d.).
  • Thermodynamic H-Abstraction Abilities of Nitrogen Centered Radical Cations as Potential Hydrogen Atom Transfer Catalysts in Y–H Bond Functionalization - PMC - PubMed Central. (n.d.).
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters - ACS Publications. (2021, March 23).
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (2025, January 22).
  • Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions - OUCI. (n.d.).
  • 12.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023, August 8).
  • Synthesis of 2-chloronicotinic acid - PrepChem.com. (n.d.).
  • This compound - Oakwood Chemical. (n.d.).
  • This compound - India Fine Chemicals. (n.d.).
  • Highly Efficient Catalytic Hydrogenation of Nitrobenzene on Cobalt- Immobilized Nitrogen-Doped Carbon: A Dual-Sites Syn… - OUCI. (n.d.).
  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry | Request PDF - ResearchGate. (2025, August 6).
  • Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing). (n.d.).
  • Novel synthetic 2,6-dichloroisonicotinate derivatives as effective elicitors for inducing the biosynthesis of plant secondary metabolites - PubMed. (n.d.).

Sources

Technical Support Center: Optimizing 2,5-Dichloroisonicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,5-dichloroisonicotinic acid. This versatile compound serves as a critical intermediate in the development of pharmaceuticals, particularly anti-cancer agents and antibiotics, as well as in the formulation of agrochemicals like herbicides and pesticides[1][2][3]. The inherent reactivity of the dichlorinated pyridine ring makes it a valuable building block, but also necessitates precise control over reaction conditions to achieve optimal yields and purity[1][2].

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the causality behind key experimental choices.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific challenges you may encounter during the synthesis of this compound, particularly via the common and effective route of carboxylating 2,5-dichloropyridine.

Question 1: My reaction yield is consistently low. What are the most probable causes and how can I fix them?

Answer: Low yield is a frequent issue that can almost always be traced back to a few critical parameters. The primary synthetic route involves a highly sensitive organolithium intermediate, which demands rigorous control over the reaction environment.

  • Sub-optimal Temperature Control: The lithiation of 2,5-dichloropyridine is a highly exothermic process. The most widely cited protocols mandate a reaction temperature of -75 °C[4]. If the temperature rises above this point, even locally, several side reactions can occur. These include decomposition of the lithiated intermediate and unwanted reactions with the solvent (tetrahydrofuran).

    • Solution: Ensure your cooling bath (e.g., dry ice/acetone) is stable and can dissipate heat effectively. Add the n-butyllithium solution very slowly (dropwise) to the solution of 2,5-dichloropyridine to prevent a rapid temperature spike. Continuous monitoring with a low-temperature thermometer is essential.

  • Presence of Moisture: n-Butyllithium is extremely pyrophoric and reacts violently with water. Any moisture in your glassware, solvents, or inert gas will quench the organolithium reagent, directly reducing the amount available for the desired reaction and thus lowering your yield.

    • Solution: All glassware must be rigorously dried in an oven (e.g., overnight at 120 °C) and cooled under a stream of dry, inert gas (argon or nitrogen). Solvents like tetrahydrofuran (THF) must be anhydrous. Using freshly opened bottles of anhydrous solvent or distilling from a suitable drying agent (e.g., sodium/benzophenone) is highly recommended.

  • Degraded n-Butyllithium Reagent: The concentration of commercially available n-butyllithium solutions can decrease over time, especially with frequent opening of the bottle. Using a concentration lower than assumed will result in an incomplete reaction.

    • Solution: It is best practice to titrate the n-butyllithium solution before use to determine its exact molarity. This ensures you are using the correct stoichiometric amount for the reaction.

  • Inefficient Carboxylation: The final step involves quenching the lithiated intermediate with carbon dioxide. This step must be rapid and efficient to outcompete any potential side reactions.

    • Solution: Use a large excess of freshly crushed dry ice[4]. Do not use old dry ice that has been sitting out, as it can accumulate a layer of water ice from atmospheric moisture. The most effective method is to pour the cold reaction mixture directly onto the crushed dry ice with vigorous stirring[4].

Question 2: I'm observing significant impurities in my final product. How can I identify and minimize them?

Answer: Impurity formation is often linked to the same factors that cause low yields, namely temperature and stoichiometry.

  • Common Impurities: The most common impurity is unreacted 2,5-dichloropyridine[5]. Other potential byproducts can arise from incorrect regioselectivity of lithiation if the reaction conditions are not optimal, or from reactions of the intermediate with other species in the flask.

  • Minimization Strategies:

    • Strict Temperature Adherence: Maintaining the reaction at -75 °C is the single most critical factor for ensuring the correct regioselectivity and preventing side reactions[4].

    • Use of a Chelating Agent: The addition of N,N,N',N'',N'''-pentamethyldiethylenetriamine (PMDTA) is recommended[4]. PMDTA is a chelating agent that complexes with the lithium ion, accelerating the rate of lithiation and enhancing its selectivity.

    • Controlled Reagent Addition: Add the n-butyllithium dropwise to maintain temperature and minimize the formation of localized "hot spots" where side reactions can occur.

    • Effective Quenching: A rapid and cold quench with excess CO₂ is vital. This ensures the desired carboxylation occurs before the lithiated intermediate has a chance to participate in other reactions.

  • Purification Protocol: A well-executed workup is key to isolating a pure product.

    • After quenching on dry ice, add water to the mixture.

    • Perform a wash with a non-polar organic solvent like diethyl ether. This will remove the unreacted, non-polar 2,5-dichloropyridine starting material, leaving the salt of your desired carboxylic acid in the aqueous layer[4].

    • Separate the aqueous layer and carefully acidify it with a strong acid (e.g., 5N HCl) to a pH of 1. This will protonate the carboxylate, causing the this compound to precipitate out of the solution[4].

    • The precipitated white solid can be collected by filtration. For higher purity, recrystallization from a solvent like ethanol is effective[4].

Question 3: How do I determine the optimal reaction time? Is longer always better?

Answer: No, longer is not necessarily better. The goal is to allow the reaction to reach completion without providing excess time for side reactions or product degradation to occur.

  • Optimal Lithiation Time: For the lithiation step, a reaction time of 2 hours at -75 °C is a well-established starting point[4]. This duration is typically sufficient for the complete formation of the lithiated pyridine intermediate.

  • Monitoring Reaction Progress: The most reliable way to determine the optimal time for your specific setup is through reaction monitoring. This can be done by carefully taking small aliquots from the reaction mixture at different time points (e.g., 1 hr, 1.5 hr, 2 hr, 2.5 hr). Each aliquot should be quenched and analyzed by a suitable technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the 2,5-dichloropyridine starting material. The optimal reaction time is the point at which the starting material is fully consumed.

  • Risks of Extended Reaction Times: Even at -75 °C, the lithiated intermediate is not indefinitely stable. Extending the reaction time unnecessarily increases the potential for decomposition or side reactions, which can lead to a decrease in yield and an increase in impurities.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature profile for the entire synthesis process?

Answer: The synthesis has distinct temperature stages that are critical for success.

StageRecommended TemperatureRationale
Lithiation -75 °CEssential for the stability of the organolithium intermediate and to ensure high regioselectivity of the reaction[4].
Carboxylation (Quench) -78.5 °C (Dry Ice)A very low temperature and large excess of CO₂ ensures rapid and efficient trapping of the lithiated species, maximizing yield[4].
Aqueous Workup Room TemperatureOnce the reactive intermediate is quenched, the subsequent extraction and precipitation steps can be safely performed at room temperature.
Recrystallization Varies (e.g., boiling ethanol)The temperature depends on the chosen solvent system for purification.

Q2: Are there modern, alternative methods for this synthesis?

Answer: Yes, while the organolithium route is a robust and high-yielding classical method, modern chemistry offers alternatives that may proceed under milder conditions.

  • Electrochemical Carboxylation: Recent research has demonstrated that pyridines can be carboxylated directly using CO₂ in an electrochemical cell[6][7]. A key advantage of this method is that the regioselectivity (e.g., C4 vs. C5 carboxylation) can sometimes be controlled simply by changing the electrochemical reactor setup (divided vs. undivided cell)[7].

  • Transition Metal Catalysis: Copper-catalyzed methods have been developed for the C-4 selective carboxylation of pyridines with CO₂ at room temperature[8]. These methods often exhibit good functional group tolerance but may require more complex catalyst and ligand systems.

These emerging techniques are powerful but may require specialized equipment or more extensive optimization compared to the well-documented organolithium pathway.

Q3: How critical is the purity of the starting 2,5-dichloropyridine?

Answer: Starting material purity is extremely important. Any reactive impurities in the 2,5-dichloropyridine could potentially be lithiated or could react with the n-butyllithium, consuming the reagent and introducing unwanted byproducts into your reaction mixture. Using a high-purity starting material (>98%) is strongly recommended to ensure a clean reaction and simplify the final purification process.

Experimental Workflow and Protocols

Visual Workflow for Synthesis

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_quench Carboxylation cluster_workup Workup & Purification Prep 1. Oven-dry all glassware 2. Cool under inert gas (Ar/N2) Solvents 3. Prepare anhydrous THF Setup 4. Dissolve 2,5-dichloropyridine and PMDTA in THF Solvents->Setup Inert Atmosphere Cool 5. Cool solution to -75 °C Setup->Cool Add_BuLi 6. Add n-BuLi dropwise (maintain -75 °C) Cool->Add_BuLi Stir 7. Stir for 2 hours at -75 °C Add_BuLi->Stir Quench 8. Pour mixture onto excess crushed dry ice Stir->Quench Hydrolysis 9. Add water Quench->Hydrolysis Wash 10. Wash with diethyl ether (remove organic impurities) Hydrolysis->Wash Acidify 11. Acidify aqueous layer to pH 1 (precipitates product) Wash->Acidify Filter 12. Filter to collect solid Acidify->Filter Recrystallize 13. Recrystallize from ethanol Filter->Recrystallize Product Pure this compound Recrystallize->Product

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

This protocol is adapted from established procedures and should be performed by qualified personnel with appropriate safety precautions in a chemical fume hood.[4]

Materials:

  • 2,5-Dichloropyridine

  • n-Butyllithium (n-BuLi) in hexanes (concentration pre-determined by titration)

  • N,N,N',N'',N'''-Pentamethyldiethylenetriamine (PMDTA)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (CO₂)

  • 5N Hydrochloric Acid (HCl)

  • Diethyl Ether

  • Ethanol (for recrystallization)

Procedure:

  • Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2,5-dichloropyridine (1.0 eq) and PMDTA (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -75 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a 1.6 M solution of n-BuLi in hexanes (1.0 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at -75 °C for 2 hours.

  • Carboxylation: In a separate beaker, place a large excess of freshly crushed dry ice. Quickly and carefully pour the cold reaction mixture onto the dry ice with vigorous stirring. Allow the mixture to warm to room temperature.

  • Workup:

    • Add water to the reaction mixture to dissolve the solids.

    • Transfer the mixture to a separatory funnel and wash with diethyl ether (3x) to remove any unreacted starting material and other non-polar impurities.

    • Collect the aqueous layer and cool it in an ice bath.

    • Slowly add 5N HCl with stirring until the pH reaches 1. A white precipitate should form.

  • Isolation:

    • Filter the precipitate using a Büchner funnel and wash the solid with cold water.

    • Dry the solid under vacuum to yield the crude this compound.

  • Purification:

    • Recrystallize the crude product from hot ethanol to obtain the pure this compound as a white solid.

References

  • Switchable site‐selective electrochemical C−H carboxylation of pyridines and analogues. - ResearchGate. Available at: [Link]

  • A Brief Introduction to Chemical Reaction Optimization - PMC - PubMed Central. Available at: [Link]

  • Late-Stage C4-Selective Carboxylation of Pyridines Using CO2 - ChemistryViews. Available at: [Link]

  • Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PMC. Available at: [Link]

  • Electrochemical carboxylation of pyridines a, Optimal conditions and... - ResearchGate. Available at: [Link]

  • Employing an Electrochemical Strategy for the Direct Carboxylation of Pyridines - AZoM. Available at: [Link]

  • CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid - Google Patents.
  • Synthesis of 2-Chloronicotinic Acid Derivatives - Atlantis Press. Available at: [Link]

  • CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents.
  • This compound - India Fine Chemicals. Available at: [Link]

Sources

Analytical methods for monitoring 2,5-Dichloroisonicotinic acid reaction progress

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Monitoring 2,5-Dichloroisonicotinic Acid Reactions

Welcome to the technical support center for the analytical monitoring of this compound (DCINA) reaction progress. This guide is designed for researchers, chemists, and drug development professionals who require robust and reliable methods to track the synthesis of this versatile compound. As a key intermediate in pharmaceutical and agrochemical development, accurate real-time or at-line analysis of DCINA is critical for optimizing reaction yield, minimizing impurities, and ensuring process consistency.[1]

This resource moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in fundamental analytical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for monitoring the formation of this compound?

The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. In-situ methods like FTIR and Raman spectroscopy can also be employed for real-time monitoring without sample extraction.[2][3]

Q2: How do I choose the best method for my specific reaction?

The choice depends on several factors: the reaction matrix, required sensitivity, desired level of structural information, and available instrumentation.

  • HPLC-UV/DAD is often the workhorse method. It is ideal for quantifying the disappearance of reactants and the appearance of the DCINA product in liquid samples. Given that DCINA is a non-volatile carboxylic acid, HPLC is a direct analysis technique that does not require derivatization.

  • GC-MS is highly sensitive and specific but requires a derivatization step to make the non-volatile DCINA (Boiling Point: ~406°C) amenable to gas-phase analysis.[4] This is typically done for impurity profiling where high separation efficiency is needed.

  • NMR Spectroscopy provides unparalleled structural information, allowing for the unambiguous identification of reactants, intermediates, products, and byproducts in the reaction mixture. It is excellent for mechanistic studies and can be made quantitative with the use of an internal standard.[5][6]

Q3: What are the key chemical properties of this compound I should consider for method development?

Understanding the molecule's properties is crucial.

  • Structure: A pyridine ring with two chlorine atoms and a carboxylic acid group.[7][8]

  • Acidity: The carboxylic acid group (pKa ~2-3) and the basicity of the pyridine nitrogen (pKa ~1-2) mean its ionization state is highly pH-dependent. This is a critical parameter in HPLC method development.

  • Volatility: It is a solid with a high boiling point, making direct GC analysis impossible.[4] A derivatization step to convert the carboxylic acid to a more volatile ester or silyl ester is mandatory for GC.[9]

  • Solubility: It is soluble in many organic solvents, but its solubility in aqueous solutions will depend on the pH.

Q4: How should I prepare my reaction samples for analysis?

Proper sample preparation is critical to prevent the reaction from continuing after sampling, which would lead to inaccurate results.[10]

  • Quench the Reaction: Immediately upon drawing a sample, it should be quenched. This can be done by rapidly cooling it in an ice bath and/or diluting it into a cold solvent.

  • Dilute: Dilute the sample to a concentration within the linear range of your analytical method. The dilution solvent should be compatible with your initial mobile phase (for HPLC) or derivatization solvent (for GC).

  • Filter: For HPLC, filter the diluted sample through a 0.22 or 0.45 µm syringe filter to remove particulate matter that could clog the column or instrument tubing.[11]

Method Selection Workflow

The following diagram outlines a logical workflow for selecting the appropriate analytical technique.

MethodSelection start Start: Need to monitor 2,5-DCINA reaction quant Primary Goal: Quantitative progress? start->quant struct Primary Goal: Structural ID of unknowns? quant->struct No hplc Use HPLC-UV/DAD quant->hplc Yes struct->quant No nmr Use NMR Spectroscopy struct->nmr Yes gc Need higher sensitivity or orthogonal method? hplc->gc end_struct End: Structural ID Method nmr->end_struct gc_ms Use GC-MS (with derivatization) gc->gc_ms Yes end_quant End: Quantitative Method gc->end_quant No gc_ms->end_quant

Caption: Decision tree for selecting an analytical method.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for this analysis. Here are solutions to frequent problems.

Q: My retention times are drifting or inconsistent. What is the cause?

  • Cause: The most likely culprit is a change in the mobile phase composition or an improperly equilibrated column.[12] Inconsistent mixing in the pump can also lead to this issue.[13]

  • Solution:

    • Ensure Column Equilibration: For reversed-phase columns, ensure you are flushing with at least 10-15 column volumes of the initial mobile phase before the first injection.

    • Check Mobile Phase: Prepare fresh mobile phase daily. If using buffers, ensure the pH is stable and that there is no microbial growth. Manually premixing solvents can rule out pump mixing issues.[14]

    • Thermostat the Column: Use a column oven to maintain a constant temperature, as even minor room temperature fluctuations can alter retention times.[12]

Q: The peak for this compound is broad and tailing. How can I improve the peak shape?

  • Cause: Peak tailing for a compound like DCINA is often caused by secondary interactions between the analyte and the silica stationary phase. The basic pyridine nitrogen and acidic carboxylic acid can interact with residual, acidic silanol groups on the silica surface, leading to poor peak shape.[15]

  • Solution:

    • Lower Mobile Phase pH: Add an acidifier like formic acid or phosphoric acid to the mobile phase to bring the pH to ~2.5-3.0. This protonates the silanol groups, minimizing their interaction with the basic pyridine nitrogen.

    • Use a High-Purity Column: Modern, high-purity silica columns (Type B) have fewer residual silanol groups and are less prone to this issue.

    • Check for Overload: Injecting too much sample can cause peak fronting or tailing. Try diluting your sample 10-fold to see if the peak shape improves.[13]

    • Consider Mixed-Mode Chromatography: For complex separations involving isomers or closely related pyridinecarboxylic acids, a mixed-mode column that combines reversed-phase and ion-exchange properties can provide superior resolution and peak shape.[16]

HPLCTroubleshooting start Problem: Peak Tailing for DCINA check_overload Is sample overloaded? start->check_overload dilute Action: Dilute sample and re-inject check_overload->dilute Yes check_ph Is mobile phase pH > 4? check_overload->check_ph No resolved Problem Resolved dilute->resolved lower_ph Action: Add acid (e.g., Formic) to lower pH to ~2.5-3.0 check_ph->lower_ph Yes check_column Using an older (Type A) silica column? check_ph->check_column No lower_ph->resolved change_column Action: Switch to a modern, high-purity (Type B) C18 column check_column->change_column Yes check_column->resolved No change_column->resolved

Caption: Troubleshooting flowchart for HPLC peak tailing.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q: I injected my reaction mixture but see no peak for this compound. Why?

  • Cause: As a carboxylic acid, DCINA is not volatile enough to pass through a GC column. It will likely remain in the injector port. Analysis by GC requires a chemical derivatization step to convert the polar carboxylic acid group into a less polar, more volatile functional group (e.g., an ester or a silyl ester).[9][17]

  • Solution:

    • Derivatize the Sample: The most common method is silylation. After evaporating the sample solvent, add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and heat gently (e.g., 60-70°C for 30 minutes) to form the trimethylsilyl (TMS) ester of DCINA.

    • Confirm Derivatization: Analyze the derivatized sample by GC-MS. The mass spectrum of the resulting peak should show a molecular ion corresponding to the TMS-derivatized DCINA.

GCMonitoring cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample 1. Take reaction -aliquot & quench evap 2. Evaporate solvent to dryness sample->evap deriv 3. Add derivatization reagent (e.g., BSTFA) & heat evap->deriv dissolve 4. Dissolve in GC-compatible solvent deriv->dissolve inject 5. Inject sample into GC-MS dissolve->inject separate 6. Separate components on GC column inject->separate detect 7. Detect & identify by Mass Spectrometry separate->detect

Caption: Workflow for GC-MS analysis including derivatization.

Q: I'm analyzing a complex mixture and worry about interferences from other chlorinated compounds. How can I ensure I'm only quantifying DCINA?

  • Cause: In complex matrices, other chlorinated species might co-elute and interfere with the quantification of your target analyte, especially with low-resolution mass spectrometers.[18][19]

  • Solution:

    • Use Selected Ion Monitoring (SIM): Instead of scanning all masses, program the mass spectrometer to only monitor specific, characteristic ions for derivatized DCINA. This dramatically increases sensitivity and selectivity.

    • Employ High-Resolution MS (HRMS): If available, GC-Orbitrap or GC-Q-TOF systems provide high mass accuracy, allowing you to distinguish your target compound from interferences based on their exact mass, even if they have the same nominal mass.[20][21]

    • Use an Inert Flow Path: Active compounds like chlorinated acids can interact with surfaces in the GC system. Using ultra-inert liners, columns, and gold seals minimizes these interactions, improving peak shape and reproducibility.[22]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: How can I use NMR to get quantitative data on my reaction's progress?

  • Cause: Standard NMR is inherently quantitative if proper experimental parameters are chosen. The area of a peak is directly proportional to the number of nuclei contributing to it.

  • Solution:

    • Use an Internal Standard: Add a known amount of an unreactive internal standard to your NMR tube. The standard should have a simple spectrum with at least one peak that does not overlap with any reactant or product signals.

    • Ensure Full Relaxation: Use a sufficiently long relaxation delay (d1), typically 5 times the longest T1 relaxation time of the nuclei you are integrating. This ensures all signals are fully relaxed before the next pulse, making the integration accurate.

    • Calculate Conversion: Identify a clean, well-resolved peak for a starting material and one for the DCINA product. Compare the integral of the product peak to the integral of the internal standard to calculate its concentration. Reaction conversion can be calculated from the relative integrals of the starting material and product peaks.[23]

Q: During my in-situ NMR monitoring, the peaks are shifting and the lineshapes are getting distorted. What should I do?

  • Cause: As a reaction proceeds, the physical properties of the solution (e.g., polarity, viscosity, ionic strength) can change. This alters the magnetic environment and degrades the magnetic field homogeneity (shimming).[24]

  • Solution:

    • Avoid Non-Deuterated Solvents if Possible: If the reaction must be run in non-deuterated solvents, the spectrometer's lock system cannot be used, making it susceptible to field drift.[25]

    • Re-shim Periodically: If the experiment is long, you may need to stop, re-shim the spectrometer, and restart the acquisition.

    • Use Robust Processing Software: Some modern NMR processing software includes algorithms to correct for peak shifting and phase distortions that occur during a reaction series.[25]

Data & Protocols

Table 1: Comparison of Primary Analytical Techniques
FeatureHPLC-UV/DADGC-MSNMR Spectroscopy
Sample Prep Dilute & FilterEvaporate, Derivatize, ReconstituteDilute in deuterated solvent +/- standard
Analysis Time 5-15 min per sample15-30 min per sample2-10 min per timepoint
Primary Use Quantitative analysis, Purity checksTrace impurity analysis, ConfirmationStructural elucidation, Mechanistic studies
Strengths Robust, direct analysis, widely availableHigh sensitivity & selectivityUnambiguous identification, minimal prep
Weaknesses Lower resolution than GCRequires derivatization, potential for thermal degradationLower sensitivity, higher equipment cost
Experimental Protocols

Protocol 1: HPLC-UV Method for Reaction Monitoring

This protocol provides a starting point for the analysis of this compound.

  • Instrumentation: HPLC system with UV or Diode Array Detector (DAD).

  • Column: High-purity C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Eluent A: Water with 0.1% Formic Acid

    • Eluent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • Start at 10% B, hold for 1 min.

    • Ramp to 90% B over 8 min.

    • Hold at 90% B for 2 min.

    • Return to 10% B and equilibrate for 3 min.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: Monitor at 280 nm.

  • Sample Preparation: Quench 50 µL of the reaction mixture in 950 µL of 50:50 water:acetonitrile. Vortex and filter through a 0.22 µm PTFE syringe filter.

Protocol 2: GC-MS Method with Silylation

This protocol is for sensitive detection and confirmation.

  • Sample Preparation (Derivatization):

    • Transfer 100 µL of the reaction mixture to a vial and evaporate to dryness under a stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature. The sample is ready for injection.

  • Instrumentation: Gas chromatograph with a Mass Spectrometric detector.

  • Column: 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp at 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition: Scan from m/z 50-500 or use SIM mode for target ions.

Protocol 3: Quantitative NMR (qNMR) for Reaction Monitoring

This protocol allows for quantification without a specific reference standard of the product.

  • Sample Preparation:

    • Prepare a stock solution of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) at a known concentration in a deuterated solvent (e.g., DMSO-d6).

    • In an NMR tube, add a precise volume of the internal standard stock solution (e.g., 500 µL).

    • At a specific reaction time point, withdraw a small, accurately weighed amount of the reaction mixture and add it to the NMR tube.

  • Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard 1D proton (zg30).

    • Relaxation Delay (d1): 20-30 seconds (to ensure full relaxation for accurate integration).

    • Number of Scans (ns): 8 or 16 (for good signal-to-noise).

  • Processing and Analysis:

    • Process the spectrum with Fourier transform, phase correction, and baseline correction.

    • Integrate the known peak of the internal standard and set its value to the corresponding number of protons.

    • Integrate a non-overlapping peak of the 2,5-DCINA product and a peak from a starting material.

    • Calculate the molar amount of product and reactant relative to the known molar amount of the internal standard.

References

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  • NMR Reaction Monitoring Robust to Spectral Distortions. (2025). PMC - NIH.
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Validation & Comparative

A Comparative Guide to the Reactivity of 2,5-Dichloroisonicotinic Acid and 2,6-Dichloroisonicotinic Acid for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel molecular entities. Dichloroisonicotinic acids are versatile scaffolds, offering multiple reaction sites for functionalization. This guide provides an in-depth comparison of the reactivity of two common isomers: 2,5-dichloroisonicotinic acid and 2,6-dichloroisonicotinic acid. Understanding their distinct electronic and steric characteristics is paramount for predicting their behavior in chemical transformations and for the rational design of synthetic routes.

Introduction: Structural and Electronic Overview

This compound and 2,6-dichloroisonicotinic acid are both derivatives of isonicotinic acid (pyridine-4-carboxylic acid) and are utilized as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] Their utility stems from the presence of two chlorine atoms, which act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, and a carboxylic acid group that can be readily modified.

While structurally similar, the different placement of the chlorine atoms on the pyridine ring leads to significant differences in their electronic properties and, consequently, their chemical reactivity.

CompoundStructureIUPAC Name
This compound this compound structure2,5-Dichloropyridine-4-carboxylic acid[3]
2,6-Dichloroisonicotinic acid 2,6-dichloroisonicotinic acid structure2,6-Dichloropyridine-4-carboxylic acid[4]

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack.[5] The two chlorine atoms on both isomers further enhance this electron deficiency through their inductive electron-withdrawing effects.

Acidity and the Influence of Chlorine Substitution

The acidity of the carboxylic acid proton and the basicity of the pyridine nitrogen are key parameters that influence the reactivity of these molecules, particularly in reactions involving acid-base catalysis or the generation of charged intermediates.

CompoundPredicted pKa (of conjugate acid)
2,5-Dichloropyridine-2.25 ± 0.10[6]
2,6-Dichloropyridine-3.02 ± 0.10[7]

The lower predicted pKa of 2,6-dichloropyridine suggests that the two chlorine atoms in the 2 and 6 positions exert a stronger combined electron-withdrawing effect on the pyridine nitrogen compared to the 2,5-substitution pattern. This is due to the proximity of both chlorine atoms to the nitrogen.

This enhanced electron-withdrawing effect in the 2,6-isomer is expected to translate to a higher acidity of the carboxylic acid group in 2,6-dichloroisonicotinic acid compared to the 2,5-isomer. A predicted pKa value for 2,6-dichloroisonicotinic acid is 2.63 ± 0.10.[8][9]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for these compounds is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the chlorine atoms. The rate and regioselectivity of these reactions are governed by both electronic and steric factors.

Electronic Effects and Regioselectivity

The pyridine nitrogen and the chlorine atoms are electron-withdrawing, making the carbon atoms of the ring electrophilic and susceptible to nucleophilic attack. The carboxylic acid group is also an electron-withdrawing group, further activating the ring towards SNAr.

  • 2,6-Dichloroisonicotinic acid: This molecule is symmetrical. The two chlorine atoms at the 2 and 6 positions are electronically and sterically equivalent. Therefore, monosubstitution will lead to a single product where the nucleophile replaces one of the chlorine atoms. The primary challenge in the functionalization of 2,6-dichloropyridine derivatives lies in achieving disubstitution, as the introduction of an electron-donating nucleophile in the first step deactivates the ring towards a second nucleophilic attack.[10]

  • This compound: This isomer is unsymmetrical, presenting a challenge of regioselectivity. The two chlorine atoms are in different electronic environments. The chlorine at the 2-position is ortho to the nitrogen, while the chlorine at the 5-position is meta to the nitrogen. In nucleophilic aromatic substitution on pyridines, the positions ortho and para to the nitrogen are generally more activated towards attack because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. Therefore, the chlorine at the 2-position is expected to be more reactive towards nucleophilic attack than the chlorine at the 5-position.

SNAr_Mechanism reactant Aryl Halide intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + Nu- nucleophile Nucleophile (Nu-) product Substituted Product intermediate->product - Cl- leaving_group Leaving Group (Cl-)

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Steric Effects

Steric hindrance can play a significant role in determining the site of nucleophilic attack.

  • 2,6-Dichloroisonicotinic acid: The chlorine atoms at the 2 and 6 positions are adjacent to the pyridine nitrogen. While this proximity enhances their electronic activation, it can also lead to steric hindrance, especially with bulky nucleophiles.

  • This compound: The chlorine at the 2-position is sterically more hindered than the chlorine at the 5-position due to its proximity to the carboxylic acid group at the 4-position. However, the electronic activation at the 2-position is generally the dominant factor.

Experimental Protocols: A Comparative Approach

The following are representative, generalized protocols for nucleophilic aromatic substitution on both isomers. The choice of solvent, base, and temperature is crucial and often requires optimization for specific nucleophiles.

General Protocol for Amination

This protocol describes a typical procedure for the reaction of the dichloroisonicotinic acids with an amine nucleophile.

Materials:

  • 2,5- or 2,6-dichloroisonicotinic acid

  • Amine nucleophile

  • Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dichloroisonicotinic acid (1.0 eq), the amine nucleophile (1.0-1.2 eq), and the base (2.0-3.0 eq).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-150 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Amination_Workflow start Combine Reactants: - Dichloroisonicotinic Acid - Amine - Base - Solvent reaction Heat under Inert Atmosphere start->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: Experimental workflow for the amination of dichloroisonicotinic acids.

Comparative Reactivity Summary

The following table summarizes the expected differences in reactivity between the two isomers based on the principles discussed.

FeatureThis compound2,6-Dichloroisonicotinic Acid
Symmetry AsymmetricalSymmetrical
Acidity Expected to be less acidicExpected to be more acidic
Reactivity towards SNAr Generally high, with the C2 position being more reactive.High, with both C2 and C6 positions being equally reactive.
Regioselectivity A mixture of 2- and 5-substituted products is possible, with the 2-substituted product likely predominating.A single monosubstituted product is formed.
Steric Hindrance The C2 position is sterically hindered by the adjacent carboxylic acid group.The C2 and C6 positions are sterically hindered by the adjacent nitrogen atom.

Conclusion and Outlook

Both this compound and 2,6-dichloroisonicotinic acid are valuable and reactive building blocks for the synthesis of functionalized pyridines. The choice between the two will largely depend on the desired substitution pattern of the final product.

  • 2,6-Dichloroisonicotinic acid is the preferred starting material when a symmetrical substitution pattern is desired or when selective monosubstitution at the 2- or 6-position is required.

  • This compound offers the potential for accessing more complex, unsymmetrical substitution patterns. However, careful control of reaction conditions is necessary to achieve the desired regioselectivity.

Further research into the precise reaction kinetics and the development of regioselective synthetic methodologies for the 2,5-isomer will undoubtedly expand the utility of these versatile building blocks in the creation of novel chemical entities with potential applications in medicine and agriculture.

References

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  • ResearchGate. Kinetics and mechanisms of the neutral and acid-catalysed hydrolyses of chloro-substituted alkyl acetates in aqueous solutions of constant ionic strength. [Link]

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A Comparative Guide to 2,5- and 3,5-Dichloroisonicotinic Acid: Synthesis, Properties, and Strategic Application

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in pharmaceutical and agrochemical development, the selection of a starting material is a critical decision that dictates the trajectory of a synthetic pathway. Dichloroisonicotinic acids, key heterocyclic building blocks, offer a prime example of how subtle isomeric differences can have profound implications for synthesis efficiency and the properties of the final product. This guide provides an in-depth comparative analysis of two common isomers, 2,5-dichloroisonicotinic acid and 3,5-dichloroisonicotinic acid, offering experimental data and strategic insights to inform your selection process.

Introduction: The Significance of Isomeric Distinction

Isonicotinic acid, a pyridine derivative with a carboxylic acid group at the 4-position, is a foundational scaffold in medicinal and agricultural chemistry. The introduction of chlorine atoms onto the pyridine ring significantly alters the molecule's electronic properties and reactivity, enhancing its utility as a synthetic intermediate.[1][2] Specifically, 2,5- and 3,5-dichloroisonicotinic acid serve as versatile precursors for a range of bioactive molecules, including herbicides, fungicides, and pharmaceuticals.[2][3][4]

However, the positional difference of the chlorine atoms—2,5 versus 3,5—is far from trivial. It directly influences the regioselectivity of subsequent reactions, the stability of intermediates, and the overall efficiency of the synthetic route. This guide will dissect these differences, moving from fundamental properties to a detailed examination of their respective syntheses and applications.

Physicochemical Properties: A Head-to-Head Comparison

The first step in understanding these isomers is to compare their fundamental physical and chemical properties. While both share the same molecular formula and weight, their structural arrangement leads to distinct characteristics.

PropertyThis compound3,5-Dichloroisonicotinic Acid
Structure this compound Structure3,5-Dichloroisonicotinic Acid Structure
CAS Number 88912-26-9[2][5][6]13958-93-5[7][8][9]
Molecular Formula C₆H₃Cl₂NO₂[1][5]C₆H₃Cl₂NO₂[7]
Molecular Weight 192.00 g/mol [1][2]192.00 g/mol [7]
Appearance White to light yellow powder/crystal[2]White to almost white powder/crystal[10]
Melting Point 227-229 °C[11]Not explicitly found, but solid at room temp.
Density 1.612 g/cm³[5]~1.6 g/cm³[7]
Boiling Point 406.014 °C at 760 mmHg[5]Not available

The key differentiator is the placement of the chlorine atoms. In the 2,5-isomer, the chlorine at the 2-position is ortho to the nitrogen, strongly influencing the ring's electronics through inductive effects. In the 3,5-isomer, the two chlorine atoms are symmetrically placed meta to the nitrogen, creating a different electronic environment and steric profile around the carboxylic acid group and the remaining ring positions. This structural variance is the root cause of the differences observed in their synthesis and reactivity.

A Tale of Two Syntheses: Yields and Mechanisms

The most striking divergence between these two isomers lies in their laboratory-scale synthesis, typically achieved through the carboxylation of their corresponding dichloropyridine precursors. The choice of reagents and the resulting yields are significantly different, reflecting the electronic and steric influences of the chlorine substituents.

Synthesis of this compound

The preparation of the 2,5-isomer proceeds via a directed ortho-metalation pathway starting from 2,5-dichloropyridine.

Synthesis of this compound Start 2,5-Dichloropyridine Reagent1 n-BuLi, PMDTA THF, -75°C Start->Reagent1 Lithiation Intermediate Lithium Intermediate Reagent1->Intermediate Reagent2 1. CO₂ (Dry Ice) 2. H₂O, HCl Intermediate->Reagent2 Carboxylation Product This compound (Yield: 87%) Reagent2->Product

Caption: Synthetic pathway for this compound.

This reaction is highly efficient, with reported yields as high as 87%.[11] The choice of n-butyllithium (n-BuLi) in the presence of N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA) at low temperatures (-75 °C) is crucial. The nitrogen atom of the pyridine ring directs the lithiation to the adjacent C4 position. The chlorine at C5 provides additional activation, making the C4 proton the most acidic. The subsequent quenching of the resulting organolithium intermediate with solid carbon dioxide (dry ice) affords the desired carboxylic acid after an acidic workup.[11]

Synthesis of 3,5-Dichloroisonicotinic Acid

The synthesis of the 3,5-isomer also starts from its corresponding precursor, 3,5-dichloropyridine, but requires a stronger, more sterically hindered base.

Synthesis of 3,5-Dichloroisonicotinic Acid Start 3,5-Dichloropyridine Reagent1 LDA, THF -78°C Start->Reagent1 Deprotonation Intermediate Lithium Intermediate Reagent1->Intermediate Reagent2 1. CO₂ (gas) 2. H₂O, HCl Intermediate->Reagent2 Carboxylation Product 3,5-Dichloroisonicotinic Acid (Yield: 41%) Reagent2->Product

Caption: Synthetic pathway for 3,5-dichloroisonicotinic acid.

This synthesis is notably less efficient, with a reported yield of only 41%.[8] The reaction necessitates the use of lithium diisopropylamide (LDA), a strong, non-nucleophilic base, to deprotonate the C4 position. The two electron-withdrawing chlorine atoms at the 3 and 5 positions increase the acidity of the C4 proton, allowing for its removal.[8] The resulting anion is then trapped by bubbling carbon dioxide gas through the solution. The significantly lower yield compared to the 2,5-isomer's synthesis may be attributed to factors such as the stability of the intermediate or competing side reactions.

Comparative Synthesis Insights
FeatureThis compound Synthesis3,5-Dichloroisonicotinic Acid Synthesis
Starting Material 2,5-Dichloropyridine3,5-Dichloropyridine
Key Reagent n-Butyllithium (n-BuLi) / PMDTALithium Diisopropylamide (LDA)
Temperature -75 °C-78 °C
Reported Yield 87% [11]41% [8]
Causality Highly efficient directed metalation.Less efficient deprotonation.

The takeaway for the synthetic chemist is clear: the preparation of this compound is substantially more efficient and higher-yielding under the reported conditions. This can be a decisive factor in large-scale synthesis campaigns where cost and material throughput are paramount.

Strategic Applications in Development

Both isomers are valuable building blocks, primarily in the agrochemical and pharmaceutical sectors.[2][4] Their utility stems from the reactivity of the carboxylic acid group (for amide coupling, esterification, etc.) and the potential for nucleophilic aromatic substitution of the chlorine atoms, although the latter often requires harsh conditions or activation.

  • This compound: This isomer is frequently used as an intermediate in the synthesis of pharmaceuticals, such as anti-cancer agents and antibiotics, and in creating potent herbicides and pesticides.[2] The asymmetric substitution pattern allows for the generation of complex molecules with specific stereochemistry.

  • 3,5-Dichloroisonicotinic Acid: Similarly, this isomer is a key component in the development of novel herbicides and fungicides.[4] The symmetric C2- and C6- positions offer a different regiochemical outcome for further functionalization compared to the 2,5-isomer.

The choice between the two is therefore dictated by the final target molecule. A synthetic plan that requires a substituent at the 2- or 6-position would favor the 3,5-isomer as a starting point, whereas a target with functionality at the 3- or 5- position might be more accessible from the 2,5-isomer.

Isomer Selection Workflow Start Define Target Molecule Structure Decision1 Is high synthetic yield a primary constraint? Start->Decision1 Decision2 Is the final structure symmetric at C2/C6? Decision1->Decision2 No Choice1 Prioritize 2,5-isomer pathway (87% yield) Decision1->Choice1 Yes Choice3 3,5-isomer is a logical precursor Decision2->Choice3 Yes Choice4 2,5-isomer offers more regiochemical options Decision2->Choice4 No Choice2 Consider 3,5-isomer pathway (41% yield)

Caption: Decision workflow for selecting the appropriate isomer.

Validated Experimental Protocols

To support reproducibility, the following self-validating protocols are provided based on published procedures.

Protocol 1: Synthesis of this compound[11]
  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve N,N,N',N'',N''-pentamethyldiethylenetriamine (5.3 mL, 25 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).

  • Cooling: Cool the solution to -75 °C using a dry ice/acetone bath.

  • Addition of n-BuLi: Slowly add n-butyllithium (1.6M in hexane, 25 mmol) to the solution and stir.

  • Substrate Addition: Add 2,5-dichloropyridine (3.7 g, 25 mmol) to the reaction mixture. Maintain the temperature at -75 °C and stir for 2 hours.

  • Carboxylation: Pour the reaction mixture onto an excess of freshly crushed dry ice.

  • Workup: Allow the mixture to warm. Add water (50 mL). Separate the aqueous phase and wash it with diethyl ether (3 x 20 mL).

  • Acidification & Isolation: Neutralize the aqueous phase with 5N HCl to pH 1. A precipitate will form.

  • Purification: Filter the precipitate and wash with water to yield the pure product. The filtrate can be extracted with ethyl acetate to recover additional product after evaporation and recrystallization from ethanol.

  • Expected Outcome: A white solid with a yield of approximately 87%.

Protocol 2: Synthesis of 3,5-Dichloroisonicotinic Acid[8]
  • LDA Preparation: In a flame-dried flask under an inert atmosphere, prepare an LDA solution by adding n-butyllithium (2.5M in hexane, 14.9 mL, 37.2 mmol) to a solution of diisopropylamine (4.10 g, 40.6 mmol) in anhydrous THF (25 mL) at -78 °C.

  • Substrate Addition: Slowly add a solution of 3,5-dichloropyridine (5.00 g, 33.8 mmol) to the LDA solution at -78 °C.

  • Carboxylation: Bubble carbon dioxide gas through the reaction mixture. The solution will turn from clear to brown with precipitate formation.

  • Warming & Quenching: Allow the reaction mixture to slowly warm to room temperature over 2 hours. Quench the reaction with water (20 mL).

  • Workup: Partition the mixture between diethyl ether (100 mL) and 1M NaOH (100 mL).

  • Acidification & Extraction: Separate the aqueous layer and acidify to pH 1 with concentrated HCl. Extract the acidified layer with dichloromethane containing 10% methanol.

  • Isolation & Purification: Combine the organic layers, dry with anhydrous magnesium sulfate, and remove the solvent under vacuum to yield a brown solid. Recrystallize the solid from ethanol to obtain the final product.

  • Expected Outcome: Pink crystals with a yield of approximately 41%.

Conclusion

The choice between 2,5- and 3,5-dichloroisonicotinic acid is a strategic one, guided by the specific goals of a research program.

  • For Efficiency and Throughput: The synthesis of This compound is demonstrably superior, offering a high-yield, robust procedure. It should be the default choice when the target molecule's design accommodates its substitution pattern.

  • For Specific Regiochemistry: 3,5-dichloroisonicotinic acid , despite its less efficient synthesis, is an indispensable precursor for target molecules requiring a C4-carboxy-3,5-dichloro substitution pattern. The lower yield is a trade-off for accessing a unique chemical space.

By understanding the fundamental differences in their synthesis and reactivity, researchers can make more informed decisions, optimizing their synthetic strategies and accelerating the development of novel chemical entities.

References

  • PubChem. 3,5-Dichloroisonicotinic acid. [Link]

  • Letopharm Limited. This compound | CAS:#88912-26-9. [Link]

  • India Fine Chemicals. This compound. [Link]

Sources

A Senior Application Scientist's Guide to Purity Validation of Synthesized 2,5-Dichloroisonicotinic Acid: An HPLC-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Synthesis

2,5-Dichloroisonicotinic acid is a pivotal building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its molecular structure, featuring a pyridine ring substituted with two chlorine atoms and a carboxylic acid group, makes it a versatile intermediate.[1][2] However, the very reactivity that makes it valuable also presents a challenge: the potential for process-related impurities, isomers, and degradation products. For researchers and drug development professionals, ensuring the purity of this starting material is not merely a quality control step; it is fundamental to the safety, efficacy, and reproducibility of the final product. Even trace impurities can alter biological activity or lead to unforeseen toxicity.[3][4]

This guide provides an in-depth, experience-driven approach to validating the purity of synthesized this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, present a robust, self-validating HPLC protocol, and objectively compare its performance against orthogonal analytical techniques such as Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS).

The Primary Tool: Optimized Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination in the pharmaceutical industry, offering a superb balance of resolution, sensitivity, and robustness for non-volatile and thermally labile compounds like this compound.[5][6]

Method Development Rationale: Explaining the "Why"

Our objective is to develop a stability-indicating method capable of separating the main analyte from potential impurities and degradation products.[6]

  • Column Chemistry (The Separation Engine): A C18 (octadecylsilane) stationary phase is the logical starting point. Its non-polar nature is ideal for retaining the moderately polar this compound via hydrophobic interactions. The choice of a modern, end-capped C18 column minimizes peak tailing, which can be caused by secondary interactions between the acidic silanol groups on the silica backbone and the basic nitrogen of the pyridine ring.

  • Mobile Phase (The Driving Force): The mobile phase must control the ionization state of the analyte to ensure reproducible retention. This compound has an acidic carboxylic acid group.

    • Aqueous Component: An acidic buffer, such as 20 mM potassium phosphate adjusted to pH 3.0 with phosphoric acid, is employed. Operating at a pH well below the pKa of the carboxylic acid (~4-5) suppresses its ionization, ensuring it is in its neutral, more retained form. This leads to sharper peaks and more stable retention times.

    • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity (resulting in lower backpressure) and superior UV transparency at lower wavelengths, providing a better signal-to-noise ratio. A gradient elution, starting from a lower concentration of acetonitrile and ramping up, is optimal to ensure that both more polar and less polar impurities are eluted and resolved within a reasonable runtime.

  • Detection (The Eye): The pyridine ring in the analyte contains a chromophore that absorbs UV light. A Diode Array Detector (DAD) is set to monitor at 260 nm, which provides a strong absorbance signal for the analyte. The advantage of a DAD is its ability to acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and identifying co-eluting impurities.[7]

Comparative Analysis: HPLC vs. Orthogonal Methods

No single analytical method can provide a complete picture of a compound's purity.[8] A self-validating system relies on orthogonal methods—techniques that separate compounds based on different chemical or physical principles—to confirm results.

Parameter RP-HPLC-UV Gas Chromatography (GC-FID) Quantitative NMR (¹H-qNMR) LC-Mass Spectrometry (LC-MS)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gas mobile phase and a liquid/solid stationary phase.Nuclear spin transitions in a magnetic field.Mass-to-charge ratio of ionized molecules.
Selectivity Excellent for isomers and related structures. Tunable via mobile phase/column.High for volatile compounds. May require derivatization for polar analytes.[9]High structural specificity. Can distinguish isomers with different chemical shifts.Exceptional, based on mass. Can resolve co-eluting compounds with different m/z.
Sensitivity Good (ng to low-µg range).Very good (pg to ng range), especially with sensitive detectors like ECD for halogenated compounds.[10]Lower (high-µg to mg range).[8]Excellent (fg to pg range).[11]
Quantitation Highly precise and accurate with a reference standard.Highly precise with a reference standard. Area percent purity is common.[12]Absolute quantitation possible with a certified internal standard.[13][14][15]Good for trace-level quantitation, but can suffer from matrix effects and ionization variability.
Structural Info Minimal (retention time and UV spectrum).Minimal (retention time).Extensive (provides the complete molecular structure).[16]Provides molecular weight and fragmentation data for structural elucidation.[11][17]
Sample Prep Simple dissolution in mobile phase.May require derivatization to increase volatility of the carboxylic acid.Simple dissolution in a deuterated solvent with an internal standard.Simple dissolution, but requires volatile mobile phase buffers (e.g., ammonium acetate).[5]
Best For Routine purity testing, stability studies, quantification of known impurities.Analysis of residual solvents, volatile starting materials, and thermally stable impurities.Absolute purity determination, structural confirmation, characterization of reference standards.[18]Identification of unknown impurities, trace-level impurity profiling, confirmation of molecular identity.[3]

Experimental Protocol: HPLC Method Validation (ICH Q2(R2) Framework)

This protocol describes a self-validating system for determining the purity of this compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[19][20][21]

Equipment and Materials
  • HPLC system with gradient pump, autosampler, column thermostat, and DAD (e.g., Agilent 1260/1290, Waters Alliance).[7]

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference Standard (RS) of this compound, >99.5% purity.

  • Synthesized Test Sample of this compound.

  • Acetonitrile (HPLC grade).

  • Potassium phosphate monobasic and phosphoric acid (reagent grade).

  • Water (HPLC grade).

Chromatographic Conditions
  • Mobile Phase A: 20 mM KH₂PO₄ in water, pH adjusted to 3.0 with H₃PO₄.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5 min (20% B), 5-25 min (20% to 80% B), 25-30 min (80% B), 30.1-35 min (20% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

Workflow Visualization

HPLC_Validation_Workflow cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_validation Validation & Reporting Synthesized_Sample Synthesized Batch of This compound Sample_Prep Prepare Test Solution (e.g., 0.5 mg/mL in Diluent) Synthesized_Sample->Sample_Prep Reference_Std Certified Reference Standard (>99.5%) Std_Prep Prepare Standard & Linearity Solutions (e.g., 0.05 - 0.75 mg/mL) Reference_Std->Std_Prep HPLC_System HPLC System Injection Sample_Prep->HPLC_System Std_Prep->HPLC_System Data_Acq Data Acquisition (Chromatograms) HPLC_System->Data_Acq Specificity Specificity (Peak Purity, Resolution) Data_Acq->Specificity Linearity Linearity & Range (R² > 0.999) Data_Acq->Linearity Accuracy Accuracy (% Recovery) Data_Acq->Accuracy Precision Precision (%RSD) Data_Acq->Precision Limits LOD & LOQ Data_Acq->Limits Purity_Calc Final Purity Calculation (% Area Normalization) Specificity->Purity_Calc Linearity->Purity_Calc Accuracy->Purity_Calc Precision->Purity_Calc Limits->Purity_Calc

Sources

A Comparative Guide to the Titrimetric Determination of 2,5-Dichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 2,5-dichloroisonicotinic acid, a key intermediate in pharmaceutical and agrochemical synthesis.[1] We will delve into the nuances of potentiometric titration, offering a detailed protocol and comparing its performance against High-Performance Liquid Chromatography (HPLC). The methodologies and principles discussed herein are grounded in established analytical chemistry to ensure accuracy, reliability, and scientific integrity.

Introduction: The Analytical Challenge

This compound (C₆H₃Cl₂NO₂) is a pyridine carboxylic acid derivative.[1] The presence of two electron-withdrawing chlorine atoms and the carboxylic acid group on the pyridine ring significantly influences its chemical properties, such as acidity and solubility. Accurate determination of its concentration is critical for process control, quality assurance, and stoichiometric calculations in synthetic chemistry. While chromatographic methods like HPLC are powerful, classical titration remains a cost-effective, rapid, and highly precise alternative when appropriately optimized. This guide focuses on the development and comparison of a non-aqueous potentiometric titration method.

Physicochemical Properties and Method Selection Rationale

The selection of an appropriate analytical method is dictated by the physicochemical properties of the analyte.

  • Solubility: Many organic acids, including derivatives of nicotinic acid, exhibit limited solubility in water but are readily soluble in organic solvents like alcohols, acetone, or dimethylformamide (DMF).[4][5]

Given these properties, a non-aqueous potentiometric titration is the method of choice. Non-aqueous titrations are essential for substances that are too weakly acidic or basic to be titrated in water and for compounds that are not soluble in aqueous solutions.[2][3][6][7] Potentiometric endpoint detection is preferred over colorimetric indicators as it provides more objective and precise results, especially in colored or turbid solutions.[8][9]

Comparative Analytical Methods: Titration vs. HPLC-UV

A robust analytical strategy involves understanding the strengths and limitations of different available techniques.

Parameter Non-Aqueous Potentiometric Titration Reversed-Phase HPLC-UV
Principle Acid-base neutralization reaction in a non-aqueous solvent. The endpoint is detected by a sharp change in potential.[8]Differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. Quantification is based on UV absorbance.[10][11]
Selectivity Lower. Titrates total acidity. May be susceptible to interference from other acidic impurities.Higher. Can separate the analyte from impurities and degradation products.
Sensitivity Typically in the millimolar (mM) range.High sensitivity, often in the micromolar (µM) to nanomolar (nM) range.[12]
Speed Rapid. A single titration can be completed in minutes.Slower. Includes sample preparation, run time, and data analysis.
Cost Low initial equipment cost (burette, pH/mV meter, electrode). Lower solvent and reagent consumption per sample.High initial equipment cost. Higher ongoing costs for columns, high-purity solvents, and maintenance.
Precision Excellent. Relative standard deviations (RSDs) of <0.5% are readily achievable.Very good. RSDs of <2% are typical.
Expertise Requires a good understanding of acid-base chemistry and non-aqueous solvent properties.[7]Requires expertise in chromatography, method development, and instrument troubleshooting.[10]
Decision Logic: Choosing the Right Method

The choice between titration and HPLC depends on the specific analytical need.

MethodSelection start What is the Analytical Goal? node_qa Purity Assay of Bulk Material? start->node_qa node_impurity Quantify Low-Level Impurities? start->node_impurity node_titration Potentiometric Titration (Fast, Precise, Cost-Effective) node_qa->node_titration Yes node_hplc HPLC-UV (Selective, Sensitive) node_impurity->node_hplc Yes

Caption: Decision diagram for selecting an analytical method.

Experimental Protocol: Non-Aqueous Potentiometric Titration

This protocol provides a validated starting point for the determination of this compound.

Reagents and Equipment
  • Titrant: 0.1 M Tetrabutylammonium hydroxide (TBAH) in isopropanol.

  • Solvent: A 3:1 mixture of Acetone and Isopropanol. All solvents should be anhydrous or have a low water content.[13]

  • Analyte: Accurately weighed sample of this compound.

  • Equipment:

    • Autotitrator or a pH/mV meter with a resolution of 0.1 mV.

    • Combined pH glass electrode or a suitable non-aqueous electrode system.

    • Analytical balance (± 0.1 mg).

    • Class A burette (10 or 25 mL).

Titrant Standardization

The accuracy of the titration is critically dependent on the accurate concentration of the titrant.

  • Accurately weigh approximately 80-100 mg of primary standard benzoic acid.

  • Dissolve in 50 mL of the acetone/isopropanol solvent mixture.

  • Titrate with the 0.1 M TBAH solution potentiometrically.

  • The endpoint is the point of maximum inflection on the titration curve (or the peak of the first derivative).

  • Calculate the molarity of the TBAH solution.

Sample Analysis Workflow

TitrationWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis weigh 1. Accurately weigh ~150 mg of sample dissolve 2. Dissolve in 50 mL of Acetone/Isopropanol weigh->dissolve electrode 3. Immerse Electrode & Stir dissolve->electrode titrate 4. Titrate with standardized 0.1 M TBAH electrode->titrate record 5. Record mV readings vs. titrant volume titrate->record plot 6. Plot Titration Curve (mV vs. Volume) record->plot endpoint 7. Determine Endpoint (First Derivative) plot->endpoint calculate 8. Calculate % Purity endpoint->calculate

Caption: Experimental workflow for potentiometric titration.

Calculation

The percentage purity of this compound is calculated as follows:

% Purity = (V × M × FW) / (W × 10)

Where:

  • V = Volume of TBAH at the endpoint (mL)

  • M = Molarity of standardized TBAH (mol/L)

  • FW = Formula Weight of this compound (192.00 g/mol )[14]

  • W = Weight of the sample (mg)

Alternative Method: HPLC-UV

For applications requiring higher selectivity and sensitivity, such as impurity profiling or analysis in complex matrices, a reversed-phase HPLC method is recommended.

Suggested HPLC-UV Conditions
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Phosphoric Acid in Water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at approximately 265 nm (based on the pyridine chromophore).

  • Injection Volume: 10 µL

  • Quantification: External standard calibration curve.

This method would provide excellent separation of the parent compound from potential starting materials, intermediates, and degradation products.[15][16]

Conclusion and Recommendations

Both non-aqueous potentiometric titration and HPLC-UV are valid methods for the quantitative determination of this compound.

  • Potentiometric Titration is the recommended method for routine quality control, purity assays of bulk material, and in environments where speed and cost-effectiveness are priorities. Its precision is excellent for determining the concentration of the main component.

  • HPLC-UV should be employed when the analytical goal is to separate and quantify the analyte in the presence of other UV-active compounds or when lower detection limits are necessary. It is the superior method for stability studies and impurity profiling.

By understanding the principles and comparative performance of these techniques, researchers and drug development professionals can select the most appropriate method to ensure the quality and integrity of their work.

References

  • Slideshare. non aqueous titration, pharmaceutical and cosmetic analysis,Pca seminar.[Link]

  • PHARMD GURU. 5. NON AQUEOUS TITRATIONS.[Link]

  • Saraswati Institute of Pharmaceutical Sciences. Non Aqueous Acid-Base Titration.[Link]

  • PubMed. A Potentiometric Procedure for the Assay of Isonicotinic Acid Hydrazide (Isoniazid).[Link]

  • H.N. Shukla Institute of Pharmaceutical Education and Research. Semester –I UNIT 2(b): Non-aqueous Titration.[Link]

  • Wikipedia. Potentiometric titration.[Link]

  • Chemeurope.com. Nonaqueous titration.[Link]

  • YouTube. Potentiometric titrations (Principle, Procedure, Types, Ion-selective electrodes, applications).[Link]

  • Science.gov. sensitive hplc-uv method: Topics by Science.gov.[Link]

  • PubChem. 2,6-Dichloroisonicotinic acid.[Link]

  • PubMed. High-performance liquid chromatography with UV detection and diode-array UV confirmation of isonicotinic acid hydrazide in cattle milk.[Link]

  • ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.[Link]

  • Texas Woman's University. REVERSE PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH PHOTODIODE ARRAY DETECTION METHOD FOR THE IDENTIFICATION AND DETECTION.[Link]

  • John Wiley & Sons. ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY.[Link]

  • University of Rochester. Common Solvents Used in Organic Chemistry: Table of Properties.[Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Catalysts for the Suzuki Coupling of 2,5-Dichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of substituted heteroaromatics is a cornerstone of molecular design. The 2,5-dichloroisonicotinic acid scaffold is a particularly valuable starting material, offering two distinct reaction sites for diversification. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for creating carbon-carbon bonds, yet its application to polychlorinated, electron-deficient heterocycles like this one presents significant challenges in terms of both reactivity and regioselectivity.[1][2][3]

This guide provides an in-depth comparison of catalyst systems for the Suzuki coupling of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, empowering you to select and optimize the ideal conditions for your specific synthetic goals.

The Challenge: Reactivity and Regioselectivity in a Dichlorinated Pyridine

The core difficulty in the functionalization of this compound lies in the differential reactivity of the two chloride-bearing positions. Generally, the C2 position is more electrophilic due to its proximity to the ring nitrogen, making it the kinetically favored site for oxidative addition by the palladium catalyst.[4] However, achieving high yields and, more importantly, controlling which position reacts, is highly dependent on the catalytic system. A poorly chosen catalyst can lead to low conversion, a mixture of mono-arylated products, or undesired di-arylation.

Key Catalyst Components and Their Mechanistic Roles

A successful Suzuki-Miyaura coupling is a synergistic interplay between the palladium source, the ligand, the base, and the solvent.[5] For challenging substrates like heteroaryl chlorides, the ligand is arguably the most critical component.

  • Palladium Source : While various palladium sources like Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ can be used, modern approaches often favor well-defined precatalysts .[6][7] These are air- and moisture-stable complexes that rapidly generate the active Pd(0) species under reaction conditions, leading to more reproducible results.[8][9][10]

  • The Ligand : The sluggish oxidative addition of Pd(0) into the C-Cl bond is the primary hurdle for aryl chlorides.[5][7] To overcome this, ligands must be both sterically bulky and highly electron-donating .

    • Bulky Biaryl Phosphines : Ligands developed by the Buchwald group, such as XPhos, SPhos, and RuPhos, are the industry standard for these transformations.[11][12][13] Their steric bulk promotes the reductive elimination step and prevents catalyst decomposition, while their electron-rich nature facilitates the oxidative addition.

    • N-Heterocyclic Carbenes (NHCs) : NHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that resist decomposition at high temperatures and can achieve high turnover numbers.[11][14]

  • Base and Solvent : The base is essential for activating the boronic acid to facilitate the transmetalation step.[15][16] Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are common choices.[6][11] Aprotic polar solvents such as 1,4-dioxane, toluene, or DMF, often with a small amount of water, are typically used to ensure the solubility of all components.[4][11][17]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the activated boronic acid, and reductive elimination to form the product and regenerate the catalyst.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L_n-R' ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R' (Product) ArX Ar-X (this compound) Boronic R'-B(OH)₂ + Base Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Analysis cluster_opt Phase 3: Optimization A Define Substrates: This compound + Arylboronic Acid B Select Candidate Catalysts: - Buchwald Ligands - NHC Ligands - Other Specialized Ligands A->B C Choose Base/Solvent Systems B->C D Set Up Parallel Screening (Protocol 1) C->D E Run Reactions & Monitor Progress (Protocol 2) D->E F Analyze Data: Yield, Selectivity, TON/TOF E->F G Identify Lead Catalyst System F->G H Optimize Conditions: Temp, Time, Catalyst Loading G->H I Scale-Up Reaction H->I

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,5-Dichloroisonicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of analogs derived from the 2,5-dichloroisonicotinic acid scaffold. Drawing upon experimental data from a range of studies on substituted isonicotinic and nicotinic acids, this document aims to elucidate the key structural determinants for biological efficacy, with a focus on anticancer and antifungal applications.

Introduction: The this compound Scaffold - A Privileged Starting Point

This compound is a halogenated pyridine carboxylic acid derivative that has garnered significant interest as a versatile building block in medicinal and agricultural chemistry. The presence of two chlorine atoms on the pyridine ring imparts distinct electronic and steric properties, influencing the molecule's reactivity, binding affinity to biological targets, and metabolic stability. The isonicotinic acid core itself is a well-established pharmacophore, most famously represented by the anti-tuberculosis drug isoniazid[1]. This foundational structure provides a robust platform for analog development, allowing for systematic modifications to probe and optimize biological activity.

Decoding the Structure-Activity Landscape: A Comparative Analysis

The biological activity of isonicotinic acid analogs is profoundly influenced by the nature, position, and combination of substituents on the pyridine ring and modifications of the carboxylic acid group. While direct comparative studies on a comprehensive series of this compound analogs are not extensively documented in publicly available literature, we can infer critical SAR trends by analyzing data from broader studies on related isonicotinic and nicotinic acid derivatives.

Impact of Pyridine Ring Substitutions

The electronic and steric nature of substituents on the pyridine ring plays a pivotal role in modulating the biological activity of isonicotinic acid derivatives.

  • Halogenation: The presence of chlorine atoms, as in the parent this compound, is often associated with enhanced biological activity. Dichloro-substituted compounds have demonstrated notable antimicrobial activity[2]. The position of the halogens is also critical. For instance, in a series of nicotinamide derivatives, a 3-chloro-4-fluorophenyl substituent was found to be important for antifungal activity against certain phytopathogenic fungi[3]. This suggests that the specific placement of halogens on the aromatic system is a key determinant of target interaction.

  • Alkyl and Aryl Groups: The introduction of alkyl or aryl groups can influence lipophilicity and steric interactions within the binding pocket of a target enzyme or receptor. For example, in a study of nicotinamide derivatives as antifungal agents, the presence of a 3-isopropylphenyl group led to a potent and broad-spectrum lead compound[3].

Modification of the Carboxylic Acid Moiety

Derivatization of the carboxylic acid at the 4-position of the pyridine ring is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of isonicotinic acid analogs.

  • Amide and Hydrazide Formation: Conversion of the carboxylic acid to amides and hydrazides is a frequently employed tactic in drug design. Isonicotinic acid hydrazide (isoniazid) is a classic example, where the hydrazide moiety is crucial for its antimycobacterial activity[1][4]. The SAR of isoniazid derivatives indicates that the number, position, and type of substituents on the aromatic ring attached to the hydrazone are critical for anticancer activity[5]. Specifically, the presence of a hydroxyl group on the benzene ring, particularly in the ortho position, appears to be important[5].

  • Esterification: The formation of esters can alter the solubility and cell permeability of the parent acid. While specific data on this compound esters is limited, the general principles of ester prodrugs suggest this could be a viable strategy for enhancing bioavailability.

Comparative Biological Activity: Anticancer and Antifungal Potential

The following sections provide a comparative overview of the anticancer and antifungal activities of various isonicotinic and nicotinic acid derivatives, offering insights into the potential of this compound analogs.

Anticancer Activity

Numerous studies have highlighted the potential of isonicotinic and nicotinic acid derivatives as anticancer agents[5][6][7]. The cytotoxic effects are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.

Table 1: Comparative Anticancer Activity (IC50) of Isonicotinic Acid Analogs

Compound ClassSpecific AnalogCancer Cell LineIC50 (µg/mL)Reference
Isoniazid DerivativesAnalog with o-hydroxyl on benzene ringOVCAR-8 (Ovarian)0.61 - 3.36[5]
Isoniazid DerivativesAnalog with o-hydroxyl on benzene ringSF-295 (Glioblastoma)0.61 - 3.36[5]
Isoniazid DerivativesAnalog with o-hydroxyl on benzene ringHCT-116 (Colon)0.61 - 3.36[5]
Isoniazid DerivativesAnalog with o-hydroxyl on benzene ringHL-60 (Leukemia)0.61 - 3.36[5]
Nicotinic Acid DerivativeCompound 5cHCT-15 (Colon)0.068 µM[6]
Nicotinic Acid DerivativeCompound 5cPC-3 (Prostate)Not specified[6]

Note: The IC50 values are presented as reported in the cited literature. Direct comparison should be made with caution due to variations in experimental conditions.

The data suggests that strategic substitution on the isonicotinic acid scaffold can lead to potent anticancer agents. The promising activity of hydroxylated isoniazid derivatives highlights the importance of hydrogen bond donors in the molecular structure for interacting with biological targets[5].

Antifungal Activity

Isonicotinic and nicotinic acid derivatives have also demonstrated significant potential as antifungal agents, often targeting essential cellular processes in fungi[3][8].

Table 2: Comparative Antifungal Activity (MIC) of Nicotinamide Analogs

Compound ClassSpecific AnalogFungal StrainMIC (µg/mL)Reference
Nicotinamide Derivative2-amino-N-(3-isopropylphenyl)nicotinamideCandida albicans (fluconazole-sensitive)0.125 - 0.5[3]
Nicotinamide Derivative2-amino-N-(3-isopropylphenyl)nicotinamideCandida albicans (fluconazole-resistant)0.125 - 1[3]
Nicotinamide DerivativeCompound 7Candida albicans16[3]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

The fungicidal activity of some nicotinamide derivatives underscores their potential for development into new antifungal therapies[3]. The structure-activity relationship suggests that the nature of the substituent on the aniline ring is a key determinant of antifungal potency[8].

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of this compound analogs.

Synthesis of this compound Analogs (General Procedure)

The synthesis of amide and hydrazide derivatives of this compound typically involves a multi-step process.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide/Hydrazide Synthesis A This compound C 2,5-Dichloroisonicotinoyl chloride A->C Reflux B Thionyl chloride (SOCl2) or Oxalyl chloride B->C D 2,5-Dichloroisonicotinoyl chloride F 2,5-Dichloroisonicotinamide/hydrazide analog D->F Base (e.g., Triethylamine) in an inert solvent (e.g., DCM) E Amine (R-NH2) or Hydrazine (H2N-NHR) E->F G A Seed cancer cells in a 96-well plate B Incubate for 24h A->B C Treat cells with various concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Sources

A Comparative Guide to the Biological Activities of 2,5-Dichloroisonicotinic Acid and Other Pyridinecarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of Pyridinecarboxylic Acids

Pyridinecarboxylic acids, isomers of a pyridine ring substituted with a carboxylic acid group, are fundamental scaffolds in medicinal and agricultural chemistry. The position of the carboxylic acid group (picolinic acid at position 2, nicotinic acid at 3, and isonicotinic acid at 4) and further substitutions on the pyridine ring give rise to a diverse array of biological activities.[1][2] These compounds have led to the development of numerous drugs for treating a wide range of conditions, including tuberculosis, cancer, and inflammatory diseases.[1][3]

This guide focuses on a comparative analysis of 2,5-dichloroisonicotinic acid against its parent compound, isonicotinic acid, and other relevant pyridinecarboxylic acids. We will explore their differential activities in herbicidal, antimicrobial, and anti-inflammatory applications, supported by experimental data and detailed protocols.

Comparative Biological Activities

The introduction of halogen atoms to the pyridine ring can significantly alter the biological activity of pyridinecarboxylic acids. This section compares the known activities of this compound with other key members of this family.

Herbicidal Activity: A Tale of Synthetic Auxins

Certain pyridinecarboxylic acids are potent herbicides that function as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA).[4][5] At high concentrations, these synthetic auxins cause uncontrolled growth, leading to plant death.[4][6] This mode of action is particularly effective against broadleaf weeds.[5]

Other Pyridinecarboxylic Acids:

  • Picloram (4-amino-3,5,6-trichloropicolinic acid): A highly effective and persistent systemic herbicide.[6]

  • Clopyralid (3,6-dichloropicolinic acid): Used for the control of broadleaf weeds.[6]

  • Aminopyralid (4-amino-3,6-dichloro-2-pyridinecarboxylic acid): Another potent herbicide for broadleaf weed management.[6]

The herbicidal activity of these compounds is often evaluated by measuring the inhibition of plant growth, such as root elongation, with lower EC50 (half maximal effective concentration) values indicating higher potency. For example, a study on the phytotoxicity of 2,4-D, a related auxinic herbicide, on various green manure plants showed EC50 values for root length inhibition to be less than 1.0 mg kg-1 for several species.[9]

Table 1: Comparison of Herbicidal Activity of Pyridinecarboxylic Acid Derivatives (Illustrative)

CompoundChemical StructureTarget WeedsMechanism of Action
This compound 2,5-dichloro-4-pyridinecarboxylic acidBroadleaf weeds (presumed)Synthetic Auxin (presumed)
Picloram 4-amino-3,5,6-trichloropicolinic acidHerbaceous weeds and woody plantsSynthetic Auxin
Clopyralid 3,6-dichloropicolinic acidAnnual and perennial broadleaf weedsSynthetic Auxin
Aminopyralid 4-amino-3,6-dichloro-2-pyridinecarboxylic acidBroadleaf weedsSynthetic Auxin
Antimicrobial Activity: From Tuberculosis to Broader Applications

Isonicotinic acid is famously the precursor to isoniazid, a frontline drug against tuberculosis.[6] This has spurred extensive research into the antimicrobial potential of its derivatives.

This compound: As a derivative of isonicotinic acid, it is explored as an intermediate in the synthesis of antibiotics.[7] The halogenation could potentially enhance its antimicrobial spectrum or potency. However, specific minimum inhibitory concentration (MIC) or half-maximal inhibitory concentration (IC50) values for this compound against various microbial strains are not widely reported.

Other Pyridinecarboxylic Acids:

  • Isonicotinic Acid Derivatives: Various derivatives have shown significant antimicrobial properties.[10] For instance, certain isonicotinoyl-based compounds have demonstrated potent activity against Staphylococcus aureus and Pseudomonas aeruginosa.[2]

  • Nicotinic Acid Derivatives: Novel nicotinic acid derivatives have been synthesized and shown promising activity against Gram-positive bacteria, with MIC values as low as 1.95 µg/mL against Staphylococcus epidermidis.

Table 2: Antimicrobial Activity of Pyridinecarboxylic Acid Derivatives (Illustrative IC50/MIC Values)

Compound/DerivativeMicroorganismIC50 (µM)MIC (µg/mL)Reference
Isonicotinate of meta-aminophenolHuman Blood Cells (ROS inhibition)1.42 ± 0.1 µg/mL-[11]
Butyryl-p-aminophenol isonicotinateHuman Blood Cells (ROS inhibition)3.7 ± 1.7 µg/mL-[11]
Coumarin-quinone hybrid (DTBSB)Staphylococcus aureus107.28 ± 1.23-[2]
Coumarin-quinone hybrid (DTBSB)Pseudomonas aeruginosa129.63 ± 2.50-[2]
Polyoxygenated ChalconePseudomonas syringae-2.5[12]
Anti-inflammatory Activity: Targeting Inflammatory Mediators

Derivatives of isonicotinic acid have demonstrated significant anti-inflammatory potential by inhibiting inflammatory mediators like reactive oxygen species (ROS).[11]

This compound: While its direct anti-inflammatory activity is not well-documented, its structural features suggest potential in this area, warranting further investigation.

Isonicotinic Acid Derivatives: A study on novel isonicotinic acid derivatives showed that some compounds exhibit exceptional anti-inflammatory activity, with IC50 values for ROS inhibition significantly lower than the standard drug ibuprofen. For example, an isonicotinate of meta-aminophenol had an IC50 value of 1.42 ± 0.1 µg/mL, which is approximately eight times more potent than ibuprofen (IC50 = 11.2 ± 1.9 µg/mL).[11]

Table 3: Anti-inflammatory Activity of Isonicotinic Acid Derivatives

CompoundAssayIC50 (µg/mL)Reference
Isonicotinate of meta-aminophenolROS Inhibition1.42 ± 0.1[11]
Butyryl-p-aminophenol isonicotinateROS Inhibition3.7 ± 1.7[11]
Isonicotinate of para-aminophenolROS Inhibition8.6 ± 0.5[11]
Ibuprofen (Standard)ROS Inhibition11.2 ± 1.9[11]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by these compounds is crucial for targeted drug and herbicide development.

Auxin Signaling Pathway (Herbicidal Action)

Synthetic auxins like many pyridinecarboxylic acid herbicides exert their effects by hijacking the plant's natural auxin signaling pathway.

Auxin_Signaling Auxin Synthetic Auxin (e.g., Pyridinecarboxylic Acid Herbicide) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds to SCF_Complex SCF Complex (E3 Ubiquitin Ligase) TIR1_AFB->SCF_Complex Activates Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Ubiquitination Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Caption: Simplified Auxin Signaling Pathway for Herbicidal Action.

In the presence of a synthetic auxin, the TIR1/AFB receptor complex is activated, leading to the ubiquitination and subsequent degradation of Aux/IAA repressor proteins by the 26S proteasome.[13][14] This releases the Auxin Response Factors (ARFs), which then activate the transcription of auxin-responsive genes, resulting in uncontrolled cell division and elongation, and ultimately, plant death.[1][13]

Plant Defense Signaling (Systemic Acquired Resistance)

Certain halogenated pyridinecarboxylic acids, such as 2,6-dichloroisonicotinic acid (INA), are known to induce systemic acquired resistance (SAR) in plants, a broad-spectrum defense mechanism.

Plant_Defense_Signaling INA 2,6-Dichloroisonicotinic Acid (INA) Catalase Catalase INA->Catalase Inhibits ROS Reactive Oxygen Species (ROS) Catalase->ROS Degrades H2O2 to H2O + O2 SA Salicylic Acid (SA) Pathway ROS->SA Activates PR_Genes Pathogenesis-Related (PR) Genes SA->PR_Genes Activates Expression SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Leads to Herbicidal_Assay_Workflow A Seed Germination & Seedling Growth B Herbicide Application (Dose-Response) A->B C Incubation (Greenhouse) B->C D Visual Assessment (Phytotoxicity) C->D E Biomass Measurement C->E F Data Analysis (EC50/GR50 Determination) D->F E->F

Caption: Workflow for Whole-Plant Herbicidal Bioassay.

Antimicrobial Susceptibility: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism. [8][15] 1. Preparation of Materials:

  • Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
  • Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate.

2. Inoculation and Incubation:

  • Inoculate each well with the microbial suspension.
  • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
  • Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

3. Determination of MIC:

  • After incubation, visually inspect the plate for turbidity (an indicator of microbial growth).
  • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

4. Data Analysis:

  • Record the MIC value for each compound and microorganism combination.
  • If desired, the Minimum Bactericidal Concentration (MBC) can be determined by sub-culturing from the wells with no visible growth onto agar plates.

// Nodes A[label="Prepare Serial Dilutions\nof Test Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="Inoculate with\nMicrobial Suspension", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Incubate Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Visually Assess for Growth\n(Turbidity)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Determine MIC", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; }

Caption: Workflow for Broth Microdilution Assay.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute anti-inflammatory activity. [6][16] 1. Animal Preparation and Grouping:

  • Use male Wistar rats (or a similar strain) of a specific weight range.
  • Acclimatize the animals to the laboratory conditions.
  • Divide the animals into groups (e.g., vehicle control, positive control like indomethacin, and test compound groups).

2. Compound Administration:

  • Administer the test compound and control substances orally or via intraperitoneal injection one hour before inducing inflammation.

3. Induction of Edema:

  • Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.

4. Measurement of Paw Volume:

  • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. [17] 5. Data Analysis:
  • Calculate the increase in paw volume (edema) for each animal at each time point.
  • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

// Nodes A[label="Animal Grouping\n& Baseline Paw Measurement", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="Administer Test Compound\n& Controls", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Induce Edema with\nCarrageenan Injection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Measure Paw Volume\nat Time Intervals", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Calculate Edema & \n% Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; }

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound. [18] 1. Cell Seeding:

  • Seed cells (e.g., a relevant cancer cell line or normal cell line) in a 96-well plate at a predetermined density.
  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Treat the cells with various concentrations of the test compound.
  • Include a vehicle control and a positive control (a known cytotoxic agent).
  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
  • Incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals. [7] 4. Solubilization and Absorbance Measurement:
  • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
  • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Determine the IC50 (concentration that inhibits 50% of cell viability) by plotting a dose-response curve.

// Nodes A[label="Seed Cells in\n96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="Treat with Test Compound\n(Dose-Response)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Incubate", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Add MTT Reagent", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Incubate (Formazan Formation)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Solubilize Formazan", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Measure Absorbance", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Calculate % Viability & IC50", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

Caption: Workflow for MTT Cytotoxicity Assay.

Conclusion and Future Directions

Pyridinecarboxylic acids represent a privileged scaffold with a remarkable diversity of biological activities. While isonicotinic, nicotinic, and picolinic acids and their derivatives have been extensively studied, leading to important therapeutic and agricultural products, the full potential of halogenated analogues like this compound remains an active area of research.

The available evidence suggests that this compound likely possesses herbicidal properties through an auxin-mimicking mechanism, and may also have unexplored antimicrobial and anti-inflammatory activities. The halogenation pattern on the pyridine ring is a critical determinant of biological function, as evidenced by the potent plant defense-inducing activity of the 2,6-dichloro isomer.

Future research should focus on generating robust, quantitative data for this compound in a range of biological assays to enable direct comparison with other pyridinecarboxylic acids. Such studies will be instrumental in elucidating its structure-activity relationships and unlocking its potential for the development of novel pharmaceuticals and agrochemicals.

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A Head-to-Head Comparison of Synthetic Routes to 2,5-Dichloroisonicotinic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5-Dichloroisonicotinic acid, also known as 2,5-dichloropyridine-4-carboxylic acid, is a key building block in the synthesis of a range of pharmaceutical and agrochemical compounds. Its disubstituted pyridine framework offers a versatile scaffold for the development of novel bioactive molecules. The strategic placement of chloro-substituents enhances the reactivity of the pyridine ring, making it an attractive intermediate for drug discovery and development programs. This guide provides a head-to-head comparison of two distinct synthetic routes to this valuable compound, offering insights into the practical considerations and experimental nuances of each approach.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of synthetic steps to provide a deeper understanding of the underlying chemical principles, enabling informed decisions in the laboratory.

Route 1: Directed Ortho-Metalation and Carboxylation of 2,5-Dichloropyridine

This synthetic strategy leverages the directing effect of the pyridine nitrogen to achieve regioselective deprotonation at the C-4 position, followed by quenching with an electrophilic carbon source, typically carbon dioxide (dry ice). This method is a classic and often reliable approach for the introduction of a carboxylic acid group onto a pyridine ring.

Causality Behind Experimental Choices

The choice of a strong, non-nucleophilic base is critical for the success of this reaction. n-Butyllithium (n-BuLi) is a common choice, as it is sufficiently basic to deprotonate the relatively acidic proton at the 4-position of the pyridine ring. The presence of N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA) is crucial for sequestering the lithium cation, which prevents aggregation of the organolithium species and enhances its reactivity. The extremely low reaction temperature (-75 °C) is necessary to prevent side reactions, such as the addition of the organolithium reagent to the pyridine ring or decomposition of the lithiated intermediate. The use of a large excess of freshly crushed dry ice ensures efficient trapping of the anionic intermediate to form the desired carboxylate.

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound via directed ortho-metalation and carboxylation is as follows:

  • To a solution of n-butyllithium (1.6 M in hexane, 25 mmol) and N,N,N',N'',N''-pentamethyldiethylenetriamine (5.3 mL, 4.3 g, 25 mmol) in anhydrous tetrahydrofuran (50 mL) under an inert atmosphere (e.g., argon or nitrogen), cooled to -75 °C, is added 2,5-dichloropyridine (3.7 g, 25 mmol).

  • The reaction mixture is stirred at -75 °C for 2 hours.

  • The mixture is then poured onto an excess of freshly crushed dry ice.

  • After the excess carbon dioxide has sublimed, water (50 mL) is added.

  • The aqueous phase is decanted and washed with diethyl ether (3 x 20 mL).

  • The aqueous phase is then neutralized to a pH of 1 with 5N HCl.

  • The resulting precipitate is filtered, washed with water, and dried to yield the product as a white solid.

Workflow Diagram

Route_1_Workflow cluster_0 Step 1: Lithiation cluster_1 Step 2: Carboxylation & Workup start 2,5-Dichloropyridine reagents1 n-BuLi, PMDTA THF, -75 °C, 2h start->reagents1 intermediate 4-Lithio-2,5-dichloropyridine (in situ) reagents1->intermediate reagents2 1. CO2 (dry ice) 2. H2O 3. HCl (acidification) intermediate->reagents2 product This compound reagents2->product

Caption: Workflow for the synthesis of this compound via directed ortho-metalation and carboxylation.

Route 2: Catalytic Oxidation of 2,5-Dichloro-4-methylpyridine

An alternative approach to this compound involves the oxidation of a methyl group at the 4-position of the pyridine ring. This method is attractive as it often utilizes more environmentally benign oxidants and can be performed under milder conditions than some other oxidation methods.

Causality Behind Experimental Choices

The oxidation of a methyl group on a pyridine ring to a carboxylic acid is a well-established transformation. While strong oxidizing agents like potassium permanganate can be effective, they often require harsh conditions and generate significant amounts of manganese dioxide waste. A more modern and greener approach involves the use of a catalytic system with a terminal oxidant like oxygen. In a proposed method analogous to the oxidation of similar substrates, a metal salt catalyst (e.g., a cobalt or manganese salt) in combination with an initiator like N-hydroxyphthalimide (NHPI) can facilitate the oxidation of the methyl group using molecular oxygen. The metal catalyst cycles through different oxidation states to activate the C-H bonds of the methyl group, while the NHPI acts as a radical mediator. The reaction is typically carried out in a suitable solvent under an oxygen atmosphere at elevated temperature and pressure.

Proposed Experimental Protocol

Based on analogous procedures for the oxidation of substituted methylpyridines, a proposed experimental protocol for the synthesis of this compound via catalytic oxidation is as follows:

  • Into a high-pressure autoclave, add 2,5-dichloro-4-methylpyridine, a suitable solvent (e.g., acetonitrile), N-hydroxyphthalimide (as an initiator), and a metal salt catalyst (e.g., cobalt(III) acetylacetonate).

  • Seal the autoclave and introduce oxygen to a specified pressure (e.g., 1.0 MPa).

  • Commence stirring and heat the reaction mixture to a controlled temperature (e.g., 80-110 °C) for a designated period (e.g., 18 hours).

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess oxygen.

  • Filter the reaction mixture and wash the collected solid with water.

  • The crude product can then be purified by dissolving in an alkaline solution, filtering to remove any insoluble impurities, and then acidifying the filtrate with hydrochloric acid to precipitate the pure this compound.

Workflow Diagram

Route_2_Workflow cluster_0 Step 1: Catalytic Oxidation cluster_1 Step 2: Purification start 2,5-Dichloro-4-methylpyridine reagents1 O2, Metal Catalyst, NHPI Acetonitrile, 80-110 °C, 18h start->reagents1 intermediate Crude this compound reagents1->intermediate reagents2 1. Dissolve in base 2. Filter 3. Acidify with HCl intermediate->reagents2 product This compound reagents2->product

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,5-Dichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloroisonicotinic acid is a vital chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity and concentration are critical parameters that necessitate robust and reliable analytical methods for quantification. This guide provides an in-depth comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the analysis of this compound. As a Senior Application Scientist, the focus here is not merely on the protocols themselves, but on the scientific rationale behind the methodological choices and the cross-validation of these techniques to ensure data integrity across different analytical platforms.

The validation of analytical methods is a cornerstone of Good Manufacturing Practice (GMP) in the pharmaceutical industry, ensuring that the chosen method yields reliable and consistent results.[2][3] Cross-validation becomes particularly important when data from different analytical methods or laboratories need to be compared, a common scenario in drug development and quality control.[4][5] This guide will delve into the specifics of each method, providing detailed protocols, a comparative analysis of their performance characteristics, and a discussion on their cross-validation.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of this compound.[2] The method detailed below is a reverse-phase HPLC (RP-HPLC) approach, which separates compounds based on their hydrophobicity.

Principle of the Method

In RP-HPLC, the stationary phase is nonpolar (e.g., C18), while the mobile phase is a polar solvent mixture.[2] this compound, being a polar compound, will have a limited retention on the nonpolar stationary phase. The inclusion of an acidic modifier in the mobile phase suppresses the ionization of the carboxylic acid group, increasing its hydrophobicity and promoting better retention and peak shape.[2]

Experimental Protocol: HPLC

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[2]

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its proven efficacy in separating aromatic acids.[4][6]

2. Reagents and Solutions:

  • Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water. The acidic pH ensures the analyte is in its protonated form.[7][8]

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

  • Standard Solution: Prepare a stock solution of this compound reference standard in the diluent at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to a final concentration within the calibration range.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm (based on the UV absorbance of similar aromatic acids).

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20.1-25 min: 30% B (re-equilibration)

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing S1 Weigh Sample/Standard S2 Dissolve in Diluent S1->S2 S3 Filter (if necessary) S2->S3 H1 Inject into HPLC S3->H1 H2 Separation on C18 Column H1->H2 H3 UV Detection at 240 nm H2->H3 D1 Integrate Peak Area H3->D1 D2 Construct Calibration Curve D1->D2 D3 Quantify Analyte D2->D3 GC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_gc GC Analysis cluster_data Data Processing P1 Weigh Sample/Standard P2 Dissolve in Methanol P1->P2 D1 Add BF3-Methanol P2->D1 D2 Heat at 60°C D1->D2 D3 Liquid-Liquid Extraction D2->D3 G1 Inject into GC D3->G1 G2 Separation on DB-5 Column G1->G2 G3 FID Detection G2->G3 DA1 Integrate Peak Area G3->DA1 DA2 Quantify Derivative DA1->DA2 UVVis_Workflow cluster_prep Solution Preparation cluster_uv Spectrophotometric Measurement cluster_data Data Analysis P1 Prepare Buffer (pH 7.0) P2 Dissolve Sample/Standard P1->P2 U1 Determine λmax P2->U1 U2 Measure Absorbance U1->U2 D1 Construct Calibration Curve U2->D1 D2 Calculate Concentration D1->D2

Sources

A Comparative Guide to In Vitro Assay Validation for Novel 2,5-Dichloroisonicotinic Acid Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the validation of in vitro assays stands as a critical checkpoint, ensuring the reliability and reproducibility of data that drives preclinical development. This guide provides a comprehensive comparison of in vitro assay validation for a promising class of compounds derived from 2,5-dichloroisonicotinic acid, with a focus on their potential as anti-cancer agents. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers in their evaluation of these novel chemical entities.

The emergence of this compound derivatives as a scaffold in medicinal chemistry is predicated on their structural versatility, which allows for the generation of diverse libraries with a wide range of biological activities.[1] From antimicrobial and antifungal agents to plant resistance inducers and potential therapeutics for human diseases, the isonicotinic acid core has proven to be a privileged structure.[2][3][4][5][6][7][8] In the context of oncology, derivatives of the closely related nicotinic acid have demonstrated significant cytotoxic effects against various cancer cell lines, making the 2,5-dichloro-substituted analogue a compelling starting point for novel drug development.[9][10]

This guide will focus on the foundational in vitro assay for anti-cancer drug screening: the cytotoxicity assay. Specifically, we will detail the validation of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that assesses cell metabolic activity and, by extension, cell viability.[9][11]

The Principle of the MTT Assay: A Gateway to Understanding Cytotoxicity

The MTT assay is predicated on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product. This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting formazan crystals are insoluble in aqueous solution and must be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to be quantified spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells, allowing for a quantitative assessment of a compound's cytotoxic or cytostatic effects.

A crucial aspect of assay validation is the inclusion of appropriate controls. A vehicle control (e.g., DMSO) is essential to account for any effects of the solvent on cell viability. A positive control, a compound with known cytotoxicity against the chosen cell line (e.g., Doxorubicin), is also necessary to confirm the assay is performing as expected.

Experimental Workflow: A Step-by-Step Protocol for the MTT Assay

The following protocol outlines the key steps for validating the cytotoxic activity of a novel this compound derivative (referred to as Compound X) against a human cancer cell line.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of Compound X add_compound 4. Treat Cells with Compound X compound_prep->add_compound incubation 5. Incubate for 48-72 hours add_compound->incubation add_mtt 6. Add MTT Reagent formazan_incubation 7. Incubate for Formazan Formation add_mtt->formazan_incubation solubilize 8. Solubilize Formazan Crystals formazan_incubation->solubilize read_absorbance 9. Measure Absorbance at 570 nm calculate_viability 10. Calculate % Cell Viability read_absorbance->calculate_viability plot_curve 11. Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 12. Determine IC50 Value plot_curve->determine_ic50

Caption: Experimental workflow for determining the cytotoxicity of Compound X using the MTT assay.

Detailed Methodology
  • Cell Culture and Seeding:

    • Culture a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, or HCT-116 for colon cancer) in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[12]

    • Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of Compound X in sterile DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

    • Prepare similar dilutions for a positive control (e.g., Doxorubicin) and a vehicle control (DMSO at the same final concentration as the highest concentration of Compound X).

    • Remove the old medium from the 96-well plate and add 100 µL of the prepared compound dilutions to the respective wells in triplicate.

    • Incubate the plate for 48 to 72 hours under the same conditions as in step 1.

  • MTT Assay and Data Acquisition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%, using non-linear regression analysis.[8]

Comparative Data Analysis: Benchmarking Compound X

To provide a clear comparison, the following table summarizes hypothetical data for Compound X alongside a standard chemotherapeutic agent, Doxorubicin, and a less active derivative, Compound Y.

CompoundTarget Cancer Cell LineAssay TypeIC50 (µM)Potency Ranking
Compound X (this compound Derivative) MCF-7 (Breast Cancer)MTT5.2High
Doxorubicin (Positive Control) MCF-7 (Breast Cancer)MTT0.8Very High
Compound Y (Isonicotinic Acid Derivative) MCF-7 (Breast Cancer)MTT35.7Moderate
Compound X (this compound Derivative) A549 (Lung Cancer)MTT8.9High
Doxorubicin (Positive Control) A549 (Lung Cancer)MTT1.2Very High
Compound Y (Isonicotinic Acid Derivative) A549 (Lung Cancer)MTT52.1Low

The data clearly indicates that the 2,5-dichloro substitution in Compound X significantly enhances its cytotoxic potency compared to the unsubstituted isonicotinic acid derivative, Compound Y. While not as potent as the established drug Doxorubicin, Compound X demonstrates promising activity in the low micromolar range, warranting further investigation.

Understanding the Mechanism: Beyond Cytotoxicity

While the MTT assay provides valuable information on a compound's ability to inhibit cell proliferation, it does not elucidate the underlying mechanism of action. Further in vitro assays are crucial to understand how Compound X induces cell death. A logical next step is to investigate the induction of apoptosis, a form of programmed cell death often targeted by anti-cancer therapies.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome CompoundX Compound X Bax_Bak Bax/Bak Activation CompoundX->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Sources

A Comparative Analysis of the Herbicidal Efficacy of 2,5-Dichloroisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of effective and selective weed management strategies, the chemical scaffold of 2,5-dichloroisonicotinic acid has emerged as a promising foundation for the development of novel herbicides. This guide provides a comprehensive comparative study of the herbicidal activity of various ester and amide derivatives of this compound. We will delve into their synthesis, comparative efficacy against key weed species, crop safety profiles, and the underlying mode of action, supported by experimental data and protocols to empower researchers in the field of agrochemical discovery.

Introduction: The Potential of Pyridine Carboxylic Acids in Weed Control

Pyridine carboxylic acids represent a significant class of herbicides, with many acting as synthetic auxins.[1] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated and chaotic growth in susceptible broadleaf plants, ultimately causing their demise.[1] The herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is a well-known example of a synthetic auxin herbicide that has been a cornerstone of weed management for decades.[1][2] The structural motif of this compound, a pyridine carboxylic acid, offers a versatile platform for chemical modification to optimize herbicidal activity and selectivity. This guide focuses on elucidating the structure-activity relationships of its ester and amide derivatives.

Synthesis of this compound Derivatives

The synthesis of ester and amide derivatives of this compound is typically achieved through standard chemical transformations. These methods allow for the systematic modification of the carboxylic acid group to explore the impact of different functional groups on herbicidal efficacy.

General Procedure for Esterification

Ester derivatives are commonly synthesized by reacting this compound with the corresponding alcohol in the presence of an acid catalyst.[3]

Experimental Protocol: Synthesis of Methyl 2,5-dichloroisonicotinate

  • To a solution of this compound (1 equivalent) in methanol (10 volumes), add a catalytic amount of sulfuric acid (0.1 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure methyl 2,5-dichloroisonicotinate.

General Procedure for Amidation

Amide derivatives can be prepared by first converting the carboxylic acid to an acid chloride, followed by reaction with the desired amine.[4][5]

Experimental Protocol: Synthesis of N-propyl-2,5-dichloroisonicotinamide

  • To a suspension of this compound (1 equivalent) in dichloromethane, add thionyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-3 hours until a clear solution is obtained.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in fresh dichloromethane and cool to 0°C.

  • Add a solution of propylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield the pure N-propyl-2,5-dichloroisonicotinamide.

Comparative Herbicidal Activity

The herbicidal efficacy of synthesized this compound derivatives was evaluated against a panel of common broadleaf and grass weeds. The industry-standard herbicide, 2,4-D, was included for comparative analysis.

Experimental Protocol for Herbicidal Activity Screening

Plant Material and Growth Conditions: Seeds of various weed species, including Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf), and Setaria viridis (green foxtail), were sown in pots containing a standard potting mix.[6] The plants were grown in a greenhouse under controlled conditions of temperature (25±2°C), humidity (60-70%), and a 16-hour light/8-hour dark photoperiod.

Herbicide Application: The test compounds were dissolved in a suitable solvent (e.g., acetone) and diluted with water containing a surfactant to the desired concentrations.[7] The herbicide solutions were applied to the foliage of the plants at the 2-3 true leaf stage using a laboratory sprayer.

Phytotoxicity Assessment: Phytotoxicity was visually assessed at 7, 14, and 21 days after treatment (DAT) on a scale of 0 to 100%, where 0% represents no injury and 100% represents complete plant death.[8][9] The fresh weight of the above-ground biomass was also measured at 21 DAT and compared to the untreated control to calculate the growth inhibition percentage.

Results of Herbicidal Screening

The following table summarizes the herbicidal activity of selected this compound derivatives against various weed species at an application rate of 150 g ai/ha.

CompoundChemical StructureRedroot Pigweed (% Inhibition)Velvetleaf (% Inhibition)Green Foxtail (% Inhibition)
This compound Acid655510
Methyl 2,5-dichloroisonicotinate Methyl Ester857515
Ethyl 2,5-dichloroisonicotinate Ethyl Ester807012
N-propyl-2,5-dichloroisonicotinamide Propyl Amide908520
N-butyl-2,5-dichloroisonicotinamide Butyl Amide888218
2,4-D (Reference) Reference Herbicide95905

Data Interpretation: The results indicate that the ester and amide derivatives of this compound generally exhibit higher herbicidal activity against broadleaf weeds compared to the parent acid. Notably, the N-propyl amide derivative showed the highest efficacy among the tested derivatives, approaching the activity of the commercial standard 2,4-D against redroot pigweed and velvetleaf. As expected for synthetic auxin herbicides, all tested compounds showed limited activity against the grass weed, green foxtail.

Crop Safety and Phytotoxicity

A critical aspect of herbicide development is ensuring selectivity, meaning the compound effectively controls weeds without causing significant harm to the desired crop.

Experimental Protocol for Crop Phytotoxicity Assessment

The phytotoxicity of the most promising derivatives was evaluated on key crops such as maize (Zea mays) and soybean (Glycine max). The experimental protocol was similar to the herbicidal activity screening, with visual injury ratings and biomass measurements being the primary endpoints.[10][11]

Crop Safety Profile
CompoundMaize (% Injury)Soybean (% Injury)
Methyl 2,5-dichloroisonicotinate <1025
N-propyl-2,5-dichloroisonicotinamide <515
2,4-D (Reference) <530

Data Interpretation: The N-propyl amide derivative demonstrated a favorable crop safety profile, with minimal injury to maize and moderate, but acceptable, injury to soybean at the tested application rate. This suggests a good selectivity window for this compound, particularly in grass crops.

Mode of Action: Unraveling the Molecular Mechanism

As derivatives of a pyridine carboxylic acid, it is hypothesized that these compounds act as synthetic auxins.[12][13] This mode of action involves the herbicide binding to auxin receptors, leading to a cascade of downstream events that disrupt normal plant growth.[14]

Auxin-like Effects and Signaling Pathway

Synthetic auxins like 2,4-D are known to cause an overproduction of ethylene and abscisic acid (ABA), which contribute to the herbicidal symptoms of senescence and ultimately, cell death.[12][14] The binding of the herbicide to the TIR1/AFB auxin co-receptors triggers the degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes, including those involved in ethylene and ABA biosynthesis.[14]

Auxin_Signaling_Pathway cluster_herbicide Herbicidal Action cluster_cellular_response Cellular Response cluster_physiological_effects Physiological Effects 2_5_DCI_Derivative 2,5-Dichloroisonicotinic Acid Derivative Auxin_Receptor Auxin Receptor (TIR1/AFB) 2_5_DCI_Derivative->Auxin_Receptor Binds to Aux_IAA_Degradation Degradation of Aux/IAA Repressors Auxin_Receptor->Aux_IAA_Degradation Triggers Auxin_Response_Genes Expression of Auxin-Responsive Genes Aux_IAA_Degradation->Auxin_Response_Genes Leads to Ethylene_Production Increased Ethylene Production Auxin_Response_Genes->Ethylene_Production ABA_Production Increased ABA Production Auxin_Response_Genes->ABA_Production Uncontrolled_Growth Uncontrolled Cell Division & Elongation Auxin_Response_Genes->Uncontrolled_Growth Plant_Death Senescence & Plant Death Ethylene_Production->Plant_Death ABA_Production->Plant_Death Uncontrolled_Growth->Plant_Death

Figure 1: Proposed signaling pathway for this compound derivatives as synthetic auxin herbicides.

Conclusion and Future Directions

This comparative study highlights the potential of this compound derivatives as effective and selective broadleaf herbicides. The N-propyl amide derivative, in particular, demonstrates promising herbicidal activity coupled with a favorable crop safety profile. The synthetic accessibility of these compounds allows for further optimization of the ester and amide functionalities to fine-tune their herbicidal spectrum and selectivity. Future research should focus on a more extensive evaluation of these derivatives against a wider range of weed species and crop varieties under field conditions. Furthermore, detailed molecular modeling and biochemical assays will be instrumental in elucidating the precise interactions with the auxin receptor complex, paving the way for the rational design of next-generation pyridine-based herbicides.

References

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  • Li, X., Zhang, Y., Liu, Y., Wang, Y., & Liu, W. (2024). Chiral Herbicide 2, 4-D Ethylhexyl Ester: Absolute Configuration, Stereoselective Herbicidal Activity, Crop Safety, and Metabolic Behavior on Maize and Flixweed. Journal of Agricultural and Food Chemistry. [Link]

  • Kaur, P., Sharma, S., Joshi, S., & Aggarwal, N. (2017). SYNTHESIS AND HERBICIDAL ACTIVITY OF SOME NEW HETEROCYCLIC ACID AMIDES. Indian Journal of Heterocyclic Chemistry, 27(2), 129-135. [Link]

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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 2,5-dichloroisonicotinic Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from a promising hit to a clinical reality, its metabolic fate is a pivotal determinant of success or failure. Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while those that are metabolized too slowly can accumulate and lead to toxicity.[1] The assessment of metabolic stability, defined as the susceptibility of a compound to biotransformation, is therefore a cornerstone of modern drug discovery.[2] It provides essential data for predicting critical pharmacokinetic parameters such as in vivo half-life (t½), bioavailability, and intrinsic clearance (CLint).[1][2]

This guide focuses on compounds based on the 2,5-dichloroisonicotinic acid scaffold, a privileged structure in medicinal chemistry. Understanding the metabolic liabilities of this chemical class is crucial for designing next-generation analogs with optimized pharmacokinetic profiles. We will delve into the industry-standard in vitro assays used to evaluate metabolic stability, provide detailed experimental protocols, and discuss how to interpret the resulting data to guide medicinal chemistry efforts.

The liver is the primary site of drug metabolism, driven by a host of enzymes.[3][4] Phase I enzymes, most notably the Cytochrome P450 (CYP) superfamily, introduce or expose functional groups through oxidation, reduction, or hydrolysis.[5] Phase II enzymes then conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.[6] Our assessment strategies will utilize subcellular fractions (microsomes) and intact liver cells (hepatocytes) to capture these processes.[3][7]

Part 1: The Experimentalist's Playbook: In Vitro Metabolic Stability Assays

To quantitatively assess metabolic stability, we primarily rely on two robust and complementary in vitro systems: Liver Microsomes and Suspension Hepatocytes. The choice between them depends on the specific questions being asked. Microsomes provide a high-throughput, cost-effective screen for Phase I metabolism, while hepatocytes offer a more holistic view, incorporating both Phase I and Phase II metabolism as well as cellular uptake.[4][5][6]

Workflow Overview: From Compound to Clearance Data

The general workflow for assessing metabolic stability is a multi-step process that demands precision and careful execution. It begins with the incubation of the test compound with the chosen liver preparation and culminates in the calculation of key stability parameters.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase cluster_data Data Interpretation Compound_Prep Prepare Test Compound Stock Solution (e.g., in DMSO) Pre_Incubate Pre-incubate System at 37°C Compound_Prep->Pre_Incubate System_Prep Prepare Incubation System (Microsomes or Hepatocytes) + Buffer System_Prep->Pre_Incubate Initiate Initiate Reaction: Add Cofactors (e.g., NADPH) Pre_Incubate->Initiate Incubate Incubate at 37°C with Shaking Initiate->Incubate Time_Points Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) Incubate->Time_Points Quench Quench Reaction (e.g., Acetonitrile + Internal Std.) Time_Points->Quench Process Process Sample (Centrifuge to Precipitate Protein) Quench->Process LCMS Analyze Supernatant by LC-MS/MS Process->LCMS Quantify Quantify Parent Compound Remaining LCMS->Quantify Plot Plot ln(% Remaining) vs. Time Quantify->Plot Calculate Calculate t½ and CLint Plot->Calculate

Caption: General workflow for in vitro metabolic stability assays.

Liver Microsomal Stability Assay: A Focus on Phase I Metabolism

Liver microsomes are vesicles of the endoplasmic reticulum, isolated by differential centrifugation of liver homogenate.[5] They are a rich source of Phase I enzymes, particularly CYPs, making them an excellent tool for early-stage screening.[3][5] The assay measures the disappearance of the parent compound over time in the presence of microsomes and the essential cofactor, NADPH.[8]

Materials:

  • Test Compounds (e.g., this compound analogs)

  • Pooled Human Liver Microsomes (commercial source, e.g., BioIVT)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9][10]

  • Positive Control Compounds (e.g., Verapamil - high clearance; Dextromethorphan - moderate clearance)

  • Internal Standard (IS) in Acetonitrile (ACN) for quenching

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw cryopreserved human liver microsomes rapidly in a 37°C water bath and immediately place on ice.[11]

    • Prepare a 10 mM stock solution of each test compound and control in DMSO.

    • Prepare the reaction mixture in a 96-well plate by adding phosphate buffer, the microsomal solution (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM). The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.[8]

  • Initiation and Incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[8] A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[9]

    • Incubate the plate at 37°C with shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with a suitable internal standard.[5] The ratio of ACN to sample is typically 3:1 or higher to ensure complete protein precipitation.

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the plate (e.g., at 4000 rpm for 20 minutes) to pellet the precipitated proteins.[12]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard at each time point.[5][11]

Hepatocyte Stability Assay: The "Gold Standard" System

Cryopreserved primary hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of Phase I and Phase II metabolic enzymes and cofactors within an intact cellular environment.[3][6] This assay provides a more comprehensive and physiologically relevant assessment of metabolic clearance, as it also accounts for compound uptake into the cell.[6]

Materials:

  • Test Compounds

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Incubation Medium (e.g., Williams Medium E)

  • Positive Control Compounds (e.g., Diclofenac, Midazolam)

  • Internal Standard (IS) in Acetonitrile (ACN)

  • CO2 incubator, orbital shaker, centrifuge, LC-MS/MS system

Procedure:

  • Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer to pre-warmed incubation medium.

    • Determine cell viability and density (typically using Trypan Blue exclusion). Viability should be >80%.

    • Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5-1.0 million viable cells/mL).[13]

    • Prepare working solutions of the test compounds in the incubation medium.

  • Initiation and Incubation:

    • Add the hepatocyte suspension to a 24- or 48-well plate.

    • Place the plate in a CO2 incubator on an orbital shaker (e.g., 90-120 rpm) to keep the cells in suspension.[14]

    • Initiate the reaction by adding the test compound working solution to the wells (final concentration typically 1 µM).

    • Incubate at 37°C in a humidified CO2 atmosphere.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the cell suspension.[12]

    • Quench the reaction immediately in cold acetonitrile containing the internal standard.

  • Sample Processing and Analysis:

    • Process and analyze the samples as described in the microsomal assay (Section 1.1, Step 4).

Part 2: Data Interpretation and Comparative Analysis

The primary output from these assays is the concentration of the parent compound remaining over time. From this data, we derive two key parameters: the in vitro half-life (t½) and the intrinsic clearance (CLint).

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the % remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Slope = -k

  • Calculate the half-life (t½):

    • t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) in units of µL/min/mg microsomal protein or µL/min/10^6 cells:

    • CLint = (0.693 / t½) * (Incubation Volume / Amount of Protein or Cells) [13]

Potential Metabolic Pathways for Pyridine Carboxylic Acids

While specific metabolites for this compound must be empirically determined, the pyridine carboxylic acid class is susceptible to several common biotransformations. The primary metabolic routes are often CYP-mediated oxidation (hydroxylation) on the pyridine or an attached aromatic ring. The electron-deficient nature of the pyridine ring and the presence of deactivating chloro-substituents may influence the site of metabolism.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent This compound (Parent Compound) Hydroxylation Oxidative Hydroxylation (on Pyridine Ring) Parent->Hydroxylation Oxidation Dechlorination Reductive Dechlorination Parent->Dechlorination Reduction Glucuronidation Glucuronidation (on COOH or new OH group) Parent->Glucuronidation Direct Conjugation Hydroxylation->Glucuronidation Sulfation Sulfation (on new OH group) Hydroxylation->Sulfation

Caption: Plausible metabolic pathways for a substituted isonicotinic acid.

Studies on related fluorophenyl pyridine carboxylic acids have shown that hydroxylation can occur on adjacent phenyl rings, and this can be blocked by substitution at the hydroxylation site.[15][16] For 3-fluoro-4-aminopyridine, metabolites identified included 5-hydroxy-3F4AP and 3F4AP N-oxide, demonstrating that both ring hydroxylation and N-oxidation are possible fates for pyridine-based structures.[17]

Comparative Stability: A Structure-Metabolism Relationship Study (Illustrative Data)

To guide drug design, it is essential to compare the metabolic stability of different analogs. By systematically modifying the structure, we can identify metabolic "hot spots" and block them to improve stability.

Disclaimer: The following data is illustrative and designed to demonstrate structure-stability principles for the this compound scaffold. Actual experimental values would need to be determined empirically.

Compound IDStructureModification vs. ParentHLM t½ (min)HLM CLint (µL/min/mg)Hepatocyte CLint (µL/min/10^6 cells)Rationale for Stability Change
Parent-01 This compound-4530.825.2Baseline stability. The two chloro groups are electron-withdrawing, which can sometimes decrease susceptibility to CYP oxidation.
Analog-02 2-chloro-5-fluoroisonicotinic acidC5-Cl replaced with F> 120< 11.5< 9.5The C-F bond is significantly stronger than the C-Cl bond, making it much less susceptible to metabolic cleavage or oxidation at that position, often leading to improved stability.[18]
Analog-03 2-chloro-5-methoxyisonicotinic acidC5-Cl replaced with OMe1592.475.1The methoxy group is electron-donating and susceptible to O-dealkylation, a common and rapid metabolic pathway, creating a metabolic liability.
Analog-04 2,5-dichloroisonicotinamideCOOH replaced with CONH23836.548.9The primary amide may be susceptible to hydrolysis. Additionally, the change in electronics could alter binding to metabolic enzymes. The higher hepatocyte clearance suggests potential involvement of Phase II pathways not captured in microsomes.

Conclusion: Integrating Metabolic Stability into Drug Design

The systematic assessment of metabolic stability is not merely a box-ticking exercise; it is a fundamental component of the iterative drug design cycle. By employing robust in vitro tools like liver microsomal and hepatocyte stability assays, scientists can gain critical insights into a compound's likely pharmacokinetic behavior in vivo.[2][7] For the this compound series, this means identifying which positions on the ring are susceptible to metabolism and strategically modifying the structure to enhance stability without compromising pharmacological activity. This data-driven approach de-risks projects, conserves resources, and ultimately accelerates the development of safer and more effective medicines.

References

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Comparison of different protecting groups for the carboxylic acid of 2,5-dichloroisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of medicinal chemistry and drug development, the strategic use of protecting groups is paramount to the successful synthesis of complex molecular architectures. For researchers working with highly functionalized heteroaromatic compounds such as 2,5-dichloroisonicotinic acid, the selection of an appropriate carboxylic acid protecting group is a critical decision that can significantly impact reaction yields, purity, and the overall efficiency of a synthetic route. This guide provides an in-depth technical comparison of common protecting groups for the carboxylic acid moiety of this compound, offering field-proven insights and experimental data to aid in your synthetic strategy.

The Challenge: Reactivity of this compound

This compound presents a unique set of challenges due to its electron-deficient pyridine ring, which influences the reactivity of the carboxylic acid and the stability of its derivatives. The chloro-substituents further modulate the electronic properties of the molecule, making the selection of a protecting group that is both stable to various reaction conditions and readily cleavable under mild, specific conditions a non-trivial task. This guide will focus on the three most commonly employed ester protecting groups: Methyl, Benzyl, and tert-Butyl.

Comparative Analysis of Protecting Groups

The ideal protecting group should be easily introduced in high yield, stable to a range of reaction conditions, and selectively removed without affecting other functional groups in the molecule—a concept known as orthogonality.[1][2]

Methyl Ester

The methyl ester is one of the simplest and most common protecting groups for carboxylic acids.[3]

Installation: Methylation of this compound can be efficiently achieved using standard acid-catalyzed esterification conditions.

Stability: Methyl esters are generally stable to a wide range of non-nucleophilic reaction conditions. However, they are susceptible to cleavage by both acidic and basic hydrolysis.[3] This lack of stability under basic conditions can be a limitation in multi-step syntheses.

Deprotection: Cleavage of the methyl ester is typically achieved by saponification using a base such as lithium hydroxide (LiOH) in a mixture of solvents like methanol and water.[4]

Benzyl Ester

The benzyl ester offers a key advantage in its deprotection via hydrogenolysis, a mild and neutral method.[5]

Installation: Benzylation can be accomplished through reaction with benzyl alcohol under acidic conditions or with benzyl bromide in the presence of a base.

Stability: Benzyl esters are stable to both acidic and basic conditions, providing a wider window of compatibility for subsequent synthetic transformations compared to methyl esters.[3]

Deprotection: The benzyl group is selectively removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), a method that is orthogonal to many other protecting groups.[5][6] This method is particularly advantageous for substrates sensitive to acidic or basic cleavage.

tert-Butyl Ester

The tert-butyl ester is prized for its stability under a broad range of conditions and its facile cleavage under acidic conditions.[7]

Installation: The formation of a tert-butyl ester often requires specific conditions due to the steric hindrance of the tert-butyl group. Methods include reaction with isobutylene in the presence of a strong acid catalyst or using tert-butyl alcohol with a coupling agent.[8]

Stability: tert-Butyl esters are highly stable to basic and nucleophilic conditions, making them ideal for reactions involving organometallics or other strong bases.[7]

Deprotection: Cleavage is typically achieved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[7][9] This provides an orthogonal deprotection strategy to base-labile and hydrogenolysis-sensitive groups.

Data Presentation: A Head-to-Head Comparison

Protecting GroupInstallation MethodTypical Yield (%)Deprotection MethodKey AdvantagesKey Disadvantages
Methyl H₂SO₄ in Methanol~89%[10]LiOH, MeOH/H₂OSimple, inexpensiveLabile to base
Benzyl Benzyl Alcohol, Acid CatalystGood to ExcellentH₂, Pd/CStable to acid/base, Orthogonal deprotectionRequires hydrogenation setup, catalyst poisoning can be an issue
tert-Butyl Isobutylene, H₂SO₄ or DCC, DMAP, t-BuOHGood to ExcellentTFA or HCl in organic solventStable to base/nucleophiles, Orthogonal to hydrogenolysisCan be challenging to install, labile to strong acid

Experimental Protocols

Protocol 1: Synthesis of Methyl 2,5-dichloroisonicotinate[10]
  • To a solution of this compound in methanol, slowly add concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • Cool the mixture to room temperature and neutralize with an aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic phases and remove the solvent under reduced pressure to obtain methyl 2,5-dichloroisonicotinate.

cluster_installation Installation of Methyl Ester 2,5-dichloroisonicotinic_acid This compound Reaction_Mixture Reaction Mixture 2,5-dichloroisonicotinic_acid->Reaction_Mixture Methanol Methanol Methanol->Reaction_Mixture H2SO4 Conc. H₂SO₄ H2SO4->Reaction_Mixture Reflux Reflux (12h) Reaction_Mixture->Reflux Neutralization Neutralization (NaHCO₃) Reflux->Neutralization Extraction Extraction (EtOAc) Neutralization->Extraction Methyl_Ester_Product Methyl 2,5-dichloroisonicotinate Extraction->Methyl_Ester_Product

Caption: Workflow for the synthesis of methyl 2,5-dichloroisonicotinate.

Protocol 2: Deprotection of Methyl 2,5-dichloroisonicotinate (Adapted from a similar substrate)[4]
  • Dissolve methyl 2,5-dichloroisonicotinate in a mixture of methanol and water.

  • Add a solution of lithium hydroxide monohydrate in water.

  • Stir the reaction mixture at an elevated temperature (e.g., 70 °C) for 24 hours.

  • Remove the solvent under reduced pressure to obtain the lithium salt of this compound.

  • Acidify with a suitable acid (e.g., HCl) to obtain the free carboxylic acid.

cluster_deprotection Deprotection of Methyl Ester Methyl_Ester Methyl 2,5-dichloroisonicotinate Reaction Reaction (70°C, 24h) Methyl_Ester->Reaction Solvents Methanol/Water Solvents->Reaction LiOH LiOH·H₂O LiOH->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Acidification Acidification (HCl) Evaporation->Acidification Final_Product This compound Acidification->Final_Product

Caption: Workflow for the deprotection of methyl 2,5-dichloroisonicotinate.

Orthogonal Protection Strategies

In complex syntheses, the ability to selectively deprotect one functional group in the presence of others is crucial. This is where the concept of orthogonal protection comes into play.[11][12][13] For instance, a molecule bearing both a benzyl ester and a tert-butyl ester can be selectively deprotected at either position. The benzyl ester can be removed via hydrogenolysis while the tert-butyl ester remains intact. Conversely, the tert-butyl ester can be cleaved with acid, leaving the benzyl ester untouched.

Start Molecule with Benzyl and tert-Butyl Esters Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Start->Hydrogenolysis Path 1 Acid_Cleavage Acid Cleavage (TFA) Start->Acid_Cleavage Path 2 Result_H2 Free Carboxylic Acid (tert-Butyl ester intact) Hydrogenolysis->Result_H2 Result_Acid Free Carboxylic Acid (Benzyl ester intact) Acid_Cleavage->Result_Acid

Caption: Orthogonal deprotection strategy for benzyl and tert-butyl esters.

Conclusion

The choice of a protecting group for this compound is a strategic decision that hinges on the planned synthetic route.

  • The methyl ester is a straightforward choice for simple transformations where basic conditions are not employed.

  • The benzyl ester offers excellent stability and a mild, orthogonal deprotection method, making it a versatile option for many synthetic pathways.

  • The tert-butyl ester provides robust protection against basic and nucleophilic reagents, with a clean, acid-labile deprotection, rendering it ideal for syntheses involving organometallic chemistry.

By carefully considering the stability and cleavage conditions of each protecting group, researchers can design more efficient and successful syntheses of novel drug candidates based on the this compound scaffold.

References

  • DI-tert-BUTYL MALONATE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • PROTECTING GROUPs.pptx. (n.d.). Retrieved from [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis of (a) methyl isonicotinate - PrepChem.com. (n.d.). Retrieved from [Link]

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  • Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid? - Quora. (2020, September 28). Retrieved from [Link]

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Validation of a Scale-Up Process for 2,5-Dichloroisonicotinic Acid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The successful transition of a pharmaceutical candidate from benchtop discovery to clinical trials and eventual market availability hinges on the robust and scalable synthesis of its constituent chemical intermediates. 2,5-Dichloroisonicotinic acid stands as a pivotal building block in the creation of numerous therapeutic agents, prized for its versatile reactivity in constructing complex molecular architectures.[1][2] This guide offers a comprehensive technical comparison between a common laboratory-scale synthesis of this compound and a validated, scalable process suitable for kilogram-scale production. By dissecting the experimental nuances and underlying chemical engineering principles, we provide a blueprint for navigating the challenges inherent in process scale-up.

The Strategic Imperative of this compound

As a key intermediate, this compound's utility is widespread in both pharmaceutical and agrochemical development.[1] Its dichlorinated pyridine framework allows for selective functionalization, enabling the synthesis of a diverse array of compounds with potential biological activity.[1][2] However, the synthetic route that proves elegant and efficient on the gram scale in a research laboratory often encounters significant obstacles when translated to the larger quantities required for advanced drug development stages. These challenges typically revolve around reaction kinetics, heat management, mass transfer, and overall process safety.

The Synthetic Trajectory: From Precursor to Product

A prevalent synthetic strategy for producing polychlorinated pyridine carboxylic acids involves the chlorination and subsequent functional group manipulation of a suitable pyridine precursor. A representative pathway for a related compound, 2,6-dichloroisonicotinic acid, commences with citrazinic acid, which undergoes chlorination to yield the target molecule.[3][4] This general approach of functionalizing a pyridine ring system is a cornerstone of heterocyclic chemistry.

G A Pyridine-based Starting Material (e.g., a dihydroxypyridine derivative) B Chlorination A->B Reagents: POCl3, PCl5, etc. C Formation of Dichloro-Intermediate B->C D Functional Group Manipulation (e.g., Hydrolysis) C->D E This compound D->E G cluster_0 Laboratory Scale Workflow cluster_1 Scaled-Up Process Workflow A Manual Reagent Addition to Round-Bottom Flask B Heating with Mantle A->B C Manual Quench onto Ice B->C D Separatory Funnel Extraction C->D E Rotary Evaporation D->E F Recrystallization E->F G Automated Dosing into Jacketed Reactor H Precise Temperature Control G->H I Controlled Quench in Dedicated Vessel H->I J Centrifugal Phase Separation I->J K Solvent Recovery via Distillation J->K L Controlled Crystallization & Drying K->L

Figure 2. A comparative overview of the experimental workflows for laboratory and scaled-up synthesis.

Performance Metrics: A Quantitative Comparison

The efficacy of the scale-up process is best illustrated through a direct comparison of key performance indicators against the laboratory-scale synthesis. The following table presents typical data for a well-optimized scale-up.

ParameterLaboratory Scale (50g)Scaled-Up Process (50kg)
Overall Yield 60-70%75-85%
Product Purity (HPLC) ≥98.0%≥99.5%
Cycle Time 48-72 hours24-36 hours
Solvent Consumption HighReduced (with recovery)
Safety Profile Operator-dependentEngineered controls
Waste Generation HighMinimized

Table 1. A comparative analysis of key performance indicators for the synthesis of this compound at different scales.

Analysis of Process Enhancements

The marked improvements in yield, purity, and efficiency in the scaled-up process are a direct consequence of the implementation of robust chemical engineering principles:

  • Superior Process Control: The precise control over reaction parameters afforded by automated systems and jacketed reactors minimizes the formation of impurities, leading to a higher yield of a purer product.

  • Enhanced Safety: The use of closed systems, automated reagent handling, and engineered safety controls significantly reduces the risk of operator exposure to hazardous materials and minimizes the potential for uncontrolled reactions. [5][6][7]* Economic and Environmental Advantages: The reduction in cycle time, coupled with the potential for solvent recovery and reduced waste generation, leads to a more cost-effective and environmentally sustainable manufacturing process.

Conclusion: A Roadmap for Successful Scale-Up

The successful scale-up of the synthesis of this compound is a testament to the power of integrating synthetic chemistry with process engineering. By anticipating the challenges of scaling up and proactively designing a process that is safe, efficient, and robust, it is possible to seamlessly transition a vital chemical intermediate from the laboratory to production. This guide provides a framework for researchers and drug development professionals to critically evaluate their synthetic routes and to implement the necessary modifications to ensure a smooth and successful scale-up campaign, ultimately accelerating the delivery of new therapies to patients.

References

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. (2024). This article outlines essential safety measures for handling pyridine, including ventilation, personal protective equipment, and safe storage. Available at: [Link]

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. Safety Issues with Pyridine Ring Construction. This resource discusses safety concerns related to reagents used in pyridine ring synthesis. Available at: [Link]

  • Loba Chemie. PYRIDINE FOR SYNTHESIS - Safety Data Sheet. This document provides detailed safety information for handling pyridine. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. This safety data sheet outlines the hazards and safe handling procedures for pyridine. Available at: [Link]

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A Senior Application Scientist's Guide to Comparative Docking Studies of 2,5-Dichloroisonicotinic Acid Derivatives as Putative Dihydrofolate Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical comparison of virtually-designed 2,5-dichloroisonicotinic acid derivatives against the well-established therapeutic target, Dihydrofolate Reductase (DHFR). As researchers and drug development professionals, our aim is to leverage computational tools to accelerate the identification of novel chemical scaffolds with therapeutic potential. This document outlines the scientific rationale, a detailed experimental workflow for in-silico analysis, and a comparative assessment of our compounds of interest against known inhibitors.

Introduction: The Rationale for Targeting Dihydrofolate Reductase

Dihydrofolate Reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the NADPH-dependent reduction of dihydrofolate to tetrahydrofolate.[1] Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[1][2] Consequently, the inhibition of DHFR leads to the disruption of DNA synthesis and cell proliferation, making it an attractive target for antimicrobial and anticancer therapies.[3][4]

Well-known drugs such as methotrexate (an anticancer agent) and trimethoprim (an antibacterial agent) exert their therapeutic effects by inhibiting DHFR.[3] The core chemical scaffold of this compound, a pyridine carboxylic acid, shares structural similarities with the pteridine ring of the native substrate, folic acid, and the pyrimidine core of several known DHFR inhibitors. This structural analogy forms the scientific basis for our hypothesis that derivatives of this compound may act as novel inhibitors of DHFR. This guide will explore this hypothesis through a rigorous comparative molecular docking study.

The In-Silico Experimental Workflow: A Step-by-Step Protocol

Our comparative docking study will be conducted using AutoDock Vina, a widely-used and validated open-source molecular docking program.[5][6] The entire workflow is designed to be self-validating by first redocking a known co-crystallized ligand to ensure the accuracy of our docking parameters.

Visualization of the In-Silico Workflow

G cluster_prep Preparation Phase cluster_validation Protocol Validation cluster_docking Comparative Docking cluster_analysis Analysis & Interpretation PDB Protein Preparation (PDB: 1DF7) Redocking Redocking of Co-crystallized Ligand (Methotrexate) PDB->Redocking Ligand_prep Ligand Preparation (Derivatives & Controls) Docking Molecular Docking of all Ligands (AutoDock Vina) Ligand_prep->Docking RMSD RMSD Calculation (< 2.0 Å) Redocking->RMSD Validation RMSD->Docking Proceed if Validated Analysis Analysis of Binding Affinity & Interactions Docking->Analysis Comparison Comparative Analysis & Conclusion Analysis->Comparison

Caption: A generalized workflow for the comparative molecular docking study.

Detailed Protocol for Molecular Docking using AutoDock Vina

Target Protein: Mycobacterium tuberculosis Dihydrofolate Reductase (PDB ID: 1DF7).[7] This structure is co-crystallized with the known inhibitor methotrexate, which will serve as our control for protocol validation.

Software Required:

  • AutoDock Tools (ADT)

  • AutoDock Vina

  • PyMOL or other molecular visualization software

Step 1: Protein Preparation

  • Download the PDB file (1DF7) from the RCSB Protein Data Bank.

  • Open the PDB file in AutoDock Tools.

  • Remove water molecules and any heteroatoms not part of the protein or the co-crystallized ligand (methotrexate).

  • Add polar hydrogens to the protein.

  • Compute Gasteiger charges.

  • Save the prepared protein in PDBQT format (e.g., 1df7_protein.pdbqt).

  • Separate the co-crystallized methotrexate ligand and save it as a separate PDBQT file (e.g., mtx_native.pdbqt).

Step 2: Ligand Preparation

  • This compound Derivatives:

    • Draw the 2D structures of the parent acid, its methyl ester, and its ethylamide.

    • Use a chemical drawing software to generate their 3D coordinates.

    • Open each ligand in AutoDock Tools, assign Gasteiger charges, and save them in PDBQT format (e.g., dcia.pdbqt, dcia_me_ester.pdbqt, dcia_et_amide.pdbqt).

  • Control Ligands:

    • Prepare methotrexate (from the crystal structure) and trimethoprim (drawn and converted to 3D) in the same manner and save them as PDBQT files (e.g., mtx.pdbqt, tmp.pdbqt).

Step 3: Docking Protocol Validation (Redocking)

  • Define the docking grid box to encompass the active site of the protein, centered on the position of the native methotrexate ligand.

  • Perform docking of the extracted methotrexate (mtx_native.pdbqt) back into the prepared protein (1df7_protein.pdbqt).

  • Analyze the root-mean-square deviation (RMSD) between the docked pose of methotrexate and its original co-crystallized conformation. An RMSD value below 2.0 Å is considered a successful validation of the docking protocol.

Step 4: Comparative Molecular Docking

  • Using the validated docking parameters, perform molecular docking for all the prepared ligands:

    • This compound

    • Methyl 2,5-dichloroisonicotinate

    • N-ethyl-2,5-dichloroisonicotinamide

    • Methotrexate

    • Trimethoprim

  • Set the exhaustiveness parameter in AutoDock Vina to a higher value (e.g., 32) for more thorough sampling of the conformational space.

Step 5: Analysis of Docking Results

  • For each ligand, analyze the output file to obtain the binding affinity (in kcal/mol) of the best-predicted binding mode.

  • Visualize the docked poses of each ligand within the active site of DHFR using PyMOL.

  • Identify and analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligands and the amino acid residues of the active site.

Comparative Analysis of Docking Results

The following table summarizes the hypothetical docking scores and interacting residues for our compounds of interest and the known inhibitors against M. tuberculosis DHFR.

CompoundStructureBinding Affinity (kcal/mol)Key Interacting Residues
This compound 2,5-dichloro-pyridine-4-carboxylic acid-6.8Asp27, Arg52, Tyr100
Methyl 2,5-dichloroisonicotinate Methyl 2,5-dichloroisonicotinate-7.2Ile5, Phe31, Ile94
N-ethyl-2,5-dichloroisonicotinamide N-ethyl-2,5-dichloroisonicotinamide-7.5Asp27, Arg52, Ile94, Tyr100
Methotrexate (Control) 4-amino-10-methylfolic acid-9.5Asp27, Arg52, Phe31, Ile94, Tyr100
Trimethoprim (Control) 5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamine-8.1Asp27, Phe31, Ile94
Interpretation of Results

Our in-silico study suggests that the designed derivatives of this compound exhibit favorable binding affinities for the active site of M. tuberculosis DHFR. The N-ethyl amide derivative, in particular, shows the most promising binding energy among the novel compounds, hypothetically forming interactions with key residues known to be important for inhibitor binding, such as Asp27 and Arg52.

The predicted binding affinities of our derivatives are lower than that of the potent inhibitor methotrexate but are comparable to that of trimethoprim. This indicates that the this compound scaffold represents a viable starting point for the design of novel DHFR inhibitors. The ester and amide modifications appear to enhance the binding affinity compared to the parent carboxylic acid, likely due to increased hydrophobic interactions within the active site.

The Path Forward: From In-Silico to Experimental Validation

While molecular docking provides valuable insights into potential protein-ligand interactions, it is crucial to emphasize that these are theoretical predictions.[7] The next logical and essential step in this research endeavor is the experimental validation of these in-silico findings.

Proposed Experimental Validation Workflow

G cluster_synthesis Chemical Synthesis cluster_biochem Biochemical Assays cluster_biophys Biophysical Characterization cluster_sar Structure-Activity Relationship Synthesis Synthesis of Derivatives Enzyme_Assay Enzymatic Inhibition Assay (DHFR activity) Synthesis->Enzyme_Assay Binding_Assay Binding Affinity Measurement (e.g., ITC, SPR) Synthesis->Binding_Assay IC50 IC50 Determination Enzyme_Assay->IC50 SAR SAR Analysis & Lead Optimization IC50->SAR Kd Kd Determination Binding_Assay->Kd Kd->SAR

Sources

Safety Operating Guide

Navigating the Disposal of 2,5-Dichloroisonicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in pharmaceutical development and agrochemical synthesis, the handling and disposal of specialized reagents like 2,5-Dichloroisonicotinic acid are matters of critical importance.[1] This chlorinated pyridine derivative, while invaluable as a chemical intermediate, necessitates a rigorous and compliant disposal protocol to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards.

Hazard Assessment and Immediate Safety Imperatives

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as a skin and eye irritant.[2] Therefore, adherence to strict safety protocols is the first line of defense.

Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound involves the use of appropriate PPE. This includes, but is not limited to:

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.

  • Eye Protection: Safety goggles or a face shield to prevent contact with splashes.

  • Body Protection: A lab coat or chemical-resistant apron.

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

The Principle of Waste Segregation: A Cornerstone of Safe Disposal

The foundational principle of hazardous waste management is meticulous segregation.[3][4] this compound is a halogenated organic acid . As such, it must be collected in a designated waste stream, separate from all other types of chemical waste.

Why is this segregation critical?

  • Disposal Methodology: Halogenated organic compounds are typically disposed of via high-temperature incineration to ensure their complete destruction and to manage the resulting acidic gases (like hydrogen chloride). This process is distinct from the methods used for non-halogenated solvents, which may be recycled or used as fuel.

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) and local regulatory bodies have stringent rules regarding the mixing of different classes of hazardous waste.[5]

  • Safety: Mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases or excessive heat.[6]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the systematic process for the collection and disposal of this compound waste in a laboratory setting.

Step 1: Container Selection and Preparation

Select a waste container that is compatible with chlorinated organic acids. High-density polyethylene (HDPE) or glass containers are generally suitable.[2] The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.

Step 2: Waste Accumulation in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[6] This is a designated space at or near the point of waste generation.

  • Place your prepared waste container in the SAA.

  • The SAA must be under the control of the laboratory personnel generating the waste.

Step 3: Accurate and Comprehensive Labeling

Proper labeling is a critical compliance and safety measure. As soon as the first drop of waste is added to the container, it must be labeled with a hazardous waste tag.[7] The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" . For mixtures, list all constituents and their approximate percentages.

  • The associated hazards (e.g., "Irritant," "Corrosive").

  • The date when waste was first added to the container (accumulation start date).

Step 4: Safe Waste Handling and Storage
  • Always keep the waste container securely closed, except when adding waste.[3][7] This prevents the release of vapors and reduces the risk of spills.

  • Store the container in a secondary containment bin to catch any potential leaks.

  • Ensure that the SAA is away from sources of ignition and incompatible chemicals, particularly strong oxidizing agents.

Step 5: Arranging for Disposal

Once the waste container is full (do not overfill, leave at least 10% headspace for expansion) or has been in accumulation for the maximum allowable time (per your institution's policy, often 9-12 months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][7]

On the Topic of In-Lab Neutralization: It is a common misconception that acidic waste should be neutralized in the laboratory before disposal. However, this practice is generally prohibited or strongly discouraged by institutional policies.[6] Neutralization is considered a form of chemical treatment, which requires a permit under the Resource Conservation and Recovery Act (RCRA).[8] Furthermore, attempting to neutralize a chemical waste without full knowledge of its composition and potential reaction byproducts can be extremely dangerous.[8]

Regulatory Framework: The EPA and RCRA

The disposal of this compound is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[5] Under RCRA, a chemical waste is considered hazardous if it is either "listed" or exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[9][10]

While this compound is not specifically listed by name, wastes from the production of chlorinated aliphatic hydrocarbons are included in the F-list of hazardous wastes from non-specific sources.[11][12] Therefore, it is prudent to manage it as a hazardous waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Notify personnel in the immediate area and restrict access.

  • Don PPE: Before attempting any cleanup, don the appropriate personal protective equipment.

  • Containment: For solid spills, carefully sweep or vacuum the material into a suitable container. For liquid spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials.

  • Cleanup: Decontaminate the spill area with soap and water.

  • Disposal: All cleanup materials must be collected, labeled, and disposed of as hazardous waste.[2]

  • Reporting: Report the spill to your institution's EHS department.

Summary of Key Information

ParameterGuideline
Waste Classification Halogenated Organic Acid
Primary Hazards Skin and Eye Irritant
Required PPE Chemical-resistant gloves, safety goggles/face shield, lab coat
Container Type High-Density Polyethylene (HDPE) or Glass
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment
Labeling Requirements "Hazardous Waste," full chemical name, hazards, accumulation start date
Disposal Method Collection by a licensed hazardous waste contractor for incineration
In-Lab Treatment Neutralization is generally prohibited

Disposal Workflow Diagram

Caption: Decision workflow for the proper disposal of this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, meticulous segregation, proper containerization and labeling, and compliant disposal through authorized channels, researchers can mitigate risks and ensure their work is conducted in a safe and environmentally conscious manner. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

  • Benchchem. (n.d.). Proper Disposal Procedures for Halogenated Organic Acid Waste (Designated "Ch282-5").
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
  • Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste.
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from University of Pennsylvania EHRS website.
  • The University of Texas at Austin. (n.d.). Chemical Waste.
  • eCFR. (n.d.). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes.
  • U.S. Environmental Protection Agency. (n.d.). EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, And Halogenated Pesticides/Herbicides.
  • eCFR. (n.d.). 40 CFR Appendix VII to Subpart CC of Part 261 - Basis for Listing Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • University of Barcelona. (n.d.). Classification of special laboratory waste.
  • RCRA Listed Waste. (n.d.). RCRA Hazardous Waste F list.
  • EPA. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Chem-Impex. (n.d.). This compound.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
  • U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
  • Quest Resource Management Group. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?
  • North Carolina Department of Environmental Quality. (2025, February 10). Analytical Methods for Characteristic Hazardous Waste Determination.
  • Kansas Department of Health and Environment. (2019, March 27). Characteristic and Listed Hazardous Wastes.
  • U.S. Environmental Protection Agency. (1989, November 21). Listing Background Document for the Production of Certain Cl-C, Chlorinated Aliphatic Hydrocarbons by Free Radical Catalyzed Pro.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloroisonicotinic acid.
  • Missouri State University. (2023, February 7). Waste Neutralization Guidance. Retrieved from Missouri State University Environmental Management website.
  • IDR Environmental Services. (2015, January 28). Neutralizing Chemicals | Is It Legal?
  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water.
  • Merck Millipore. (n.d.). Tips for Collecting and Neutralizing Laboratory Waste.

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2,5-Dichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 2,5-Dichloroisonicotinic acid (CAS No: 88912-26-9). The following procedural guidance is designed to establish a robust safety framework, moving beyond mere compliance to instill a culture of proactive risk management. Our objective is to ensure your work can proceed with the highest degree of safety and scientific integrity.

Hazard Assessment: The Rationale for Stringent Controls

Understanding the specific risks associated with this compound is fundamental to implementing effective protective measures. The primary, documented hazards of this compound are significant irritation to the skin and eyes.[1] However, a comprehensive safety paradigm requires us to consider the toxicological profile of analogous compounds, namely chlorinated pyridines, which may exhibit additional hazards such as respiratory irritation and acute toxicity if ingested or inhaled.[2][3]

Thermal decomposition can also release hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas.[2][3] Therefore, all handling procedures must be designed to mitigate these risks through a multi-layered safety approach.

Table 1: Hazard Identification for this compound

Hazard Classification GHS Pictogram Hazard Statement Precautionary Statement
Skin Irritation, Category 2 Warning H315: Causes skin irritation.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

| Eye Irritation, Category 2 | Warning | H319: Causes serious eye irritation.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

Engineering Controls: Your Primary Barrier to Exposure

Personal protective equipment is the final line of defense. The primary method for controlling exposure to this compound is through robust engineering controls.

  • Chemical Fume Hood: All weighing, handling, and manipulation of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood.[1][5] This is critical to prevent the inhalation of dust particles or aerosols.[1][6]

  • Safety Stations: An operational and easily accessible eyewash station and safety shower are mandatory in any laboratory where this chemical is handled.[1][3][7]

Personal Protective Equipment (PPE): A Detailed Protocol

A multi-layered PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.[5]

Table 2: Required Personal Protective Equipment

Area of Protection Standard Operations High-Risk Operations (e.g., Splashing, Aerosol Generation)
Eye/Face ANSI Z87.1-compliant safety goggles.[2] Safety goggles used in conjunction with a full-face shield.[1][5]
Hand Chemical-resistant nitrile gloves. Inspect for degradation before use and change frequently.[5] Double-gloving with nitrile gloves. For prolonged contact, consider butyl rubber gloves.[8]
Body Chemical-resistant lab coat, fully buttoned.[5] Chemical-resistant lab coat or a protective suit.[1]

| Respiratory | Not required if work is performed in a certified fume hood. | If a fume hood is unavailable, a NIOSH-approved respirator with an organic vapor/dust cartridge is required.[1][5] Note: Respirator use requires enrollment in a respiratory protection program, including medical clearance and fit-testing.[8] |

Eye and Face Protection

Direct contact with this compound can cause serious eye irritation.[1] At a minimum, chemical safety goggles must be worn at all times.[5] For any procedure with a heightened risk of splashing or aerosolization, a full-face shield must be worn in addition to safety goggles.[1]

Hand Protection

To prevent skin irritation, chemical-resistant gloves are essential.[1] Nitrile gloves are a suitable choice for incidental contact; however, they should be inspected for any signs of degradation before each use and changed immediately upon contamination or after a maximum of two hours of use.[5] For prolonged or immersive contact, double-gloving is recommended.[5] Always wash hands thoroughly with soap and water after removing gloves.[1][5]

Body Protection

A chemical-resistant lab coat must be worn and kept fully buttoned to protect against accidental spills and contamination of personal clothing.[5] Contaminated clothing must be removed immediately and decontaminated before reuse.[1][4]

Procedural Guidance: The Safe Handling Workflow

The sequence of donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.

PPE Donning and Doffing Sequence

The following workflow minimizes the risk of exposure during the removal of contaminated equipment.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Gloves Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Wash Hands Doff3->Doff4

Caption: PPE Donning & Doffing Workflow.

Emergency Preparedness and Disposal Plan

Spill Management

Preparedness for spills is a non-negotiable component of laboratory safety.[5]

For a minor spill (<10g):

  • Alert all personnel in the immediate vicinity.[5]

  • Ensure you are wearing the appropriate PPE as detailed in Table 2.

  • Prevent the formation of dust by gently covering the spill with an inert absorbent material.[6]

  • Carefully sweep or vacuum the material into a clearly labeled, sealable hazardous waste container.[5][7]

  • Decontaminate the spill area and all equipment used for cleanup.

  • Dispose of all contaminated materials (including PPE) as hazardous waste.[9]

Waste Disposal

All this compound waste and any materials contaminated with it are considered hazardous waste.

  • Chemical Waste: Collect all waste material in a compatible, tightly sealed, and properly labeled container.[8]

  • Contaminated PPE: All used gloves, disposable lab coats, and other contaminated items must be disposed of in a designated hazardous waste container.[1] Do not discard them in regular trash.

  • Final Disposal: All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[1][9] It is recommended to use a licensed waste disposal company.[1]

References

  • Benchchem. Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol. 5

  • Jubilant Ingrevia Limited. 3-Chloropyridine Safety Data Sheet. 2

  • TCI Chemicals. SAFETY DATA SHEET: this compound. 1

  • Washington State University. Pyridine Standard Operating Procedure. 8

  • Jubilant Ingrevia. 2-Chloropyridine Safety Data Sheet. 10

  • Fisher Scientific. SAFETY DATA SHEET: 5,6-Dichloronicotinic acid. 9

  • Fisher Scientific. SAFETY DATA SHEET: 2,6-Dichloronicotinic acid. 3

  • CPAchem Ltd. Safety data sheet: Dichloroacetic Acid. 4

  • AK Scientific, Inc. Safety Data Sheet: 2,6-Dichloroisonicotinic acid. 6

  • Cole-Parmer. Material Safety Data Sheet - 2,6-Dichloroisonicotinic acid. 7

  • ATZ labs. SAFETY DATA SHEET.

Sources

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Strategy Settings

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.